Aspirin

Catalog No.
S519564
CAS No.
50-78-2
M.F
C9H8O4
C9H8O4
CH3COOC6H4COOH
M. Wt
180.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aspirin

CAS Number

50-78-2

Product Name

Aspirin

IUPAC Name

2-acetyloxybenzoic acid

Molecular Formula

C9H8O4
C9H8O4
CH3COOC6H4COOH

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C9H8O4/c1-6(10)13-8-5-3-2-4-7(8)9(11)12/h2-5H,1H3,(H,11,12)

InChI Key

BSYNRYMUTXBXSQ-UHFFFAOYSA-N

SMILES

O=C(O)C1=CC=CC=C1OC(C)=O

solubility

less than 1 mg/mL at 73 °F (NTP, 1992)
1 g sol in: 300 mL water at 25 °C, 100 mL water at 37 °C, 5 mL alcohol, 17 mL chloroform, 10-15 mL ether; less sol in anhydrous ether
In water, 4,600 mg/L at 25 °C
Solubility in water, g/100ml at 15 °C: 0.25 (poor)
(77 °F): 0.3%

Synonyms

2-(Acetyloxy)benzoic Acid, Acetylsalicylic Acid, Acetysal, Acid, Acetylsalicylic, Acylpyrin, Aloxiprimum, Aspirin, Colfarit, Dispril, Easprin, Ecotrin, Endosprin, Magnecyl, Micristin, Polopirin, Polopiryna, Solprin, Solupsan, Zorprin

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)O

The exact mass of the compound Aspirin is 180.0423 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 73° f (ntp, 1992)10 mg/ml0.03 m1 g sol in: 300 ml water at 25 °c, 100 ml water at 37 °c, 5 ml alcohol, 17 ml chloroform, 10-15 ml ether; less sol in anhydrous etherin water, 4,600 mg/l at 25 °csolubility in water, g/100ml at 15 °c: 0.25 (poor)(77°f): 0.3%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 755899. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Salicylates. It belongs to the ontological category of benzoic acids in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Comprehensive Technical Analysis of Aspirin's Mechanism of Action: Cyclooxygenase Acetylation and Beyond

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Aspirin Pharmacology and COX Inhibition

This compound (acetylsalicylic acid, ASA) represents one of the most extensively studied pharmacological agents in medical history. While its clinical applications have evolved since its synthesis in 1897, its fundamental mechanism as a cyclooxygenase (COX) inhibitor through serine acetylation remains the cornerstone of its therapeutic effects. This compound's unique biochemical action differs fundamentally from other nonsteroidal anti-inflammatory drugs (NSAIDs) through its irreversible covalent modification of COX isozymes, specifically targeting a serine residue near the active site of both COX-1 and COX-2 isoforms. This acetylation event prevents the oxidative conversion of arachidonic acid to pro-inflammatory prostaglandins, thereby mediating this compound's anti-inflammatory, analgesic, antipyretic, and antiplatelet effects. Beyond this canonical mechanism, emerging research has revealed that this compound and its metabolite salicylate exert additional effects through non-COX-mediated pathways, including modulation of gene expression and kinase inhibition, which may contribute to its chemopreventive properties observed in epidemiological studies. This whitepaper provides a comprehensive technical analysis of this compound's molecular mechanisms, with particular emphasis on structural determinants of COX acetylation, quantitative aspects of enzyme inhibition, and experimental methodologies for investigating these phenomena.

COX Isoforms and this compound's Irreversible Inhibition Mechanism

The cyclooxygenase enzyme family consists of at least two major isoforms, COX-1 and COX-2, which share approximately 60% sequence identity and similar structural folds but differ significantly in their expression patterns and biological functions. COX-1 is constitutively expressed in most tissues and regulates physiological functions such as gastric mucosal protection, platelet aggregation, and renal blood flow. In contrast, COX-2 is primarily induced in response to inflammatory stimuli, cytokines, and growth factors, making it the principal mediator of inflammatory prostaglandin synthesis. Both isoforms catalyze the same two-step reaction: the cyclooxygenase reaction that converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase reaction that reduces PGG2 to prostaglandin H2 (PGH2), the precursor for various prostanoids.

This compound's mechanism of action fundamentally differs from other NSAIDs through its irreversible acetylation of a specific serine residue in the COX active site:

  • COX-1 acetylation: Serine 530 (Ser530) acetylation sterically hinders arachidonic acid access to the catalytic site, completely blocking prostaglandin synthesis. The acetylation is irreversible, and recovery of COX-1 activity requires new protein synthesis.
  • COX-2 acetylation: Serine 516 (Ser516) acetylation allows partial oxygenase activity but alters enzyme function, leading to the production of 15-hydroxyeicosatetraenoic acid (15-HETE) instead of prostaglandins.

The diagram below illustrates the sequential mechanism of this compound's irreversible COX inhibition:

G A This compound enters COX active site B Rapid reversible binding forms enzyme-inhibitor complex A->B Non-covalent binding C Nucleophilic attack by Ser530 (COX-1) or Ser516 (COX-2) B->C Molecular positioning D Formation of tetrahedral intermediate C->D First transition state E Acetyl transfer completes covalent modification D->E Chemical rearrangement F Salicylic acid released E->F Product release G Irreversibly acetylated COX with inhibited activity F->G Irreversible inhibition

Figure 1: Sequential mechanism of this compound's irreversible cyclooxygenase inhibition through covalent acetylation.

Structural Determinants of COX Selectivity and Inhibition Kinetics

Computational and crystallographic studies have revealed detailed insights into the structural basis for this compound's differential activity against COX isoforms. Advanced computational approaches, including Born-Oppenheimer molecular dynamics simulations with ab initio quantum mechanical/molecular mechanical potential and umbrella sampling, have characterized a substrate-assisted inhibition mechanism for this compound acetylating COX enzymes. This mechanism proceeds through two successive stages with a metastable tetrahedral intermediate, where the carboxyl group of this compound itself serves as the general base to abstract the proton from the serine hydroxyl group [1].

The kinetic selectivity of this compound for COX-1 over COX-2 represents a crucial aspect of its pharmacological profile. Computational studies indicate the activation free energy barrier for this compound acetylating COX-2 is approximately 2.4 kcal/mol higher than for COX-1, corresponding to an approximately 49-fold difference in inhibition rate (k~inact~) that aligns with experimental observations of this compound being 10-100 times more potent against COX-1 [1]. This differential inhibition stems primarily from variations in the covalent inhibition reaction kinetics rather than the initial reversible binding step, which exhibits comparable affinity for both isoforms (binding energies of -3.5 ± 0.4 and -3.8 ± 0.5 kcal/mol for COX-1 and COX-2, respectively).

Key residue contributions to transition state stabilization during the acetylation process include:

  • Tyr385: Forms hydrogen bonds with the carbonyl oxygen of this compound, stabilizing the accumulated negative charge during Ser530 acetylation (stabilizes TS1 by ~4 kcal/mol).
  • Tyr348: Participates in a hydrogen-bonding network with Tyr385 to further stabilize the transition state (contributes ~2 kcal/mol stabilization).
  • Arg120: Interestingly, this residue appears to destabilize the transition state during the acetylation reaction despite its importance for initial binding of carboxylic acid-containing inhibitors.

The structural architecture of the COX active site, particularly the larger catalytic pocket and side pocket in COX-2, contributes to the differential inhibition kinetics. The more constrained active site of COX-1 facilitates more optimal positioning of this compound for nucleophilic attack by Ser530, whereas the more voluminous COX-2 active site reduces the efficiency of this acetylation reaction.

Quantitative Analysis of COX Acetylation and Inhibition

Concentration-Dependent Acetylation Efficiency

Recent studies have quantified the concentration-dependent relationship between this compound exposure, COX-2 acetylation extent, and functional inhibition of prostanoid biosynthesis. Using advanced proteomic approaches based on the AQUA strategy for absolute protein quantitation by liquid chromatography-mass spectrometry, researchers have developed direct biomarkers to evaluate this compound's action on COX-2 by assessing acetylation at serine-516 [2].

Table 1: Concentration-Dependent COX-2 Acetylation and Functional Inhibition by this compound

This compound Concentration % COX-2 Acetylation % Reduction in PGE₂ Biosynthesis Cellular Models
Low micromolar range ~20-30% ~40-60% HCA-7 cells, LPS-stimulated monocytes, IL-1β-stimulated intestinal epithelial cells
~1000 μM ~80% ~97% HCA-7 cells, LPS-stimulated monocytes, IL-1β-stimulated intestinal epithelial cells
In vitro excess 40-50% 80-90% Human recombinant COX-2

This quantitative analysis demonstrates that maximal COX-2 acetylation approaches approximately 80% at high this compound concentrations (1000 μM), associated with virtually complete (97%) reduction in prostaglandin E₂ (PGE₂) biosynthesis. The half-maximal effective concentration (EC~50~) values for both acetylation and functional inhibition fall in the low micromolar range across different cell types, indicating consistent concentration-response relationships [2].

Comparative Kinetic Parameters for COX Inhibition

Table 2: Kinetic Parameters of this compound Interaction with COX Isoforms

Parameter COX-1 COX-2 Experimental System
Non-covalent Binding Energy -3.5 ± 0.4 kcal/mol -3.8 ± 0.5 kcal/mol Computational molecular dynamics simulations [1]
Activation Free Energy Barrier 16.2 ± 0.1 kcal/mol 18.6 ± 0.1 kcal/mol QM/MM MD simulations with umbrella sampling [1]
Experimental Inhibition Barrier 19.2-19.7 kcal/mol - Derived from k~inact~ [1]
Inhibition Potency Ratio 1 (reference) 10-100 times less potent Multiple experimental systems [1]
Structural Determinant Ser530 acetylation Ser516 acetylation Crystallographic evidence [3]

The kinetic data highlight that while this compound exhibits similar initial binding affinity for both COX isoforms, the covalent inhibition step shows significant kinetic differentiation, with COX-1 acetylation proceeding more rapidly due to a lower activation energy barrier. This differential inhibition kinetics forms the basis for this compound's dosing-dependent effects, with low doses selectively inhibiting platelet COX-1 while higher doses are required for anti-inflammatory effects through COX-2 inhibition.

Transcriptional Regulation of COX-2 by this compound and Salicylate

Beyond its direct enzymatic inhibition, this compound and its primary metabolite, salicylate, exert significant effects on COX-2 gene expression at therapeutic concentrations. This represents an important additional mechanism contributing to this compound's anti-inflammatory properties, particularly given that salicylate itself has very weak direct inhibitory activity against COX enzymatic function [4] [5].

Research demonstrates that both this compound and sodium salicylate equipotently inhibit COX-2 mRNA and protein expression in human umbilical vein endothelial cells (HUVEC) and human foreskin fibroblasts (HFF) stimulated with interleukin-1β (IL-1β) or phorbol 12-myristate 13-acetate (PMA). This suppression occurs at the transcriptional level through inhibition of nascent COX-2 transcript synthesis rather than affecting mRNA stability. The inhibitory effect is more pronounced in serum-deprived cells, suggesting cell cycle regulation may influence this process [4].

The molecular mechanism involves suppression of C/EBPβ binding to the COX-2 promoter region at pharmacological concentrations (10⁻⁵ to 10⁻⁶ M), without affecting NF-κB binding, which requires much higher salicylate concentrations (>5 mM). This C/EBPβ-mediated transcriptional suppression represents a specific pharmacological action at clinically relevant concentrations, in contrast to the non-specific kinase inhibition observed at suprapharmacological levels. Additionally, salicylates similarly inhibit inducible nitric oxide synthase (iNOS) expression through the same C/EBPβ-dependent mechanism, providing a coordinated anti-inflammatory effect on multiple inflammatory mediators [5].

This transcriptional regulation pathway is illustrated in the following diagram:

G A Inflammatory Stimulus (LPS, IL-1β, PMA) B Signal Transduction Activation A->B C Kinase Activation (ERK1/2, PKA, RSK, CaMKII) B->C D C/EBPβ Phosphorylation & Activation C->D E C/EBPβ Binding to COX-2 Promoter D->E F COX-2 Transcription & Expression E->F G Prostaglandin Production & Inflammation F->G H This compound/Salicylate H->D Inhibits phosphorylation & DNA binding H->E Blocks specific C/EBPβ binding

Figure 2: Transcriptional suppression of COX-2 expression by this compound and salicylate through inhibition of C/EBPβ binding to the COX-2 promoter.

Experimental Protocols for Assessing COX Acetylation and Inhibition

Proteomic Analysis of COX-2 Acetylation Using AQUA Mass Spectrometry

The AQUA (Absolute QUAntification) strategy enables precise measurement of COX-2 acetylation at serine-516 through liquid chromatography-mass spectrometry, providing a direct biomarker of this compound's biochemical action [2].

Protocol Details:

  • Cell Culture Systems: Human colon cancer cell line HCA-7, isolated human monocytes stimulated with LPS, or human intestinal epithelial cells stimulated with IL-1β.
  • This compound Treatment: Concentration range from low micromolar to millimolar (e.g., 1-1000 μM) for defined exposure periods.
  • Sample Preparation: Cell lysis, protein extraction, and proteolytic digestion using specific enzymes (e.g., trypsin) to generate signature peptides encompassing the acetylation site.
  • AQUA Standards: Synthetic heavy isotope-labeled peptides with and without acetyl modification serve as internal standards for absolute quantitation.
  • LC-MS Analysis: Liquid chromatography separation coupled with tandem mass spectrometry using multiple reaction monitoring (MRM) for precise quantification.
  • Data Analysis: Calculation of the percentage acetylation based on the ratio of acetylated to non-acetylated peptide signals, normalized using the heavy standards.

This approach allows researchers to directly correlate the extent of COX-2 acetylation with functional inhibition of prostaglandin production under various experimental conditions.

Assessment of COX-2 Transcriptional Regulation

Methodology for evaluating this compound/salicylate effects on COX-2 gene expression [4]:

  • Cell Culture: Human umbilical vein endothelial cells (HUVEC) or human foreskin fibroblasts (HFF) cultured in medium with reduced serum (0.5% FBS) for 24 hours before experimentation to enhance detection sensitivity.
  • Treatment Protocol: Pre-incubation with this compound or sodium salicylate (typically 10⁻⁵ to 10⁻³ M) for 30 minutes before stimulation with inflammatory inducers (IL-1β or PMA).
  • mRNA Quantification:
    • RNA Isolation: Using commercial reagents (e.g., RNA-STAT 60).
    • Quantitative RT-PCR: Utilizing specific primers for human COX-2 with calibration curves constructed from genomic RNA standards for absolute quantification.
    • Northern Blot Analysis: Alternative method using full-length COX-2 cDNA probes for hybridization.
  • Protein Analysis:
    • Western Blotting: Using specific anti-COX-2 polyclonal antibodies and enhanced chemiluminescence detection.
    • COX Activity Assessment: Prostaglandin E₂ measurement by enzyme immunoassay or HPLC analysis of eicosanoid products from ¹⁴C-arachidonic acid.
  • Transcriptional Mechanism Studies:
    • Nuclear Run-Off Assays: Isolated nuclei from treated cells incubated with ³²P-GTP to measure nascent transcript synthesis.
    • Promoter Activity Assays: Transient transfection with COX-2 promoter-luciferase constructs (-891/+9 region) to measure transcriptional activation.
    • Electrophoretic Mobility Shift Assay (EMSA): Evaluation of transcription factor (C/EBPβ, NF-κB) binding to COX-2 promoter sequences using nuclear extracts.
Molecular Dynamics Simulations of this compound-COX Interactions

Computational approaches provide atomic-level insights into this compound's mechanism of action [1] [6]:

Simulation Protocol:

  • System Preparation: Crystal structures of COX-1 (PDB: 1Q4G) and COX-2 (PDB: 3NT1) with explicit solvation.
  • Docking: Initial positioning of this compound in the active site using Autodock 4.2.
  • Molecular Dynamics: Extensive explicit water classical MD simulations with amber99SB force field and Amber11 molecular dynamics package.
  • Binding Energy Calculations: Alchemical transformations using free energy perturbation or thermodynamic integration methods.
  • QM/MM Simulations: Born-Oppenheimer B3LYP/6-31+G* quantum mechanical/molecular mechanical MD simulations with umbrella sampling for reaction pathway characterization.
  • Analysis: Individual residue contributions to transition state stabilization through energy decomposition.

Therapeutic Implications and Clinical Correlations

The molecular mechanisms of this compound action directly inform its diverse clinical applications and dosing strategies. The differential inhibition kinetics between COX-1 and COX-2 underpin the dose-dependent effects observed in clinical practice:

  • Low-dose this compound (75-100 mg/day): Selectively inhibits platelet COX-1 due to the portal circulation's first-pass exposure and platelets' limited protein synthesis capacity, providing antiplatelet benefits for cardiovascular protection without significant systemic anti-inflammatory effects [3] [7].

  • Medium to high-dose this compound (325-1000 mg/day): Required to achieve sufficient systemic concentrations to significantly inhibit COX-2 in inflammatory sites, providing analgesic and anti-inflammatory effects for conditions such as rheumatoid arthritis.

The irreversible nature of this compound's COX inhibition creates particularly profound effects in platelets, which lack protein synthesis machinery. A single dose of this compound therefore inhibits platelet function for the entire 7-10 day lifespan of these cells, explaining its potent antithrombotic effects despite rapid clearance from circulation [3].

Emerging evidence suggests that non-COX targets of this compound acetylation may contribute to its chemopreventive properties, particularly for colorectal cancer. Proteomic studies have identified numerous cellular proteins acetylated by this compound, including histones, IKKβ, and other signaling molecules, potentially modulating gene expression and cellular proliferation pathways beyond prostaglandin inhibition [3].

The transcriptional suppression of COX-2 expression by salicylate at therapeutic concentrations provides an additional mechanism for this compound's anti-inflammatory and potentially anticancer effects, particularly given that regular this compound use reduces colorectal cancer incidence by approximately 40% in epidemiological studies [4] [5].

Conclusion

This compound's mechanism of action represents a complex interplay of direct enzymatic inhibition through covalent acetylation and broader effects on inflammatory gene expression. The irreversible acetylation of cyclooxygenase enzymes, particularly the kinetic preference for COX-1 over COX-2, remains the cornerstone of its diverse pharmacological effects. Advanced proteomic approaches now enable precise quantification of COX-2 acetylation, providing direct biomarkers to correlate with functional inhibition of prostanoid biosynthesis. Beyond this canonical mechanism, the transcriptional suppression of COX-2 and other inflammatory genes by this compound and its salicylate metabolite at therapeutic concentrations represents an important additional pathway contributing to its anti-inflammatory and potentially chemopreventive properties.

References

aspirin and neuroinflammation mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanisms of Action

Aspirin's impact on neuroinflammation is mediated through the following key mechanisms, which are summarized in the table below.

Mechanism Biological Effect Key References
Irreversible COX Inhibition Acetylates COX-1 (Ser530) and COX-2 (Ser516); irreversible platelet COX-1 inhibition blocks pro-inflammatory thromboxane A2; modified COX-2 produces anti-inflammatory 15-epi-lipoxins. [1] [2] [3] [1] [2] [3]
NF-κB Pathway Modulation Suppresses activation of NF-κB, a master regulator of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). [1] [2] [4] [1] [2] [4]
Antioxidant Effects Reduces oxidative/nitrosative stress; increases antioxidant enzymes (Cu/Zn-SOD, Mn-SOD, catalase, glutathione peroxidase). [2] [4] [5] [2] [4] [5]
Microglial & Astrocytic Modulation Decreases activation of microglia (brain immune cells) and reduces pro-inflammatory mediators from astrocytes. [4] [6] [5] [4] [6] [5]

The relationship between these primary mechanisms and their downstream effects on neuroinflammation can be visualized in the following pathway.

Quantitative Effects on Inflammatory Biomarkers

Experimental and clinical studies show that this compound modulates key inflammatory and oxidative stress biomarkers, with effects often dependent on dose and duration.

Effects in Clinical and Preclinical Studies

The table below summarizes this compound's quantitative effects on specific biomarkers in human and animal studies.

Biomarker Model/Study This compound Regimen Observed Effect Key References
MIF & MMP-9 Humans with silent brain infarcts [6] 100 mg/day for 3 months Visfatin: Significantly decreased (1.00 to 0.84 ng/mL). MIF/MMP-9: No significant change. [6] [6]
hs-CRP & IL-6 Humans with diabesity (T2DM & obesity) [7] 150 mg vs. 300 mg for 6 months hs-CRP: Significantly lower with 300 mg at 6 months. IL-6: No significant difference between doses at 6 months. [7] [7]
IL-1β & TNF-α Rat astrocytes + Aβ1-42 peptide [4] Low dose (10⁻⁷ M) for 24h IL-1β & TNF-α: Significant decrease in pro-inflammatory cytokines. [4] [4]
Antioxidant Enzymes (SOD, CAT, GPx) Aging mice [5] Low-dose SOD, CAT, GPx: Significantly increased activity in the olfactory bulb. [5] [5]
Acetylcholinesterase (AChE) Aging mice [5] Low-dose AChE: Significantly reduced activity in the olfactory bulb. [5] [5]

Key Experimental Models and Protocols

For researchers aiming to investigate this compound's effects on neuroinflammation, the following established experimental protocols provide a methodological foundation.

Primary Cortical Astrocyte Culture for Alzheimer's Research

This in vitro model is used to study this compound's protective effects against amyloid-beta toxicity. [4]

  • Cell Culture: Cortical astrocytes are isolated from rat fetuses (21 days gestation). Cultures are maintained in DMEM with 20% fetal bovine serum and confirmed via GFAP immunostaining. [4]
  • Treatment: Cells are treated with oligomeric Aβ1-42 peptide (15 µM) to model Alzheimer's pathology. This compound (10⁻⁷ M) is applied for 24 hours. [4]
  • Outcome Measures:
    • Viability/Cell Death: MTT assay for viability; Lactate Dehydrogenase (LDH) assay for necrosis. [4]
    • Apoptosis: Caspase-3 activity assay; Western blot for Cytochrome C and Smac/Diablo. [4]
    • Inflammation/Oxidative Stress: ELISA for IL-1β and TNF-α; Western blot for NF-κB, COX-2, iNOS, and antioxidant proteins (Cu/Zn-SOD, Mn-SOD). [4]
In Vivo Assessment of Olfactory Function and Neurogenesis

This model in aging mice evaluates this compound's impact on neuroregeneration and microglial-mediated inflammation. [5]

  • Animal Treatment: Experimental aging mice are treated with low-dose this compound. [5]
  • Behavioral Tests:
    • Buried Food Test (BFT): Measures olfactory detection ability. [5]
    • Odour Preference Test (OPT): Assesses olfactory discrimination. [5]
  • Tissue Analysis:
    • Neurogenesis: Immunohistochemistry for Doublecortin (DCX+, immature neurons) and BrdU/NeuN (newborn neurons) in the olfactory bulb. [5]
    • Neuroinflammation: Immunohistochemistry for Iba-1 positive microglia. [5]
    • Biochemistry: Homogenate analysis of antioxidant enzymes (SOD, catalase, GPx) and acetylcholinesterase (AChE) activity. [5]
Clinical Biomarker Study in Silent Brain Infarcts

This human clinical study protocol assesses this compound's effect on specific inflammatory biomarkers. [6]

  • Participants: Patients with subcortical silent brain infarcts (SBIs) confirmed by MRI, without a history of acute stroke. [6]
  • Intervention: Patients take 100 mg of this compound daily. [6]
  • Biomarker Measurement: Plasma levels of MIF, MMP-9, and visfatin are measured at baseline and after 3 months of treatment using quantitative sandwich ELISA kits. [6]
  • Analysis: Biomarker levels are compared pre- and post-treatment using Wilcoxon signed-rank test. [6]

Therapeutic Implications for Neurodegenerative Diseases

Evidence from large epidemiological studies and mechanistic research suggests this compound may have therapeutic potential.

  • Alzheimer's Disease (AD): A large retrospective cohort study (n=508,107) found that this compound use in patients with Mild Cognitive Impairment (MCI) was associated with a 6.1% reduction in the risk of converting to Alzheimer's dementia (adjusted HR 0.939). This protective effect was more pronounced in individuals aged 65 and older. [8]
  • Considerations and Risks: The same study highlighted a significant increased risk of hemorrhagic stroke associated with this compound use, underscoring the critical need for personalized risk-benefit assessment, particularly in younger patients. [8]

Conclusion and Future Directions

Future research should prioritize standardized clinical trials to confirm efficacy and determine optimal dosing. Exploring combination therapies targeting both inflammation and other disease pathways, alongside the development of This compound derivatives with improved safety profiles, represents a compelling direction for drug development.

References

aspirin neuroprotective effects in neuroscience

Author: Smolecule Technical Support Team. Date: February 2026

Core Neuroprotective Mechanisms of Aspirin

This compound exerts neuroprotective effects through multiple interconnected biological pathways. The table below summarizes its primary mechanisms and supporting evidence.

Mechanism of Action Biological Pathway / Key Effect Experimental Evidence / Observed Outcome
Anti-inflammatory Irreversible inhibition of COX-1 and COX-2 enzymes; Reduces pro-inflammatory cytokines (TNF-α, IL-6) [1]. Attenuated neuroinflammation; Reduced microglial activation (Iba-1+ cells) in hippocampus and olfactory bulb [2] [3].
Anti-oxidative Stress Increases activity of antioxidant enzymes (SOD, Catalase, GPx) [3]. Protection against oxidative damage in the brain; Decreased oxidative stress parameters in mice olfactory bulb [3].
Enhanced Protein Clearance Promotes K63-linked ubiquitination; Enhances lysosomal degradation of protein aggregates (e.g., α-synuclein) [4]. Reduced phosphorylated α-synuclein aggregates in PD mouse models; Improved clearance of toxic proteins in neuronal cultures [4].
Modulation of Neurotransmission Inhibits acetylcholinesterase (AChE) activity [2] [3]. Increased acetylcholine levels; Associated with improved memory and olfactory function in aging mice [2] [3].
Promotion of Neurogenesis Increased expression of Doublecortin (DCX) and BrdU/NeuN double-positive cells [2] [3]. Enhanced generation of new neurons in hippocampus and olfactory bulb of adult mice [2] [3].

Key Quantitative Findings from Preclinical and Clinical Studies

The following tables summarize quantitative data on this compound's efficacy from recent animal and clinical studies.

Table 1: Key Findings from Preclinical In Vivo Studies

Disease Model This compound Type & Dose Key Quantitative Results Reference
Parkinson's Disease (PD) Rat Model (6-OHDA induced) NOSH-aspirin (100 mg/kg, oral) Significant improvement in motor performance; ~70-80% protection of dopaminergic (TH+) neurons; Reduced phosphorylation of JNK, p38, ERK [5]. [5]
PD Mouse Model (α-syn PFF injected) This compound (6 mg/kg/day, oral) Significant improvement in motor function (rotarod, open field); Reduced p-α-syn aggregates; Increased K63-ubiquitination in striatum [4]. [4]
Aging Mice (Cognitive & Olfactory Decline) This compound (60 mg/kg/day, in drinking water) Enhanced spatial memory (MWM, cued RAM); Improved olfactory discrimination (BFT); Increased DCX+ and BrdU/NeuN+ cells in hippocampus & OB; Reduced AChE activity in blood/OB [2] [3]. [2] [3]
Ischemic Stroke (MCAO in rats) ASA-DA adduct (20 mg/kg) Potent neuroprotection against neuronal death; Reduced ischemia-induced gliosis; Maintained antioxidant levels [6]. [6]

Table 2: Summary of Clinical Evidence from Recent Retrospective Cohort Studies

Patient Population & Study Design This compound Regimen Key Quantitative Findings on Survival & Safety Reference

| Sepsis-Associated Encephalopathy (SAE) Retrospective (MIMIC-IV) N=2,518 after PSM | In-hospital use (Low-dose & High-dose) | Significantly lower mortality: in-hospital, 30, 60, 90, 180-day. No significant increase in gastrointestinal hemorrhage risk. High-dose group had higher mortality vs. low-dose [7]. | [7] | | Sepsis-Associated Encephalopathy (SAE) Retrospective (MIMIC-IV) N=3,540 after PSM | Use during ICU stay (>48h) | Significantly higher survival rates: 28-day, 90-day, 365-day, 1095-day (p<0.05). No significant difference in ICU length of stay, GI bleeding, or thrombocytopenia. Low-dose (81 mg) showed better long-term survival than high-dose (325 mg) [8]. | [8] |

Detailed Experimental Protocols from Key Studies

For researchers looking to replicate or build upon these findings, here are the detailed methodologies from pivotal studies.

Protocol 1: Evaluating Neuroprotective Effects in a Parkinson's Disease Rat Model

This protocol is based on the study demonstrating the efficacy of NOSH-aspirin [5].

  • Animal Model: Adult male Wistar rats.
  • PD Induction: 6-hydroxydopamine (6-OHDA) was unilaterally injected into the right medial forebrain bundle (MFB) at a dose of 20 μg per rat.
  • Treatment Groups:
    • Sham/vehicle control group.
    • 6-OHDA + Vehicle.
    • 6-OHDA + this compound (38 or 100 mg/kg, daily, oral).
    • 6-OHDA + NOSH-aspirin (25 or 100 mg/kg, daily, oral, starting 24 hours or 3 days post-lesion).
  • Behavioral Testing (Day 12):
    • Rotarod Treadmill: Assesses motor coordination and balance.
    • Beam Walking Test: Evaluates fine motor coordination and balance.
    • Open Field Test: Measures general locomotor activity and anxiety.
    • Apomorphine-Induced Rotations: Quantifies dopaminergic asymmetry.
  • Histological & Molecular Analysis (Endpoint):
    • Immunohistochemistry (IHC): Brain sections are stained for Tyrosine Hydroxylase (TH) to quantify dopaminergic neuron survival in the substantia nigra.
    • Western Blotting: Protein extracts from brain tissue are analyzed to measure the phosphorylation levels of MAPK family proteins (JNK, p38, ERK).
Protocol 2: Assessing Hippocampal Neurogenesis and Memory in Aging Mice

This protocol is adapted from studies showing this compound-enhanced neurogenesis [2] [3].

  • Animals: Male BALB/c mice (7-8 months old).
  • Treatment: this compound (Disprin) dissolved in drinking water at 60 mg/kg/day for 6 weeks.
  • Cell Proliferation Labeling: Bromodeoxyuridine (BrdU) is injected intraperitoneally (50 mg/kg) for 5 consecutive days during the treatment period to label newly dividing neural stem cells.
  • Behavioral Test Battery:
    • Morris Water Maze (MWM): A classic test for spatial learning and long-term memory. Mice are trained to find a submerged platform using spatial cues. The primary measures are latency to find the platform and time spent in the target quadrant during a probe trial.
    • Cued Radial Arm Maze (cued RAM): Assesses working memory. Mice must learn to retrieve food from arms marked by visual cues.
    • Novel Object Recognition (NOR): Tests non-spatial recognition memory. The discrimination index is calculated as: (Time with Novel Object - Time with Familiar Object) / Total Exploration Time.
  • Tissue Processing and Analysis:
    • Perfusion and Sectioning: Mice are transcardially perfused, and brains are sectioned for immunohistochemistry.
    • Immunofluorescence Staining: Brain sections are co-stained with:
      • Anti-Doublecortin (DCX) to label immature neurons.
      • Anti-BrdU and Anti-NeuN to identify newly generated, mature neurons.
    • Microglia Quantification: Staining for Ionized calcium-binding adaptor molecule (Iba)-1 is used to quantify neuroinflammatory status.

Conceptual Workflow and Signaling Pathways

The diagram below illustrates the core neuroprotective signaling pathways and mechanisms of this compound identified from recent research.

G cluster_anti_inflammatory Anti-inflammatory & Anti-oxidative Pathway cluster_protein_clearance Enhanced Protein Clearance Pathway cluster_neurogenesis Neurogenesis & Plasticity This compound This compound COX_Inhibition COX-1/COX-2 Inhibition This compound->COX_Inhibition K63_Ubiquitination Promotes K63-Linked Ubiquitination This compound->K63_Ubiquitination Proteasome_Inhibition Acetylates & Inhibits Proteasome This compound->Proteasome_Inhibition AChE_Inhibition Acetylcholinesterase (AChE) Inhibition This compound->AChE_Inhibition Cytokine_Reduction Reduced Pro-inflammatory Cytokines (TNF-α, IL-6) COX_Inhibition->Cytokine_Reduction Microglia_Reduction Reduced Microglial Activation (↓ Iba-1+ cells) Cytokine_Reduction->Microglia_Reduction Antioxidant_Enzymes ↑ Antioxidant Enzymes (SOD, CAT, GPx) Cytokine_Reduction->Antioxidant_Enzymes Neurogenesis ↑ Hippocampal & Olfactory Bulb Neurogenesis (↑ DCX+, ↑ BrdU/NeuN+ cells) Microglia_Reduction->Neurogenesis Antioxidant_Enzymes->Neurogenesis Lysosomal_Degradation Lysosomal Degradation of Aggregates K63_Ubiquitination->Lysosomal_Degradation Proteasome_Inhibition->Lysosomal_Degradation Reduced_Aggregates Reduced α-Synuclein Aggregates Lysosomal_Degradation->Reduced_Aggregates Improved_Function Improved Memory & Olfaction Reduced_Aggregates->Improved_Function Increased_ACh Increased Acetylcholine AChE_Inhibition->Increased_ACh Increased_ACh->Neurogenesis Neurogenesis->Improved_Function

This compound's multi-target neuroprotective mechanisms converge on improved neuronal survival and function.

Research Gaps and Future Directions

Despite promising data, several key questions remain and warrant further investigation:

  • Optimal Dosing: Clinical and preclinical evidence consistently suggests low-dose this compound (e.g., 81 mg) may be more effective and safer than high-dose for long-term neuroprotection [7] [8]. The biological rationale for this dose-response relationship needs further elucidation.
  • Timing and Population: Beneficial effects may be most pronounced in specific patient subgroups, such as those with significant neuroinflammatory pathology (e.g., SAE, coronary heart disease) [7] [8] [9]. The role of this compound in primary prevention of dementia in healthy elderly, however, is not supported by major RCTs like ASPREE [9].
  • Novel this compound Derivatives: The development of hybrid compounds like NOSH-aspirin and ASA-DA adduct shows significantly enhanced efficacy compared to standard this compound, presenting a promising avenue for new drug development [5] [6].
  • Definitive Clinical Trials: The current strongest clinical evidence comes from large retrospective analyses. Prospective, randomized controlled trials (RCTs) are mandatory to confirm the causal efficacy and safety of this compound for specific neuroprotective indications [10] [8] [9].

References

aspirin and bone mineral density systematic review

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action: How Aspirin May Affect Bone

Experimental studies indicate that this compound influences bone metabolism through a dual regulatory mechanism on bone cells, summarized in the diagram below.

G cluster_OC Inhibition of Osteoclastogenesis cluster_OB Promotion of Osteogenesis This compound This compound OC1 Suppresses RANKL-induced NF-κB & MAPK pathways This compound->OC1 OB1 Promotes survival of bone marrow mesenchymal stem cells (BMMSC) This compound->OB1 Osteoclastogenesis Osteoclastogenesis Osteogenesis Osteogenesis OC2 Inhibits nuclear translocation of NF-κB p65 OC1->OC2 OC3 Reduces expression of osteoclast markers (TRAP, CTSK, CTR) OC2->OC3 OC4 Impairs actin ring formation & bone resorption OC3->OC4 OB2 Stimulates preosteoblast differentiation OB1->OB2 OB3 Augments expression of osteogenic markers (RUNX2, ALP) OB2->OB3

This compound's dual regulation of bone cells [1] [2]

Clinical Evidence from Human Studies

The relationship between this compound use and bone health in humans has been explored through observational studies, a recent large trial, and Mendelian Randomization analysis, with key findings summarized in the table below.

Study Type / Name Key Findings on BMD Key Findings on Fracture Risk
Systematic Review & Meta-Analysis (2020) [3] - Associated with higher hip & spine BMD in men and women (non-significant trend). - 17% lower odds for any fracture (OR 0.83, 95% CI 0.70 to 0.99).
Cross-Sectional Study (2022) [4] - Low-dose this compound users had significantly greater BMD at the total femur, femoral neck, intertrochanter, and lumbar spine (L1). Not assessed.

| Randomized Controlled Trial: ASPREE [5] [6] | Not the primary outcome. | - No reduction in fracture risk with low-dose this compound.

  • Higher risk of serious falls and fall-related fractures. | | Mendelian Randomization (2025) [7] | - this compound use significantly increased lumbar spine BMD (OR = 4.660).
  • No significant effect on BMD at other sites (femoral neck, forearm, heel). | - No significant causal association found between this compound use and fracture risk. |

Overview of Key Experimental Models

The following workflow illustrates the general methodology used in in vitro and in vivo experiments to investigate this compound's effects on bone.

G start Study Design in_vitro In Vitro Models start->in_vitro in_vivo In Vivo Models start->in_vivo in_vitro_a Bone Marrow-Derived Macrophages (BMMs) RAW 264.7 Cell Line in_vitro->in_vitro_a in_vitro_b Bone Marrow Mesenchymal Stem Cells (BMMSCs) Pre-osteoblast Cell Lines in_vitro->in_vitro_b in_vivo_a Ovariectomized (OVX) Rodent Model (Simulates postmenopausal osteoporosis) in_vivo->in_vivo_a assays Assays & Analyses assay_a Cell Differentiation & Viability: TRAP Staining, CCK-8 Assay in_vitro_a->assay_a assay_b Molecular Pathways: Western Blot, PCR, Immunofluorescence in_vitro_a->assay_b assay_c Bone Structure & Density: Micro-CT, DXA Scan in_vitro_a->assay_c assay_d Bone Biomechanics: 3-Point Bending Test in_vitro_a->assay_d in_vitro_b->assay_a in_vitro_b->assay_b in_vitro_b->assay_c in_vitro_b->assay_d in_vivo_a->assay_a in_vivo_a->assay_b in_vivo_a->assay_c in_vivo_a->assay_d

General workflow for investigating this compound's effects on bone [1] [2] [8]

Detailed Experimental Protocols

1. In Vitro Osteoclastogenesis Assay [2]

  • Cell Culture: Isolate Bone Marrow-Derived Macrophages (BMMs) from mice or use pre-osteoclast cell lines (e.g., RAW 264.7). Culture with M-CSF (30 ng/ml) to promote survival.
  • Differentiation Induction: Stimulate osteoclast differentiation by adding RANKL (50 ng/ml) to the medium.
  • This compound Treatment: Treat cells with a range of this compound concentrations (e.g., 10-200 μg/mL) throughout the differentiation process.
  • Outcome Measurement:
    • TRAP Staining: Differentiated osteoclasts are stained for Tartrate-Resistant Acid Phosphatase (TRAP). TRAP-positive multinucleated cells (≥3 nuclei) are counted.
    • Resorption Pit Assay: Culture cells on hydroxyapatite-coated plates. After removing cells, the resorbed pit areas are quantified.
    • Molecular Analysis: Use Western Blot and PCR to analyze key pathways (NF-κB, MAPK) and osteoclast marker genes (NFATc1, TRAP, Cathepsin K).

2. In Vivo Ovariectomized (OVX) Rat Model [2] [8]

  • Animal Model: Use 3-month-old female rats. Perform ovariectomy (OVX) to induce estrogen deficiency and bone loss, with sham surgery as control.
  • This compound Administration: After recovery, administer this compound via oral gavage. Common low-dose is ~9-10 mg/kg/day (equivalent to human 100 mg dose). Treatment typically lasts 12 weeks.
  • Tissue Collection & Analysis:
    • Bone Mineral Density (BMD): Analyze excised femora or lumbar vertebrae using Dual-energy X-ray Absorptiometry (DXA) or micro-Computed Tomography (micro-CT).
    • Micro-CT: Assess 3D bone microarchitecture (trabecular bone volume fraction, thickness, number, separation).
    • Biomechanical Testing: Perform a three-point bending test on the femur to determine bone strength (ultimate load, stiffness).
    • Serum Biomarkers: Measure bone turnover markers (e.g., osteocalcin for formation, TRACP-5b for resorption) via ELISA.

Interpretation and Research Gaps

  • BMD vs. Fracture Risk: The disconnect between improved BMD and the lack of fracture risk reduction is a critical area of investigation. The ASPREE trial suggests that this compound might increase the risk of falls, which could offset any potential benefit from stronger bones [5] [6]. Furthermore, bone strength depends on factors beyond BMD, such as bone quality and microarchitecture, which may not be positively impacted by this compound [8].
  • Dosage Dependence: Effects appear to be dose-dependent. Low doses may promote bone formation, while high anti-inflammatory doses might inhibit it [2].
  • Need for Prospective Trials: The current evidence is largely from observational, animal, or cellular studies. The ASPREE trial provides high-quality RCT data but specifically in healthy older adults, and its findings require confirmation in other populations [5].

References

Comprehensive Technical Analysis: Aspirin as a Potential Therapeutic for Inflammaging

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Inflammaging, the age-associated chronic low-grade inflammation, represents a fundamental biological process underlying multiple aging-related diseases. This technical review synthesizes emerging evidence on aspirin's potential to modulate key inflammaging pathways through both COX-dependent and COX-independent mechanisms. While extensive clinical evidence supports this compound's cardioprotective effects, recent investigations have revealed novel anti-inflammaging properties including epigenetic modulation, stemness regulation, and microbiome modification. This whitepaper provides researchers and drug development professionals with a comprehensive analysis of molecular mechanisms, experimental protocols, and translational considerations for harnessing this compound's anti-inflammaging potential. Critical research gaps remain in optimizing dosing regimens, validating biomarkers, and establishing safety profiles specifically for anti-inflammaging applications in older populations.

Introduction to Inflammaging and this compound's Potential Role

Inflammaging describes the persistent, low-grade inflammatory state that develops with advanced age and contributes significantly to age-related functional decline and disease pathogenesis. This phenomenon is characterized by elevated circulating levels of pro-inflammatory cytokines such as IL-6, TNF-α, and CRP, which create a systemic environment conducive to the development of cardiovascular disease, neurodegenerative disorders, metabolic dysfunction, and frailty. The molecular drivers of inflammaging are multifactorial, including cellular senescence, mitochondrial dysfunction, epigenetic alterations, and loss of proteostasis.

The anti-inflammatory properties of this compound (acetylsalicylic acid) have been extensively characterized in acute inflammatory contexts, but recent evidence suggests potential applicability to chronic age-associated inflammation. This compound's well-established cyclooxygenase (COX) inhibition provides a foundational mechanism for reducing prostaglandin-mediated inflammation. However, emerging research has revealed additional molecular pathways through which this compound may modulate fundamental aging processes, positioning it as a promising candidate for inflammaging intervention. These include recently discovered effects on epigenetic regulation, cellular stemness, and microbiome composition that extend beyond traditional COX-mediated anti-inflammatory activities.

Molecular Mechanisms of Action

COX-Dependent Pathways

The canonical mechanism of this compound's anti-inflammatory action involves irreversible acetylation of cyclooxygenase enzymes, particularly the inducible COX-2 isoform that is upregulated in inflammatory states. This acetylation permanently inhibits prostaglandin synthesis, reducing the production of key inflammatory mediators including prostaglandin E2 (PGE2). The age-related increase in systemic PGE2 contributes to inflammaging through multiple pathways, including immune cell activation and tissue-level inflammation. This compound's COX-2 inhibition also shifts eicosanoid metabolism toward the production of specialized pro-resolving mediators (SPMs) such as This compound-triggered lipoxins (ATLs), which actively promote inflammation resolution rather than simply suppressing inflammatory responses [1] [2].

Table 1: COX-Dependent Anti-Inflammatory Mechanisms of this compound

Molecular Target Biochemical Effect Downstream Consequences Relevance to Inflammaging
COX-1 (platelets) Irreversible acetylation Reduced thromboxane A2, decreased platelet aggregation Lower microvascular inflammation, reduced thrombotic risk
COX-2 (inflammatory cells) Irreversible acetylation Decreased PGE2, PGD2, and other prostaglandins Reduced chronic tissue inflammation, immune modulation
Prostaglandin-endoperoxide synthase Enzyme modification Production of this compound-triggered lipoxins and resolvins Enhanced inflammation resolution, not just suppression
Arachidonic acid metabolism Substrate shunting Shift toward lipoxygenase pathway metabolites Altered balance of pro-inflammatory and pro-resolving mediators
COX-Independent Pathways

Recent investigations have revealed that this compound exerts significant anti-inflammatory effects through mechanisms independent of COX inhibition. One particularly relevant pathway for inflammaging involves epigenetic regulation through modulation of histone methylation. This compound has been demonstrated to reduce expression of histone demethylases KDM6A and KDM6B, leading to increased H3K27me3 methylation at promoters of inflammation-related stemness genes such as ICAM3. This epigenetic silencing of pro-inflammatory gene networks represents a novel mechanism connecting this compound exposure to reduced cellular inflammation and stemness properties in aging tissues [3].

Additionally, this compound modulates inflammatory signaling pathways through COX-independent effects on transcription factors including NF-κB and AP-1, which are key regulators of age-related inflammation. These pathways influence the expression of numerous genes encoding cytokines, chemokines, and adhesion molecules that contribute to the inflammaging phenotype. The relative contributions of COX-dependent versus COX-independent mechanisms to this compound's overall anti-inflammaging effects remain an active area of investigation.

Inflammaging-Specific Molecular Pathways

This compound appears to influence several processes specifically implicated in inflammaging pathogenesis. The NLRP3 inflammasome, a multiprotein complex that activates caspase-1 and promotes maturation of IL-1β and IL-18, is increasingly recognized as a key contributor to age-related inflammation. Preliminary evidence suggests this compound may suppress NLRP3 inflammasome activation, potentially through mitochondrial stabilization and reduced reactive oxygen species production. This compound also modulates cellular senescence and the associated senescence-associated secretory phenotype (SASP), which represents a major source of pro-inflammatory mediators in aging tissues. These emerging pathways expand this compound's potential mechanistic repertoire beyond traditional inflammatory cascades to target fundamental aging processes.

G This compound This compound COX_pathway COX-Dependent Pathways This compound->COX_pathway COX_indep COX-Independent Pathways This compound->COX_indep COX_inhibit COX Enzyme Inhibition COX_pathway->COX_inhibit KDM6 Reduced KDM6A/B Expression COX_indep->KDM6 NFkB NF-κB Pathway Modulation COX_indep->NFkB Prostaglandins Reduced Prostaglandin Synthesis COX_inhibit->Prostaglandins Lipoxins This compound-Triggered Lipoxins COX_inhibit->Lipoxins Inflammaging Reduced Inflammaging Prostaglandins->Inflammaging Lipoxins->Inflammaging H3K27 Increased H3K27me3 Methylation KDM6->H3K27 Stemness_genes Suppressed Stemness/Inflammation Genes H3K27->Stemness_genes Stemness_genes->Inflammaging Cytokines Reduced Pro-inflammatory Cytokines NFkB->Cytokines Cytokines->Inflammaging

Figure 1: Molecular Mechanisms of this compound in Inflammaging Modulation

Therapeutic Evidence Across Physiological Systems

Musculoskeletal Aging and Frailty

The association between chronic inflammation and musculoskeletal decline provides a compelling rationale for investigating this compound's potential benefits on age-related frailty and bone health. A comprehensive analysis of the Physicians' Health Study revealed that long-term regular this compound use (>60 days per year) was associated with a 15% reduction in frailty prevalence (OR 0.85, 95% CI 0.76-0.96) among older men. This association persisted after adjustment for multimorbidity and health behaviors, suggesting a potentially independent effect on frailty development. The anti-inflammatory properties of this compound are hypothesized to mitigate the inflammatory underpinnings of frailty, particularly when initiated in midlife rather than advanced age [4] [5].

Bone health represents another inflammaging-relevant domain where this compound may exert protective effects. A systematic review and meta-analysis of observational studies found this compound use associated with a 17% reduction in fracture odds (OR 0.83, 95% CI 0.70-0.99) across six studies including 511,390 participants. Additionally, modest but consistent increases in bone mineral density (BMD) were observed at both hip and lumbar spine sites in this compound users compared to non-users, though these differences did not always reach statistical significance. The proposed mechanism involves this compound's inhibition of prostaglandin-mediated bone resorption, which becomes increasingly dysregulated with advancing age [6].

Table 2: Evidence for this compound's Effects on Age-Related Conditions

Condition Study Design Population Key Findings Magnitude of Effect
Frailty Prospective cohort (PHS) 12,101 men ≥60 years Inverse association with regular this compound use OR 0.85 (0.76-0.96)
Fracture Risk Systematic review & meta-analysis 511,390 participants across 6 studies Reduced odds of any fracture OR 0.83 (0.70-0.99)
Bone Mineral Density Observational studies 9,686 women; 4,137 men Higher BMD at hip and spine SMD 0.03-0.08 (non-significant)
Cancer Stemness Preclinical models Breast, lung, liver cancer cells Reduced ALDH+ subpopulation, sphere formation 40-60% reduction in stemness markers
Oral Microbiome RCT pilot study 50 healthy adults Favorable shifts in inflammatory taxa Increased Neisseria/Streptococcus; Decreased Prevotella/Fusobacterium
Cellular Stemness and Carcinogenesis

The relationship between chronic inflammation and cancer development is well-established, with inflammaging creating a tissue microenvironment conducive to malignant transformation. This compound's chemopreventive properties have been partially attributed to effects on cancer stemness - the capacity of cancer cells to self-renew and generate heterogeneous tumors. Preclinical investigations demonstrate that this compound treatment diminishes multiple cancer stemness properties, including reductions in ALDH+ subpopulations (40-60% decrease), side population cells, chemo-resistance, and sphere formation capacity across breast, lung, and liver cancer models. These effects were associated with downregulation of inflammation-related stemness genes, particularly ICAM3, through epigenetic mechanisms involving H3K27 methylation [3].

In vivo studies further support this compound's anti-stemness effects, demonstrating reduced tumor growth, decreased metastasis, and prolonged survival in mouse models. Combination approaches pairing this compound with HDM inhibitors, Src/PI3K pathway inhibitors, or ICAM3 blockade showed enhanced efficacy compared to single-agent interventions. These findings suggest that this compound's modulation of inflammatory signaling pathways disrupts the critical intersection between inflammation and stemness maintenance in cancer cells, potentially representing a broader mechanism relevant to age-related tissue dysfunction.

Microbiome Modulation

The oral and gut microbiomes undergo significant changes with aging, including shifts toward pro-inflammatory bacterial taxa that contribute to systemic inflammaging. A recent randomized controlled trial investigated this compound's effects on the oral microbiome, revealing significant modifications in the abundance of inflammation-associated bacterial genera after six weeks of daily 325 mg this compound. Specifically, this compound intervention led to increased relative abundance of Neisseria, Streptococcus, Actinomyces, and Rothia alongside decreases in Prevotella, Veillonella, Fusobacterium, and Porphyromonas - taxa previously associated with inflammatory bowel diseases and colorectal cancer. The Neisseria-to-Fusobacterium ratio emerged as a potential marker of this compound's microbiome-modulating effects [7].

These microbiome shifts may represent an indirect mechanism through which this compound influences inflammaging, as the observed taxonomic changes favor a less inflammatory microbial profile. The translocation of oral bacteria to the gut and subsequent immune activation represents a potential pathway linking oral dysbiosis to systemic inflammation. By modifying the oral microbiome composition, this compound may reduce this source of chronic immune stimulation, thereby attenuating one driver of inflammaging.

Experimental Approaches and Methodologies

Assessing Cancer Stemness Properties

Evaluation of this compound's effects on cellular stemness requires a multifaceted experimental approach. The Aldefluor assay provides a validated method for quantifying the ALDH+ stem-like subpopulation. Following this compound treatment (typically 24 hours at doses ranging 0.5-30mM depending on cell line), approximately 2.5×10⁵ cells are suspended in Aldefluor buffer containing the ALDH substrate and incubated for 60 minutes at 37°C. Control samples should be treated with the ALDH inhibitor DEAB to establish background fluorescence. Analysis is performed using flow cytometry, with the ALDH+ population identified by increased fluorescence in the FITC channel [3].

The side population assay identifies cells with enhanced drug efflux capacity, a characteristic of stem-like cells. After this compound treatment, 1×10⁶ cells/ml are stained with Hoechst 33342 dye (7-10μg/ml depending on cell line) with or without the ABC transporter inhibitor fumitremorgin C (10μM). Cells are incubated for 90 minutes at 37°C with intermittent mixing, then analyzed by flow cytometry using ultraviolet excitation. The side population is identified as the Hoechst-low population that disappears with FTC inhibition. For sphere formation assays, cells are cultured in serum-free medium supplemented with growth factors on ultra-low attachment plates at clonal density (500 cells/well), with this compound maintained throughout the culture period. Sphere number and size are quantified after 7-14 days [3].

Microbiome Analysis Protocols

The investigation of this compound's effects on microbial communities requires standardized collection and processing methodologies. In recent trials, oral tongue swabs were collected at baseline and post-intervention using standardized synthetic swabs, stored at -80°C until processing. DNA extraction typically employs commercial kits with mechanical and enzymatic lysis steps to ensure comprehensive cell disruption. For 16S rRNA sequencing, the V4 hypervariable region is amplified using barcoded primers, followed by sequencing on platforms such as Illumina MiSeq. Bioinformatic processing generally involves quality filtering, OTU clustering at 97% similarity, taxonomic assignment using reference databases (Greengenes or SILVA), and normalization before comparative analyses [7].

Analytical approaches should include both alpha-diversity (within-sample richness/evenness) and beta-diversity (between-sample composition) measures. Differential abundance testing for pre-specified taxa of interest can be performed using linear mixed models or similar approaches that account for within-subject pairing. For interventional studies, randomization and blinding are essential, along with careful control of confounders such as recent antibiotic use, concomitant medications, and oral hygiene practices. The inclusion of a placebo control group accounts for temporal changes unrelated to this compound intervention.

Molecular Profiling Techniques

Comprehensive assessment of this compound's effects on inflammatory pathways requires integration of multiple molecular profiling techniques. Eicosanoid profiling using liquid chromatography-mass spectrometry (LC-MS/MS) provides quantitative measures of prostaglandins, leukotrienes, and specialized pro-resolving mediators in biological fluids such as urine and plasma. For example, urinary PGE-M (11α-hydroxy-9,15-dioxo-2,3,4,5-tetranor-prostane-1,20-dioic acid) serves as a stable metabolite reflecting systemic PGE2 production and can be normalized to creatinine excretion [7].

Epigenetic analyses should include chromatin immunoprecipitation (ChIP) assays for histone modifications such as H3K27me3 at promoters of inflammation-related genes. Combined with RNA sequencing, this approach can link epigenetic changes to transcriptional outcomes. For protein-level assessment, Western blotting for histone demethylases (KDM6A/B) and enzyme activity assays for HDACs provide mechanistic insights. Flow cytometric analysis of platelet-leukocyte aggregates and platelet activation markers (P-selectin, activated GPIIb-IIIa) can assess this compound's effects on cellular interactions in inflammation.

G Start Study Design Cell_based In Vitro Models Start->Cell_based Animal In Vivo Models Start->Animal Human Human Studies Start->Human Stemness Stemness Assays Cell_based->Stemness Molecular Molecular Profiling Cell_based->Molecular Outcomes Functional Outcomes Animal->Outcomes Microbiome Microbiome Analysis Human->Microbiome Assay_types Assay TypeKey Metricsthis compound ExposureAldefluorALDH+ population0.5-30 mM, 24hSide PopulationHoechst effluxCell line-dependentSphere FormationNumber, sizeThroughout culture16S SequencingTaxonomic shifts325 mg/day, 6 weeksEicosanoid ProfilingPGE-M, LTE4Variable by studyChIP-seqH3K27me3 enrichmentTypically 1-10 mM

Figure 2: Experimental Approaches for Evaluating this compound's Anti-Inflammaging Effects

Research Gaps and Translational Considerations

Unresolved Mechanistic Questions

Despite advancing understanding of this compound's potential anti-inflammaging properties, significant mechanistic uncertainties remain. The relative contributions of COX-dependent versus COX-independent pathways to overall anti-inflammaging effects require further elucidation, particularly in human tissues. The relationship between this compound's epigenetic effects and functional outcomes in aging tissues represents another critical knowledge gap. While preclinical models demonstrate this compound-mediated changes in histone methylation and gene expression, the translational relevance to human aging needs verification. Additionally, the temporal aspects of this compound exposure - including critical questions about initiation timing, duration, and potential discontinuation effects - remain largely unexplored in the context of inflammaging modulation.

The dose-response relationships for this compound's anti-inflammaging effects represent a particularly challenging gap. The optimal dosing for COX-independent mechanisms may differ substantially from established cardioprotective regimens. For instance, epigenetic effects observed in cancer models often required millimolar concentrations, far exceeding typical plasma levels achieved with standard low-dose this compound regimens. Whether tissue accumulation, prolonged exposure, or alternative dosing strategies can overcome these disparities remains unknown. Furthermore, the relationship between this compound dose and microbiome modulation has not been systematically explored.

Clinical Trial Considerations

Designing clinical trials to evaluate this compound's effects on inflammaging presents unique methodological challenges. Endpoint selection requires careful consideration, as traditional inflammatory biomarkers (CRP, IL-6) may not fully capture relevant biological effects. Composite measures incorporating functional assessments, imaging, molecular profiling, and clinical outcomes may provide more comprehensive evaluation. Trial populations should include participants across the adult lifespan to address critical questions about timing of intervention, with special attention to risk-benefit considerations in older adults where this compound's bleeding risk is elevated.

The ASPREE trial highlighted the importance of age-specific risk-benefit assessment, finding no net benefit for this compound in healthy older adults (≥70 years) and suggesting possible harm. This underscores the need to identify subpopulations most likely to benefit from this compound's anti-inflammaging effects while minimizing risks. Potential stratification approaches might incorporate inflammatory biomarkers, genetic polymorphisms in drug metabolism pathways, or microbiome characteristics. Trial durations must be sufficient to detect meaningful changes in age-related functional decline, likely requiring multi-year interventions with careful safety monitoring.

Conclusion and Future Directions

The accumulating evidence supporting this compound's potential anti-inflammaging effects through multiple molecular mechanisms warrants systematic investigation in well-designed preclinical and clinical studies. The pleiotropic nature of this compound's actions - spanning prostaglandin inhibition, epigenetic modulation, stemness regulation, and microbiome modification - provides a compelling rationale for its evaluation as a multifaceted intervention for age-related chronic inflammation. However, the translation of these mechanistic insights to clinical application requires careful consideration of the risk-benefit balance, particularly in older populations where bleeding risk is substantial.

Future research should prioritize human studies that directly evaluate this compound's effects on inflammaging-relevant pathways, incorporating validated biomarkers and functional outcomes. The development of personalized approaches based on inflammatory status, genetic background, and microbiome characteristics could optimize the therapeutic index. Combination strategies pairing this compound with other interventions targeting complementary aging mechanisms may synergistically address the multidimensional nature of inflammaging. As our understanding of the fundamental biology of aging advances, this compound's place in the therapeutic armamentarium against age-related functional decline will become increasingly defined.

References

Comprehensive Technical Guide: Basic Pharmacology of Acetylsalicylic Acid

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the whitepaper.

Introduction and Historical Perspective

Acetylsalicylic acid (ASA), commonly known as aspirin, represents one of the most extensively utilized pharmaceutical compounds in medical history, with current global consumption estimated at approximately 44,000 tons annually (equivalent to 120 billion tablets) [1]. This remarkable agent bridges ancient therapeutic practices with modern pharmacology, dating back to 1534 BC when willow bark containing salicin was documented in the Ebers Papyrus for analgesic purposes [1]. The journey to modern this compound began in 1859 when Hermann Kolbe first chemically described and synthesized salicylic acid, followed by Felix Hoffman's landmark synthesis of a pure, stable form of ASA on August 10, 1897—a date recognized as the "birthday" of this compound [1]. Bayer subsequently patented ASA in 1900 (U.S. Patent No. 644077), marking the beginning of its commercial success and eventual status as the most popular drug of the modern era [1].

The fundamental understanding of ASA's mechanism of action remained elusive for decades until the groundbreaking work of John Vane in 1971, which revealed that this compound exerts its effects through inhibition of prostaglandin synthesis [2]. This discovery, which earned Vane, Samuelsson, and Bergström the Nobel Prize, represented a paradigm shift in understanding NSAIDs and opened new avenues for therapeutic applications [1]. The subsequent discovery in the 1950s by Lawrence Craven of ASA's anticoagulant properties further expanded its clinical utility, transforming it from a simple analgesic to a cornerstone of cardiovascular disease prevention [1]. Today, ASA remains one of the most studied drugs globally, with over 70,694 PubMed-indexed articles and 1,360,000 scientific papers referencing it in Google Scholar, testament to its enduring scientific and clinical importance [1].

Mechanism of Action: Molecular Targets and Signaling Pathways

Core Cyclooxygenase Inhibition Mechanism

The primary pharmacological action of acetylsalicylic acid centers on its irreversible inhibition of the cyclooxygenase (COX) enzyme, specifically through acetylation of a serine residue (Ser530 in COX-1, Ser516 in COX-2) within the active site [2] [3]. This molecular interaction fundamentally distinguishes ASA from other non-steroidal anti-inflammatory drugs (NSAIDs) that typically produce reversible competitive inhibition of the same enzyme [3]. The acetylation reaction permanently disrupts the enzyme's ability to convert arachidonic acid to prostaglandin H2 (PGH2), the pivotal precursor for multiple prostanoid signaling molecules including thromboxanes, prostacyclin, and various prostaglandins [2].

The differential sensitivity of COX isoenzymes to ASA inhibition underlies its diverse therapeutic effects. COX-1, constitutively expressed in most tissues, supports homeostatic functions including gastric cytoprotection, renal blood flow regulation, and platelet thromboxane A2 (TXA2) production [2]. In contrast, COX-2 is predominantly induced at sites of inflammation by cytokines and growth factors, generating prostanoids that mediate pain, fever, and inflammatory responses [2]. ASA exhibits remarkable selectivity toward COX-1, with an IC50 ratio (COX-2/COX-1) of 166, meaning COX-1 is significantly more sensitive to inhibition than COX-2 [4]. This differential inhibition forms the mechanistic basis for low-dose this compound regimens (75-100 mg daily) that effectively suppress platelet TXA2 production while largely sparing endothelial prostacyclin (PGI2) synthesis [4].

Table 1: Cyclooxygenase Isoenzyme Characteristics and ASA Sensitivity

Parameter COX-1 COX-2
Expression Pattern Constitutive Inducible (inflammatory stimuli)
Primary Functions Homeostasis: gastric protection, renal blood flow, platelet aggregation Inflammation: pain, fever, edema
ASA IC50 1.67 µM [1] 278 µM [1]
Inhibition Type Irreversible (Ser530 acetylation) Irreversible (Ser516 acetylation)
Clinical Relevance Antiplatelet effect (low dose) Anti-inflammatory effect (high dose)
Additional Molecular Targets and Signaling Pathways

Beyond its canonical COX inhibition, ASA influences several other signaling pathways that contribute to its diverse pharmacological effects. Research has revealed that ASA can activate p38 and MEK1/2 mitogen-activated protein kinases (MAPKs), which appears to mediate its anti-viral effects against hepatitis C virus and potentially other flaviviruses [5]. In endometrial stem cells, ASA suppresses key pro-survival signaling pathways—specifically Akt and ERK1/2—through upregulation of SERPINB2 (plasminogen activator inhibitor type 2), resulting in inhibition of stem cell functions related to regenerative capacity [6]. This novel mechanism may explain some of the controversial findings regarding ASA's effects on endometrial receptivity and implantation success.

The redirection of arachidonic acid metabolism through the lipoxygenase pathway following COX inhibition leads to the production of This compound-triggered lipoxins, resolvins, and maresins [3]. These specialized pro-resolving lipid mediators actively promote the resolution of inflammation rather than simply blocking its initiation, representing an additional mechanism contributing to ASA's anti-inflammatory efficacy. Furthermore, ASA has been shown to inhibit nuclear factor kappa B (NF-κB) signaling, albeit through mechanisms that remain partially characterized, which may contribute to its chemopreventive properties observed in colorectal and other cancers [5].

G ArachidonicAcid Arachidonic Acid COX1 COX-1 Enzyme ArachidonicAcid->COX1 COX2 COX-2 Enzyme ArachidonicAcid->COX2 PGH2 PGH2 COX1->PGH2 COX2->PGH2 TXA2 Thromboxane A2 (Platelet Aggregation Vasoconstriction) PGH2->TXA2 PGI2 Prostacyclin (Vasodilation) PGH2->PGI2 Prostaglandins Inflammatory Prostaglandins (Pain, Fever, Inflammation) PGH2->Prostaglandins ASA Acetylsalicylic Acid ASA->COX1 Irreversibly Inhibits ASA->COX2 Irreversibly Inhibits

Figure 1: ASA's Primary Mechanism of Action Through COX Inhibition - This diagram illustrates ASA's irreversible inhibition of cyclooxygenase enzymes (COX-1 and COX-2), preventing the conversion of arachidonic acid to prostaglandin H2 (PGH2) and subsequent prostanoid production.

Pharmacokinetics and Pharmacodynamics

Absorption, Distribution, Metabolism, and Excretion

ASA demonstrates formulation-dependent absorption characteristics, with liquid preparations and soluble formulations achieving more rapid absorption compared to standard tablets [3]. Following oral administration, ASA is primarily absorbed in the stomach and upper small intestine via passive diffusion of the non-ionized form, facilitated by the acidic environment (pKa 3.5) [3]. The absolute bioavailability of conventional oral ASA ranges between 40-50% for the intact prodrug due to extensive pre-systemic metabolism (hydrolysis) in the gastrointestinal mucosa and liver [4]. Peak plasma concentrations (Cmax) of ASA occur approximately 30-40 minutes after oral administration, though this can be significantly delayed during migraine attacks or with enteric-coated formulations [7].

Once absorbed, ASA undergoes rapid enzymatic hydrolysis to salicylic acid (the active metabolite) by esterases in the plasma, liver, and erythrocytes [3]. The mean half-life of intact ASA is remarkably short—only 2.8 minutes in the initial distribution phase and 15 minutes in the elimination phase—while salicylic acid exhibits a considerably longer half-life of 2-3 hours at low antiplatelet doses, extending to 15-30 hours at high anti-inflammatory doses due to saturable metabolism [4] [3]. Salicylic acid is predominantly metabolized in the liver through conjugation with glycine to form salicyluric acid and with glucuronic acid to form phenolic and acyl glucuronides, with these metabolites excreted in urine along with unchanged salicylic acid [3]. The elimination kinetics follow Michaelis-Menten saturation, transitioning from first-order to zero-order kinetics at higher therapeutic doses [3].

Table 2: Comparative Pharmacokinetic Parameters of Acetylsalicylic Acid Formulations

Parameter Oral ASA (500 mg) IV ASA (500 mg) Mini-Tablets (10 mg) Inhalable DPI
Tmax (ASA) 30-40 min [4] 5 min [4] Similar to powder [8] Not specified
Cmax (ASA) 5.51 µg/mL (650 mg) [4] 11.23× higher (dose-corrected) [4] 0.41 mg/L (10 mg) [8] Not specified
AUC0-∞ (ASA) Reference 2.03× higher (dose-corrected) [4] 0.61 mg·h/L (10 mg) [8] Superior to oral [9]
T½ (ASA) 32 min [4] 15 min (elimination phase) [4] Not specified Not specified
Bioavailability 40-50% [4] 100% [4] Equivalent to powder [8] Enhanced lung retention [9]
Onset of Action ~60 min [4] <5 min [4] Similar to powder [8] Rapid (minutes) [9]
Pharmacodynamics and Dose-Response Relationships

The pharmacodynamic effects of ASA are dose-dependent and reflect its differential inhibition of COX isoenzymes in various tissues. At very low doses (30-50 mg daily), ASA preferentially inhibits platelet COX-1 due to the first-pass effect in portal circulation, significantly reducing thromboxane A2 synthesis and platelet aggregation with minimal systemic effects [4]. Standard antiplatelet dosing (75-100 mg daily) achieves complete (>95%) inhibition of thromboxane B2 (TXB2) production within 3-5 days of repeated administration, producing an irreversible antiplatelet effect that persists for the 7-10 day lifespan of platelets [4] [3].

Intermediate doses (325-650 mg) provide effective analgesia and antipyresis through partial inhibition of COX-2 in the central nervous system and peripheral sites of inflammation, while high doses (3-5 g daily) are required for full anti-inflammatory activity in rheumatoid arthritis and other inflammatory conditions, reflecting the need for substantial COX-2 inhibition in inflamed tissues [2] [3]. Importantly, the relationship between COX inhibition and clinical effect is not linear—near-maximal antiplatelet effects are achieved with doses as low as 30-50 mg daily, while anti-inflammatory benefits continue to increase up to plasma salicylate concentrations of 150-300 µg/mL [3].

G OralASA Oral ASA Administration GI Gastrointestinal Tract Absorption: pH-dependent (pKa=3.5) OralASA->GI FirstPass First-Pass Metabolism (Pre-systemic hydrolysis) GI->FirstPass SystemicASA Systemic ASA (T½ = 2.8 min) FirstPass->SystemicASA Bioavailability 40-50% SalicylicAcid Salicylic Acid (Active Metabolite) SystemicASA->SalicylicAcid Esterase-mediated Hydrolysis COX1 Platelet COX-1 Inhibition (Irreversible) SystemicASA->COX1 Low Dose Effect COX2 Tissue COX-2 Inhibition (Dose-dependent) SystemicASA->COX2 High Dose Effect Metabolism Hepatic Metabolism - Glycine conjugation - Glucuronidation SalicylicAcid->Metabolism Excretion Renal Excretion Urine alkalization enhances elimination Metabolism->Excretion

Figure 2: ASA Pharmacokinetic Pathway - This diagram illustrates the absorption, distribution, metabolism, and excretion of ASA, highlighting the rapid hydrolysis to salicylic acid and differential COX inhibition based on dosage.

Intravenous ASA administration achieves more rapid and consistent platelet inhibition compared to oral formulations, with complete inhibition of platelet aggregation demonstrated within 5 minutes of IV administration versus 60 minutes with oral dosing [4]. This pharmacodynamic advantage is particularly relevant in acute coronary syndromes and perioperative settings where rapid antiplatelet effects are critical. At 5 minutes post-IV administration, the mean reduction in arachidonic acid-induced thromboxane B2 synthesis exceeds 99%, significantly outperforming oral administration during the critical first hour after dosing [4].

Emerging Research and Novel Applications

Novel Formulations and Delivery Systems

Recent pharmaceutical development has focused on optimizing ASA delivery through innovative formulations that enhance efficacy while reducing adverse effects. Inhalable dry powder formulations represent a particularly promising advancement, leveraging the large alveolar surface area for rapid systemic absorption or localized lung effects [9]. These formulations utilize nano spray-drying techniques with excipients like leucine to produce particles with optimal aerodynamic properties (1-5 µm mass median aerodynamic diameter) for deep lung deposition [9]. Pharmacokinetic studies demonstrate that inhalable ASA achieves faster presentation in systemic circulation and enhanced lung retention compared to oral administration, despite a fourfold lower pulmonary dose [9]. This delivery approach shows particular promise for pulmonary conditions such as tuberculosis, influenza, and potentially COVID-19, where ASA's anti-inflammatory and anti-thrombotic properties may provide adjunctive benefits [9].

Pediatric formulations have also seen significant innovation, with 3-mm mini-tablets emerging as a solution to overcome the palatability issues associated with powder formulations in children, particularly those with Kawasaki disease requiring long-term antiplatelet therapy [8]. Bioequivalence studies demonstrate comparable pharmacokinetic parameters between mini-tablets and powder formulations, with no significant differences in Cmax (5.03 ± 0.97 mg/L vs. 4.80 ± 0.79 mg/L for salicylic acid) or AUC0-12 (18.9 ± 4.59 mg·h/L vs. 18.0 ± 3.03 mg·h/L) [8]. These developments address the WHO recommendation favoring solid oral preparations for pediatric populations by improving stability, eliminating potentially toxic excipients common in liquid formulations, and reducing medication errors associated with complex preparation steps [8].

Non-Cardiovascular Applications and Drug Repositioning

Beyond its established cardiovascular indications, ASA demonstrates promising effects across multiple therapeutic areas that are currently under investigation. In oncology, substantial evidence supports ASA's chemopreventive potential, particularly for colorectal cancer, with ongoing research exploring effects on breast and prostate malignancies [10]. Proposed mechanisms include COX-dependent modulation of prostaglandin signaling and COX-independent effects on signaling pathways such as NF-κB and WNT/β-catenin [10].

In infectious diseases, ASA exhibits antiviral properties against hepatitis C virus (HCV), reducing HCV RNA and protein expression by approximately 58% through COX-2 signaling pathway modulation in replicon cell culture systems [5]. This effect appears mediated through inhibition of COX-2 expression and activation of p38 and MEK1/2 MAP kinases, suggesting potential adjuvant applications in chronic HCV infection management [5].

Reproductive medicine presents a more complex picture, with research revealing that ASA directly inhibits various human endometrial stem cell functions related to regenerative capacity—including self-renewal, migration, and differentiation—through SERPINB2 upregulation and subsequent suppression of Akt and ERK1/2 signaling pathways [6]. These findings potentially explain the conflicting clinical data regarding ASA's efficacy in improving endometrial receptivity and pregnancy outcomes, highlighting the nuanced balance between ASA's beneficial vascular effects and potential inhibitory effects on endometrial regeneration [6].

Table 3: Emerging Applications and Research Directions for Acetylsalicylic Acid

Therapeutic Area Proposed Mechanism Research Status Key Findings
Colorectal Cancer Prevention COX-2 inhibition, NF-κB suppression, platelet effect modulation [10] Large-scale clinical trials 20-40% risk reduction in observational studies [10]
Hepatitis C Infection COX-2 downregulation, p38/MEK1/2 MAPK activation [5] Preclinical (replicon systems) 58% reduction in HCV RNA and protein expression [5]
Endometrial Receptivity SERPINB2-mediated inhibition of Akt/ERK1/2 signaling in endometrial stem cells [6] Preclinical (in vitro and animal models) Inhibition of stem cell regenerative functions [6]
Respiratory Conditions COX-1 inhibition in platelets, inflammatory mediator modulation [9] Clinical trials for COPD, asthma Reduced COPD exacerbation mortality; safe in mild-moderate asthma [9]
Pulmonary Delivery Enhanced local lung concentration, reduced systemic exposure [9] Phase 1 clinical trials Superior efficacy for antiplatelet therapy vs oral [9]

Experimental Methodologies

Pharmacokinetic Study Protocols

Robust assessment of ASA pharmacokinetics requires validated analytical methods and carefully controlled study designs. The current gold standard employs high-performance liquid chromatography (HPLC) with ultraviolet detection for quantification of ASA and its major metabolites in biological matrices [4]. A typical protocol involves blood sample collection into lithium heparin monovettes containing approximately 50 mg of solid sodium fluoride to prevent in vitro hydrolysis, with immediate plasma separation and storage at -70°C or below to maintain analyte stability [4]. For comprehensive pharmacokinetic characterization, sampling timepoints should capture the rapid distribution and elimination phases of intact ASA, with frequent early sampling (e.g., 1, 3, 5, 10, 15, 20, 30, 40 minutes post-IV administration; 5, 30, 45, 60 minutes post-oral administration) followed by less frequent sampling up to 24 hours to characterize salicylic acid pharmacokinetics [4].

Pharmacokinetic parameters are typically calculated using model-independent (compartment-free) methods with specialized software such as WinNonlin [4]. Key parameters include maximum plasma concentration (Cmax), time to Cmax (Tmax), area under the plasma concentration-time curve from zero to infinity (AUC0-∞), elimination half-life (T½), and absolute bioavailability (F) [4]. For bioequivalence studies between formulations, the standard criteria require that the 90% confidence intervals for the ratio of geometric means of Cmax and AUC0-∞ fall within 80-125% [8]. Study populations should consist of healthy volunteers (typically n≥20 for adequate power) who abstain from ASA or other medications affecting platelet function for at least two weeks prior to investigation [4].

Pharmacodynamic Assessment Methods

Evaluation of ASA's antiplatelet effects employs both ex vivo and in vitro methodologies. The most specific approach measures serum thromboxane B2 (TXB2) levels using validated radioimmunoassays, with blood samples collected into plain tubes and incubated at 37°C for 30-60 minutes to allow clot formation and TXB2 generation before serum separation and storage at -20°C or -70°C [4]. This method directly quantifies ASA's biochemical efficacy in inhibiting its primary molecular target. Alternatively, platelet aggregation studies using light transmission aggregometry provide functional assessment of antiplatelet effects, typically employing arachidonic acid (0.5-1.0 mM) as the agonist to specifically evaluate the COX-1 pathway [4]. For these assays, blood is collected into citrated tubes and processed to prepare platelet-rich plasma (PRP) by low-speed centrifugation (100×g for 10 minutes), with platelet-poor plasma (PPP) generated by high-speed centrifugation (2,000×g for 10 minutes) for use as a reference [4].

For specialized research applications, western blot analysis of signaling proteins can elucidate ASA's effects on specific pathways [6]. Standard protocols involve cell lysis in RIPA buffer (50 mM Tris, 5 mM EDTA, 150 mM NaCl, 1 mM DTT, 0.01% NP-40, 0.2 mM PMSF), protein quantification, separation by SDS-PAGE, transfer to PVDF membranes, blocking with 5% skim milk, and incubation with primary antibodies (e.g., against phospho-Akt, phospho-ERK1/2, SERPINB2) overnight at 4°C followed by HRP-conjugated secondary antibodies and detection using enhanced chemiluminescence reagents [6].

Cell-Based Assays for Novel Applications

Investigation of ASA's effects on specific cell functions employs standardized in vitro assays. For assessment of anti-proliferative effects, the MTT assay provides a reliable colorimetric method in which cells (e.g., 2×10^4 cells/well in 96-well plates) are treated with increasing ASA concentrations for 48 hours, followed by incubation with MTT reagent and measurement of viable cells at 570 nm [6]. Migration studies utilize Transwell chambers with permeable membranes, where cells are plated in the upper chamber (1×10^5 cells/well in 200 μL) and migratory capacity quantified by counting cells that traverse the membrane in response to chemoattractants [6].

For stem cell function evaluation, clonogenic assays measure self-renewal capacity by isolating single cells using cloning rings after 3 days of culture and quantifying colony-forming units [6]. Multilineage differentiation potential can be assessed using specific induction media and staining for lineage-specific markers [6]. When investigating molecular mechanisms, gene silencing approaches with specific shRNA (e.g., targeting SERPINB2) provide powerful tools for establishing causal relationships, typically employing lentiviral transduction followed by selection with appropriate antibiotics [6].

G StudyDesign Experimental Design Healthy volunteers (n≥22) Washout period >3 weeks ASAAdmin ASA Administration IV: 250-500 mg Oral: 100-500 mg StudyDesign->ASAAdmin SampleCollection Blood Sample Collection Lithium heparin + NaF (PK) Citrated tubes (PD) Plain tubes (TXB2) ASAAdmin->SampleCollection PKAnalysis Pharmacokinetic Analysis HPLC-UV quantification WinNonlin modeling AUC, Cmax, T½, F SampleCollection->PKAnalysis PDAnalysis Pharmacodynamic Analysis TXB2 radioimmunoassay Platelet aggregometry Onset and extent of inhibition SampleCollection->PDAnalysis Stats Statistical Analysis ANOVA for formulation effects 90% CI for bioequivalence (80-125% for AUC/Cmax) PKAnalysis->Stats PDAnalysis->Stats

Figure 3: Experimental Workflow for ASA Pharmacological Studies - This diagram outlines a standardized crossover study design for evaluating ASA pharmacokinetics and pharmacodynamics, including key methodological considerations for sample collection and data analysis.

Conclusion

Acetylsalicylic acid continues to represent a remarkable example of pharmaceutical development, with its journey from ancient herbal remedy to modern multifaceted therapeutic agent spanning millennia of medical evolution. Its well-characterized mechanism of irreversible COX inhibition, particularly of platelet COX-1, underpins its established role in cardiovascular disease prevention, while ongoing research continues to reveal novel molecular targets and potential clinical applications. The pharmacokinetic profile of ASA—characterized by rapid hydrolysis to salicylic acid, dose-dependent elimination kinetics, and formulation-dependent absorption—presents both challenges and opportunities for drug delivery optimization.

References

aspirin and prostaglandin biosynthesis inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Historical Foundation and Core Mechanism

The cornerstone discovery was made in 1971 by Vane and colleagues, who demonstrated that aspirin and sodium salicylate exert their effects by inhibiting the synthesis of prostaglandins [1]. This pivotal finding explained the drugs' therapeutic actions—reduction of inflammation, pain, and fever.

The core molecular mechanism involves the irreversible acetylation of cyclooxygenase (COX) enzymes [2]. This compound acts as an acetylating agent, transferring an acetyl group to a specific serine residue (Ser530 in the case of COX-1) within the enzyme's active site. This action creates a steric blockade that prevents the natural substrate, arachidonic acid, from binding, thereby halting the production of prostaglandin precursors [3] [2].

Differential Effects on COX Isoforms

There are two principal COX isoforms: the constitutively expressed COX-1 and the inducible COX-2. This compound is non-selective and irreversibly inhibits both, but its effects are highly dependent on dose and cellular context [4] [2].

The table below summarizes the differential inhibition of COX-1 and COX-2 by this compound and its clinical consequences.

Feature COX-1 COX-2
Primary Role Homeostatic: gastric cytoprotection, platelet aggregation, renal function [4] Inflammatory: mediates pain, fever, inflammation; also present in some cancers [4] [5]
This compound Inhibition Irreversible; more potent at low doses [2] Irreversible; requires higher doses for full inhibition [2]
Key Inhibited Product Thromboxane A2 (TXA2, in platelets) [6] Prostaglandin E2 (PGE2, at inflammatory and cancer sites) [5]

| Primary Clinical Effect of Inhibition | Anti-thrombosis: Reduced platelet aggregation [2]. Toxicity: Increased risk of gastric damage [3] [4] | Anti-inflammation: Reduced pain and fever [3]. Anti-metastatic: Emerging role in preventing cancer spread [6] [5] |

A critical concept is the cellular selectivity of low-dose this compound. Since platelets are anucleated, they cannot synthesize new proteins. A single low dose of this compound (75-100 mg) can permanently inactivate platelet COX-1 for their entire lifespan, dramatically reducing pro-thrombotic TXA2 production. In contrast, nucleated cells like endothelial cells can rapidly resynthesize COX-2, allowing for continued production of anti-thrombotic prostacyclin (PGI2) [6] [7]. This differential recovery explains the unique therapeutic window of low-dose this compound for cardiovascular protection.

Detailed Experimental Protocols

To investigate this compound's inhibition of prostaglandin biosynthesis, researchers use a range of in vitro and ex vivo methodologies. Key experimental approaches are outlined below.

Cellular COX Inhibition Assay

This protocol measures the direct inhibition of COX activity in specific cell types, such as platelets or cancer cells [5].

  • Cell Preparation:
    • Platelets: Prepare washed platelets from human blood. Isolate platelet-rich plasma (PRP) via centrifugation, then purify platelets using a Sepharose 2B column [5].
    • Adenocarcinoma Cells: Culture cell lines (e.g., A549 lung or HCA-7 colon cancer cells). To induce COX-2 expression, treat confluent cells with 1 ng/ml IL-1β for 24 hours prior to the assay [5].
  • This compound Treatment: Pre-incubate cells with a range of this compound concentrations (e.g., 0, 10, 20, 30, 50, 100 µM) in albumin-free media at 37°C for 30 minutes [5].
  • Stimulation and Product Measurement:
    • Add 2.0 µM of deuterated arachidonic acid ([²H₈]-AA) to the cells and incubate for 15 minutes.
    • Harvest the medium and quantify the production of specific prostaglandins (e.g., TXB2 for platelets, PGE2 for cancer cells) using highly sensitive and specific methods like gas chromatography/negative ion chemical ionization mass spectrometry (GC/NICI-MS) [5].
  • Data Analysis: Calculate the percentage inhibition of prostanoid production at each this compound concentration relative to a vehicle control to determine the drug's potency (IC₅₀) in different cell types.
Molecular Docking for COX-2 Selectivity

This computational method predicts how modified this compound derivatives interact with and inhibit COX-2.

  • Protein Preparation:
    • Obtain the 3D crystal structure of the target enzyme (e.g., Human COX-2, PDB ID: 5F1A) from the Protein Data Bank.
    • Use software like PyMol and Swiss-PdbViewer to remove water molecules and heteroatoms, and to conduct energy minimization of the protein structure [8].
  • Ligand Preparation:
    • Draw the 2D structure of this compound or its derivatives and convert them into 3D models with minimized energy. This can be done with tools like ChemDraw and Gaussian 16, often using Density Functional Theory (DFT) with a B3LYP/6-31G (d, p) basis set for geometry optimization [8] [9].
  • Docking Simulation:
    • Perform rigid docking using software such as PyRx. Define a grid box that encompasses the enzyme's active site.
    • Run the simulation to generate multiple binding poses. The output is evaluated based on the binding affinity (in kcal/mol), where a more negative value indicates a stronger and more favorable interaction [8] [9].
  • Interaction Analysis: Visualize the results in programs like Accelrys Discovery Studio to analyze key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the COX-2 binding pocket [8].

The Anti-Metastatic Mechanism: A Novel Pathway

Recent groundbreaking research has revealed a specific mechanism by which this compound's inhibition of prostaglandin biosynthesis contributes to its anti-metastatic activity. This pathway involves a platelet-derived prostaglandin suppressing T-cell immunity.

LowDosethis compound Low-Dose this compound PlateletCOX1 Irreversibly Inhibits Platelet COX-1 LowDosethis compound->PlateletCOX1 TXA2Production Reduces TXA2 Production PlateletCOX1->TXA2Production ARHGEF1Pathway Suppresses ARHGEF1 Immunosuppressive Pathway TXA2Production->ARHGEF1Pathway TCellActivation Enhances T-cell Activation & Polyfunctionality ARHGEF1Pathway->TCellActivation MetastasisClearance Immune-Mediated Clearance of Metastasis TCellActivation->MetastasisClearance

This compound prevents metastasis by enhancing T-cell immunity via platelet TXA2 inhibition [6]

This pathway is dependent on T cell-intrinsic expression of ARHGEF1 and signaling by TXA2. The anti-metastatic effect of this compound, selective COX-1 inhibitors, or platelet-specific deletion of COX-1 was abolished in mice whose T cells lacked ARHGEF1, confirming the specificity of this immunosuppressive axis [6].

Therapeutic Implications and Toxicity

The inhibition of prostaglandin synthesis is a double-edged sword, accounting for both the therapeutic and many toxic effects of this compound [3].

Effect Type Prostaglandins Involved Outcome
Therapeutic
Anti-platelet Thromboxane A2 (TXA2) Prevents cardiovascular events [4] [2]
Anti-inflammatory / Analgesia PGE2, others Reduces pain, swelling, and fever [3]
Anti-metastatic TXA2, PGE2 Reduces cancer metastasis via immune and direct cellular effects [6] [5]
Toxic
Gastric Mucosal Damage PGE2, PGI2 (in stomach) Increases risk of gastritis, ulcers, and bleeding [3] [4]
Renal Impairment PGE2, PGI2 (in kidneys) Can precipitate renal failure, fluid retention, hyperkalemia [3] [4]
Bronchospasm PGE2 (in lungs) May aggravate asthma in susceptible individuals [3]

Future Directions in Drug Design

Current research aims to overcome this compound's limitations, particularly its gastrointestinal toxicity resulting from COX-1 inhibition.

  • Structural Modification: Computational and medicinal chemistry approaches are being used to design novel this compound derivatives. A 2020 study used density functional theory (DFT) calculations, molecular docking, and ADMET prediction to show that adding specific functional groups (e.g., methoxy, fluorine, methyl) to the this compound molecule can improve its binding affinity for COX-2 and its predicted pharmacokinetic profile [8].
  • Machine Learning-Guided Design: A 2025 study employed machine learning models to guide this compound modification. The research identified that increasing a molecule's weight, topological polar surface area (TPSA), and logP, while adopting a more elongated structure, enhances its likelihood of inhibiting COX-2 over COX-1. This provides a clear strategy for developing safer, more selective anti-inflammatory drugs [9].

References

aspirin and cyclooxygenase COX-1 COX-2 inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: Irreversible Acetylation

Aspirin's primary mechanism is the irreversible acetylation of a specific serine residue within the active site of COX enzymes [1] [2]. This acetylation introduces steric hindrance that blocks the channel where arachidonic acid normally binds, preventing the synthesis of prostaglandin H2 (PGH2), the precursor for other prostaglandins and thromboxanes [2].

  • Target Serine Residues: Ser530 in COX-1 and Ser516 in COX-2 [1] [2].
  • Key Difference from other NSAIDs: Unlike ibuprofen or other NSAIDs which are reversible inhibitors, this compound's inhibition is irreversible [1]. This is particularly critical in platelets, which cannot synthesize new protein; the inhibition lasts for the platelet's entire 8-10 day lifespan [3] [2].

The following diagram illustrates this irreversible acetylation process and its consequences.

G A This compound (Acetylsalicylic Acid) COX COX Enzyme (Active) A->COX Irreversible Acetylation AcetylCOX Acetylated COX Enzyme (Inactive) COX->AcetylCOX Covalent Modification AA Arachidonic Acid AcetylCOX->AA Blocked PGH2 Prostaglandin H2 (PGH2) AA->PGH2 COX Catalysis Prostanoids Prostanoids (PGE2, PGI2, TXA2) PGH2->Prostanoids

This compound irreversibly acetylates COX, blocking prostanoid production.

Dose-Dependent Selectivity for COX-1 vs. COX-2

A critical aspect of this compound's pharmacology is its dose-dependent selectivity. Low doses preferentially inhibit COX-1 in platelets, while higher doses are needed to inhibit COX-2 in other cells significantly [2]. This is due to pharmacokinetics and the higher sensitivity of platelet COX-1 to acetylation.

The table below summarizes the relationship between this compound dose, plasma concentration, and its primary effects.

Dose Regimen Peak Plasma [this compound] (Cmax) Primary COX Target Primary Clinical Effect
Low Dose (75-100 mg) 6-7 µM [2] Preferentially COX-1 in platelets [2] Antiplatelet (reduces TXA2) [2]
Analgesic (325-650 mg) 28-80 µM [2] COX-1 & COX-2 Analgesia & Antipyresis [4]
Anti-inflammatory (>1 g) ~142 µM [2] COX-1 & COX-2 Anti-inflammatory [4]

This differential effect occurs because low-dose this compound is absorbed in the upper intestine and causes significant presystemic (first-pass) inhibition of platelet COX-1 in the portal circulation before being hydrolyzed in the liver [2]. Furthermore, nucleated cells can synthesize new COX enzymes to recover function, whereas platelets cannot [2].

Clinical and Physiological Consequences

The inhibition of specific COX isozymes and the resulting reduction in prostanoid production lead to this compound's diverse effects.

COX Isoform Physiological Role Result of Inhibition by this compound
COX-1 Constitutive; protects gastric mucosa, regulates renal blood flow, promotes platelet aggregation (TXA2) [5] [6] Side Effects: GI irritation/ulcers, bleeding risk (antiplatelet), potential renal effects [5] [4].
COX-2 Induced at sites of inflammation; mediates pain, fever, and inflammation [5] [6]. Therapeutic Effects: Analgesia, antipyresis, anti-inflammation [4].

Experimental Protocols for COX Inhibition

The Human Whole Blood Assay is a standard method for ex vivo evaluation of COX inhibitor activity and selectivity [6]. This assay closely reflects the in vivo physiological environment as it includes plasma proteins and all blood cells.

Detailed Methodology (Based on [6]):

  • Blood Collection: Collect blood from healthy, fasted volunteers who have not taken any medication for at least one week.
  • Sample Preparation:
    • For COX-1 Assay: Use blood without anticoagulant. Incubate with the drug immediately to allow clotting. Serum is collected after incubation.
    • For COX-2 Assay: Use blood with an anticoagulant (heparin). Add lipopolysaccharide (LPS) to induce COX-2 expression and then incubate with the drug. Plasma is collected after incubation.
  • Incubation: Blood samples are mixed with serial dilutions of the drug (e.g., this compound, diclofenac, celecoxib) or a vehicle control (DMSO) and incubated at 37°C for a set time (e.g., 1 hour).
  • Biomarker Quantification:
    • The production of Thromboxane B2 (TXB2), a stable hydrolysis product of TXA2, is measured in the serum from the clotted blood as a marker of COX-1 activity.
    • The production of Prostaglandin E2 (PGE2) is measured in the plasma from the LPS-stimulated blood as a marker of COX-2 activity.
    • Biomarker levels are typically quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
  • Data Analysis:
    • IC₅₀ values (concentration for 50% inhibition) for COX-1 and COX-2 are calculated from the dose-response curves.
    • The COX-2/COX-1 IC₅₀ ratio is determined to evaluate the inhibitor's selectivity.
    • Inhibition rates can also be calculated at the maximum plasma concentration (Cmax) achieved by clinical doses to predict in vivo efficacy and safety.

Research Frontiers and Novel Developments

This compound research continues to evolve, exploring its effects beyond traditional applications.

  • Cancer Therapy: COX-2 is overexpressed in many tumors. This compound and other NSAIDs show promise in reducing the risk of several cancers (e.g., colorectal, esophageal) via COX-2-dependent and independent pathways, potentially by inhibiting angiogenesis and promoting apoptosis [3] [7].
  • Central Nervous System (CNS): Epidemiological studies suggest a potential protective role for long-term this compound use against Alzheimer's disease, possibly through its anti-inflammatory activity [3].
  • Novel Analogues: Research is focused on developing safer and more effective derivatives, such as NO-donating this compound (to reduce GI toxicity) and dual-acting compounds that combine COX inhibition with other beneficial mechanisms [3] [8].

References

Aspirin: A Comprehensive Technical Review of Historical Context, Modern Applications, and Molecular Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Historical Development and Introduction

The therapeutic journey of aspirin represents one of the most significant narratives in pharmaceutical history, spanning millennia of medicinal use and over a century of scientific investigation. Ancient civilizations including the Sumerians, Egyptians, and Greeks utilized willow bark for its analgesic and antipyretic properties, documenting its effectiveness in treating pain and fever centuries before its active component was identified. The isolation of salicin from willow bark in the early 19th century marked the transition from crude plant preparations to purified active compounds, culminating in 1853 with Charles Frédéric Gerhardt's initial synthesis of acetylsalicylic acid. However, it was Felix Hoffmann at Bayer who developed a practical synthesis method in 1897, leading to this compound's introduction to the market in 1899 and establishing it as the first synthetic pharmaceutical agent.

The elucidation of this compound's mechanism of action represents another landmark achievement. For over half a century after its introduction, this compound's therapeutic effects were well-established clinically, but its molecular targets remained unknown. This mystery was resolved in 1971 when Sir John Vane demonstrated that this compound exerts its effects through irreversible inhibition of cyclooxygenase (COX) enzymes, the key catalysts in prostaglandin and thromboxane biosynthesis. This seminal discovery, which earned him the Nobel Prize in 1982, provided the mechanistic foundation for understanding both the therapeutic benefits and the adverse effect profile of this compound and other nonsteroidal anti-inflammatory drugs (NSAIDs).

Modern Clinical Applications and Guidelines

Cardiovascular Disease Management

This compound's role in cardiovascular medicine has evolved significantly, with current guidelines emphasizing careful risk-benefit assessment, particularly for primary prevention. Contemporary recommendations reflect a more nuanced approach based on extensive clinical evidence:

  • Secondary Prevention: this compound remains a cornerstone therapy for patients with established cardiovascular disease, including those with previous myocardial infarction, ischemic stroke, or peripheral arterial disease. The antithrombotic benefits in these populations substantially outweigh bleeding risks, with typical dosages ranging from 75-100 mg daily for long-term maintenance.

  • Primary Prevention: Guidelines have shifted toward more restrictive use in primary prevention. The American College of Cardiology and American Heart Association recommend against routine this compound use for primary prevention in adults over 70 years, while the U.S. Preventive Services Task Force advises against initiating this compound for primary prevention in adults 60 years and older. These recommendations reflect evidence that bleeding risks, particularly gastrointestinal and intracranial hemorrhage, may offset cardiovascular benefits in lower-risk populations.

  • Dual Antiplatelet Therapy (DAPT): Following percutaneous coronary intervention (PCI) or acute coronary syndrome, this compound is typically administered with a P2Y12 inhibitor (clopidogrel, prasugrel, or ticagrelor) for a defined period, usually 6-12 months depending on ischemic and bleeding risk profiles. Recent trials like NEO-MINDSET (2025) have investigated early this compound withdrawal in favor of potent P2Y12 inhibitor monotherapy after successful PCI, demonstrating reduced bleeding risk but potential concerns about early ischemic events [1].

Table 1: this compound Dosing Recommendations for Cardiovascular Applications

Clinical Scenario Recommended Dose Duration Evidence Level
Chronic coronary artery disease 75-100 mg daily Long-term Strong
Acute coronary syndrome 162-325 mg initial, then 75-100 mg daily Long-term Strong
Secondary stroke prevention 50-325 mg daily Long-term Strong
Primary prevention (selected patients) 75-100 mg daily After individual risk assessment Selective
Post-PCI with stent implantation 75-100 mg with P2Y12 inhibitor 6-12 months Strong
Emerging Applications in Oncology

The potential role of this compound in cancer prevention and treatment represents one of the most significant developments in its modern therapeutic profile. Epidemiological observations initially suggested that regular this compound users had lower incidence rates of several gastrointestinal malignancies, particularly colorectal cancer. Subsequent research has expanded to investigate this compound's potential effects across multiple cancer types:

  • Colorectal Cancer: The most robust evidence supports this compound's chemopreventive effects against colorectal cancer, with multiple meta-analyses demonstrating 20-30% risk reduction with regular use. Ongoing clinical trials are refining patient selection criteria and optimal dosing regimens.

  • Metastasis Prevention: A landmark 2025 study published in Nature elucidated a novel mechanism through which this compound may inhibit cancer metastasis [2]. Researchers discovered that this compound blocks thromboxane A2 (TXA2)-mediated suppression of T-cell immunity, enhancing immune surveillance against disseminated cancer cells. This represents a significant advancement beyond this compound's classical COX-mediated mechanisms and explains earlier observational data showing reduced metastatic spread in this compound users.

  • Nanotechnology Applications: Advanced drug delivery systems are being developed to enhance this compound's anticancer efficacy while mitigating toxicity. Liposomal formulations, solid lipid nanoparticles, and mesoporous silica nanoparticles can improve bioavailability and enable tumor-specific targeting, potentially expanding this compound's therapeutic window in oncology applications [3].

Analgesia, Anti-inflammatory and Other Applications

Despite the focus on cardiovascular and oncological applications, this compound remains an important therapeutic option for traditional indications:

  • Pain Management: this compound is effective for various pain states, including headache, musculoskeletal pain, and dysmenorrhea, at doses of 325-650 mg every 4-6 hours. Its combination with other analgesics in multi-ingredient products remains common.

  • Anti-inflammatory Applications: Higher doses (3-4 g daily) are used for inflammatory conditions such as rheumatoid arthritis, pericarditis, and Kawasaki disease, though its use has declined with the availability of alternative NSAIDs with improved safety profiles.

  • Pre-eclampsia Prevention: Low-dose this compound (81 mg daily) initiated between 12-28 weeks gestation is recommended for women at high risk of pre-eclampsia, demonstrating a 10-20% reduction in incidence.

Table 2: Benefit-Risk Assessment of this compound Across Clinical Applications

Clinical Scenario Primary Benefit Primary Risk Net Assessment
Secondary CVD prevention 20-25% reduction in major adverse events 1-2% annual major bleeding risk Strongly favorable
Primary CVD prevention 10-15% reduction in first event 0.5-1% annual major bleeding risk Selective based on risk
Colorectal cancer prevention 20-30% risk reduction Cumulative GI bleeding risk Favorable in high-risk groups
Metastasis inhibition (investigational) Potential reduction in disseminated disease Immune-related effects uncertain Under investigation
Acute pain management Effective analgesia across pain types GI irritation with repeated dosing Favorable for short-term use

Pharmacological Mechanisms and Signaling Pathways

Classical COX-Dependent Pathways

This compound's primary mechanism of action involves the irreversible acetylation of cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid to prostaglandin H2, the common precursor for various prostanoids including prostaglandins, thromboxanes, and prostacyclin:

  • COX-1 Inhibition: this compound preferentially targets COX-1, acetylating a specific serine residue (Ser529) in the enzyme's active site. This modification sterically hinders arachidonic acid binding, preventing the formation of prostaglandin H2. In platelets, this inhibition dramatically reduces thromboxane A2 (TXA2) production, a potent promoter of platelet aggregation and vasoconstriction. The irreversible nature of this inhibition is particularly significant in anucleate platelets, which cannot regenerate COX enzymes, resulting in 7-10 day suppression of thromboxane production—persisting for the platelet's entire lifespan [4].

  • COX-2 Inhibition: While this compound also acetylates COX-2 (at Ser516), the structural differences in the enzyme's active site allow for some residual prostaglandin production even after acetylation. Higher this compound doses are required for effective COX-2 inhibition, which contributes to both the anti-inflammatory effects and some of the adverse effects associated with this compound. COX-2 inhibition in endothelial cells reduces prostacyclin production, which may partially counteract the antithrombotic benefits of TXA2 suppression.

The following diagram illustrates this compound's primary mechanism of action on cyclooxygenase enzymes:

G ArachidonicAcid Arachidonic Acid COX1 COX-1 Enzyme ArachidonicAcid->COX1 COX2 COX-2 Enzyme ArachidonicAcid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 TXA2 Thromboxane A2 (TXA2) PGH2->TXA2 Prostacyclin Prostacyclin (PGI2) PGH2->Prostacyclin OtherPGs Other Prostaglandins PGH2->OtherPGs PlateletAggregation Platelet Aggregation TXA2->PlateletAggregation Vasoconstriction Vasoconstriction TXA2->Vasoconstriction Inflammation Inflammation & Pain OtherPGs->Inflammation This compound This compound This compound->COX1 Irreversibly Inhibits This compound->COX2 Reversibly Inhibits

This compound's inhibition of COX enzymes disrupts prostanoid synthesis, reducing thrombosis, inflammation, and pain.

Novel COX-Independent Mechanisms

Recent research has revealed that this compound influences several COX-independent pathways that contribute to its diverse therapeutic effects:

  • NF-κB Pathway Modulation: this compound inhibits IκB kinase-β (IKKβ), preventing the degradation of IκB and subsequent nuclear translocation of NF-κB. This mechanism reduces the expression of numerous pro-inflammatory genes and anti-apoptotic proteins, potentially contributing to both anti-inflammatory and chemopreventive effects.

  • Wnt/β-Catenin Signaling: In colorectal cancer models, this compound promotes the phosphorylation and degradation of β-catenin, a key transcriptional co-activator in the Wnt signaling pathway that drives cellular proliferation in many malignancies.

  • mTOR Pathway Regulation: this compound activates AMP-activated protein kinase (AMPK), which inhibits mTORC1 signaling—a central regulator of cell growth and proliferation that is frequently hyperactive in cancer cells.

The 2025 discovery of this compound's effect on T-cell-mediated immunity represents a significant expansion of its known mechanistic profile [2]. Researchers demonstrated that thromboxane A2 (TXA2) signaling through its receptor (TP) on T cells activates a RhoGEF1-RhoA-ROCK signaling axis that suppresses T-cell activation and function. By reducing TXA2 production, this compound releases this inhibition, enhancing T-cell-mediated destruction of circulating tumor cells and potentially explaining its anti-metastatic effects:

G This compound This compound PlateletCOX1 Platelet COX-1 This compound->PlateletCOX1 Inhibits ImmuneActivation Enhanced Immune Activation This compound->ImmuneActivation Promotes TXA2 Thromboxane A2 (TXA2) PlateletCOX1->TXA2 Produces TP_Receptor TP Receptor on T-cell TXA2->TP_Receptor ARHGEF1 ARHGEF1 Activation TP_Receptor->ARHGEF1 RhoA RhoA GTPase ARHGEF1->RhoA ROCK ROCK Pathway RhoA->ROCK Tcell T-cell Suppression ROCK->Tcell Metastasis Enhanced Metastasis Tcell->Metastasis

This compound enhances anti-tumor immunity by inhibiting thromboxane A2-mediated suppression of T-cell function.

Clinical Trial Landscape and Research Directions

Contemporary Clinical Trials

The clinical investigation of this compound continues to evolve, with several recent and ongoing trials refining our understanding of its optimal use:

  • NEO-MINDSET Trial (2025): This randomized controlled trial investigated early this compound withdrawal following percutaneous coronary intervention (PCI) for acute coronary syndrome [1]. Patients were randomized to either potent P2Y12 inhibitor monotherapy (ticagrelor or prasugrel) or conventional dual antiplatelet therapy (DAPT) after successful PCI. While the trial failed to demonstrate noninferiority of monotherapy for ischemic endpoints (primary endpoint occurred in 119 vs. 93 patients, p=0.11), it revealed significantly lower bleeding rates with monotherapy (33 vs. 82 patients). Landmark analysis suggested excess ischemic risk occurred primarily in the first 30 days, with comparable outcomes thereafter.

  • TARGET-FIRST Trial (2025): This study demonstrated that P2Y12 inhibitor monotherapy was noninferior to continued DAPT in low-risk acute MI patients who had undergone early complete revascularization and completed one month of DAPT without complications [1]. The monotherapy group showed comparable cardiovascular outcomes (2.1% vs. 2.2%) with significantly lower major bleeding (2.6% vs. 5.6%, p=0.002), supporting selective early this compound discontinuation in specific patient populations.

  • Add-Aspirin Trial: This ongoing phase III trial investigates whether regular this compound use can prevent recurrence after curative therapy for early-stage common cancers (breast, colorectal, gastroesophageal, and prostate) [2]. The trial aims to establish definitive evidence for this compound's role in adjuvant cancer therapy and identify patient subgroups most likely to benefit.

Alternative Antiplatelet Agents

Research into alternative antiplatelet agents has identified potential alternatives to this compound in specific clinical scenarios:

  • Indobufen: A recent meta-analysis of 18 trials including 12,981 patients found that compared to this compound, indobufen demonstrated superior safety with reduced bleeding risk (RR 0.54, 95% CI 0.41-0.71) and comparable efficacy for cardiovascular prevention [5]. Indobufen was associated with lower risks of adverse cardiovascular events (RR 0.43, 95% CI 0.30-0.61) and myocardial infarction (RR 0.60, 95% CI 0.41-0.89), though no significant differences were observed for stroke or cardiovascular mortality.

  • Tailored Antiplatelet Strategies: The TAILORED-CHIP trial (2025) investigated early escalation and late de-escalation of antiplatelet therapy in patients undergoing complex PCI [1]. The study found no net clinical benefit with this approach, challenging the notion that more intensive or tailored antiplatelet regimens are superior to standard DAPT in high-risk anatomical scenarios.

Global Research Trends and Future Perspectives

Bibliometric analysis of this compound research from 2014-2024 reveals evolving scientific interest and collaboration patterns [6]. During this period, 19,504 papers were published by 88,600 researchers, citing 460,704 references, with an average citation frequency of 22.05 per paper. The United States (4,850 publications), China (3,656), and Italy (965) led in research output, with Canada and Australia demonstrating strong international collaboration. Analysis of research trends identifies several developing focus areas:

  • Personalized Prevention Strategies: Research is increasingly focused on refining risk stratification to identify individuals most likely to benefit from this compound for primary prevention while minimizing exposure in those with elevated bleeding risk. This includes developing polygenic risk scores and incorporating novel biomarkers to guide personalized decision-making.

  • Cancer-Neuroinflammation Connections: Emerging evidence suggests potential applications for this compound in Alzheimer's disease and other neurodegenerative conditions, based on its anti-inflammatory properties and observed epidemiological associations between NSAID use and reduced dementia risk.

  • Drug Formulation Advances: Nanotechnology approaches are being developed to enhance this compound's therapeutic profile, including liposomal formulations, solid lipid nanoparticles, and mesoporous silica nanoparticles that improve bioavailability and enable targeted delivery [3]. These advanced formulations may expand this compound's applications while mitigating gastrointestinal toxicity.

  • Combination Therapies: Investigation of this compound as a component of combination regimens with other chemopreventive, immunomodulatory, or targeted therapeutic agents represents a promising direction for enhancing efficacy across multiple disease domains.

Conclusion

This compound represents a remarkable example of therapeutic repurposing, evolving from a traditional analgesic to a multifaceted agent with established roles in cardiovascular medicine and emerging applications in oncology. The ongoing elucidation of its molecular mechanisms—from classical COX inhibition to newly discovered immunomodulatory effects—continues to reveal new dimensions of its pharmacological profile.

References

aspirin and platelet aggregation mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Evidence & Clinical Context

The antiplatelet effect of aspirin is well-established, but research continues to refine its use. The following table summarizes key experimental findings and clinical comparisons.

Study Focus / Context Key Findings Experimental Methodology & Notes
Infection & Hyperaggregation Platelet aggregation is increased during severe infection. This compound 80 mg daily effectively inhibited this response, prolonging PFA-100 closure time by 100% and reducing serum thromboxane B2 by 95% [1]. Method: Multicentre, open-label RCT. Measurements: Platelet Function Analyzer (PFA) closure time (primary endpoint); serum and plasma thromboxane B2 (sTxB2, pTxB2) via enzyme immunoassay. Blood drawn during infection, post-treatment, and after recovery [1].
Comparison with Clopidogrel In high-risk patients after PCI, clopidogrel monotherapy was superior to this compound monotherapy for preventing death, heart attack, or stroke, without increasing bleeding risk [2]. Method: Large (n=5,506), randomized, open-label trial (SMART-CHOICE 3). Measurements: Composite endpoint of all-cause death, MI, or stroke over a median 2.3 years [2].
High On-Aspirin Reactivity (HAPR) Some patients exhibit "HAPR," which is associated with a higher risk of atherothrombotic events. The VerifyNow this compound Assay and AA-induced light transmittance aggregometry (LTA) were the best tests for predicting this risk [3]. Method: Analysis of 951 patients on DAPT. Measurements: Parallel platelet function testing via AA-induced LTA, VerifyNow this compound Assay, IMPACT-R AA, and PFA-100 COL/EPI [3].
Use with Anticoagulants In high-risk patients with chronic coronary syndrome on oral anticoagulants (e.g., for atrial fibrillation), adding this compound increased the risk of cardiovascular events, death, and major bleeding compared to placebo [4]. Method: Double-blind, placebo-controlled RCT (AQUATIC trial). The trial was stopped early due to harm in the this compound group [4].

Detailed Experimental Protocols

For researchers, the technical details of how platelet function is measured are critical. The following table outlines common methodologies cited in the search results.

Assay Name Measured Parameter Detailed Protocol Summary
Platelet Function Analyzer (PFA-100/200) Closure Time (CT) 800 µL of whole citrated blood is aspirated through a cartridge coated with collagen and epinephrine. The CT is the time in seconds for a platelet plug to occlude the aperture. A longer CT indicates decreased platelet aggregation [1].

| Thromboxane B2 (TxB2) Measurement | Serum TxB2 (sTxB2) & Plasma TxB2 (pTxB2) | sTxB2: Blood is drawn into a serum tube, incubated at 37°C for 60 min to allow full platelet activation, then centrifuged and frozen. This reflects maximal platelet COX-1 capacity. pTxB2: Blood is drawn into an EDTA tube containing indomethacin (a COX inhibitor) and immediately centrifuged to prevent ex vivo platelet activation. This reflects in vivo platelet activity. Both are analyzed by enzyme immunoassay (EIA) [1]. | | Light Transmittance Aggregometry (LTA) | Platelet Aggregation (%) | Platelet-rich plasma (PRP) is stimulated with arachidonic acid (AA). The increase in light transmission through the sample is measured as platelets aggregate. High on-aspirin platelet reactivity (HAPR) is defined by specific aggregation thresholds predictive of thrombotic risk [3]. | | VerifyNow this compound Assay | this compound Reaction Units (ARU) | A point-of-care cartridge-based system that uses AA as an agonist to activate platelets. The result is given in ARU, with higher values indicating less response to this compound [3]. |

Visualizing this compound's Mechanism and Experimental Workflow

The diagram below illustrates the mechanism of this compound and a generalized workflow for assessing its effects in a clinical trial setting.

cluster_mechanism This compound Mechanism of Action cluster_experiment Experimental Assessment Workflow ArachidonicAcid Arachidonic Acid COX1 COX-1 Enzyme ArachidonicAcid->COX1 TxA2 Thromboxane A2 (TXA2) COX1->TxA2 PlateletAgg Platelet Activation & Aggregation TxA2->PlateletAgg This compound This compound This compound->COX1 Irreversibly Inhibits BloodDraw Blood Sample Collection (Pre, Post, Follow-up) PFA PFA Test (Closure Time) BloodDraw->PFA TxB2_Assay TxB2 Immunoassay (sTxB2 / pTxB2) BloodDraw->TxB2_Assay LTA Light Transmittance Aggregometry (LTA) BloodDraw->LTA Outcomes Analysis of Clinical Outcomes PFA->Outcomes TxB2_Assay->Outcomes LTA->Outcomes

Key Takeaways for Research and Development

  • Context-Dependent Efficacy: this compound's benefits are not universal. Its role is being refined in specific scenarios, such as avoiding use with oral anticoagulants in stable patients [4] or considering more potent agents like clopidogrel for high-risk secondary prevention [2].
  • Measuring Efficacy is Crucial: The phenomenon of HAPR is a significant challenge. For drug development, selecting the most predictive platelet function test, such as the VerifyNow this compound Assay or AA-induced LTA, is critical for accurately assessing treatment response and thrombosis risk [3].
  • Emerging Applications: Research into this compound's effect on inflammation-induced platelet hyperaggregation, such as during severe infection [1] or pneumonia [5], represents an active and promising area for expanding its therapeutic application.

References

aspirin and cancer prevention mechanisms review

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanisms of Action

Aspirin exerts anticancer effects through multiple interconnected pathways, broadly categorized as COX-dependent and COX-independent.

COX-Dependent Pathways

This compound irreversibly acetylates cyclooxygenase (COX) enzymes, with distinct effects from inhibiting COX-1 and COX-2 isoforms.

  • COX-1 Inhibition: Primarily affects platelets, which cannot synthesize new COX. Low-dose this compound (75-100 mg) sustainably inhibits platelet COX-1, blocking thromboxane A2 (TXA2) production [1]. Recent research shows platelet-derived TXA2 suppresses T-cell immunity by activating an ARHGEF1-mediated pathway, inhibiting T-cell receptor signaling and effector functions [1]. This compound disrupts this pathway, enhancing T-cell mediated rejection of micrometastases [1].
  • COX-2 Inhibition: Important in nucleated cells where COX-2 is often overexpressed in tumors. COX-2 inhibition reduces prostaglandin E2 (PGE2), a key mediator of inflammation, angiogenesis, and cell proliferation [2] [3]. This occurs with higher this compound doses needed to sustain inhibition in nucleated cells [1].
COX-Independent Pathways

This compound modulates several critical signaling cascades beyond COX inhibition:

  • PI3K Pathway Modulation: A key mechanism where this compound directly targets PIK3CA-mutated cancers. This compound inhibits oncogenic signaling in tumors with PI3K pathway alterations [4] [5].
  • NF-κB and STAT3 Signaling: this compound inhibits these pathways, reducing expression of pro-inflammatory and pro-survival genes [3].
  • AMPK Activation and mTOR Inhibition: this compound activates AMP-activated protein kinase (AMPK), inhibiting mTOR signaling and inducing autophagy [4] [6].
  • Wnt/β-Catenin Pathway: this compound inhibits this pathway, disrupting processes crucial for cancer stem cell maintenance [3].
  • Apoptosis and DNA Repair: this compound induces apoptosis through survivin reduction and proteasome inhibition, while also modulating DNA repair pathways like BRCA/PARP [4].

Clinical Evidence and Biomarkers

Substantial clinical evidence supports this compound's anticancer effects, with efficacy increasingly linked to specific biomarkers.

Key Clinical Trial Findings
Study/Cancer Type Population This compound Dose Key Findings Mechanistic Insight
ALASCCA Trial (2025) [7] [5]\nColorectal Cancer Stage I-III CRC with PI3K pathway alterations (n=626) 160 mg daily 55% reduced recurrence risk overall; 51% risk reduction in Group A (PIK3CA exon 9/20), 58% in Group B (other PI3K alterations) Efficacy directly linked to somatic PI3K pathway mutations; this compound specifically counters this oncogenic signaling
Meta-Analysis [4]\nMultiple Cancers 118 studies review Various 21% reduction in cancer deaths; 20% reduction in all-cause mortality Effects mediated through 41 identified genes across interleukin, signal transduction, apoptosis, autophagy, and DNA repair pathways
Nature 2025 Study [1]\nMetastasis Models Mouse models (B16 melanoma, LL/2 lung carcinoma) Low-dose (equivalent to human 75-100 mg) Significant reduction in lung/liver metastasis; dependent on T-cell ARHGEF1 expression Defined TXA2-ARHGEF1 axis as key mechanism for anti-metastatic effect via enhanced T-cell immunity
Biomarkers Predicting Response
  • PIK3CA Mutations: Strongest predictive biomarker for colorectal cancer, particularly exon 9/20 mutations [7] [5].
  • COX-2 Overexpression: Associated with better response to this compound in colorectal cancer [8].
  • 15-PGDH Expression: Higher levels of 15-hydroxyprostaglandin dehydrogenase predict better response [8].
  • HLA Class I Expression: Anti-metastatic effects particularly evident in tumors with high HLA class I expression [1].

Experimental Models and Methodologies

Research into this compound's mechanisms employs diverse experimental approaches summarized in the workflow below.

Start Study Design M1 In Vivo Models Start->M1 M2 In Vitro Models Start->M2 M3 Clinical Studies Start->M3 A1 A1 M1->A1 Genetic Knockout A2 A2 M1->A2 Bone Marrow Transplantation A3 A3 M1->A3 Metastasis Assays B1 B1 M2->B1 Cell Line Studies B2 B2 M2->B2 Pathway Analysis C1 C1 M3->C1 Randomized Controlled Trials C2 C2 M3->C2 Biomarker Analysis R1 R1 A1->R1 e.g., Arhgef1-cKO Tcell-specific R2 R2 A2->R2 e.g., Wild-type hosts with Arhgef1-deficient bone marrow R3 R3 A3->R3 Lung/Liver metastasis quantification R4 R4 B1->R4 Proliferation/Apoptosis assays R5 R5 B2->R5 Western blot, PCR for pathway components R6 R6 C1->R6 Recurrence rates, Survival analysis R7 R7 C2->R7 Genomic profiling (e.g., PI3K status)

Experimental approaches for investigating this compound's anticancer mechanisms, integrating in vivo, in vitro, and clinical models.

Key Methodological Details
  • In Vivo Metastasis Models: Intravenous or intrasplenic injection of syngeneic cancer cells (B16 melanoma, LL/2 lung carcinoma); quantification of metastatic nodules in target organs [1].
  • Conditional Gene Knockout: Tissue-specific deletion using Cre-lox system (e.g., Arhgef1-floxed mice crossed with Cd4-Cre for T-cell specific knockout) [1].
  • Immune Cell Profiling: Flow cytometry analysis of tumor-infiltrating T cells for cytokine production (IFNγ, IL-2, TNF) and exhaustion markers (PD-1, TIM-3, TIGIT) [1].
  • Pathway Analysis: Bioinformatics approaches including gene ontology, protein-protein interaction networks, and pathway enrichment analysis of genes associated with this compound response [4].

Emerging Research and Development

Novel Formulations and Derivatives

Research focuses on enhancing efficacy while reducing toxicity:

  • NO-Donating this compound (NO-ASA): Derivatives like NCX-4016 and NCX-4040 release nitric oxide, showing 85% reduction in aberrant crypt foci in colon cancer models with reduced gastrointestinal toxicity [3].
  • NOSH-Aspirin: Releases both nitric oxide and hydrogen sulfide, demonstrating 9,000-fold increased potency over conventional this compound in preclinical models [3].
  • Phosphothis compound (MDC-22): Shows 18-144 fold greater growth inhibition across multiple cancer cell lines with improved safety profile [3].
Nanotechnology Approaches

Advanced delivery systems address this compound's limitations:

  • Liposomes and Solid Lipid Nanoparticles: Improve solubility, enable controlled release, and enhance tumor targeting [3].
  • Mesoporous Silica Nanoparticles: Provide high drug-loading capacity for combination therapies [3].
  • Targeted Delivery: Functionalized nanoparticles can specifically deliver this compound to tumor sites, reducing systemic exposure and side effects [2] [3].

Future Research Directions

Several key areas require further investigation to realize this compound's full potential:

  • Optimal Dosing and Timing: Determine most effective doses for different cancer types and ideal treatment duration [2] [6].
  • Biomarker Validation: Prospective validation of predictive biomarkers like PIK3CA mutations and COX-2 expression [7] [8].
  • Combination Therapies: Explore synergies with immunotherapy, particularly given this compound's effects on T-cell function [1].
  • Personalized Approaches: Develop strategies based on tumor molecular profiles (PI3K status, COX-2 expression, 15-PGDH levels) [5] [8].

Research continues to validate this compound's potential as an adjunctive cancer therapy, particularly with biomarker-driven patient selection. The molecular mechanisms summarized here provide foundation for developing more targeted and effective approaches to cancer prevention and treatment.

References

UV-Chemometric Analysis of Aspirin Combinations: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The analysis of multi-component pharmaceutical formulations containing aspirin (ASP) is challenging due to the significant spectral overlap of its common partners, such as caffeine (CAF), orphenadrine citrate (ORP), rivaroxaban (ROX), and sildenafil citrate (SIC). Traditional chromatographic methods, while sensitive and selective, can be costly, time-consuming, and generate significant solvent waste [1] [2].

Modern UV-chemometric techniques offer robust alternatives by employing mathematical and computational tools to resolve overlapping spectra without prior separation. These methods are gaining traction due to their simplicity, cost-effectiveness, and alignment with the principles of Green Analytical Chemistry (GAC) [1] [3] [2]. This document outlines standardized protocols for the simultaneous quantification of this compound in various ternary and binary combinations, suitable for routine quality control and pharmaceutical development.

Methodologies and Experimental Protocols

The following section details specific methodologies applicable to different this compound combinations. A generalized workflow is presented in the diagram below.

UV-Chemometric Analysis Workflow Prepare Stock Solutions Prepare Stock Solutions Design Calibration Set Design Calibration Set Prepare Stock Solutions->Design Calibration Set Record Absorption Spectra Record Absorption Spectra Design Calibration Set->Record Absorption Spectra Preprocess Spectral Data Preprocess Spectral Data Record Absorption Spectra->Preprocess Spectral Data Select & Build Chemometric Model Select & Build Chemometric Model Preprocess Spectral Data->Select & Build Chemometric Model Apply Data Manipulation Apply Data Manipulation Preprocess Spectral Data->Apply Data Manipulation  For Ratio Methods Validate Model with Prediction Set Validate Model with Prediction Set Select & Build Chemometric Model->Validate Model with Prediction Set Analyze Pharmaceutical Formulation Analyze Pharmaceutical Formulation Validate Model with Prediction Set->Analyze Pharmaceutical Formulation Apply Data Manipulation->Select & Build Chemometric Model  For Ratio Methods

Protocol 1: Analysis of this compound, Caffeine, and Orphenadrine Citrate (Ternary Mixture)

This protocol uses Partial Least Squares (PLS) regression, which was found to be the most effective model for this specific ternary combination [1].

  • 2.1.1. Materials and Reagents

    • Pure Standards: this compound (ASP), Caffeine (CAF), Orphenadrine Citrate (ORP).
    • Solvent: HPLC-grade Methanol and distilled water (9:1 v/v).
    • Pharmaceutical Formulation: Relatic tablets (label claim: ASP 770 mg, CAF 60 mg, ORP 50 mg/tablet).
    • Apparatus: Dual-beam UV-Vis spectrophotometer with 1 cm quartz cells.
  • 2.1.2. Standard Solutions

    • Prepare individual stock solutions of ASP, CAF, and ORP at 1 mg/mL in 90% methanol.
    • Prepare working standard solutions of 50 µg/mL by dilution from stock solutions.
  • 2.1.3. Calibration and Prediction Sets

    • Calibration Set: Prepare 17 synthetic mixtures according to a multifactor, multilevel design.
      • Concentration Ranges: ASP: 4–25 µg/mL; CAF: 5–35 µg/mL; ORP: 5–50 µg/mL.
    • Prediction Set: Prepare 8 synthetic mixtures within the same concentration ranges to validate the model.
  • 2.1.4. Spectral Acquisition and Preprocessing

    • Scan absorption spectra from 200–400 nm. Exclude the 200–215 nm region to avoid noise.
    • The wavelength range of 260–285 nm was identified as optimal for analysis.
    • Process the absorption spectra to generate different data sets: raw, first derivative, second derivative, ratio spectra, and derivatives of ratio spectra.
  • 2.1.5. Chemometric Modeling and Analysis

    • Use software such as MATLAB for chemometric analysis.
    • Construct PLS models using the various preprocessed spectral data sets.
    • Validate the model using the prediction set. Compare predictive performance using statistical parameters like PRESS (Predicted Residual Error Sum of Squares) and RMSEP (Root Mean Square Error of Prediction).
  • 2.1.6. Application to Pharmaceutical Formulation

    • Crush and weigh 10 tablets. Transfer an amount equivalent to 385 mg ASP into a 50 mL volumetric flask.
    • Add 35 mL of 90% methanol, sonicate, filter, and dilute to the mark.
    • Perform serial dilutions to achieve a concentration within the working range (e.g., 77 µg/mL ASP). Further dilute in 10 mL volumetric flasks, noting that enrichment may be required for CAF and ORP.
    • Analyze the prepared sample solution using the developed PLS model.
Protocol 2: Analysis of this compound and Rivaroxaban (Binary Mixture)

This protocol outlines three simpler spectrophotometric methods suitable for a binary mixture, which can be implemented without specialized chemometric software [3].

  • 2.2.1. Materials and Reagents

    • Pure Standards: this compound (ASP), Rivaroxaban (ROX).
    • Solvent: Methanol for ASP; Methanol:DMSO (95:5) for ROX.
  • 2.2.2. Standard Solutions

    • Prepare stock solutions of ASP and ROX at 100 µg/mL in their respective solvents.
  • 2.2.3. Spectral Characteristics and Methods Record zero-order absorption spectra of ASP, ROX, and their mixture over 200–350 nm. The following methods can be applied:

  • Dual Wavelength (DW) Method:

    • For ASP, measure the absorbance difference between 242.5 nm and 255.5 nm, where the contribution of ROX is zero.
    • For ROX, measure the absorbance difference between 252 nm and 286 nm, where the contribution of ASP is zero.
  • Ratio Difference (RD) Method:

    • For ASP, divide its absorption spectra by the spectrum of a 20 µg/mL ROX standard (the divisor). Calculate the difference in amplitudes of the resulting ratio spectrum at 234 nm and 280 nm.
    • For ROX, divide its absorption spectra by the spectrum of a 36 µg/mL ASP standard. Calculate the difference in amplitudes at 254 nm and 297 nm.
  • Derivative Ratio (1DD) Method:

    • Obtain the ratio spectra as in the RD method.
    • Transform the ratio spectra into their first derivative (using Δλ = 4 nm and a scaling factor = 10).
    • Measure the peak amplitudes at 238.5 nm for ASP and 293 nm for ROX for quantification.
Protocol 3: Analysis of this compound and Sildenafil Citrate in Presence of Salicylic Acid

This protocol is designed for a challenging scenario involving this compound's major degradation product, salicylic acid (SA) [2].

  • 2.3.1. Key Methods for Ternary Mixture (ASP, SIC, SA)
    • Double Divisor of Ratio Difference Derivative (DDRD-D1): This method uses a "double divisor" (e.g., a spectrum of SIC and SA) to cancel their combined interference, allowing for the selective determination of ASP from a single wavelength in the spectrum.
    • Dual Wavelength in Ratio Spectra (DW-RS): This involves selecting two wavelengths in the ratio spectrum where the two interfering components have the same amplitude, making the difference in amplitudes proportional only to the concentration of the target analyte (ASP).
    • Advanced Amplitude Centering (AAC): This technique uses amplitude differences at strategically chosen wavelengths in the ratio spectrum to resolve the mixture.

Data Summary and Analytical Performance

The tables below summarize the validation and performance data for the described methods, demonstrating their effectiveness.

Table 1: Analytical Performance and Validation Data for this compound in Different Combinations

Drug Combination Analytical Method Linearity Range (µg/mL) Accuracy (% Recovery) Key Statistical Metrics Reference
ASP, CAF, ORP (Ternary) PLS (UV-Chemometric) 4 – 25 Not Specified PRESS, RMSEP used for model validation [1]
ASP, ROX (Binary) Dual Wavelength (DW) 4 – 40 98 – 102% Validated per ICH guidelines [3]
Ratio Difference (RD) 4 – 40 98 – 102% Validated per ICH guidelines [3]
Derivative Ratio (1DD) 4 – 40 98 – 102% Validated per ICH guidelines [3]
ASP, SIC, SA (with degradant) DW-RS, AAC, DDRD-D1 20 – 100 No significant difference from HPLC Statistically comparable to HPLC method [2]

Table 2: Wavelength Selection for Binary Analysis of this compound and Rivaroxaban

Method Analyte Divisor Concentration Wavelengths Used for Quantification
Dual Wavelength (DW) ASP Not Applicable 242.5 nm & 255.5 nm (Absorbance Difference)
ROX Not Applicable 252 nm & 286 nm (Absorbance Difference)
Ratio Difference (RD) ASP 20 µg/mL ROX 234 nm & 280 nm (Amplitude Difference)
ROX 36 µg/mL ASP 254 nm & 297 nm (Amplitude Difference)
Derivative Ratio (1DD) ASP 20 µg/mL ROX 238.5 nm (Peak Amplitude)
ROX 36 µg/mL ASP 293 nm (Peak Amplitude)

Greenness and Practicality Assessment

The sustainability of analytical methods is increasingly important. The described UV-spectrophotometric methods have been evaluated using modern greenness assessment tools.

  • Green Analytical Chemistry (GAC) Principles: These methods minimize solvent consumption, energy use, and hazardous waste generation compared to HPLC, aligning with GAC principles [3] [2].
  • Assessment Tools: Methods have been evaluated using AGREE (Analytical GREEnness calculator) and Complex GAPI (Complex Green Analytical Procedure Index), showing a strong greenness profile [2] [4].
  • Practicality: The Blue Applicability Grade Index (BAGI) has been used to confirm the high practicality and applicability of these methods for routine laboratory use [1].

The relationship between analytical method complexity, greenness, and scope of application is summarized below.

Method Complexity vs Greenness Simple Methods\n(DW, RD, 1DD) Simple Methods (DW, RD, 1DD) High Greenness\n(Low Solvent Waste) High Greenness (Low Solvent Waste) Simple Methods\n(DW, RD, 1DD)->High Greenness\n(Low Solvent Waste)  Leads to Binary Mixtures Binary Mixtures Simple Methods\n(DW, RD, 1DD)->Binary Mixtures  Best For Advanced Chemometrics\n(PLS, DDRD-D1) Advanced Chemometrics (PLS, DDRD-D1) Advanced Chemometrics\n(PLS, DDRD-D1)->High Greenness\n(Low Solvent Waste)  Leads to Complex Mixtures\n(e.g., with Degradants) Complex Mixtures (e.g., with Degradants) Advanced Chemometrics\n(PLS, DDRD-D1)->Complex Mixtures\n(e.g., with Degradants)  Required For

Conclusion

UV-spectrophotometric methods, particularly when enhanced with chemometric techniques, provide powerful, green, and cost-effective solutions for the simultaneous analysis of this compound in complex pharmaceutical combinations. The protocols detailed herein for ternary (ASP-CAF-ORP) and binary (ASP-ROX) mixtures, as well as for mixtures containing degradation products (ASP-SIC-SA), offer researchers validated and practical pathways for drug development and quality control. The successful application of greenness assessment tools further underscores the suitability of these methods for modern, sustainable analytical laboratories.


References

Application Note: Simultaneous RP-HPLC Estimation of Aspirin and Apixaban in Pharmaceutical Formulations

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The combination of antiplatelet and anticoagulant therapies is a critical treatment strategy for managing complex cardiovascular conditions, particularly in patients with peripheral artery disease (PAD) who have undergone infrapopliteal angioplasty [1]. Aspirin (ASP), an antiplatelet agent, and Apixaban (API), a direct Factor Xa inhibitor, represent a promising dual-pathway approach for preventing thrombotic events [1]. The recent AGRIPPA study has demonstrated the effectiveness of this combination, creating an urgent need for reliable analytical methods for simultaneous quantification in pharmaceutical formulations [1]. This application note details a validated Reverse Phase-High-Performance Liquid Chromatography (RP-HPLC) method for the simultaneous determination of this compound and Apixaban in bulk and pharmaceutical formulations, providing researchers with a robust tool for quality control and formulation development.

Experimental Protocol

Instrumentation and Chromatographic Conditions

The method was developed using standardized equipment and optimized conditions to ensure reproducibility across different laboratory settings [1].

Table 1: Instrumentation and Chromatographic Conditions

Parameter Specification
HPLC System Shimadzu LC20AT [1]
Column Phenomenex Luna C18 (250 mm × 4.6 mm, 5 µm) [1]
Mobile Phase Phosphate Buffer (pH 4):ACN (60:40 v/v) [1]
Flow Rate 1.0 mL/min [1]
Column Temperature 30°C [1]
Detection Wavelength 227 nm [1]
Injection Volume 20 µL [1]
Retention Time (tR) - this compound 5.37 min [1]
Retention Time (tR) - Apixaban 7.10 min [1]
Reagents and Materials
  • Drug Standards: this compound and Apixaban reference standards (purity >99%) [1].
  • Solvents: HPLC-grade Acetonitrile (ACN), Methanol, O-Phosphoric Acid (OPA), Triethylamine (TEA) [1].
  • Water: Milli-Q or equivalent high-purity water.
  • Chemicals: Potassium Dihydrogen Orthophosphate (KH₂PO₄) for buffer preparation [1].
Preparation of Solutions
2.3.1. Buffer Solution (20 mM Potassium Phosphate Buffer, pH 4)
  • Weigh 2.72 g of Potassium Dihydrogen Phosphate (KH₂PO₄) and transfer to a 1000 mL volumetric flask.
  • Dissolve in approximately 900 mL of Milli-Q water.
  • Add 1 mL of Triethylamine (TEA).
  • Adjust the pH to 4.0 using O-Phosphoric Acid (OPA).
  • Dilute to volume with Milli-Q water and mix thoroughly [1].
2.3.2. Mobile Phase
  • Combine 600 mL of the prepared phosphate buffer (pH 4) with 400 mL of HPLC-grade Acetonitrile (60:40 v/v).
  • Filter the mixture through a 0.45 µm membrane filter.
  • Degas by sonication for 25 minutes before use [1].
2.3.3. Standard Stock Solutions (1000 µg/mL)
  • This compound Stock: Accurately weigh 25 mg of this compound standard into a 25 mL volumetric flask. Dissolve and make up to volume with Acetonitrile.
  • Apixaban Stock: Accurately weigh 10 mg of Apixaban standard into a 10 mL volumetric flask. Dissolve and make up to volume with Acetonitrile [1].
2.3.4. Combined Working Standard Solution
  • Pipette 1 mL of the Apixaban stock solution (1000 µg/mL) into a 10 mL volumetric flask.
  • Dilute to volume with Acetonitrile to obtain a 100 µg/mL Apixaban intermediate solution.
  • Pipette 5 mL of this Apixaban intermediate solution and add to the This compound stock solution.
  • The resulting combined solution contains 1000 µg/mL of this compound and 50 µg/mL of Apixaban [1].
2.3.5. Calibration Standards

From the combined working standard solution, pipette volumes of 0.5, 1.0, 1.5, 2.0, 2.5, and 3.0 mL into separate 10 mL volumetric flasks. Dilute each to volume with the mobile phase to construct the calibration curve.

Table 2: Calibration Standard Concentrations

Solution Volume (mL) This compound Concentration (µg/mL) Apixaban Concentration (µg/mL)
0.5 50 2.5
1.0 100 5.0
1.5 150 7.5
2.0 200 10.0
2.5 250 12.5
3.0 300 15.0
Sample Preparation (In-house Capsule Formulation)
  • Weigh and blend contents of not less than 10 capsules.
  • Accurately weigh powder equivalent to 25 mg of this compound and 1.25 mg of Apixaban.
  • Transfer to a 25 mL volumetric flask, add approximately 20 mL of Acetonitrile, and sonicate for 15-20 minutes.
  • Cool to room temperature, dilute to volume with Acetonitrile, and mix well.
  • Filter through a 0.45 µm syringe filter, discarding the first few mL of filtrate.
  • Further dilute appropriately with the mobile phase to obtain concentrations within the calibration range [1].
Chromatographic Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min.
  • Inject 20 µL of each calibration standard and sample preparation.
  • Record the chromatograms and measure the peak areas at 227 nm.
  • Identify this compound and Apixaban peaks based on their retention times (~5.37 min and ~7.10 min, respectively).
  • Construct a calibration curve by plotting peak area versus concentration for each analyte.
  • Calculate the concentrations in the sample preparations using the regression equations derived from the calibration curves.

Method Validation

The method was validated according to International Council for Harmonisation (ICH) guidelines, demonstrating satisfactory performance for all validation parameters [1] [2].

Table 3: Method Validation Parameters

Validation Parameter Results for this compound Results for Apixaban
Linearity Range 50-300 µg/mL [1] 5-15 µg/mL [1]
Precision (% RSD) <2% (Intra-day & Inter-day) [1] <2% (Intra-day & Inter-day) [1]
Accuracy (% Recovery) 90.02% - 101.00% [1] 98.18% - 101.18% [1]
LOD 0.84 µg/mL [1] 0.41 µg/mL [1]
LOQ 2.55 µg/mL [1] 1.24 µg/mL [1]
Robustness Method robust under deliberate, slight variations in flow rate, mobile phase ratio, and pH [1] Method robust under deliberate, slight variations in flow rate, mobile phase ratio, and pH [1]
Forced Degradation Studies (Stability-Indicating Property)

Forced degradation studies were conducted following ICH Q1A(R2) guidelines [1]. The method effectively separated this compound and Apixaban from their degradation products under various stress conditions, confirming its stability-indicating property [1]:

  • Acidic Hydrolysis: Exposure to 0.1M HCl at 60°C for 2 hours.
  • Alkaline Hydrolysis: Exposure to 0.1M NaOH at 60°C for 2 hours.
  • Oxidative Degradation: Treatment with 3% H₂O₂ at room temperature for 2 hours.
  • Thermal Degradation: Solid-state heating at 105°C for 6 hours.
  • Photolytic Degradation: Exposure to UV light for 24 hours.

Application Notes

System Suitability

Before sample analysis, perform system suitability tests to ensure chromatographic system performance. Critical parameters include:

  • Theoretical Plates (N): >2000 for both analytes.
  • Tailing Factor (T): <2.0 for both peaks.
  • Resolution (Rs): >2.0 between this compound and Apixaban peaks.
  • Repeatability: %RSD for peak areas from six replicate injections should be ≤2.0%.
Troubleshooting Guide
  • Peak Tailing: Ensure mobile phase pH is accurately adjusted to 4.0. Check column performance.
  • Retention Time Shift: Verify mobile phase composition and flow rate. Ensure column temperature is stable.
  • Low Resolution: Optimize mobile phase ratio (ACN:Buffer) within ±2% to improve separation.
  • Baseline Noise: Purge the system thoroughly and degas the mobile phase.
Analytical Workflow

The following diagram illustrates the complete analytical procedure from sample preparation to data analysis:

workflow Start Start Method Prep Prepare Mobile Phase and Standard Solutions Start->Prep Column Column Equilibration Prep->Column Sample Sample Preparation (Filtration) Column->Sample Inject Inject Standard and Sample Sample->Inject Run Run Chromatogram Inject->Run Data Data Analysis (Peak Integration) Run->Data Calc Calculate Concentrations Data->Calc End Report Generation Calc->End

Pharmaceutical Application Context

This analytical method supports the development and quality control of fixed-dose combinations of this compound and Apixaban, which have shown clinical promise. The AGRIPPA trial demonstrated that a regimen of 100 mg this compound and 2.5 mg Apixaban twice daily was effective in patients with PAD following infrapopliteal angioplasty, highlighting the clinical relevance of this analytical method [1].

Conclusion

The developed and validated RP-HPLC method provides a specific, accurate, precise, and robust analytical procedure for the simultaneous estimation of this compound and Apixaban. The method is stability-indicating and successfully resolves both drugs from their degradation products. With a short total run time of less than 15 minutes, it is suitable for routine quality control analysis in pharmaceutical industries and research laboratories developing combined dosage formulations of these two important cardiovascular drugs.

References

Comprehensive Application Notes and Protocols: Aspirin Dose Optimization in Colorectal Cancer Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Context

Colorectal cancer (CRC) remains a significant global health burden, with almost 2 million new diagnoses annually worldwide and approximately 20-40% of patients with stages II-III developing metastatic disease that is considerably more challenging to treat [1]. The PI3K signaling pathway has emerged as a critical biomarker in CRC, with alterations occurring in approximately 30-37% of cases [2] [1]. These genetic alterations represent a promising therapeutic target for precision medicine approaches using aspirin, a widely available and cost-effective medication. Historically, this compound's potential benefits in CRC were observed in unselected patient populations, but recent biomarker-driven trials have enabled patient stratification to identify those most likely to benefit from this compound therapy, particularly individuals with specific mutations in PI3K pathway genes including PIK3CA, PIK3R1, and PTEN [2] [3].

The mechanistic basis for this compound's anticancer effects involves irreversible acetylation of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, leading to inhibition of prostanoid biosynthesis including thromboxane A2 (TXA2) and prostaglandin E2 (PGE2) [4]. These signaling molecules play crucial roles in cancer-promoting processes such as platelet activation, inflammation, cellular proliferation, and angiogenesis. This compound's unique pharmacological properties, including its short half-life (approximately 20 minutes) and irreversible inhibition of its targets, make dosing strategies particularly important for optimizing its anticancer effects while minimizing adverse events [4]. Understanding these mechanisms has enabled researchers to develop biomarker-based approaches for this compound dose selection in CRC prevention and treatment, moving beyond one-size-fits-all dosing regimens.

Clinical Trial Evidence and Key Findings

Major Clinical Trial Designs and Outcomes

Recent landmark clinical trials have provided compelling evidence supporting the use of this compound in molecularly defined subsets of CRC patients. The ALASCCA trial, a double-blind, randomized, placebo-controlled study published in 2025, investigated 160 mg of this compound daily for 3 years in patients with stage I-III rectal cancer or stage II-III colon cancer harboring PI3K pathway alterations [2]. This trial employed a precision medicine design, categorizing patients into two molecular groups: Group A with prespecified PIK3CA hotspot mutations in exon 9 or 20, and Group B with other moderate- or high-impact somatic variants in PIK3CA, PIK3R1, or PTEN [2] [1]. The primary endpoint was colorectal cancer recurrence in patients with Group A alterations, with secondary endpoints including recurrence in Group B, disease-free survival, and safety.

A phase II, open-label clinical trial focused on dose optimization compared 100 mg/d, 100 mg twice daily (BID), and 300 mg/d of enteric-coated this compound administered for approximately 3 weeks before surgical treatment in CRC patients [4]. This study employed deep phenotyping using innovative biomarkers including quantitative assessment of COX-1 and COX-2 acetylation at Serine 529 and Serine 516, respectively, using liquid chromatography-mass spectrometry (LC-MS/MS) [4]. The study evaluated prostanoid biosynthesis in blood, urine, and colorectal tissue, along with effects on tumor-promoting gene expression, providing crucial mechanistic insights into dose-dependent effects of this compound.

Table 1: Key Clinical Trial Designs in this compound CRC Research

Trial Design Population Intervention Primary Endpoints
ALASCCA [2] Double-blind, randomized, placebo-controlled Stage I-III rectal cancer or stage II-III colon cancer with PI3K alterations (n=626) 160 mg this compound daily vs. placebo for 3 years CRC recurrence in patients with PIK3CA hotspot mutations
Dose Optimization [4] Phase II, open-label, randomized Newly diagnosed CRC patients (n=34) 100 mg/d, 100 mg/BID, or 300 mg/d for 3±1 weeks COX acetylation, prostanoid biosynthesis in colorectal tissue
ASPIRED [5] Double-blind, placebo-controlled, multidose Patients with prior colorectal adenoma (n=180) 81 mg/d or 325 mg/d this compound vs. placebo for 8-12 weeks Urinary prostaglandin metabolites (PGE-M)
Efficacy Outcomes from Major Trials

The ALASCCA trial demonstrated impressive efficacy outcomes, with this compound reducing recurrence rates by approximately 50% across molecularly defined patient groups. In patients with Group A alterations (PIK3CA exon 9/20 mutations), the 3-year cumulative incidence of recurrence was 7.7% with this compound compared to 14.1% with placebo (hazard ratio [HR] 0.49; 95% confidence interval [CI] 0.24-0.98; P=0.04) [2]. Even more pronounced benefits were observed in Group B (other PI3K pathway alterations), with recurrence rates of 7.7% versus 16.8% in the this compound and placebo groups, respectively (HR 0.42; 95% CI 0.21-0.83) [2] [1]. When combining both groups, patients receiving this compound demonstrated a 55% lower risk of cancer recurrence compared to placebo [1].

The dose optimization trial revealed that while all this compound regimens (100 mg/d, 100 mg/BID, and 300 mg/d) produced comparable antiplatelet effects, significant differences emerged in tissue-level effects. Specifically, this compound 300 mg/d and 100 mg/BID, but not 100 mg/d, significantly inhibited TXA2 biosynthesis in cancerous tissue and restrained expression of tumor-promoting genes such as vimentin (VIM) and TWIST1 [4]. This finding highlights the importance of dose selection based on specific therapeutic goals, with higher or more frequent dosing necessary for direct antitumor effects in colorectal tissue beyond systemic antiplatelet actions.

Table 2: Efficacy Outcomes from this compound Clinical Trials in CRC

Trial/Treatment Patient Population Recurrence Rate (this compound) Recurrence Rate (Control) Hazard Ratio (95% CI)
ALASCCA [2] Group A (PIK3CA ex9/20) 7.7% (3-year) 14.1% (3-year) 0.49 (0.24-0.98)
ALASCCA [2] Group B (Other PI3K) 7.7% (3-year) 16.8% (3-year) 0.42 (0.21-0.83)
ALASCCA [2] Group A+B (All PI3K) 7.7% (3-year) 15.4% (3-year) 0.45 (0.27-0.75)

This compound Dose Optimization Strategies

Comparative Dose Analysis

The dose-response relationship for this compound in colorectal cancer involves complex pharmacology, with different doses potentially engaging distinct mechanisms of action. Low-dose this compound (75-100 mg/d) primarily targets platelet COX-1 inhibition, achieving maximal inhibition of platelet thromboxane generation through presystemic acetylation in the portal circulation [4]. This effect is sufficient for cardiovascular prevention and may contribute to anticancer effects through inhibition of platelet-mediated signaling pathways in the early stages of colorectal carcinogenesis [4]. However, higher doses (300 mg/d or 100 mg BID) appear necessary for significant inhibition of prostanoid biosynthesis directly within colorectal tumor tissue and modulation of tumor-promoting gene expression [4].

The dose optimization trial provided critical insights into the molecular effects of different this compound regimens. All doses produced comparable acetylation of platelet COX-1 at Serine 529 and profound inhibition of platelet-dependent TXA2 generation, measured by both serum TXB2 and urinary TXM [4]. However, in colorectal cancer tissue, significant differences emerged: TXB2 was significantly reduced by this compound 300 mg/d and 100 mg/BID, associated with comparable acetylation of COX-1, while 100 mg/d showed lower acetylation of COX-1 in CRC tissue and no significant reduction of TXB2 [4]. Additionally, increased expression of tumor-promoting genes (VIM, TWIST1) was detected with 100 mg/d but not with the higher doses, suggesting potential limitations of once-daily low-dose regimens for direct antitumor effects [4].

Table 3: Biomarker Responses to Different this compound Dosing Regimens

Biomarker 100 mg/d 100 mg/BID 300 mg/d Biological Significance
Platelet COX-1 Acetylation (Ser529) +++ +++ +++ Maximal inhibition of platelet activity
Colorectal Tissue COX-1 Acetylation + +++ +++ Direct target engagement in tumor tissue
Tumor TXB2 Reduction No significant reduction +++ +++ Inhibition of local pro-tumorigenic signaling
Tumor PGE2 Reduction No significant effect No significant effect No significant effect Limited impact on COX-2 pathway in tumors
Tumor-Promoting Gene Expression (VIM, TWIST1) Increased No change No change Differential impact on epithelial-mesenchymal transition
Biomarker-Based Dose Selection Strategy

A precision dosing approach based on specific therapeutic objectives and patient characteristics is recommended for optimizing this compound therapy in colorectal cancer. For primary prevention in average-risk individuals or those with cardiovascular indications, low-dose this compound (75-100 mg/d) may provide adequate protection against colorectal carcinogenesis through its antiplatelet effects [4]. For adjuvant therapy in patients with established colorectal cancer, particularly those with PI3K pathway alterations, higher doses (160-300 mg/d) or more frequent dosing (100 mg BID) may be necessary to achieve sufficient drug exposure in colorectal tissue for direct antitumor effects [2] [4].

The mechanistic basis for differential dose effects involves this compound's pharmacokinetics and tissue distribution. This compound has a short half-life (approximately 20 minutes) and undergoes rapid hydrolysis to salicylate in the liver and plasma [4]. The portal circulation allows for relatively high concentrations to reach platelets before hepatic metabolism, explaining why low doses effectively inhibit platelet COX-1. However, achieving sufficient concentrations in colorectal tissue requires higher systemic exposure, either through increased single doses (300 mg) or more frequent administration (100 mg BID) [4]. The BID regimen may provide more sustained drug levels throughout the dosing interval, potentially enhancing tissue effects while minimizing peak-dose toxicity.

Molecular Mechanisms and Signaling Pathways

This compound exerts its anticancer effects through multiple interconnected mechanisms primarily involving irreversible acetylation of COX enzymes. The COX-1 enzyme, predominantly expressed in platelets, is completely inhibited by low-dose this compound, suppressing thromboxane A2 (TXA2)-dependent platelet activation and the release of platelet-derived growth factors that promote tumor proliferation and angiogenesis [4]. In platelets, this compound acetylates COX-1 at Serine 529, leading to permanent enzyme inactivation throughout the platelet's 7-10 day lifespan since these anucleated cells cannot synthesize new protein [4]. The COX-2 enzyme, induced in inflammatory states and in colorectal tumors, is also acetylated by this compound at Serine 516, though this requires higher drug concentrations due to partial resistance of COX-2 to this compound-mediated acetylation [4].

In the colorectal tumor microenvironment, platelet-derived TXA2 activates TXA2 receptors (TP) on myofibroblasts, stimulating COX-2 expression and enhancing production of prostaglandin E2 (PGE2), which promotes tumor growth through multiple mechanisms including proliferation, angiogenesis, immune evasion, and inhibition of apoptosis [4]. This compound at higher doses (300 mg/d or 100 mg BID) can disrupt this paracrine signaling loop by inhibiting TXA2 biosynthesis in both platelets and tumor tissue, thereby reducing TP activation and subsequent COX-2 induction in myofibroblasts [4]. This mechanistic understanding explains why higher this compound doses are needed for optimal antitumor effects in colorectal tissue compared to the lower doses sufficient for cardiovascular protection through pure antiplatelet effects.

G This compound Mechanisms in Colorectal Cancer This compound This compound (160-300 mg/day) PlateletCOX1 COX-1 Acetylation (Ser529) This compound->PlateletCOX1 Low Dose AspirinTissue Tissue COX-1/COX-2 Acetylation This compound->AspirinTissue High Dose Platelet Platelet TXA2 TXA2 Inhibition PlateletCOX1->TXA2 TP_Receptor TP Receptor Activation TXA2->TP_Receptor Decreased Myofibroblast Myofibroblast COX2_Expression COX-2 Expression TP_Receptor->COX2_Expression PGE2 PGE2 Production COX2_Expression->PGE2 TumorGrowth Tumor Growth (Proliferation, Angiogenesis Immune Evasion) PGE2->TumorGrowth PI3K PI3K Pathway Mutations PI3K->TumorGrowth Enhanced Effect AspirinTissue->TP_Receptor Direct Inhibition

Figure 1: Molecular Mechanisms of this compound in Colorectal Cancer. This compound at low doses primarily acetylates platelet COX-1, reducing TXA2 production and subsequent activation of TP receptors on myofibroblasts. Higher doses additionally acetylate COX-1/COX-2 in colorectal tissue, providing more comprehensive inhibition of pro-tumorigenic signaling pathways. These effects are particularly enhanced in tumors with PI3K pathway mutations [4].

Detailed Experimental Protocols

Biomarker Assessment Protocols
5.1.1 COX Acetylation Measurement by LC-MS/MS

The extent of acetylation of COX-1 and COX-2 at Serine 529 and Serine 516, respectively, serves as a direct biomarker of this compound's biochemical activity [4]. This protocol utilizes liquid chromatography-mass spectrometry (LC-MS/MS) for precise quantification:

  • Sample Preparation: Collect platelets and colorectal tissue biopsies at baseline and after this compound dosing. Homogenize tissue samples in lysis buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% Triton X-100) with protease inhibitors. Isolate platelets from blood samples by differential centrifugation.
  • Protein Digestion: Digest protein extracts with trypsin (1:20 enzyme-to-substrate ratio) at 37°C for 16 hours. Add 1% formic acid to stop digestion.
  • LC-MS/MS Analysis: Use a C18 reversed-phase column (2.1 × 100 mm, 1.8 μm) with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile). Apply a gradient from 5% to 35% B over 15 minutes at 0.3 mL/min.
  • Mass Spectrometry: Operate triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor transitions: m/z 547.3→637.3 for acetylated COX-1 peptide (SFISYACR) and m/z 595.8→887.4 for acetylated COX-2 peptide (VISYACGR), where Y* indicates acetylated serine.
  • Quantification: Calculate acetylation percentage by comparing peak areas of acetylated peptides to non-acetylated counterparts using stable isotope-labeled internal standards.
5.1.2 Prostanoid Biosynthesis Assessment

Evaluation of thromboxane and prostaglandin biosynthesis provides functional readouts of COX inhibition [4]:

  • Serum TXB2 Measurement: Collect blood in plain tubes, allow clotting at 37°C for 60 minutes, centrifuge at 2000×g for 10 minutes, and store serum at -80°C until analysis. Measure TXB2 using commercial enzyme immunoassay kits according to manufacturer's instructions.
  • Urinary TXM and PGEM: Collect 24-hour urine samples, aliquot, and store at -80°C. Measure thromboxane metabolite (TXM) and prostaglandin E metabolite (PGEM) using liquid chromatography-tandem mass spectrometry with stable isotope dilution. Normalize values to urinary creatinine concentration.
  • Tissue Prostanoids: Immediately freeze colorectal biopsies in liquid nitrogen and homogenize in cold methanol. Extract prostanoids using solid-phase extraction, evaporate under nitrogen, and reconstitute in assay buffer for EIA or LC-MS/MS analysis.
Patient Stratification Protocol
5.2.1 PI3K Pathway Alteration Testing

Molecular profiling for PI3K pathway alterations is essential for patient selection in this compound therapy [2] [1]:

  • Tissue Collection: Obtain formalin-fixed paraffin-embedded (FFPE) tumor blocks from diagnostic biopsies or surgical resections. Ensure tumor content >20% by visual assessment.
  • DNA Extraction: Deparaffinize FFPE sections with xylene, digest with proteinase K, and extract DNA using commercial kits with silica membrane technology. Quantify DNA using fluorometric methods.
  • Next-Generation Sequencing: Prepare sequencing libraries using targeted panels covering PIK3CA (exons 1, 2, 5, 7, 9, 12, 14, 18, 20), PIK3R1, and PTEN. Sequence on Illumina platforms with minimum 500x coverage.
  • Variant Interpretation: Classify variants according to established guidelines:
    • Group A: PIK3CA hotspot mutations in exon 9 (E542K, E545K) or exon 20 (H1047R)
    • Group B: Other moderate- or high-impact somatic variants in PIK3CA, PIK3R1, or PTEN
  • Clinical Reporting: Report variants with therapeutic implications according to AMP/ASCO/CAP guidelines.

G Patient Stratification Workflow Start CRC Diagnosis (Stage I-III Rectal, II-III Colon) TumorSample Tumor Tissue Collection Start->TumorSample DNAExtraction DNA Extraction & Quantification TumorSample->DNAExtraction NGS Targeted NGS (PIK3CA, PIK3R1, PTEN) DNAExtraction->NGS VariantClass Variant Classification NGS->VariantClass GroupA Group A PIK3CA Exon 9/20 Hotspot Mutations VariantClass->GroupA Hotspot Mutation GroupB Group B Other PI3K Pathway Mutations VariantClass->GroupB Other PI3K Mutation NoMutation No PI3K Alteration Standard Care VariantClass->NoMutation No Mutation AspirinTherapy This compound Therapy 160-300 mg/day for 3 years GroupA->AspirinTherapy GroupB->AspirinTherapy Monitor Monitor Recurrence & Adverse Events AspirinTherapy->Monitor

Figure 2: Patient Stratification Workflow for this compound Therapy. CRC patients undergo molecular profiling for PI3K pathway alterations, with those harboring Group A or B mutations being candidates for adjuvant this compound therapy [2] [1].

Safety Considerations and Risk-Benefit Analysis

Adverse Event Profile

This compound therapy is associated with predictable class-specific adverse effects that must be carefully considered in treatment decisions. In the ALASCCA trial, severe adverse events occurred in 16.8% of this compound recipients compared to 11.6% in the placebo group [2]. The most concerning risks include gastrointestinal bleeding, with one severe case reported in the trial, and rare but serious cerebral bleeding, also reported in one patient [2]. These bleeding risks are dose-dependent and influenced by patient factors such as age, concomitant medications (especially other antiplatelet agents or anticoagulants), and history of peptic ulcer disease.

The risk-benefit ratio of this compound therapy shifts significantly when considering molecular stratification. For patients with PI3K pathway alterations, the absolute risk reduction in cancer recurrence of approximately 7-9% over 3 years [2] may outweigh the bleeding risk for many patients, particularly when considering the profound implications of cancer recurrence. This balance may be less favorable for patients without these molecular markers, highlighting the importance of biomarker-guided treatment. Additionally, it is crucial to note that this compound may not benefit—and could potentially harm—patients with established metastatic disease, as one study found it did not reduce recurrence of colorectal cancer liver metastases and may increase mortality risk in this specific population [6].

Contraindications and Precautions

Patient selection is critical for safe implementation of this compound therapy in oncology practice. Absolute contraindications include documented This compound allergy, especially this compound-exacerbated respiratory disease, and active peptic ulcer disease. Caution is warranted in patients with history of gastrointestinal bleeding, renal impairment, or uncontrolled hypertension. Concomitant use of other NSAIDs should generally be avoided due to synergistic toxicity, and special attention should be paid to potential drug interactions with anticoagulants, corticosteroids, and selective serotonin reuptake inhibitors which may increase bleeding risk.

Before initiating this compound therapy, clinicians should assess individual bleeding risk using validated tools and consider gastrointestinal protective strategies in high-risk patients. Routine assessment for occult blood loss with complete blood counts and fecal occult blood testing is recommended during treatment. Patients should be educated to recognize signs of bleeding and to avoid self-medication with other NSAIDs. These precautions facilitate safer implementation of this compound therapy by identifying patients who require more intensive monitoring or prophylactic gastroprotection with proton pump inhibitors.

Clinical Implementation and Future Directions

Integration into Clinical Practice

The National Comprehensive Cancer Network (NCCN) has already updated its guidelines to recommend testing for PIK3CA mutations in patients diagnosed with stage II or stage III colon cancer and, if positive, treatment with this compound [6]. This represents a significant shift toward molecularly guided therapy in gastrointestinal oncology and highlights the rapid translation of this evidence into clinical practice. Implementation requires multidisciplinary collaboration between medical oncologists, gastrointestinal surgeons, pathologists, and molecular diagnostics laboratories to ensure appropriate patient identification and treatment.

For clinical adoption, institutions should establish standardized pathways for molecular testing and this compound prescribing. At a minimum, this includes reflex testing for PI3K pathway alterations in all eligible CRC patients, multidisciplinary review to determine appropriateness of this compound therapy, development of standardized prescribing protocols with clear duration guidelines (typically 3 years based on trial evidence) [2], and establishment of monitoring plans for both efficacy and safety. The extremely low cost and wide availability of this compound facilitate implementation across diverse healthcare settings, including resource-limited environments where expensive targeted therapies may be inaccessible [3].

Future Research Directions

While current evidence strongly supports this compound use in PI3K-altered CRC, several important research questions remain unanswered. The optimal treatment duration beyond 3 years is unknown, and the potential benefit of longer therapy must be balanced against cumulative bleeding risk [2]. Similarly, the ideal This compound dose requires further refinement, as current evidence supports 160-300 mg daily, but the precise dose-response relationship in different molecular subgroups remains to be fully elucidated [4]. The ALASCCA trial was not powered to assess alternative doses or detailed subgroup effects [3], creating an opportunity for future trials to optimize dosing strategies.

Emerging research areas include investigation of this compound's effects in combination therapies with other targeted agents or immunotherapies, potential benefits in other PIK3CA-mutated cancers beyond colorectal cancer, and development of more sophisticated biomarker panels that incorporate additional molecular features beyond PI3K pathway status to further refine patient selection. Additionally, research is needed to understand the molecular mechanisms underlying the particularly strong benefit observed in Group B patients (other PI3K pathway alterations beyond classic PIK3CA hotspots) [2] [1], which could reveal new biological insights into this compound's anticancer effects.

Conclusion

This compound represents a paradigm-shifting precision medicine approach to colorectal cancer adjuvant therapy, offering dramatic reduction in recurrence risk for the 30-37% of patients with PI3K pathway alterations. The optimal dosing strategy appears to be 160-300 mg daily for 3 years, with higher doses (300 mg/d or 100 mg BID) providing more comprehensive tissue effects beyond platelet inhibition. Successful implementation requires systematic molecular testing for PI3K pathway alterations and careful attention to patient selection and monitoring to maximize benefit while minimizing bleeding risks. This repurposing of a widely available, low-cost medication has significant potential to improve colorectal cancer outcomes globally, particularly in resource-limited settings where expensive targeted therapies may be inaccessible.

References

Comprehensive Application Notes and Protocols: Deep Phenotyping Biomarkers for Aspirin Action

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Deep Phenotyping for Aspirin Response Assessment

Deep phenotyping represents a paradigm shift in precision medicine, moving beyond traditional one-size-fits-all therapeutic approaches to instead focus on the multidimensional characterization of individual responses to pharmacologic interventions. In the context of this compound therapy, deep phenotyping involves the systematic assessment of molecular, cellular, and clinical biomarkers that collectively provide insights into the complex mechanisms underlying this compound's pharmacological actions and interindividual variability in treatment responses. The fundamental rationale for implementing deep phenotyping approaches stems from the recognition that This compound response heterogeneity represents a significant clinical challenge, with substantial proportions of patients experiencing reduced efficacy or adverse reactions despite standardized dosing regimens [1] [2].

This compound (acetylsalicylic acid) exerts its primary pharmacological effects through the irreversible acetylation of cyclooxygenase (COX) enzymes, specifically targeting serine residues at positions 529 and 516 of COX-1 and COX-2, respectively [1]. This molecular action inhibits the conversion of arachidonic acid to prostaglandin H2, thereby disrupting the synthesis of various prostanoids including thromboxane A2 (a potent platelet activator) and prostaglandin E2 (involved in inflammation and cancer progression) [1]. However, the extent and persistence of COX inhibition vary significantly among individuals due to a complex interplay of pharmacogenetic, metabolic, and cellular factors that cannot be adequately captured through single biomarker assessments. The emerging approach of deep phenotyping addresses this limitation through the integrated analysis of multiple biomarker classes, enabling comprehensive profiling of this compound's effects across biological systems and facilitating personalized therapeutic optimization [3] [2].

Comprehensive Biomarker Panels for this compound Phenotyping

Pharmacokinetic and Pharmacodynamic Biomarkers

Table 1: Core Biomarkers for Monitoring this compound Pharmacodynamics

Biomarker Category Specific Biomarker Biological Matrix Analytical Method Interpretation Clinical Significance
COX-1 Activity Serum thromboxane B2 (sTXB2) Serum LC-MS/MS Values <10 ng/mL indicate adequate COX-1 inhibition [1] Primary marker of antiplatelet effect
COX-2 Activity Urinary PGE-M (PGEM) Urine LC-MS/MS Variable reduction with this compound dosing [1] Indicator of extraplatelet COX-2 inhibition
Systemic TXA2 Production Urinary 11-dehydro-TXB2 Urine LC-MS/MS Reflects overall thromboxane generation in vivo Monitoring of platelet activation status
Platelet COX-1 Acetylation % acetylation at Ser529 Platelets LC-MS/MS Near-complete acetylation with effective dosing [1] Direct measure of molecular target engagement
Tissue COX-2 Acetylation % acetylation at Ser516 Tissue biopsies LC-MS/MS Variable and typically low [1] Assessment of extraplatelet drug effects

The quantitative assessment of COX enzyme acetylation represents a groundbreaking advance in this compound pharmacodynamics monitoring, moving beyond functional measures of enzyme activity to direct evaluation of molecular target engagement. Liquid chromatography-mass spectrometry (LC-MS/MS) methods now enable precise quantification of the proportion of COX-1 and COX-2 molecules acetylated at their specific serine residues, providing unprecedented insight into the extent and selectivity of this compound's biochemical actions across different cellular compartments [1]. This methodological innovation has revealed that while platelet COX-1 acetylation approaches completeness even with low-dose this compound regimens (100 mg/day), COX-2 acetylation in extraplatelet tissues such as colorectal epithelium remains substantially lower and more variable, potentially explaining differential dose-response relationships for cardiovascular protection versus anticancer effects [1].

Genomic and Transcriptomic Biomarkers

Table 2: Genetic Variants Associated with this compound Response Variability

Gene Genetic Variant Functional Category Impact on this compound Response Potential Clinical Utility
COX-1 rs1330344 Drug target G allele associated with increased platelet reactivity [2] Prediction of reduced antiplatelet efficacy
COX-1 rs3842787 Drug target Interaction with COX-2 variants increases resistance risk [2] Identification of high-risk genotypes
COX-2 rs20417 Drug target CC genotype linked to this compound resistance [2] Stratification of cardiovascular risk
ABCB1 rs1045642 Drug transport GG genotype associated with favorable outcomes [2] Prognostic assessment in stroke patients
P2Y1 rs1371097 Platelet function T allele linked to higher risk of unfavorable prognosis [2] Prediction of treatment failure risk
GPIIIa rs2317676 Platelet function Associated with this compound resistance [2] Identification of alternative activation pathways

The development of polygenic response scores (PgxRS) represents a promising approach to integrating information from multiple genetic variants to optimize this compound therapy personalization. Recent research has demonstrated that a PgxRS incorporating variants in the ABCB1 (rs1045642) and P2Y1 (rs1371097) genes along with clinical variables exhibited moderate diagnostic accuracy (AUC = 0.78) for predicting unfavorable outcomes in this compound-treated stroke patients [2]. This integrative model outperformed single genetic variant assessments, highlighting the polygenic nature of this compound response variability and the potential utility of comprehensive genetic profiling for treatment stratification. Additionally, transcriptomic biomarkers such as HPGD (hydroxyprostaglandin dehydrogenase) and PRG2 (proteoglycan 2) expression levels have emerged as predictors of therapeutic response in this compound-exacerbated respiratory disease, with higher HPGD and lower PRG2 expression associated with improved treatment outcomes [4] [5].

Detailed Experimental Protocols

Sample Collection and Pre-analytical Processing

Blood Collection for Platelet Biomarkers:

  • Collect venous whole blood using a 21-gauge needle with minimal venostasis.
  • For serum thromboxane B2 measurement, dispense 2-3 mL of blood into plain glass tubes without anticoagulants.
  • Immediately incubate samples at 37°C for 60 minutes to allow complete clot formation and platelet activation.
  • Centrifuge at 2000 × g for 15 minutes at 4°C to obtain serum.
  • Aliquot serum into cryovials and store at -40°C or lower until analysis.
  • Critical note: Clotted blood samples can be stored at 4°C for up to 48 hours before processing without significant thromboxane degradation, but processing within 24 hours is recommended for optimal stability [6].

Urine Collection for Prostanoid Metabolites:

  • Collect 24-hour urine or overnight urine samples in containers with antioxidant preservatives (e.g., 1 mM 4-hydroxy-TEMPO).
  • Measure total volume and record specific gravity.
  • Aliquot 5-10 mL samples into sterile polypropylene tubes.
  • Store at -80°C until analysis; avoid repeated freeze-thaw cycles.

Tissue Biopsy Processing:

  • For colorectal or other tissue biopsies, immediately flash-freeze in liquid nitrogen.
  • Store at -80°C for RNA/protein analysis or place in appropriate fixatives for immunohistochemistry.
  • For COX acetylation studies, rapid processing is essential to prevent protein degradation.
LC-MS/MS Analysis of COX Acetylation Status

Sample Preparation:

  • Isolate platelets from blood collected in citrate tubes by differential centrifugation at 200 × g for 15 minutes to obtain platelet-rich plasma, followed by centrifugation at 2000 × g for 10 minutes to pellet platelets.
  • Homogenize tissue samples in lysis buffer containing protease and phosphatase inhibitors.
  • Immunoprecipitate COX-1 and COX-2 using specific antibodies conjugated to magnetic beads.
  • Digest proteins with trypsin (1:20 enzyme-to-substrate ratio) at 37°C overnight.

Liquid Chromatography Conditions:

  • Column: C18 reversed-phase (2.1 × 100 mm, 1.8 μm particle size)
  • Mobile phase A: 0.1% formic acid in water
  • Mobile phase B: 0.1% formic acid in acetonitrile
  • Gradient: 5-35% B over 15 minutes, flow rate 0.3 mL/min
  • Column temperature: 40°C
  • Injection volume: 10 μL

Mass Spectrometry Parameters:

  • Ionization mode: Positive electrospray ionization
  • Detection: Multiple reaction monitoring (MRM)
  • Transitions for acetylated COX-1 peptide (Ser529): m/z 634.5 → 899.6
  • Transitions for non-acetylated COX-1 peptide: m/z 592.5 → 857.5
  • Transitions for acetylated COX-2 peptide (Ser516): m/z 650.5 → 915.6
  • Transitions for non-acetylated COX-2 peptide: m/z 608.5 → 873.5
  • Dwell time: 50 ms per transition
  • Collision energy: Optimized for each transition

Quantification:

  • Calculate the percentage acetylation using the formula: % Acetylation = [Acetylated peak area / (Acetylated peak area + Non-acetylated peak area)] × 100
  • Use stable isotope-labeled internal standards for absolute quantification when available [1].
Genotyping Protocols

DNA Extraction:

  • Extract genomic DNA from whole blood using magnetic bead-based kits.
  • Quantify DNA concentration using fluorometric methods.
  • Verify DNA quality by agarose gel electrophoresis or spectrophotometry (A260/A280 ratio 1.8-2.0).

Multiplex PCR for Target Amplification:

  • Design target-specific primer pairs with common adapter sequences using Primer3 software.
  • Perform multiplex PCR with 15-20 ng genomic DNA.
  • Clean amplicons using SAP-Exo1 enzymatic PCR cleanup.

Library Preparation and Sequencing:

  • Perform barcoded PCR to index samples.
  • Quantify libraries using fluorometric methods and pool at equimolar concentrations.
  • Sequence on Illumina NovaSeq 6000 system with 150 bp paired-end reads.

Variant Calling:

  • Align raw reads to the reference genome using Burrows-Wheeler Aligner (BWA v0.7.17).
  • Perform local realignment and base quality score recalibration using Genome Analysis Toolkit (GATK v4.3).
  • Call variants using GATK HaplotypeCaller.
  • Filter variants based on quality metrics and Hardy-Weinberg equilibrium [2].

Signaling Pathways and Experimental Workflows

This compound's Molecular Mechanisms of Action

This compound This compound COX1 COX-1 Enzyme This compound->COX1 Irreversible Acetylation COX2 COX-2 Enzyme This compound->COX2 Irreversible Acetylation Acetylated_COX1 Acetylated COX-1 (Ser529) COX1->Acetylated_COX1 Inactivation TXA2 Thromboxane A2 COX1->TXA2 Synthesis Acetylated_COX2 Acetylated COX-2 (Ser516) COX2->Acetylated_COX2 Inactivation PGE2 Prostaglandin E2 COX2->PGE2 Synthesis Platelet_Aggregation Platelet_Aggregation TXA2->Platelet_Aggregation Cancer_Promotion Cancer_Promotion PGE2->Cancer_Promotion

Diagram 1: Molecular Mechanisms of this compound Action. This diagram illustrates this compound's irreversible acetylation of COX-1 and COX-2 enzymes, inhibiting synthesis of thromboxane A2 (mediating platelet aggregation) and prostaglandin E2 (involved in cancer promotion).

The molecular pathway illustrates this compound's primary mechanism of action through irreversible acetylation of cyclooxygenase enzymes. The acetylation of COX-1 at Serine 529 predominantly occurs in platelets, resulting in potent inhibition of thromboxane A2 synthesis and consequent suppression of platelet aggregation [1]. This effect is achieved even with low-dose this compound regimens (75-100 mg/day) due to the presystemic exposure of platelets to high this compound concentrations in the portal circulation and the irreversible nature of enzyme inhibition in anucleated platelets with limited capacity for protein synthesis [1]. In contrast, COX-2 acetylation at Serine 516 requires higher this compound doses and occurs predominantly in nucleated cells, inhibiting prostaglandin E2 synthesis and potentially mediating this compound's anticancer effects [1]. The differential acetylation of these isoforms across dosing regimens explains the dissociation between this compound's antiplatelet and anti-inflammatory effects, providing a mechanistic rationale for dose selection based on therapeutic indication.

Deep Phenotyping Workflow for this compound Response

cluster_1 Sample Collection cluster_2 Biomarker Analysis Patient_Recruitment Patient_Recruitment Sample_Collection Multi-Matrix Sample Collection Patient_Recruitment->Sample_Collection Blood Blood Samples Sample_Collection->Blood Urine Urine Samples Sample_Collection->Urine Tissue Tissue Biopsies Sample_Collection->Tissue Biomarker_Analysis Comprehensive Biomarker Analysis Pharmacodynamic Pharmacodynamic Biomarkers Biomarker_Analysis->Pharmacodynamic Genomic Genomic & Transcriptomic Biomarker_Analysis->Genomic Cellular Cellular & Molecular Biomarker_Analysis->Cellular Data_Integration Integrated Data Analysis & Interpretation Clinical_Application Clinical Decision Support Data_Integration->Clinical_Application Blood->Biomarker_Analysis Urine->Biomarker_Analysis Tissue->Biomarker_Analysis Pharmacodynamic->Data_Integration Genomic->Data_Integration Cellular->Data_Integration

Diagram 2: Comprehensive Deep Phenotyping Workflow. This diagram outlines the integrated approach for deep phenotyping of this compound response, from multi-matrix sample collection through biomarker analysis to clinical application.

The deep phenotyping workflow illustrates the systematic approach to comprehensive this compound response assessment. The process begins with patient recruitment followed by collection of multiple biological matrices, each providing complementary information about this compound's pharmacological effects. Blood samples enable assessment of platelet-specific responses through measurement of serum thromboxane B2 and platelet COX-1 acetylation, while urine samples provide insight into systemic prostanoid biosynthesis through quantification of enzymatic metabolites of thromboxane, prostaglandins, and other eicosanoids [1]. Tissue biopsies, when available, permit direct evaluation of drug-target engagement in disease-relevant tissues through measurement of COX-2 acetylation and downstream effects on prostanoid signaling pathways [1]. The integration of data across these multiple dimensions enables the construction of a comprehensive response profile that captures the complexity of this compound's actions and provides the foundation for personalized therapeutic decision-making.

Data Interpretation and Clinical Applications

Analytical Considerations and Quality Control

Pre-analytical Variables:

  • Sample stability: Serum thromboxane B2 remains stable in clotted blood stored at 4°C for up to 48 hours and in frozen serum (-40°C) for up to 10 years [6].
  • Circadian variations: Collect samples at consistent times of day, preferably in the morning.
  • Concomitant medications: Document NSAID use, which may interfere with this compound's binding to COX enzymes.
  • Platelet count: Adjust interpretation of platelet-related biomarkers in thrombocytopenic patients.

Analytical Quality Control:

  • Implement batch-specific quality controls at low, medium, and high concentrations.
  • Use internal standards for LC-MS/MS analyses to correct for matrix effects and recovery variations.
  • Establish laboratory-specific reference ranges for all biomarkers.
  • Participate in external quality assurance programs when available.
Clinical Implementation and Decision Support

The translation of deep phenotyping data into clinical practice requires structured interpretation frameworks that integrate biomarker results with clinical context. The This compound response phenotype can be categorized into four primary patterns: (1) adequate response - characterized by >95% inhibition of serum thromboxane B2, complete platelet COX-1 acetylation, and absence of high-risk genetic variants; (2) incomplete platelet inhibition - evidenced by suboptimal thromboxane suppression despite apparent adherence, potentially related to genetic variants in COX-1 or other platelet signaling pathways; (3) accelerated platelet turnover - characterized by adequate initial thromboxane suppression with early recovery, potentially necessitating twice-daily dosing; and (4) extraplatelet resistance - evidenced by adequate platelet inhibition but persistent tissue COX-2 activity, potentially requiring higher dosing for anti-inflammatory or anticancer effects [1] [2].

For patients with inadequate platelet inhibition, consider dose escalation (from 100 mg/day to 100 mg twice daily or 300 mg/day) or alternative antiplatelet agents, particularly in high-risk cardiovascular scenarios. For those requiring enhanced extraplatelet effects (e.g., colorectal cancer prevention), higher doses (300 mg/day) or more frequent administration (100 mg twice daily) may be necessary to achieve adequate tissue COX-2 acetylation [1]. In all cases, therapeutic decisions should balance efficacy considerations with safety implications, particularly the dose-dependent increase in gastrointestinal bleeding risk. The integration of pharmacogenetic data further enables proactive stratification, identifying patients who may require alternative dosing strategies or intensified monitoring based on their genetic profile.

References

Comprehensive Application Notes and Protocols for Quantifying COX-1 and COX-2 Acetylation by LC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to COX Acetylation and Analytical Significance

Cyclooxygenase (COX) enzymes exist in two primary isoforms—COX-1 and COX-2—that catalyze the conversion of arachidonic acid to prostaglandin H2, the pivotal first step in prostanoid biosynthesis. These enzymes are the primary therapeutic targets of aspirin (acetylsalicylic acid, ASA), which uniquely exerts its effects through irreversible acetylation of a specific serine residue within the COX active site. This compound acetylates Ser529 in COX-1 and Ser516 in COX-2, with the numbering based on human enzyme sequences [1] [2]. This covalent modification sterically hinders arachidonic acid access to the catalytic site, thereby inhibiting prostaglandin synthesis [2]. The biological consequences of this acetylation differ significantly between isoforms: COX-1 activity is completely inhibited, while acetylated COX-2 retains partial catalytic activity, gaining the ability to convert arachidonic acid to 15R-hydroxyeicosatetraenoic acid (15R-HETE) and 15R-prostaglandins [3].

Quantifying the extent of COX acetylation is essential for understanding this compound's pharmacodynamics in both cardiovascular and anticancer applications. While traditional methods measure functional inhibition of prostanoid production, direct quantification of acetylation provides a more precise biomarker of target engagement [1] [4]. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard technique for directly measuring COX acetylation due to its exceptional sensitivity, specificity, and ability to provide absolute quantification of modified and unmodified enzyme forms [1]. These application notes detail standardized protocols for quantifying COX-1 and COX-2 acetylation in various biological systems, enabling researchers to precisely evaluate this compound's tissue penetration and biochemical efficacy.

Experimental Design and Workflow Overview

Key Considerations for Experimental Planning

Successful quantification of COX acetylation requires careful consideration of several experimental factors. Biological source selection is critical—COX-1 is optimally studied in human platelets, which abundantly express this isoform and lack nuclei, making their acetylated COX-1 a stable marker of this compound exposure [2]. For COX-2, nucleated cell systems such as lipopolysaccharide (LPS)-stimulated monocytes, interleukin-1β-stimulated intestinal epithelial cells, or colon cancer cell lines (e.g., HCA-7) that inducibly or constitutively express COX-2 are recommended [1] [5]. Researchers should note that the sensitivity to this compound differs significantly between isoforms, with COX-1 being approximately 10-100 times more sensitive to acetylation than COX-2 at equivalent this compound concentrations [2]. This differential sensitivity means that low-dose this compound (75-100 mg daily) primarily targets platelet COX-1, while significant COX-2 acetylation typically requires higher doses or more frequent dosing regimens [1].

The dynamic range of acetylation should be considered when designing experiments. For COX-2, the maximum acetylation percentage plateaus at approximately 80% even at high this compound concentrations (1000 μM), while prostaglandin E2 (PGE2) inhibition can reach 97% under the same conditions [4]. This discrepancy suggests that complete functional inhibition occurs before full acetylation is achieved. Time course considerations are also essential—while platelet COX-1 acetylation is permanent throughout the platelet's 8-10 day lifespan, nucleated cells can rapidly regenerate non-acetylated COX-2 within hours after this compound exposure, necessitating careful timing of sample collection [1] [2].

General Workflow Architecture

The following diagram illustrates the comprehensive workflow for COX acetylation analysis, encompassing sample preparation, LC-MS/MS analysis, and data interpretation:

workflow cluster_sample Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_data Data Analysis SP1 Cell/Platelet Lysis SP2 Protein Quantification SP1->SP2 SP3 Enzymatic Digestion (Trypsin/Glu-C) SP2->SP3 SP4 Internal Standard Addition (Stable Isotope-Labeled Peptides) SP3->SP4 SP5 Solid-Phase Extraction SP4->SP5 LC1 Chromatographic Separation (Reverse-Phase Column) SP5->LC1 Reconstituted Peptide Mixture LC2 Electrospray Ionization (Positive Mode) LC1->LC2 LC3 MRM Detection LC2->LC3 DA1 Peak Integration LC3->DA1 MRM Chromatograms DA2 Peak Area Ratio Calculation (Native/Internal Standard) DA1->DA2 DA3 Absolute Quantification (Calibration Curve) DA2->DA3 DA4 Acetylation Percentage Calculation DA3->DA4 Results Acetylation Quantification Report DA4->Results BiologicalSample Biological Sample (Platelets, Cells, Tissue) BiologicalSample->SP1

Materials and Equipment

Reagents and Consumables
  • ACS-grade or higher solvents: Water, acetonitrile, methanol, isopropanol, n-hexane (Carlo Erba Reagenti) [5]
  • Acids and additives: Formic acid, acetic acid, ammonium bicarbonate (Sigma) [5]
  • Digestion enzymes: Sequencing-grade modified trypsin or endoproteinase Glu-C (Promega) [1]
  • Reducing/alkylating agents: Dithiothreitol (DTT), iodoacetamide (Sigma) [1]
  • Internal standards: Synthetic peptides VGAPFSLK (unmodified COX-1), VGAPFS(Ac)LK (acetylated COX-1), VGAPFSLK (unmodified COX-2), VGAPFS(Ac)LK (acetylated COX-2), and corresponding stable isotope-labeled versions (e.g., VGAPFS[Leu(13C6;15N)]K) (Thermo Fisher Scientific) [1]
  • Solid-phase extraction: HLB cartridges (Waters) or equivalent reverse-phase cartridges [3]
  • Protein standards: Recombinant human COX-1 and COX-2 (Cayman Chemical) for calibration curves [1]
Instrumentation
  • Liquid chromatography system: Ultra-high performance LC system capable of binary or ternary gradients with temperature-controlled autosampler and column compartment
  • Mass spectrometer: Triple quadrupole mass analyzer equipped with electrospray ionization source, capable of multiple reaction monitoring (MRM)
  • Chromatography columns: Reverse-phase C18 column (e.g., 2.1 × 100 mm, 1.7-1.8 μm particle size) for peptide separation
  • Supporting equipment: Sonicator, centrifuge capable of >15,000 × g, precision balances, pH meter, vacuum manifold for solid-phase extraction

Protocol for COX-1 Acetylation Quantification in Platelets

Sample Preparation and Digestion

Isolation of Human Platelets: Collect whole blood from human volunteers into citrate-containing tubes (e.g., 3.2% sodium citrate). Obtain informed consent following institutional ethical guidelines [3]. Prepare platelet-rich plasma by centrifugation at 200 × g for 15 minutes at room temperature. Isolate platelets by further centrifugation at 1000 × g for 10 minutes. Wash platelets with modified Tyrode's buffer (pH 7.4) and count using a hemocytometer. Adjust to a concentration of 1 × 10^9 platelets/mL in lysis buffer [5].

Cell Lysis and Protein Extraction: Lyse platelets in ice-cold RIPA buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing protease inhibitors (1 mM PMSF) [5]. Incubate on ice for 30 minutes with occasional vortexing. Clarify lysates by centrifugation at 15,000 × g for 15 minutes at 4°C. Transfer the supernatant to a fresh tube and determine protein concentration using a Bradford or BCA assay. Aliquot 100 μg of protein for digestion.

Tryptic Digestion: Denature proteins in 0.1% RapiGest (Waters) or 1% sodium deoxycholate at 80°C for 10 minutes. Reduce disulfide bonds with 5 mM DTT at 60°C for 30 minutes and alkylate with 15 mM iodoacetamide at room temperature for 30 minutes in the dark. Add sequencing-grade modified trypsin at a 1:20 (w/w) enzyme-to-protein ratio and incubate at 37°C for 16 hours [1]. Stop digestion by adding formic acid to a final concentration of 1%.

Internal Standard Addition and Sample Cleanup: Add stable isotope-labeled internal standard peptides (typically 100-500 fmol per sample) to the digested peptides [1]. Desalt samples using HLB or C18 solid-phase extraction cartridges conditioned with methanol and equilibrated with 0.1% formic acid. Load samples, wash with 0.1% formic acid, and elute with 50% acetonitrile containing 0.1% formic acid. Dry eluents under vacuum and reconstitute in 20 μL of 0.1% formic acid for LC-MS/MS analysis.

LC-MS/MS Analysis and Data Processing

Liquid Chromatography Conditions: Separations are performed using a reverse-phase C18 column (2.1 × 100 mm, 1.7 μm) maintained at 40°C. The mobile phase consists of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. Apply the following gradient at a flow rate of 0.3 mL/min: 0-2 min: 2% B; 2-15 min: 2-35% B; 15-18 min: 35-90% B; 18-20 min: 90% B; 20-21 min: 90-2% B; 21-25 min: 2% B for column re-equilibration [1].

Mass Spectrometer Parameters: Configure the mass spectrometer with electrospray ionization in positive ion mode. Set the source temperature to 150°C, desolvation temperature to 350°C, cone gas flow to 50 L/hour, and desolvation gas flow to 800 L/hour. Use a capillary voltage of 3.0 kV. Operate in multiple reaction monitoring (MRM) mode with the following transitions [1]:

Table 1: MRM Transitions for COX-1 Peptides

Peptide Q1 Mass (m/z) Q3 Mass (m/z) Collision Energy (eV) Function
VGAPFSLK (unmodified) 429.7 617.3 (y5) 20 Quantification
VGAPFSLK (unmodified) 429.7 430.3 (y4) 20 Confirmation
VGAPFS(Ac)LK (acetylated) 471.7 659.3 (y5) 20 Quantification
VGAPFS(Ac)LK (acetylated) 471.7 472.3 (y4) 20 Confirmation
VGAPFS[Leu(13C6;15N)]K (IS) 435.7 623.3 (y5) 20 Internal Standard

Data Analysis and Quantification: Process acquired data using MassLynx, MultiQuant, or equivalent software. Integrate peak areas for both native and internal standard peptides. Generate a calibration curve using known concentrations of synthetic peptides (typically 0.5-500 fmol/μL) analyzed under identical conditions. Calculate the absolute amount of each peptide species in the samples using the ratio of native to internal standard peak areas and the calibration curve. Determine the percentage of acetylated COX-1 using the following formula [1]:

% Acetylated COX-1 = [Acetylated Peptide] / ([Acetylated Peptide] + [Unmodified Peptide]) × 100

Protocol for COX-2 Acetylation Quantification in Cellular Systems

Cell Culture and Treatment

Cell Line Selection and Culture: For COX-2 acetylation studies, the human colon adenocarcinoma cell line HCA-7 colony 29 is recommended due to its constitutive COX-2 expression [1] [5]. Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a 5% CO₂ atmosphere. For inflammatory cells, isolate human monocytes from peripheral blood and stimulate with 10 μg/mL LPS for 24 hours to induce COX-2 expression [1]. Intestinal epithelial cells can be stimulated with 10 ng/mL interleukin-1β for 24 hours to induce COX-2 [4].

This compound Treatment and Sample Collection: Prepare fresh this compound solutions in DMSO or ethanol immediately before use. Treat cells at 70-80% confluence with this compound concentrations ranging from 1 μM to 1 mM for 1 hour [1] [4]. Include vehicle-only treated controls. After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS). Harvest cells using a cell scraper and centrifuge at 500 × g for 5 minutes at 4°C. Flash-freeze cell pellets in liquid nitrogen and store at -80°C until analysis.

Protein Digestion and Peptide Preparation: Lyse cell pellets in RIPA buffer with protease inhibitors. Determine protein concentration and aliquot 100-200 μg for digestion. The digestion protocol follows the same steps as for COX-1 (section 4.1), with the following MRM transitions for COX-2 peptides [1]:

Table 2: MRM Transitions for COX-2 Peptides

Peptide Q1 Mass (m/z) Q3 Mass (m/z) Collision Energy (eV) Function
VGAPFSLK (unmodified) 429.7 617.3 (y5) 20 Quantification
VGAPFSLK (unmodified) 429.7 430.3 (y4) 20 Confirmation
VGAPFS(Ac)LK (acetylated) 471.7 659.3 (y5) 20 Quantification
VGAPFS(Ac)LK (acetylated) 471.7 472.3 (y4) 20 Confirmation
VG[Ala(13C3;15N)]PF[Ser(Ac)]LK (IS) 475.7 663.3 (y5) 20 Internal Standard
Method Validation and Quality Control

Assay Validation Parameters: Validate the method according to FDA bioanalytical method validation guidelines. Establish linearity using calibration curves spanning 0.5-500 fmol/μL for both modified and unmodified peptides. Determine intra-day and inter-day precision and accuracy using quality control samples at low, medium, and high concentrations (e.g., 2, 50, and 400 fmol/μL). The precision should be <15% RSD and accuracy within ±15% of nominal concentrations [1].

Specificity and Selectivity: Verify method specificity by analyzing blank samples (matrix without internal standard) and zero samples (matrix with internal standard only) to ensure no significant interference at the retention times of target analytes. Confirm peptide identity by monitoring at least two MRM transitions per analyte and comparing the ratio to that of the standard [1].

Extraction Efficiency and Matrix Effects: Determine extraction efficiency by comparing peak areas of extracted samples to non-extracted standards at equivalent concentrations. Evaluate matrix effects by comparing the peak areas of standards in matrix to those in pure solvent. The internal standard should correct for any variability in extraction efficiency or ion suppression/enhancement [1].

Applications in Research and Drug Development

Pharmacodynamic Assessment of this compound Formulations

The quantification of COX acetylation provides a powerful direct biomarker for evaluating the pharmacodynamic profile of different this compound formulations. For example, this methodology has been applied to compare standard this compound with novel formulations like IP1867B (a liquid formulation combining this compound, triacetin, and saccharin) [5] [6]. Studies demonstrated that while both formulations were equipotent in acetylating COX-1 in washed platelets and COX-2 in colon cancer cells, IP1867B showed increased potency in inhibiting thromboxane B₂ generation in serum, suggesting potential enhanced bioavailability [5]. This application is particularly valuable during formulation optimization as it provides direct evidence of target engagement beyond plasma concentration measurements.

Elucidating this compound's Anticancer Mechanisms

The COX acetylation assays have been instrumental in investigating this compound's chemopreventive mechanisms against colorectal cancer. Using these methods, researchers have demonstrated that this compound achieves significant COX-2 acetylation in colon cancer cells (HCA-7) at concentrations achievable with standard dosing (EC₅₀ in the low μM range) [1] [4]. This acetylation correlates with profound inhibition of prostaglandin E₂ biosynthesis (up to 97% at 1000 μM this compound) [4]. Interestingly, these assays have helped challenge previous hypotheses by showing that clinically relevant this compound concentrations do not substantially induce the biosynthesis of 15R-HETE or 15-epi-lipoxin A₄ in cancer cells [5], redirecting research focus toward other mechanisms such as platelet-mediated effects on the tumor microenvironment.

Clinical Translation and Biomarker Development

These protocols enable the translation from cellular models to clinical applications by facilitating the assessment of COX acetylation in human tissue samples. The development of absolute quantification methods (AQUA strategy) allows for precise measurement of the extent of COX-2 acetylation at Ser516 in biopsy specimens from patients treated with this compound [1] [4]. This direct biomarker approach addresses fundamental questions in this compound pharmacology, including whether the drug reaches its intended target in colorectal adenomatous lesions at low doses or if higher doses are necessary for adequate tissue exposure [1]. Such applications are crucial for rational dose selection in cancer prevention trials and for identifying patient subgroups most likely to benefit from this compound therapy.

Troubleshooting and Technical Considerations

Common Analytical Challenges and Solutions
  • Poor Peptide Signal Intensity: This may result from inefficient digestion or peptide adsorption. Ensure fresh digestion reagents are used and consider adding 0.1% RapiGest or 1% sodium deoxycholate to improve digestion efficiency. Use silanized vials to minimize adsorption and include 0.1% formic acid in all solutions to promote protonation [1].

  • Inconsistent Results Between Replicates: Incomplete cell lysis or uneven this compound exposure can cause variability. Ensure homogeneous cell monolayers and consistent this compound solutions. Verify that internal standards are added immediately after digestion to correct for processing variability [1].

  • High Background Noise: Sample contamination or column degradation can increase background. Use high-purity solvents and regularly replace guard columns. Increase chromatographic resolution by optimizing the gradient or switching to a column with smaller particle size [1].

Optimization Guidelines
  • Digestion Time Optimization: While standard digestion occurs over 16 hours, perform time course experiments (1-24 hours) to determine optimal duration for complete digestion without non-specific cleavage [1].

  • Collision Energy Optimization: Use synthetic peptides to empirically optimize collision energies for each MRM transition, as optimal values can vary between instruments [1].

  • Linear Range Extension: If analyte concentrations exceed the upper limit of quantification, dilute samples into the calibrated range or reduce the amount of protein digested [1].

Conclusion

The LC-MS/MS protocols described herein provide robust, sensitive, and specific methods for quantifying this compound-mediated acetylation of both COX-1 and COX-2 isoforms. These techniques enable absolute quantification of target engagement, moving beyond functional assays to direct measurement of drug action at the molecular level. The application of these methods has already yielded significant insights into this compound's differential effects on platelet COX-1 versus extraplatelet COX-2, and their continued implementation promises to further elucidate the complex mechanisms underlying this compound's beneficial effects in cardiovascular disease and cancer prevention. As these assays become more widely adopted, they will facilitate the rational development of optimized this compound regimens and formulations tailored to specific clinical indications.

References

Comprehensive Application Notes and Protocols: Analytical Methods for Aspirin and Lansoprazole Combination

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The combination of aspirin (ASP), an antiplatelet agent, with proton pump inhibitors (PPIs) like lansoprazole (LAN) represents a significant therapeutic advancement in cardiovascular prevention. This combination is strategically designed to reduce the risk of peptic ulcers and other gastrointestinal complications associated with long-term, low-dose this compound therapy [1]. The clinical rationale stems from the well-documented gastrotoxic effects of this compound, including dose-related gastrointestinal bleeding and mucosal damage, which can be mitigated by co-administering acid-suppressing agents [2]. For pharmaceutical development and quality control of this combination, robust analytical methods are essential. These methods must effectively resolve and quantify both active components and their potential degradation products, ensuring product safety, efficacy, and stability. This document provides detailed protocols for several validated analytical techniques, including spectrophotometric methods, chromatographic methods (TLC Densitometry and HPLC/UPLC), and advanced LC-MS/MS techniques, complete with experimental parameters, validation data, and workflow visualizations to support method implementation in research and development settings.

Spectrophotometric Method: First Derivative of Ratio Spectra (¹DD)

Principle and Application

The First Derivative of the Ratio Spectra (¹DD) method is a powerful mathematical tool used to resolve overlapping UV spectra of analytes in a mixture without prior physical separation. This technique is particularly valuable for the simultaneous estimation of ASP and LAN in combined dosage forms, offering a cost-effective and rapid analytical solution suitable for high-throughput environments [3].

Experimental Protocol
2.2.1 Materials and Reagents
  • This compound (ASP) and Lansoprazole (LAN) Reference Standards: Purity ≥ 99%
  • Methanol: HPLC grade
  • Volumetric Flasks: Class A, 10 mL and 100 mL capacity
  • Ultrasonic Bath
2.2.2 Instrumentation and Conditions
  • UV-Vis Spectrophotometer equipped with derivative software
  • Wavelength Range: 200–400 nm
  • Cuvette Path Length: 1 cm
  • Derivative Parameters: Δλ = 2 nm, Scaling Factor = 10
2.2.3 Standard Solution Preparation
  • ASP Stock Solution (100 µg/mL): Accurately weigh 10 mg of ASP reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
  • LAN Stock Solution (100 µg/mL): Accurately weigh 10 mg of LAN reference standard and transfer to a separate 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
  • Working Standard Solutions: Prepare a series of dilutions from stock solutions to cover the concentration ranges of 200–1400 µg for ASP and 40–200 µg for LAN in 10 mL volumetric flasks.
2.2.4 Sample Preparation
  • Tablet Powder Preparation: Weigh and finely powder not less than 20 tablets.
  • Stock Solution Preparation: Transfer an accurately weighed portion of the powder, equivalent to one tablet, into a 100 mL volumetric flask. Add approximately 50 mL of methanol and sonicate for 30 minutes with occasional shaking.
  • Filtration and Dilution: Dilute to volume with methanol and filter. Dilute the filtrate appropriately to obtain concentrations within the working range.
2.2.5 Analytical Procedure
  • Spectra Acquisition: Record the zero-order absorption spectra of all standard and sample solutions against a methanol blank.
  • Ratio Spectra Generation:
    • For ASP estimation: Divide the absorption spectra of ASP and sample solutions by the spectrum of a 16 µg/mL LAN divisor solution.
    • For LAN estimation: Divide the absorption spectra of LAN and sample solutions by the spectrum of a 40 µg/mL ASP divisor solution.
  • Derivative Transformation: Compute the first derivative (¹DD) of the obtained ratio spectra.
  • Measurement and Calculation:
    • Measure the amplitude at 237 nm for ASP calibration and quantification.
    • Measure the amplitude at 295 nm for LAN calibration and quantification.
  • Calibration Curve: Plot the amplitudes at the respective wavelengths against concentrations and determine the regression equations.

Table 1: Validation Parameters for the ¹DD Spectrophotometric Method

Parameter This compound Lansoprazole
Linearity Range 200–1400 µg 40–200 µg
Wavelength (λ) 237 nm 295 nm
LOD Information not available in search results Information not available in search results
LOQ Information not available in search results Information not available in search results
Precision (% RSD) Information not available in search results Information not available in search results
Accuracy (% Recovery) Information not available in search results Information not available in search results

G Start Start Analysis PrepStandards Prepare ASP and LAN Standard Solutions Start->PrepStandards PrepSample Prepare Sample Solution Start->PrepSample RecordZero Record Zero-Order Absorption Spectra PrepStandards->RecordZero PrepSample->RecordZero DivideASP Divide Spectra by LAN Divisor (16 µg/mL) RecordZero->DivideASP DivideLAN Divide Spectra by ASP Divisor (40 µg/mL) RecordZero->DivideLAN ComputeDeriv Compute First Derivative (¹DD) of Ratio Spectra DivideASP->ComputeDeriv DivideLAN->ComputeDeriv MeasureASP Measure Amplitude at 237 nm ComputeDeriv->MeasureASP MeasureLAN Measure Amplitude at 295 nm ComputeDeriv->MeasureLAN CalcASP Calculate ASP Concentration MeasureASP->CalcASP CalcLAN Calculate LAN Concentration MeasureLAN->CalcLAN End End Analysis CalcASP->End CalcLAN->End

Figure 1: Workflow for the First Derivative of Ratio Spectra (¹DD) Method.

Chromatographic Method: TLC Densitometry

Principle and Application

Thin-Layer Chromatography (TLC) Densitometry is a simple, cost-effective planar chromatographic technique that separates components based on their differential migration on a stationary phase. This method is highly suitable for the simultaneous quantitative analysis of ASP and LAN, offering advantages of minimal solvent consumption and the ability to analyze multiple samples in parallel, making it an environmentally greener alternative to HPLC [3].

Experimental Protocol
3.2.1 Materials and Reagents
  • TLC Plates: Pre-coated aluminum plates with silica gel 60 GF₂₅₄, 20 × 20 cm
  • Mobile Phase: Toluene–Acetonitrile–Methanol (7:2:0.5, v/v/v)
  • ASP and LAN Reference Standards
  • Methanol: HPLC grade
3.2.2 Instrumentation and Conditions
  • TLC Scanner 3 (CAMAG) with winCATS software
  • Linomat 5 Auto-sampler (CAMAG)
  • UV Lamp: 254 nm for visualization
  • Chromatography Tank: Twin-through glass chamber
  • Scanning Parameters:
    • Wavelength: 272 nm
    • Slit Dimensions: 6.0 × 0.3 µm
    • Scanning Speed: 20 mm/s
    • Data Resolution: 100 nm/step
    • Result Output: Integrated band area
3.2.3 Standard Solution Preparation
  • ASP and LAN Stock Solutions (100 µg/mL): Prepare as described in Section 2.2.3.
  • Working Calibration Solutions: Transfer aliquots of the stock solutions corresponding to 10–50 µg of each drug into a series of 10 mL volumetric flasks. Dilute to volume with methanol.
3.2.4 Sample Preparation
  • Tablet Powder Preparation: As described in Section 2.2.4.
  • Stock Solution Preparation: As described in Section 2.2.4, to obtain a solution containing approximately 0.81 mg/mL ASP and 0.4 mg/mL LAN.
  • Working Sample Solution: Dilute the stock solution appropriately with methanol to obtain concentrations within the calibration range (10–50 µg per spot).
3.2.5 Chromatographic Procedure
  • Plate Pre-washing: Pre-wash TLC plates with methanol and dry in an oven at 60°C for 5 minutes.
  • Sample Application: Using the Linomat 5 auto-sampler, apply 10 µL of each standard and sample solution (in triplicate) as bands 6 mm wide onto the TLC plate. Maintain a distance of 1 cm between bands and 1 cm from the bottom edge.
  • Plate Development: Develop the plate in a twin-through chamber pre-saturated with the mobile phase for 20 minutes. Allow the mobile phase to ascend to a distance of 8 cm from the point of application.
  • Plate Drying: Air-dry the developed plate completely.
  • Scanning and Quantification: Scan the plate under the specified conditions. Measure the integrated peak area for each band.
  • Calibration Curve: Plot the average peak areas against the corresponding concentrations (ng/band) for each analyte.

Table 2: System Suitability and Validation Parameters for TLC Densitometry

Parameter This compound Lansoprazole
Linearity Range (per band) 10–50 µg (10,000–50,000 ng) 10–50 µg (10,000–50,000 ng)
Detection Wavelength 272 nm 272 nm
Rf Value Information not available in search results Information not available in search results
Specificity Well-resolved bands from excipients and degradation products Well-resolved bands from excipients and degradation products
Precision (% RSD) Information not available in search results Information not available in search results

Advanced Chromatographic Methods: HPLC/UPLC and LC-MS/MS

Stability-Indicating UPLC Method for Lansoprazole
4.1.1 Principle and Application

Ultra-Performance Liquid Chromatography (UPLC) utilizes sub-2µm particles in the stationary phase to provide higher efficiency, faster analysis, and improved resolution compared to traditional HPLC. This stability-indicating method is specifically designed for the determination of LAN and its related substances (degradation and process-related impurities) in bulk drugs and pharmaceutical dosage forms, demonstrating specificity by effectively resolving the drug from its degradation products [4].

4.1.2 Experimental Protocol
  • Column: Waters Acquity BEH C18 (50 mm × 2.1 mm, 1.7 µm)
  • Mobile Phase A: Phosphate Buffer (pH 7.0, 20 mM) : Methanol (90:10, v/v)
  • Mobile Phase B: Methanol : Acetonitrile (50:50, v/v)
  • Gradient Program: 0.01 min/20% B → 2.0 min/30% B → 5.0 min/50% B → 6.0 min/70% B → 8.5 min/70% B → 9.5 min/20% B → 11.0 min/20% B
  • Flow Rate: 0.3 mL/min
  • Column Temperature: 40°C
  • Injection Volume: 3.0 µL
  • Detection: PDA at 285 nm
  • Diluent: pH 11.0 Borax-EDTA Buffer : Ethanol (80:20, v/v)
LC-MS/MS Method for Lansoprazole in Plasma
4.2.1 Principle and Application

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the quantification of drugs in complex biological matrices like plasma. This method is essential for pharmacokinetic, bioequivalence, and bioavailability studies [5] [6].

4.2.2 Experimental Protocol
  • Column: Zorbax SB-C18 (150 mm × 3.0 mm, 3.5 µm) [6] or Inertsil ODS-3 column [5]
  • Mobile Phase: Methanol-Water (70:30, v/v) containing 5 mM ammonium formate (pH adjusted to 7.85 with ammonia) [6]
  • Flow Rate: 0.2–0.5 mL/min
  • Ionization Source: Electrospray Ionization (ESI), negative [6] or positive mode
  • Detection: Multiple Reaction Monitoring (MRM)
  • Sample Preparation: Simple protein precipitation with acetonitrile [6]
  • Linear Range: 5.5–2200.0 ng/mL [6]
  • LLOQ: 5.5 ng/mL [6]
HPLC Method for this compound and Pantoprazole (Adaptable for Lansoprazole)

While a specific HPLC method for ASP-LAN combination was not found in the search results, a validated stability-indicating RP-HPLC method for the similar combination of This compound and Pantoprazole Sodium (another PPI) can be adapted [7].

4.3.1 Experimental Protocol
  • Column: Hypersil ODS C18 (250 mm × 4.6 mm, 5 µm)
  • Mobile Phase: Methanol : Water (70:30, v/v)
  • Flow Rate: 0.8 mL/min
  • Detection: UV at 254 nm
  • Injection Volume: 20 µL
  • Elution Mode: Isocratic
  • Typical Elution Times: ASP ~2.32 min, PAN ~5.85 min [7]

Table 3: Comparison of Advanced Chromatographic Methods for this compound and Lansoprazole Analysis

Parameter Stability-Indicating UPLC (for LAN) [4] LC-MS/MS (for LAN in Plasma) [6] HPLC (ASP with PPI - Adaptable) [7]
Application Related substances & assay of LAN in API & dosage forms Bioequivalence studies (Plasma analysis) Simultaneous estimation of ASP & PPI in mixture
Stationary Phase BEH C18 (50 x 2.1 mm, 1.7 µm) Zorbax SB-C18 (150 x 3.0 mm, 3.5 µm) Hypersil ODS C18 (250 x 4.6 mm, 5 µm)
Runtime 11 min Information not available in search results ~6 min (for ASP & PAN)
Linearity LOQ to 150% for impurities; 50-150% for assay 5.5–2200.0 ng/mL 8-40 µg/mL for ASP; 2-10 µg/mL for PAN
LOD/LOQ Determined for all impurities LLOQ: 5.5 ng/mL Information not available in search results

G Start Start Method Selection Purpose Define Analysis Purpose Start->Purpose P1 Stability Studies/Impurity Profiling Purpose->P1 P2 Pharmacokinetic Studies Purpose->P2 P3 Routine Quality Control/Assay Purpose->P3 M1 UPLC Method with PDA Detection (Stability-Indicating) P1->M1 M2 LC-MS/MS Method (High Sensitivity) P2->M2 M3 HPLC-UV Method (Adapted from ASP-PAN) P3->M3 Notes1 Best for separating LAN from degradants in API/formulations M1->Notes1 Notes2 Required for quantifying LAN and metabolites in plasma M2->Notes2 Notes3 Cost-effective for simultaneous assay of ASP and LAN M3->Notes3

Figure 2: Decision Workflow for Selecting an Appropriate Advanced Chromatographic Method.

Forced Degradation and Method Validation

Forced Degradation Studies (Stability-Indicating Property)

Forced degradation studies are critical for demonstrating the stability-indicating nature of analytical methods and for understanding the degradation pathways of drug substances and products. These studies involve subjecting the drug to various stress conditions beyond normal limits.

5.1.1 Recommended Stress Conditions [7] [4]
  • Acidic Hydrolysis: Reflux with 0.1 N HCl at 80°C for 1 hour.
  • Alkaline Hydrolysis: Reflux with 0.1 N NaOH at 80°C for 1 hour.
  • Oxidative Degradation: Treat with 1-3% H₂O₂ at room temperature or 80°C for 1 hour.
  • Thermal Degradation: Expose solid drug or formulation to 80°C for 3 hours in an oven.
  • Photolytic Degradation: Expose to UV (e.g., 1.2 million lux hours) and/or fluorescent light as per ICH guidelines.
Method Validation Parameters

All developed methods should be validated as per ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose. The following table summarizes the key validation parameters and typical acceptance criteria.

Table 4: Method Validation Parameters and Typical Acceptance Criteria

Validation Parameter Procedure & Acceptance Criteria
Specificity No interference from blank, excipients, or degradation products. Peak purity index should pass.
Accuracy (% Recovery) Spiked recovery studies at 50%, 100%, 150% levels. Acceptance: 98.0–102.0%
Precision Repeatability (Intra-day): % RSD ≤ 2.0% for assay. Intermediate Precision (Inter-day): % RSD ≤ 3.0% for assay.
Linearity Correlation coefficient (r²) > 0.999. Residuals should be randomly distributed.
Range The interval from upper to lower concentration (including LOQ) demonstrating acceptability for the intended application.
Robustness Method should remain unaffected by small, deliberate variations in parameters (e.g., flow rate ±0.03 mL/min, temperature ±5°C, pH ±0.2).
LOD & LOQ Determined by signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or based on standard deviation of the response and the slope.

Conclusion

A suite of analytical methods, ranging from cost-effective spectrophotometry to high-sensitivity LC-MS/MS, is available for the analysis of the this compound and lansoprazole combination. The choice of method depends on the specific analytical need: the 1DD method for rapid routine analysis, TLC densitometry for a green and cost-effective option, and UPLC/HPLC/LC-MS/MS for stability-indicating assays, impurity profiling, or bioanalysis. The provided protocols, optimized conditions, and validation parameters serve as a comprehensive guide for researchers and scientists to implement these methods effectively in drug development and quality control laboratories.

References

Comprehensive Application Notes and Protocols for Forced Degradation Studies in Aspirin Stability Testing

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the report.

Introduction to Aspirin Stability and Degradation Pathways

This compound (acetylsalicylic acid) represents a critical pharmaceutical compound with widespread cardiovascular applications, yet it possesses inherent chemical instability that necessitates rigorous stability assessment. As an ester-containing compound, this compound undergoes hydrolytic degradation to form salicylic acid and acetic acid, with this reaction being significantly influenced by environmental factors including temperature, humidity, and pH conditions. The degradation process follows zero-order kinetics in solid dosage forms, meaning the degradation rate remains constant regardless of concentration, which has profound implications for shelf-life predictions [1]. Understanding these degradation pathways is not merely an academic exercise but a regulatory requirement that ensures patient safety by maintaining product efficacy throughout the intended shelf life.

The clinical significance of this compound stability extends beyond chemical preservation to therapeutic performance. Degradation products, particularly salicylic acid, lack the antiplatelet activity essential for cardiovascular protection and may contribute to gastric irritation and other adverse effects. Furthermore, in fixed-dose combinations such as those with atorvastatin—commonly prescribed for myocardial infarction management—chemical incompatibilities can accelerate mutual degradation, potentially compromising the therapeutic benefits of both agents [2]. These stability challenges underscore the necessity of comprehensive forced degradation studies during product development and throughout the product lifecycle to establish appropriate formulation strategies, packaging solutions, and storage conditions that maintain product quality.

Forced Degradation Methodology

Experimental Design Principles

Forced degradation studies, also known as stress testing, are designed to intentionally degrade drug substances and products under more severe conditions than those used in accelerated stability studies. These studies serve to identify degradation products, elucidate degradation pathways, and validate analytical methods for stability indication. The experimental framework should expose this compound to a range of stress conditions including hydrolytic (acid, base, neutral), oxidative, thermal, and photolytic challenges, as recommended by ICH guidelines [2] [3]. The degree of degradation targeted is typically 5-20% of the active pharmaceutical ingredient, which provides sufficient degradation products for identification and characterization without overwhelming the analytical system.

The strategic implementation of forced degradation studies requires careful consideration of this compound's specific chemical vulnerabilities. Given its ester functional group, hydrolytic degradation represents a primary degradation pathway, with alkaline conditions expected to cause more rapid degradation than acidic or neutral conditions. However, oxidative degradation and thermal effects must also be thoroughly investigated, especially considering that degradation behavior may change in drug combinations, as demonstrated in studies with atorvastatin where mutual acceleration of degradation was observed [2]. The forced degradation protocol should be comprehensive enough to simulate potential storage and transportation extremes while remaining practically feasible with clearly defined endpoints.

Regulatory Framework and Compliance

Forced degradation studies for this compound formulations fall under the purview of ICH guidelines, specifically ICH Q1A(R2) for stability testing, ICH Q1B for photostability testing, and ICH Q3B(R2) for impurity reporting thresholds. These guidelines establish the minimum requirements for stress conditions, analytical validation, and data documentation. Compliance with these standards ensures that stability data is scientifically valid and regulatorily acceptable across international jurisdictions. The protocol must demonstrate that the analytical method is "stability-indicating"—capable of quantitating the active ingredient and resolving it from degradation products—through deliberate degradation studies [3].

The experimental documentation should comprehensively record all aspects of the forced degradation study, including detailed sample preparation procedures, precise stress condition parameters, exact duration of stress exposure, and complete analytical results. As outlined in stability protocol templates, quality assurance measures require that the protocol be approved by designated personnel and that all testing follows established standard operating procedures [3]. Any deviations from the protocol must be documented and justified, with out-of-specification or out-of-trend results investigated thoroughly according to established procedures. This rigorous approach to documentation ensures data integrity and facilitates regulatory submissions.

Analytical Method Development for this compound Degradation Studies

HPLC Method Parameters

The development of a selective, precise, and accurate stability-indicating method is fundamental to successful forced degradation studies. For this compound analysis, reversed-phase HPLC with UV detection has emerged as the benchmark technique, providing excellent separation of this compound from its major degradation product (salicylic acid) and other potential impurities. Based on published studies, optimal separation can be achieved using a Phenomenex Luna analytical column (150 mm × 4.6 mm, 5μm) with a mobile phase consisting of 0.1% glacial acetic acid in water and acetonitrile in a 50:50 v/v ratio, delivered at a flow rate of 1.0 ml/min with UV detection at 246 nm [2]. This method has demonstrated efficacy in resolving degradation products under various stress conditions.

The chromatographic conditions must be rigorously controlled to ensure consistent performance throughout the analysis. The mobile phase should be freshly prepared, filtered through a 0.45μm nylon membrane, and degassed prior to use to prevent baseline fluctuations and air bubble formation. An equal mixture of acetonitrile and water serves as an appropriate diluent for sample preparation. The method should be validated for specificity, linearity, precision, accuracy, and robustness according to ICH Q2(R1) guidelines, with demonstrated capability to quantify this compound and its degradation products in the presence of each other and any formulation excipients [2].

Method Validation Criteria

The analytical method validation process establishes that the stability-indicating method is suitable for its intended purpose. Specificity must be demonstrated through baseline separation of this compound from all known degradation products, particularly salicylic acid, under all tested stress conditions. Linearity should be verified over a specified range relevant to the degradation studies—typically 1-80 μg/mL for this compound and 1-60 μg/mL for degradation products—with a correlation coefficient (r²) of not less than 0.999 [2]. Precision encompasses both repeatability (method precision) and intermediate precision, with relative standard deviation not exceeding 2.0% for peak area responses.

Accuracy is determined through recovery studies using spiked samples with known quantities of this compound and degradation products, with acceptable recovery ranging from 98-102%. The limit of detection (LOD) and limit of quantitation (LOQ) must be established for all known degradation products, with salicylic acid being of particular importance. Solution stability should be assessed to ensure that analytes remain stable in the solution state during analysis, and robustness should be evaluated by deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature [2]. This comprehensive validation approach provides confidence in the reliability of forced degradation data.

Degradation Data Interpretation and Kinetic Analysis

Results Under Various Stress Conditions

This compound demonstrates differential susceptibility to various stress conditions, with the extent of degradation being highly dependent on environmental factors. Under alkaline hydrolytic conditions, this compound undergoes rapid degradation due to base-catalyzed ester hydrolysis, often resulting in near-complete degradation within hours. Acidic conditions produce moderate degradation, while neutral hydrolysis proceeds at a slower rate but remains significant over prolonged periods. Oxidative stress with 3% hydrogen peroxide causes substantial degradation, while thermal stress in solid-state samples at 80°C for 48 hours typically results in moderate degradation [2]. Photolytic degradation generally causes the least degradation when exposed to sunlight, suggesting relative photostability.

The degradation behavior becomes more complex in fixed-dose combinations, as evidenced by studies with atorvastatin. These investigations revealed that the degradation of atorvastatin was highly influenced by this compound under acid hydrolysis, thermal degradation, and oxidative stress conditions. Conversely, this compound degradation was affected by atorvastatin particularly under neutral hydrolysis, thermal degradation, and oxidative stress conditions [2]. This mutual acceleration of degradation underscores the importance of conducting forced degradation studies on drug combinations in addition to individual active ingredients. The combination ratio also significantly influences the percentage degradation, with higher this compound ratios potentially exacerbating atorvastatin degradation.

Table 1: this compound Degradation Under Various Stress Conditions

Stress Condition Parameters Degradation Products Formed Extent of Degradation Influence of Atorvastatin in Combination
Acid Hydrolysis 0.1N HCl, 80°C, 3 hours Salicylic acid, acetyl derivatives Moderate to high Increases atorvastatin degradation
Alkaline Hydrolysis 0.1N NaOH, 80°C, 3 hours Salicylic acid, acetate ions High Moderate influence
Neutral Hydrolysis Water, 80°C, 3 hours Salicylic acid Low to moderate Affects this compound degradation
Oxidative Stress 3% H₂O₂, room temperature, 7 days Hydroxybenzoic acids, dimeric compounds Moderate Mutual acceleration with atorvastatin
Thermal Stress 80°C, solid state, 48 hours Salicylic acid, acetyl salicylate polymers Low to moderate Mutual acceleration with atorvastatin
Photolytic Stress Sunlight, 12 hours total Minor degradation products Minimal Limited data
Kinetic Analysis and Shelf-life Predictions

The degradation kinetics of this compound follow zero-order kinetics in solid dosage forms, meaning the rate of degradation remains constant over time rather than being concentration-dependent [1]. This kinetic behavior has important implications for shelf-life predictions, as the time for a specific percentage of degradation can be calculated directly from the rate constant. Based on accelerated stability studies and mathematical modeling, including neural network approaches, the estimated shelf life for this compound tablets under typical room temperature conditions (around 30°C) ranges from 2 to 3 years, aligning with over-the-counter product labeling [1]. These predictions can be made reliably without extensive long-term testing if formulation variables are properly controlled.

Multiple factors influence the degradation rate of this compound, with temperature and humidity being the most significant. The Arrhenius equation is commonly employed to predict degradation rates at room temperature based on data generated at elevated temperatures, allowing for efficient shelf-life estimation. Studies have demonstrated that higher moisture content in formulations or packaging leads to faster degradation, while the inclusion of alkaline substances (such as magaldrate or maalox in double-layer tablets) dramatically increases the rate of this compound decomposition and reduces shelf life [1]. Understanding these kinetic principles enables formulators to design robust formulations and appropriate packaging that maximize product shelf life.

Table 2: this compound Shelf-life Estimates Under Different Storage Conditions

Storage Condition Temperature/RH Formulation Type Packaging Type Estimated Shelf-life Key Degradation Concerns
Long-term 25°C ± 2°C/60% ± 5% RH Immediate-release tablet PVC blister 2-3 years Salicylic acid formation
Intermediate 30°C ± 2°C/65% ± 5% RH Immediate-release tablet PVC blister 18-24 months Increased salicylic acid
Accelerated 40°C ± 2°C/75% ± 5% RH Immediate-release tablet PVC blister 3-6 months Significant hydrolysis
Refrigerated 5°C ± 3°C Compounded low-strength capsules HDPE bottles 31-90 days (dose-dependent) Content uniformity and degradation
Hot/Humid 40°C ± 2°C/75% ± 5% RH Film-coated tablet Glass bottle >6 months Moisture-induced hydrolysis

Stability Testing Protocol for this compound Formulations

Study Design and Storage Conditions

A comprehensive stability study protocol for this compound tablets must be designed according to ICH guidelines to generate data supporting recommended storage conditions and shelf life. The protocol should include multiple storage conditions to evaluate the product's stability profile under various environmental scenarios. As outlined in stability protocol templates, long-term studies should be conducted at 25°C ± 2°C and 60% ± 5% RH for durations up to 36 months, with testing intervals at 0, 3, 6, 9, 12, 18, 24, and 36 months [3]. Intermediate conditions at 30°C ± 2°C and 65% ± 5% RH with testing at 0, 3, 6, 9, and 12 months, and accelerated conditions at 40°C ± 2°C and 75% ± 5% RH with testing at 0, 3, and 6 months provide complementary data for shelf-life projections.

The study design should incorporate a minimum of three production batches to account for batch-to-batch variability, with the batches being at least pilot scale and employing the same manufacturing process and packaging configuration as the proposed commercial product. The batch selection should provide a comprehensive representation of the product, with particular attention to batches manufactured with different active pharmaceutical ingredient and excipient lots to assess the impact of raw material variability on stability. The protocol execution requires that stability chambers be monitored continuously with calibrated temperature and humidity sensors, and any deviations from specified conditions must be documented and their impact on stability assessed [3]. This systematic approach ensures the reliability and regulatory acceptability of the generated stability data.

Test Parameters and Acceptance Criteria

The stability-testing protocol must define specific test parameters with clearly established acceptance criteria to objectively evaluate the stability of this compound tablets over time. Critical physical parameters include description (appearance, color, odor), average weight, uniformity of weight, diameter, hardness, disintegration time, friability, and moisture content. Essential chemical parameters encompass identification, assay of active content, and related substances (particularly free salicylic acid), while microbiological parameters include microbial limit test and pathogen screening [3]. These parameters collectively provide a comprehensive assessment of the product's stability profile.

The acceptance criteria for this compound tablets should align with pharmacopeial standards and regulatory expectations. The assay value for this compound must remain within 90.0-110.0% of the labeled claim throughout the shelf life, while degradation products—specifically free salicylic acid—should not exceed 0.3% in initial time points and 3.0% at the expiration date, as per USP requirements [3]. Dissolution testing should demonstrate consistent release characteristics, with not less than 80% (Q) of the labeled content dissolved within 30 minutes for immediate-release products. Any significant change in stability characteristics, defined as a 5% change in potency from the initial assay value, failure to meet acceptance criteria for dissolution, or failure of appearance, physical, or microbiological parameters, warrants additional investigation and potential shelf-life adjustment [3].

Table 3: Stability Testing Schedule and Parameters for this compound Tablets

Test Parameter Specification Limits Testing Frequency (Months)
Description Conforms to requirements 0, 3, 6, 9, 12, 18, 24, 36
Identification Positive for this compound 0 only
Average Weight Within 5% of target weight 0, 3, 6, 9, 12, 18, 24, 36
Uniformity of Weight RSD ≤5% 0 only
Diameter Target ±5% 0, 3, 6, 9, 12, 18, 24, 36
Hardness 4-8 kg/cm² 0, 3, 6, 9, 12, 18, 24, 36
Disintegration NMT 15 minutes 0, 3, 6, 9, 12, 18, 24, 36
Friability NMT 1.0% 0, 3, 6, 9, 12, 18, 24, 36
Moisture Content NMT 5.0% 0, 3, 6, 9, 12, 18, 24, 36
Free Salicylic Acid NMT 3.0% 0, 3, 6, 9, 12, 18, 24, 36
Assay 90.0-110.0% 0, 3, 6, 9, 12, 18, 24, 36
Microbial Limit Test Meets USP <61> 0, 12, 24, 36
Pathogens Meets USP <62> 0, 12, 24, 36

Conclusion and Recommendations

Forced degradation studies represent an indispensable component of this compound product development and quality assurance, providing critical insights into degradation behavior that inform formulation strategies, packaging selection, and storage recommendations. The experimental data generated through well-designed stress studies enables the development of stability-indicating analytical methods and facilitates the identification of degradation products that may impact product safety and efficacy. The comprehensive understanding of this compound's degradation pathways under various stress conditions allows pharmaceutical scientists to design robust formulations that minimize degradation and maximize shelf life, ultimately ensuring that patients receive products of consistent quality, safety, and efficacy throughout their intended shelf life.

Based on the available scientific literature and regulatory guidelines, several key recommendations emerge for optimal stability management of this compound products. First, formulation strategies should incorporate protective excipients and avoid alkaline components that accelerate degradation. Second, packaging selection should prioritize moisture barrier properties, with glass bottles generally providing superior protection compared to permeable blister materials. Third, storage conditions should maintain temperatures below 30°C and relative humidity below 65% to minimize degradation rates. Fourth, fixed-dose combinations require particular attention due to potential chemical incompatibilities, as demonstrated in the this compound-atorvastatin combination. Finally, systematic stability monitoring throughout the product lifecycle remains essential to detect any unexpected degradation patterns that may emerge during commercial manufacturing or storage. Implementation of these recommendations will help ensure that this compound products maintain their quality attributes until the expiration date, thereby protecting patient health and therapeutic outcomes.

Experimental Workflow and Signaling Pathways

The following diagram illustrates the comprehensive workflow for conducting forced degradation studies of this compound, integrating experimental procedures, analytical assessment, and data interpretation:

AspirinStabilityWorkflow This compound Forced Degradation Workflow cluster_stress Stress Conditions Application cluster_interpretation Data Interpretation & Reporting Start Study Design & Protocol Definition SamplePrep Sample Preparation (Individual & Combination) Start->SamplePrep AcidHydrolysis Acid Hydrolysis (0.1N HCl, 80°C, 3h) SamplePrep->AcidHydrolysis BaseHydrolysis Alkaline Hydrolysis (0.1N NaOH, 80°C, 3h) SamplePrep->BaseHydrolysis NeutralHydrolysis Neutral Hydrolysis (Water, 80°C, 3h) SamplePrep->NeutralHydrolysis Oxidative Oxidative Stress (3% H₂O₂, RT, 7 days) SamplePrep->Oxidative Thermal Thermal Stress (80°C, Solid State, 48h) SamplePrep->Thermal Photolytic Photolytic Stress (Sunlight, 12h total) SamplePrep->Photolytic HPLC HPLC Analysis with PDA Detection AcidHydrolysis->HPLC BaseHydrolysis->HPLC NeutralHydrolysis->HPLC Oxidative->HPLC Thermal->HPLC Photolytic->HPLC DataProcessing Data Processing & Peak Identification HPLC->DataProcessing DegradationProducts Degradation Products Identification DataProcessing->DegradationProducts Kinetics Kinetic Analysis & Degradation Pathways DegradationProducts->Kinetics ShelfLife Shelf-life Prediction & Storage Recommendations Kinetics->ShelfLife Regulatory Regulatory Documentation & Compliance Assessment ShelfLife->Regulatory

Figure 1: Comprehensive workflow for forced degradation studies of this compound, illustrating the sequential process from study design through regulatory documentation.

The following diagram illustrates the primary chemical degradation pathways of this compound under various stress conditions:

AspirinDegradationPathways This compound Major Degradation Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_thermal Thermal Degradation cluster_combination Combination Effects This compound This compound (Acetylsalicylic Acid) Hydrolysis Ester Hydrolysis This compound->Hydrolysis Oxidation Oxidative Cleavage This compound->Oxidation Decarboxylation Decarboxylation This compound->Decarboxylation Atorvastatin Atorvastatin Interaction This compound->Atorvastatin SalicylicAcid Salicylic Acid (Primary Degradation Product) Hydrolysis->SalicylicAcid AceticAcid Acetic Acid Hydrolysis->AceticAcid Dihydroxy 2,3-Dihydroxybenzoic Acid 2,5-Dihydroxybenzoic Acid Oxidation->Dihydroxy Polymeric Polymeric Compounds Decarboxylation->Polymeric MutualAcceleration Mutual Acceleration of Degradation Atorvastatin->MutualAcceleration Factors Influencing Factors: • Temperature • Humidity • pH • Excipients • Packaging Factors->this compound

Figure 2: Major degradation pathways of this compound under various stress conditions, highlighting the primary degradation products and influencing factors.

References

Comprehensive Application Notes and Protocols: Platelet Function Testing for Aspirin Response Assessment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Platelet Function Testing & Aspirin Response Variability

Platelet function testing has become an essential tool in cardiovascular medicine and research for assessing the efficacy of antiplatelet therapies, particularly This compound (acetylsalicylic acid, ASA). Despite this compound's well-established role in preventing cardiovascular events, significant interindividual variability in response has been observed across patient populations. The phenomenon of "This compound resistance" describes situations where patients fail to achieve the expected antiplatelet effect despite regular this compound dosing, affecting approximately 5-45% of treated individuals depending on the population and assessment method used [1]. This variability has profound clinical implications, as patients classified as this compound-resistant face a 2-3 times higher risk of experiencing major adverse cardiovascular events compared with this compound-responsive patients [2].

The biological mechanisms underlying variable this compound response are multifactorial, involving both genetic and acquired factors. While this compound's primary mechanism of action involves irreversible acetylation of cyclooxygenase-1 (COX-1), thereby inhibiting thromboxane A2 production, recent evidence suggests this compound has additional dose-independent effects on platelet transcriptomics that may counteract its antiplatelet effects [3]. Beyond its cardiovascular applications, emerging research has revealed that this compound's inhibition of platelet thromboxane A2 also plays a role in enhancing T cell-mediated immunity against cancer metastasis, highlighting the diverse physiological impacts of this compound therapy [4]. These complexities underscore the importance of reliable platelet function assessment methods for both clinical management and research applications in drug development.

Platelet Function Testing Methodologies

Major Testing Platforms

Multiple methodologies have been developed to assess platelet function and this compound response, each with distinct technical approaches, advantages, and limitations. Light transmission aggregometry (LTA) remains the historical gold standard for platelet function assessment and is particularly valued in research settings for its comprehensive profiling capabilities [5]. This method measures the increase in light transmission through platelet-rich plasma (PRP) as platelets aggregate in response to specific agonists such as arachidonic acid (AA), adenosine diphosphate (ADP), collagen, or epinephrine. The maximum amplitude (MA) of aggregation is typically recorded as the primary outcome measure, with established cutoffs for defining adequate this compound response [6] [5].

VerifyNow has emerged as a popular point-of-care system that utilizes turbidimetric-based optical detection to measure platelet aggregation in whole blood [1]. This system employs cartridges specifically designed for this compound response assessment that contain arachidonic acid as an agonist. The results are reported in This compound Reaction Units (ARU), with values ≥550 indicating this compound resistance and 350-549 ARU representing the therapeutic range for effective platelet inhibition [2]. The key advantage of VerifyNow lies in its simplicity and rapid turnaround time, requiring minimal technical expertise and no sample processing, making it suitable for both clinical and research settings [1] [5].

Other notable methodologies include whole blood aggregometry (WBA), which measures electrical impedance changes as platelets aggregate between electrodes in response to agonists, and enzyme-linked immunosorbent assay (ELISA)-based methods such as the AspirinWorks test, which quantifies urinary 11-dehydrothromboxane B2, a stable metabolite of thromboxane A2 [5]. The platelet function analyzer (PFA-200) simulates high shear stress conditions by measuring the time required to occlude an aperture in a collagen-coated membrane, while thromboelastography with platelet mapping (TEG) assesses the contribution of platelets to clot formation and stability under low shear conditions [1].

Comparative Method Characteristics

Table 1: Comparison of Major Platelet Function Testing Methodologies

Method Sample Type Agonists Key Output Parameters Turnaround Time Key Advantages Key Limitations
Light Transmission Aggregometry (LTA) Platelet-rich plasma AA, ADP, collagen, epinephrine Maximum aggregation (%) 2-3 hours Comprehensive profiling; gold standard status Labor-intensive; requires technical expertise
VerifyNow Whole blood Arachidonic acid This compound Reaction Units (ARU) <30 minutes Point-of-care; minimal processing; standardized Limited agonist options; cost per test
Whole Blood Aggregometry (WBA) Whole blood ADP, collagen Impedance (ohms) 1-2 hours Preserves native platelet environment; no processing required Less standardized; variable reference ranges
AspirinWorks Urine N/A 11-dehydrothromboxane B2 (pg/mg creatinine) Several hours In vivo TXA2 production measure; not affected by blood draws Confounded by non-platelet TXA2 sources
Platelet Function Analyzer (PFA-200) Whole blood Collagen/EPI or collagen/ADP Closure time (seconds) <30 minutes High shear conditions; simulates primary hemostasis Affected by von Willebrand factor and hematocrit

Recent comparative studies have demonstrated variable agreement between these different testing platforms, with concordance rates ranging from 35% to 75% depending on the specific methods being compared [5]. A study directly comparing LTA and VerifyNow for this compound response assessment found approximately 75% agreement between the methods, highlighting the importance of consistent methodology selection in both research and clinical settings [5]. Another study comparing four different platelet function tests in neuroendovascular patients found that while results from VerifyNow, LTA, and other methods were correlated, they were not interchangeable, with each method providing unique information about different aspects of platelet function [6].

Experimental Protocols

Light Transmission Aggregometry (LTA) for this compound Response

Principle: LTA measures the increase in light transmission through platelet-rich plasma (PRP) as platelets aggregate in response to specific agonists. The degree of aggregation is quantified as percentage of maximum aggregation, with arachidonic acid-induced aggregation specifically assessing the COX-1 pathway inhibited by this compound [1] [5].

Materials and Reagents:

  • Vacutainer tubes containing 3.2% buffered sodium citrate
  • Centrifuge with swinging bucket rotor
  • Platelet aggregometer (e.g., Helena AggRAM, Chrono-log)
  • Arachidonic acid (500 μM final concentration)
  • ADP (5 μM and 20 μM for optional P2Y12 inhibition assessment)
  • Collagen (1-5 μg/mL for optional additional assessment)
  • Siliconized glass cuvettes and stir bars
  • Physiological saline (0.9% NaCl)

Procedure:

  • Sample Collection: Collect venous blood into 3.2% buffered sodium citrate tubes (1:9 citrate:blood ratio) using a 21-gauge or larger needle. Gently invert tubes 3-5 times to ensure proper mixing without bubble formation.
  • PRP Preparation: Centrifuge blood at 150 × g for 10 minutes at room temperature (15-25°C). Carefully transfer the upper PRP layer to a polypropylene tube using a plastic pipette, avoiding aspiration of red or white blood cells.
  • Platelet-Poor Plasma (PPP) Preparation: Recentrifuge the remaining blood at 1500 × g for 15 minutes at room temperature. Transfer the resulting PPP to a separate tube.
  • Platelet Counting: Determine platelet count in PRP using an automated hematology analyzer. Adjust platelet count to 200-250 × 10^9/L using autologous PPP if necessary.
  • Instrument Calibration: Set 0% aggregation baseline using PRP and 100% aggregation using PPP in the aggregometer according to manufacturer instructions.
  • Aggregation Testing:
    • Pipette 450 μL of PRP into a pre-warmed cuvette containing a stir bar
    • Add 50 μL of arachidonic acid solution (500 μM final concentration)
    • Record aggregation for 5-6 minutes at constant stirring (800-1000 rpm)
    • Measure maximum amplitude (MA) of aggregation as percentage
  • Interpretation: this compound response is typically defined as ≤20% aggregation with arachidonic acid stimulation. Values >20% but ≤26% may be considered near optimal inhibition, while values >26% suggest inadequate COX-1 inhibition [5].

Quality Control:

  • Process samples within 2-4 hours of collection
  • Maintain consistent temperature (22±2°C) throughout processing
  • Include control samples from known this compound-free and this compound-treated individuals
  • Verify instrument performance with quality control materials according to manufacturer recommendations
VerifyNow this compound Assay Protocol

Principle: The VerifyNow system measures platelet aggregation by detecting increases in light transmission through whole blood as platelets agglutinate fibrinogen-coated beads in response to arachidonic acid stimulation [1] [2].

Materials and Reagents:

  • VerifyNow this compound Test Cartridges
  • 3.2% sodium citrate blood collection tubes
  • VerifyNow Instrument
  • Pipettes and tips

Procedure:

  • Sample Collection: Draw blood into 3.2% buffered sodium citrate tubes, filling completely to ensure proper blood:anticoagulant ratio. Gently invert tubes 3-5 times immediately after collection.
  • Sample Handling: Maintain samples at room temperature (15-25°C) and test within 3 hours of collection. Do not refrigerate or use pneumatic tube systems for transport.
  • Instrument Preparation: Ensure VerifyNow instrument is powered on and passed self-check procedures. Verify cartridge storage temperature is maintained at 2-8°C before use.
  • Testing Procedure:
    • Gently invert blood sample tube 3-5 times immediately before testing
    • Pipette approximately 1.5 mL of blood into a transfer tube
    • Insert VerifyNow this compound Test cartridge into instrument slot
    • Pour blood from transfer tube into cartridge reservoir
    • Initiate test within 10 minutes of pouring blood into cartridge
  • Result Interpretation:
    • Results are automatically displayed as this compound Reaction Units (ARU) after approximately 3-5 minutes
    • Therapeutic range: 350-549 ARU
    • This compound resistance: ≥550 ARU [2]

Quality Assurance:

  • Do not use samples from patients receiving glycoprotein IIb/IIIa inhibitors within 48 hours (tirofiban, eptifibatide) or 2 weeks (abciximab)
  • Reject clotted, hemolyzed, or heparin-contaminated specimens
  • Ensure platelet counts >92,000/μL and hematocrit between 29-56% for valid results
  • Follow manufacturer recommendations for daily quality control procedures

Clinical Interpretation & Applications

Interpretation of Results and Clinical Decision-Making

The interpretation of platelet function tests requires understanding of the established cutoffs for each methodology and their clinical implications. For the VerifyNow this compound Test, results are categorized as follows: therapeutic response (350-549 ARU), indicating adequate platelet inhibition; This compound resistance (≥550 ARU), suggesting insufficient pharmacologic effect; and potentially increased bleeding risk (<350 ARU), indicating very strong platelet inhibition [2]. For LTA using arachidonic acid as agonist, <20% maximum aggregation typically defines this compound responsiveness, while values >20-26% represent a gray zone of intermediate response, and >26% indicates probable this compound resistance [5].

Clinical studies have demonstrated that This compound resistance prevalence varies significantly by patient population. In a study of HeartMate 3 left ventricular assist device recipients, 40.6% of patients were initially classified as this compound-resistant using VerifyNow (ARU ≥550), with 28.6% remaining resistant at subsequent testing, though this was not associated with increased hemocompatibility-related adverse events in this specific population [1]. This highlights the importance of context-specific interpretation of platelet function test results, as the clinical implications of this compound resistance may differ across patient populations.

Table 2: Clinical Studies of this compound Response Variability and Test Performance

Study Population Testing Method This compound Resistance Prevalence Clinical Correlations Reference
HM3 LVAD Recipients (n=32) VerifyNow (ARU ≥550) 40.6% at first follow-up, 28.6% at second follow-up No significant difference in HRAEs between responders and non-responders [1]
Neuroendovascular Patients (n=124) Multiple methods (LTA, VerifyNow) Variable by method Changes over time observed in PRU, %inhibition, and APAL values [6]
General Testing Population VerifyNow (ARU ≥550) Up to 25% 2-3x higher risk of major cardiovascular events [2]
Diabetes Patients Platelet transcriptomics Dose-independent effects Correlation with platelet function measures [3]
Applications in Clinical Research and Drug Development

Platelet function testing plays several crucial roles in pharmaceutical research and clinical trial design. These assays are essential for dose-finding studies of new antiplatelet agents, assessment of drug-drug interactions, and evaluation of individual response variability to investigational compounds. The recent discovery that this compound exerts dose-independent effects on platelet gene expression that correlate with platelet function highlights the potential for integrating transcriptomic approaches with traditional platelet function assessment in early drug development [3].

In cardiovascular device trials, particularly those involving left ventricular assist devices or stents, platelet function testing provides critical safety data on thrombotic and bleeding risks. The finding that this compound may have limited impact on hemocompatibility-related adverse events in HeartMate 3 LVAD recipients suggests potential for refining antithrombotic regimens in device-specific contexts [1]. Additionally, the emerging role of This compound in oncology, particularly its anti-metastatic effects mediated through inhibition of platelet TXA2 suppression of T cell immunity, opens new avenues for research into antiplatelet agents as cancer therapeutics [4].

Technical Considerations & Limitations

Pre-analytical Variables

Numerous pre-analytical factors significantly impact platelet function test results, requiring strict standardization for reliable outcomes. Sample collection techniques must utilize 21-gauge or larger needles with minimal venipuncture trauma to avoid platelet activation. The choice of anticoagulant is critical, with 3.2% buffered sodium citrate being standard for most aggregometry methods. Time to testing represents another crucial variable, with most methods requiring analysis within 2-4 hours of collection, though specific requirements vary by methodology [2].

Patient-related factors also substantially influence test results. Concomitant medications including non-steroidal anti-inflammatory drugs (NSAIDs), particularly those inhibiting COX-1, glycoprotein IIb/IIIa inhibitors, and P2Y12 inhibitors can interfere with test results [2]. Hematologic parameters including platelet count (<92,000/μL or >450,000/μL) and hematocrit (<29% or >56%) may produce unreliable results in some assay systems [2]. Recent food intake, particularly foods containing salicylates or other platelet-active compounds, should be documented and standardized when possible.

Assay Limitations and Method-Specific Considerations

Each platelet function methodology carries distinct limitations that must be considered in both research and potential clinical applications. LTA, despite its gold standard status, is labor-intensive, requires significant technical expertise, and may exclude giant or hyperactive platelets during PRP preparation [5]. VerifyNow, while offering excellent standardization and convenience, provides limited mechanistic information compared to comprehensive LTA profiling and represents a significant per-test cost [1] [5].

The significant methodological variability in results and interpretation between different testing platforms presents challenges for both clinical management and research comparisons. Studies have demonstrated agreement rates as low as 35-45% between some methodologies, particularly when comparing different technological approaches such as LTA versus ELISA-based urinary thromboxane metabolite detection [5]. This underscores the importance of consistent methodology within research studies and cautions against direct comparison of results obtained using different testing platforms.

Workflow and Signaling Pathway Diagrams

Platelet Function Testing Workflow

G Platelet Function Testing Workflow Start Patient Preparation & Sample Collection A Blood Collection 3.2% Sodium Citrate Tube Start->A B Gentle Inversion (3-5 times) A->B C Transport at Room Temperature B->C D Sample Processing (Within 2-4 hours) C->D MethodSelection Method Selection D->MethodSelection LTA Light Transmission Aggregometry MethodSelection->LTA Comprehensive Analysis VerifyNow VerifyNow System MethodSelection->VerifyNow Point-of-Care Testing OtherMethods Other Methods (WBA, PFA-200, TEG) MethodSelection->OtherMethods Specialized Applications LTASteps LTA Procedure LTA->LTASteps VNSteps VerifyNow Procedure VerifyNow->VNSteps Results Result Interpretation & Reporting OtherMethods->Results Method-Specific Protocols LTA1 Centrifuge at 150×g for 10 min LTASteps->LTA1 LTA2 Prepare PRP LTA1->LTA2 LTA3 Centrifuge at 1500×g for 15 min LTA2->LTA3 LTA4 Prepare PPP LTA3->LTA4 LTA5 Adjust Platelet Count LTA4->LTA5 LTA6 Perform Aggregometry with Agonists LTA5->LTA6 LTA6->Results VN1 Pipette Blood into Transfer Tube VNSteps->VN1 VN2 Insert Test Cartridge VN1->VN2 VN3 Pour Blood into Reservoir VN2->VN3 VN4 Initiate Test VN3->VN4 VN4->Results End Clinical Decision or Research Analysis Results->End

This compound Signaling Pathway and Testing Principles

G This compound Mechanism and Assessment Methods This compound This compound Administration Subgraph1 Cellular Mechanism This compound->Subgraph1 COX1 COX-1 Enzyme Inhibition (Irreversible Acetylation) Subgraph1->COX1 TXA2 Reduced Thromboxane A2 Production COX1->TXA2 PlateletActivation Inhibition of Platelet Activation & Aggregation TXA2->PlateletActivation Subgraph2 Platelet Function Assessment Methods PlateletActivation->Subgraph2 LTA LTA: Arachidonic Acid-Induced Aggregation Measurement Subgraph2->LTA VerifyNow VerifyNow: ARU Measurement via AA-Induced Aggregation LTA->VerifyNow Subgraph3 Clinical Implications LTA->Subgraph3 ≤20% Aggregation = Responsive UrinaryTX Urinary 11-dehydro-TXB2 (Thromboxane Metabolite) VerifyNow->UrinaryTX VerifyNow->Subgraph3 ARU <550 = Therapeutic Transcriptomic Transcriptomic Analysis (Research Setting) UrinaryTX->Transcriptomic UrinaryTX->Subgraph3 <1500 pg/mg = Responsive CardioProtection Cardiovascular Protection Reduced Thrombotic Events Subgraph3->CardioProtection CancerMetastasis Reduced Cancer Metastasis via Enhanced T-cell Immunity CardioProtection->CancerMetastasis Resistance This compound Resistance Increased Cardiovascular Risk CancerMetastasis->Resistance

Conclusion

Platelet function testing for this compound response assessment provides valuable insights for both clinical management and pharmaceutical research. The methodological diversity available—from traditional LTA to modern point-of-care systems like VerifyNow—offers flexibility for different research and clinical applications, though standardization remains challenging. Understanding the technical considerations and limitations of each method is essential for appropriate implementation and interpretation. Emerging applications in oncology research, particularly regarding this compound's anti-metastatic effects through modulation of platelet-T cell interactions, represent promising new directions for this established methodology. As research continues to elucidate the complex mechanisms underlying variable this compound response, platelet function testing will remain an essential tool for optimizing antiplatelet therapy across diverse patient populations.

References

Comprehensive Application Notes and Protocols: Urinary Thromboxane Measurement in Aspirin Pharmacodynamics Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Basis

Aspirin's Mechanism of Action and Thromboxane Pathway

This compound (acetylsalicylic acid) exerts its antiplatelet effects primarily through irreversible acetylation of cyclooxygenase-1 (COX-1) enzyme in platelets, which significantly reduces the synthesis of thromboxane A2 (TXA2), a potent promoter of platelet aggregation and vasoconstriction [1]. As TXA2 is highly chemically unstable with a half-life of approximately 30 seconds in aqueous solution, it rapidly hydrolyzes to the stable but inactive metabolite thromboxane B2 (TXB2) [2]. This biochemical characteristic presents significant challenges for direct measurement in biological systems, necessitating the use of stable metabolites as surrogate markers. The irreversible nature of this compound's inhibition of platelet COX-1 is particularly important pharmacologically, as platelets lack nuclei and cannot synthesize new enzyme, meaning the antiplatelet effect persists for the lifetime of the platelet (7-10 days) [1].

The measurement of thromboxane generation provides crucial insights into this compound's pharmacodynamic effects beyond what can be determined from plasma salicylic acid concentrations alone [3]. Research has demonstrated that the relationship between this compound dose, plasma concentration, and thromboxane suppression is nonlinear, with near-complete suppression of TXA2-dependent platelet aggregation requiring >97% inhibition of thromboxane biosynthesis [2]. This profound suppression is necessary because even small amounts of TXA2 can potently activate platelets, highlighting the critical importance of sensitive and specific assays for quantifying thromboxane production in both clinical and research settings.

Thromboxane Biomarkers in this compound Pharmacodynamics

Two primary analytical approaches have been developed to assess thromboxane biosynthesis in the context of this compound pharmacodynamics:

  • Serum TXB2 Measurement: This ex vivo approach measures the capacity of platelets to synthesize TXB2 during whole blood clotting, serving as an index of maximal platelet COX-1 activity [2]. The assay reflects the degree of COX-1 inhibition achieved by this compound treatment and is particularly useful for assessing the completeness of enzyme inhibition.

  • Urinary Thromboxane Metabolites: This non-invasive in vivo approach quantifies the enzymatic metabolites of TXB2, primarily 11-dehydro-TXB2 and 2,3-dinor-TXB2, which provide an integrated measure of actual thromboxane production in the body [2] [4]. These metabolites represent systemic TXA2 biosynthesis and are particularly valuable for monitoring the biological effectiveness of this compound therapy in real-world conditions.

Table 1: Comparison of Primary Thromboxane Biomarkers in this compound Pharmacodynamics

Biomarker Biological Significance Measurement Context Advantages Limitations
Serum TXB2 Maximal platelet COX-1 capacity Ex vivo Standardized conditions, high throughput Does not reflect extra-platelet sources
Urinary 11-dehydro-TXB2 Integrated systemic TXA2 production In vivo Non-invasive, reflects actual production Requires normalization to creatinine
Urinary 2,3-dinor-TXB2 Integrated systemic TXA2 production In vivo Non-invasive, correlates with platelet activation More complex sample processing

Analytical Methodologies

Urinary Thromboxane Metabolites

The measurement of urinary thromboxane metabolites provides a non-invasive approach to monitoring systemic TXA2 production in vivo. The two primary metabolites measured are 11-dehydro-TXB2 and 2,3-dinor-TXB2, both of which have been validated as quantitative indices of thromboxane biosynthesis [2]. These metabolites are formed through distinct enzymatic pathways: 11-dehydro-TXB2 results from dehydrogenation of the hemiacetal alcohol group at C-11, while 2,3-dinor-TXB2 is formed through beta-oxidation [4]. Importantly, research has demonstrated that the fractional excretion of both metabolites is independent of the rate of TXB2 infusion over a 50-fold dose range, averaging 6.0-7.0%, establishing their reliability as quantitative biomarkers [4].

The analytical techniques for measuring these metabolites have evolved significantly, with current gold-standard methods utilizing liquid chromatography-mass spectrometry (LC-MS/MS) for superior specificity and sensitivity [2]. Earlier methodologies employed gas chromatography-mass spectrometry (GC-MS), which provided excellent sensitivity but required more extensive sample preparation [4]. For higher-throughput clinical applications, enzyme immunoassays (EIA) have been developed and validated against mass spectrometry methods, though with potentially lower specificity due to antibody cross-reactivity [2]. Proper sample handling is critical for accurate measurement, with recommendations including acidification of urine to pH 4-5 and addition of antioxidant preservatives to prevent ex vivo autoxidation of related eicosanoids during storage.

Serum Thromboxane B2 Measurement

The serum TXB2 assay measures the capacity of platelets to generate thromboxane during whole blood clotting, providing an index of COX-1 activity that reflects the extent of this compound-induced enzyme inhibition [2]. This method involves allowing blood to clot at 37°C for a standardized period (typically 30-60 minutes), during which thrombin generation activates platelets and triggers the release of arachidonic acid, which is converted to TXA2 by any remaining non-acetylated COX-1 [2]. The resulting TXB2 concentration in serum thus reflects the degree of COX-1 inhibition achieved by this compound therapy.

The analytical methodology for serum TXB2 quantification typically employs enzyme immunoassay (EIA) or radioimmunoassay (RIA) techniques, which have been adequately validated for this specific application [2]. These methods benefit from standardized sample collection and processing protocols, with typical reference values in this compound-naive individuals ranging from 100-300 ng/mL during 1-hour clotting at 37°C [2]. In contrast, effective this compound therapy (81 mg/day) typically reduces serum TXB2 levels to <10 ng/mL, representing >95% inhibition of COX-1 activity [3]. The critical consideration in this assay is the standardization of clotting conditions, as both time and temperature significantly impact the measured TXB2 values.

Table 2: Methodological Comparison for Thromboxane Biomarker Analysis

Parameter Urinary Metabolites (11-dehydro-TXB2) Serum TXB2
Sample Type Urine Blood (serum)
Measurement In vivo TXA2 production Ex vivo platelet capacity
Primary Technique LC-MS/MS, EIA EIA, RIA
Sample Processing Solid-phase extraction Protein precipitation
Sensitivity 1-5 pg/mL 5-10 pg/mL
Inter-individual Variability 15-25% CV 10-20% CV
Impact of Renal Function Requires creatinine correction Not applicable

Experimental Protocols

Protocol for Urinary 11-dehydro-TXB2 Measurement by LC-MS/MS

Principle: This method quantifies 11-dehydro-TXB2, a major enzymatic metabolite of TXA2, in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standard for precise quantification.

Sample Collection and Storage:

  • Collect spot urine samples or 24-hour urine collections in containers with antioxidant preservatives (0.1% butylated hydroxytoluene)
  • Adjust pH to 4-5 using hydrochloric acid to prevent degradation
  • Centrifuge at 2,000 × g for 10 minutes to remove particulate matter
  • Aliquot supernatant and store at -80°C until analysis; avoid freeze-thaw cycles

Sample Preparation:

  • Thaw urine samples on ice and centrifuge at 10,000 × g for 5 minutes
  • Add internal standard (deuterated 11-dehydro-TXB2-d4) to 1 mL of urine supernatant
  • Acidify sample to pH 3.5 with formic acid and apply to C18 solid-phase extraction cartridge
  • Wash with 10 mL water followed by 10 mL hexane
  • Elute with 5 mL ethyl acetate:hexane (50:50, v/v)
  • Evaporate eluent under nitrogen stream and reconstitute in 100 μL mobile phase

LC-MS/MS Analysis:

  • Chromatography: Reverse-phase C18 column (100 × 2.1 mm, 1.7 μm)
  • Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid
  • Gradient: 20% B to 90% B over 10 minutes, hold for 2 minutes
  • Flow Rate: 0.3 mL/min
  • Mass Spectrometry: Negative electrospray ionization (ESI-)
  • MRM Transitions: 11-dehydro-TXB2: 367→161; Internal standard: 371→165
  • Quantification: Peak area ratio of analyte to internal standard using calibration curve (1-500 pg/mL)

Data Analysis:

  • Normalize urinary 11-dehydro-TXB2 concentration to urinary creatinine
  • Express results as pg/mg creatinine for spot urine or pg/24h for timed collections
  • Reference Range: Healthy individuals typically exhibit 11-dehydro-TXB2 excretion of 500-1500 pg/mg creatinine
Protocol for Serum TXB2 Measurement by Enzyme Immunoassay

Principle: This method measures the capacity of platelets to synthesize TXB2 during whole blood clotting, providing an index of COX-1 activity and the extent of this compound-induced inhibition.

Blood Collection and Serum Preparation:

  • Collect venous blood into plain glass tubes (no anticoagulant)
  • Incubate samples at 37°C for 60 minutes to allow complete clotting
  • Centrifuge at 1,500 × g for 10 minutes to separate serum
  • Aliquot serum and store at -80°C until analysis

EIA Procedure:

  • Prepare TXB2 standards in EIA buffer (0-1000 pg/well)
  • Add 50 μL of standard or sample (appropriately diluted) to antibody-coated wells
  • Add 50 μL of TXB2-acetylcholinesterase conjugate to each well
  • Incubate for 18 hours at 4°C with gentle shaking
  • Wash plates 5 times with wash buffer
  • Add 200 μL of Ellman's reagent to each well
  • Incubate for 60-90 minutes with gentle shaking
  • Measure absorbance at 412 nm

Data Calculation:

  • Generate standard curve using 4-parameter logistic fit
  • Calculate TXB2 concentration in samples from standard curve
  • Typical performance characteristics: Assay sensitivity: 1-5 pg/mL; Inter-assay CV: <12%

Quality Control:

  • Include quality control samples at low, medium, and high concentrations
  • Ensure values fall within established ranges
  • For this compound-treated subjects, expected serum TXB2 is <10 ng/mL representing >95% inhibition

Data Interpretation and Pharmacodynamic Relationships

Relationship Between Plasma Salicylic Acid and Thromboxane Suppression

Research has established a nonlinear relationship between plasma salicylic acid concentrations and thromboxane suppression, with a ceiling effect observed at higher concentrations [3]. A study examining this compound pharmacokinetics and pharmacodynamics through pregnancy found a strong association between plasma salicylic acid exposure (area under the curve 0-6 hours post-dose) and urinary thromboxane suppression (B=−3.12 (−5.38 - −1.04), p=0.006) [3]. Similarly, there was a significant relationship between urinary thromboxane suppression and platelet inhibition as measured by PFA-100 closure time (−0.23 (−0.31 - −0.14), p<0.001) [3]. These findings demonstrate that plasma salicylic acid concentrations directly influence the degree of thromboxane suppression, which in turn affects platelet function.

Individual factors significantly modify the relationship between this compound dose and thromboxane suppression. Body mass index (BMI) has been identified as a key covariate, with baseline obesity and current BMI as a continuous measure both negatively associated with log-adjusted peak salicylic acid concentration and plasma salicylic acid AUC0-6 [3]. This helps explain the significant interindividual variability observed in response to standard this compound dosing (81 mg daily), with up to 30% of high-risk patients experiencing preeclampsia despite this compound use [3]. These findings suggest that dose modification based on individual factors such as BMI may be necessary to achieve optimal antiplatelet effect.

Clinical and Research Applications

Measurement of thromboxane biosynthesis has proven invaluable in multiple clinical and research contexts:

  • Assessment of this compound Responsiveness: Persistent thromboxane generation despite this compound therapy may identify patients with inadequate platelet inhibition, potentially due to pharmacokinetic factors, increased platelet turnover, or extra-platelet sources of TXA2 [2].

  • Dosing Optimization Studies: Research has demonstrated that dose modification based on individual factors such as weight, diabetes, and BMI may help achieve optimal this compound response [3]. The finding that pregnancy alters this compound pharmacokinetics highlights the need for condition-specific dosing regimens.

  • Drug-Drug Interactions: Thromboxane measurement can identify pharmacological interactions that affect this compound's antiplatelet efficacy, such as concomitant NSAID use that may compete for COX-1 acetylation sites.

Table 3: Quantitative Relationships in this compound Pharmacodynamics from Clinical Studies

Parameter First Trimester Third Trimester Statistical Significance Clinical Implications
Peak Salicylic Acid (Cmax) Higher Trend to lower (p=0.08) Marginal Possible need for dose adjustment
BMI Effect on AUC0-6 -0.25 (-0.45 – 0.05), p=0.02 -0.04 (-0.07 - −0.01), p=0.008 Significant Obesity reduces this compound exposure
Urinary TX Suppression Significant decrease 2-4 weeks post-initiation Maintained suppression p=0.006 vs. plasma concentration Confirms sustained pharmacodynamic effect
PFA-100 Closure Time Increased with TX suppression Consistent relationship p<0.001 Functional correlation with TX suppression

Applications and Limitations

Clinical Research Applications

Urinary thromboxane measurement has been extensively used to evaluate this compound efficacy across various clinical contexts. In cardiovascular disease prevention, monitoring urinary 11-dehydro-TXB2 has helped identify patients with persistent thromboxane biosynthesis despite this compound therapy, which may be associated with increased cardiovascular risk [2]. In obstetric pharmacology, research has applied these measurements to understand the pharmacokinetic and pharmacodynamic changes occurring during pregnancy, revealing significant interindividual variability in plasma salicylic acid levels following 81mg this compound that is partially explained by BMI [3]. This approach has also been valuable in dose-finding studies, demonstrating that urinary thromboxane suppression reaches a maximum at doses between 75-100 mg daily in most individuals, with little additional benefit at higher doses.

Additional research applications include:

  • Drug interaction studies to evaluate interference with this compound's antiplatelet effect
  • Comparative effectiveness research between different this compound formulations
  • Identifying biological determinants of variable this compound response
  • Monitoring adherence to antiplatelet therapy
Limitations and Considerations

While urinary thromboxane metabolites provide valuable information, several methodological considerations are essential for proper interpretation:

  • Renal Function Impact: Impaired kidney function can affect metabolite excretion, necessitating normalization to urinary creatinine and cautious interpretation in severe renal impairment [2].

  • Extra-Platelet Sources: While platelets are the primary source of TXA2, approximately 20-30% of urinary 11-dehydro-TXB2 may originate from extra-platelet sources such as monocytes/macrophages, particularly in inflammatory states [2].

  • Pre-analytical Variables: Diet, exercise, and circadian rhythms can influence thromboxane metabolite excretion, requiring standardized collection conditions when possible [4].

  • Analytical Specificity: Immunoassays may exhibit cross-reactivity with structurally related eicosanoids, potentially overestimating true thromboxane metabolite levels [2].

The following diagram illustrates the complete experimental workflow for assessing this compound pharmacodynamics through thromboxane measurement:

G This compound Pharmacodynamics Assessment Workflow Start Study Protocol Initiation Dosing This compound Administration (81 mg non-enteric coated) Start->Dosing PK_Blood Plasma Sampling: Pre-dose, 30min, 1-6hr hourly Dosing->PK_Blood Urine_Collect Urine Collection: Spot or 24-hour Dosing->Urine_Collect Serum_Prep Serum Preparation: 37°C for 60min clotting PK_Blood->Serum_Prep Sample_Process Sample Processing: SPE for urine Protein precipitation for serum Urine_Collect->Sample_Process Serum_Prep->Sample_Process LC_MS LC-MS/MS Analysis: MRM: 367→161 (11-dehydro-TXB2) Sample_Process->LC_MS Urine samples EIA EIA Analysis: Standard curve quantification Sample_Process->EIA Serum samples Data_Norm Data Normalization: Urinary creatinine correction LC_MS->Data_Norm EIA->Data_Norm PD_Analysis Pharmacodynamic Analysis: TX suppression vs. plasma concentration Data_Norm->PD_Analysis Results Results Interpretation: Individual covariates assessment PD_Analysis->Results

Conclusion

The measurement of thromboxane biosynthesis, particularly through urinary metabolite quantification, provides crucial insights into this compound's pharmacodynamic effects beyond plasma drug concentrations. These methods have revealed significant interindividual variability in this compound response, influenced by factors such as BMI, diabetes, and pregnancy status [3]. The strong association between plasma salicylic acid exposure, thromboxane suppression, and platelet inhibition supports the use of these biomarkers for personalized this compound dosing strategies in both clinical practice and research settings.

Future directions include further standardization of analytical methods, establishment of population-specific reference ranges, and prospective validation of thromboxane-directed dosing algorithms. The integration of these pharmacodynamic assessments with pharmacokinetic data and clinical outcomes will continue to enhance our understanding of this compound pharmacology and optimize its use for cardiovascular and obstetric prevention.

References

aspirin desensitization protocol aspirin-exacerbated respiratory disease

Author: Smolecule Technical Support Team. Date: February 2026

Pathophysiology and Rationale for Aspirin Desensitization

This compound-Exacerbated Respiratory Disease (AERD), also termed NSAID-Exacerbated Respiratory Disease (N-ERD), is a chronic condition characterized by the triad of asthma, chronic rhinosinusitis with nasal polyps (CRSwNP), and respiratory reactions to COX-1 inhibiting NSAIDs [1] [2]. The disease is driven by a complex dysregulation of arachidonic acid metabolism and innate immune cells.

The pathogenesis involves a distinct imbalance in lipid mediators. There is a marked overproduction of cysteinyl leukotrienes (cysLTs), such as LTE4, and prostaglandin D2 (PGD2), coupled with a relative deficiency of anti-inflammatory prostaglandin E2 (PGE2) [1] [2] [3]. This imbalance promotes intense eosinophilic and mast cell-driven inflammation in the respiratory mucosa [1]. When a COX-1 inhibitor like this compound is ingested, it abruptly shuts down the production of PGE2, which normally exerts a calming effect on mast cells and inhibits 5-lipoxygenase. This loss of restraint triggers the uncontrolled release of cysLTs and other mediators from mast cells, leading to the acute respiratory symptoms observed in reactions [3].

This compound desensitization involves the repeated, controlled administration of increasing doses of this compound. This process induces a temporary state of tolerance, allowing the patient to subsequently take high-dose this compound daily. The precise mechanism is not fully understood but is thought to involve reduced reactivity of mast cells and a possible downregulation of cysLT receptors, thereby blunting the inflammatory cascade [3] [4].

Standardized this compound Desensitization Protocol

The following section outlines a detailed, clinically-applied protocol for this compound desensitization. This procedure must be conducted under close medical supervision in a setting equipped to manage severe hypersensitivity reactions.

Patient Selection and Pre-Desensitization Requirements
  • Indications: The procedure is recommended for patients with a confirmed AERD diagnosis who have uncontrolled respiratory symptoms despite standard therapy (e.g., corticosteroids, sinus surgery), or for those who require this compound or NSAIDs for other medical conditions (e.g., cardiovascular disease) [5] [4].
  • Contraindications: The procedure is not recommended for pregnant individuals. It should be used with caution in patients with active peptic ulcer disease, bleeding disorders, or uncontrolled asthma [5].
  • Pre-treatment: To mitigate reaction severity, some protocols pre-treat patients with montelukast, a leukotriene receptor antagonist [5]. Patients should have their underlying asthma and sinus disease optimally controlled prior to the procedure.
One-Day, Ambulatory Desensitization Protocol

This protocol, based on the practice of Brigham and Women's Hospital, is typically completed in an outpatient clinic over one day [5]. The table below outlines a representative dosing schedule.

Table: Sample One-Day Oral this compound Desensitization Protocol

Time (Interval) Cumulative Time (Hours:Minutes) This compound Dose (mg) Cumulative Dose (mg)
Start 0:00 20 20
1.5 - 3 hours 1:30 - 3:00 40 60
1.5 - 3 hours 3:00 - 6:00 75 135
1.5 - 3 hours 4:30 - 9:00 100 235
1.5 - 3 hours 6:00 - 12:00 150 385
1.5 - 3 hours 7:30 - 15:00 325 710
Monitoring and Reaction Management
  • Vital Signs & Lung Function: Patients are closely monitored. Forced Expiratory Volume in 1 second (FEV1) is measured regularly (e.g., before each dose) to objectively assess for bronchoconstriction [5].
  • Expected Symptoms: Most patients will experience transient respiratory symptoms such as nasal congestion, rhinorrhea, wheezing, or chest tightness [5].
  • Managing Reactions: If a reaction occurs, the provoking dose is repeated after the patient stabilizes. Symptoms are typically treated with short-acting bronchodilators (e.g., albuterol) for bronchospasm and may require antihistamines or supplemental oxygen. The desensitization is considered successful once a full dose of 325 mg this compound is tolerated without a significant reaction [5].
Maintenance Therapy (this compound Treatment After Desensitization - ATAD)

Following successful desensitization, patients begin daily high-dose this compound to maintain the desensitized state. Common maintenance doses range from 325 mg to 650 mg twice daily [5] [6]. Long-term therapy requires management of potential side effects, primarily gastrointestinal (e.g., gastritis, bleeding), often with co-administration of a proton pump inhibitor [5].

Clinical Evidence and Efficacy Data

The clinical benefits of this compound desensitization and subsequent high-dose this compound therapy (ATAD) have been supported by historical observational studies, though a recent high-quality trial has prompted a re-evaluation of its efficacy.

Table: Summary of Key Clinical Outcomes from this compound Desensitization Studies

Study Type Reported Clinical Benefits Limitations & Risks

| Observational Studies & Clinical Experience [5] [6] | • Improved sense of smell • Fewer asthma attacks and sinus infections • Delayed regrowth of nasal polyps • Reduced need for systemic corticosteroids and sinus surgeries | • Open-label design • Potential for placebo effect • Gastrointestinal side effects (e.g., gastritis, bleeding) • Daily pill burden and easy loss of effect if doses are missed | | Randomized Double-Blind Clinical Trial (RDBCT) [7] | In a 2025 trial of 41 CRSwNP patients with asthma and AERD, ATAD (250 mg daily) was not significantly better than placebo in improving SNOT-22, Nasal Polyp Score, or Asthma Control Test scores after 11 months. | • Single-center study • Relatively small sample size • Highlights need for further confirmation in larger trials |

Emerging Insights and Integration with Biologics

The treatment paradigm for AERD is rapidly evolving with the introduction of targeted biologic therapies, necessitating a refined approach to patient management.

Novel Pathophysiological Insights

Recent research using single-cell RNA sequencing has identified new molecular players in AERD. Key findings include:

  • Epithelial and Mast Cell Interactions: The 15-lipoxygenase (15-LO) pathway, encoded by ALOX15, is significantly upregulated in AERD nasal polyps, predominantly in epithelial cells. This leads to elevated levels of 15-oxo-ETE, a lipid mediator that correlates with disease severity [8].
  • Transcriptional Regulation: Transcriptome analysis of nasal polyp epithelial cells has identified DMRT3, a transcription factor, as being significantly upregulated in AERD, suggesting a potential role in polyp development [9].

The diagram below integrates these established and emerging pathways in AERD pathogenesis.

aard_pathway AA Arachidonic Acid PGE2 PGE₂ (Anti-inflammatory) AA->PGE2 COX-1 Pathway LTA4 LTA₄ AA->LTA4 5-LO Pathway ALOX15 15-Lipoxygenase (ALOX15) AA->ALOX15 COX1 COX-1 Inhibitor (e.g., this compound) COX1->PGE2 Inhibits MastCell Mast Cell Degranulation COX1->MastCell Induces PGE2->LTA4 Inhibits 5-LO PGE2->MastCell Inhibits PGD2 PGD₂ (Pro-inflammatory) Inflammation Inflammation (Bronchoconstriction, Nasal Congestion) PGD2->Inflammation CysLTs Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) CysLTs->Inflammation LTA4->CysLTs MastCell->PGD2 MastCell->CysLTs OxoETE 15-oxo-ETE ALOX15->OxoETE OxoETE->Inflammation Correlates with severity DMRT3 Transcription Factor DMRT3 Polyp Nasal Polyp Development DMRT3->Polyp Upregulated in AERD

This compound Desensitization in the Era of Biologics

The advent of biologics targeting type 2 inflammation (e.g., anti-IgE, anti-IL-4Rα, anti-IL-5) has expanded the treatment arsenal for AERD [4]. Key considerations for integrating these therapies include:

  • No Established Superiority: As of now, no phase 3 trials have directly compared this compound desensitization to biologics, and no single biologic is approved specifically for AERD [4].
  • Combination Therapy: Biologics may be used to stabilize patients and facilitate safer this compound desensitization. Some evidence suggests that omalizumab (anti-IgE) can inhibit reactions during the procedure [4].
  • Patient-Centered Decision Making: The choice between this compound desensitization, biologics, or both should be individualized based on factors such as disease severity, comorbidities (e.g., expanding the indication for a biologic), access to treatments, cost, and patient preference [10] [4].

Conclusion and Future Directions

This compound desensitization remains a valuable, mechanistically-driven procedure for the management of AERD. While a recent rigorous clinical trial calls for a critical appraisal of its efficacy versus placebo for sinonasal outcomes, extensive clinical experience supports its role in improving smell, reducing exacerbations, and decreasing the need for surgery and oral corticosteroids. Future research should focus on identifying biomarkers that predict response to this compound therapy versus biologics, optimizing combination treatment strategies, and conducting larger, multi-center trials to definitively establish the position of ATAD in the modern treatment landscape.

References

Prevalence & Risk Factors of Aspirin Resistance

Author: Smolecule Technical Support Team. Date: February 2026

Aspirin resistance is not uncommon, with its prevalence varying significantly across different patient populations and definitions. The tables below summarize key quantitative data and risk factors.

Table 1: Documented Prevalence of Antiplatelet Drug Resistance

Patient Population This compound Resistance Clopidogrel Resistance Notes Source
Primary Ischemic Stroke 4% 30% At time of event, on therapy [1]
Recurrent Ischemic Stroke 13% 38% At time of event, on therapy [1]
General Ischemic Stroke ~25% (up to 40-60%) ~40% Broadly defined in various studies [2] [3]
Patients with Diabetes 20.8% - 2.7x higher than healthy controls [4] [5]
Healthy Controls 7.6% - For comparison [4] [5]

Table 2: Key Demographics and Clinical Risk Factors

Risk Factor Category Specific Factor Association with this compound Resistance
Demographics Female Sex Higher risk ( [3])
Caucasian Ethnicity Higher risk compared to minorities ( [1])
Age ≥ 60 years Higher risk ( [3])
Comorbidities & Lifestyle Diabetes Mellitus (DM) Strongly associated; prothrombotic phenotype ( [4] [5] [3])
Smoking Independent risk factor ( [3])
Hyperlipidemia (HLP) Independent risk factor ( [3])
Biochemical & Metabolic Markers High BMI Key factor; linked to attenuated thromboxane suppression ( [4] [5])
Systemic Inflammation (elevated hs-CRP) Key factor; linked to attenuated thromboxane suppression ( [4] [5])
Elevated HbA1c Independent influencing factor ( [3])
High Platelet Count (PLT > 350 × 10⁹/L) Independent influencing factor ( [3])

Mechanisms and Experimental Analysis

The mechanisms of this compound resistance are multifactorial, involving genetic, cellular, and systemic factors.

1. Key Resistance Mechanisms this compound resistance is broadly categorized as primary (inherent) or secondary (acquired) [2].

  • Primary Resistance: Involves genetic polymorphisms affecting drug metabolism or target receptors (e.g., COX-1 receptor variations) [2].
  • Secondary Resistance: Caused by factors like drug-drug interactions, disease states (e.g., diabetes), accelerated platelet turnover, or poor patient adherence [2].

A central mechanism is inadequate suppression of thromboxane A2 (TxA2) biosynthesis. This can be measured via its stable urinary metabolite, 11-dehydrothromboxane B2 (11dhTxB2). Persistently high levels post-aspirin indicate biochemical resistance, which in conditions like diabetes is linked to metabolic-inflammatory dysregulation (high BMI, hs-CRP) and may reflect significant TxA2 generation from non-platelet sources (e.g., monocytes via COX-2) [4] [5].

Epigenetic regulation is a rapidly advancing field. Non-coding RNAs play crucial roles [2]:

  • miRNAs (e.g., miR-223) can target and modulate the P2Y12 receptor, affecting platelet reactivity.
  • lncRNAs (e.g., MT1P3) can promote platelet hyperreactivity by sponging miRNAs like miR-126, thereby upregulating P2Y12.
  • circRNAs are abundantly expressed in platelets and are under investigation for their roles in resistance.
  • RNA modifications, especially N6-methyladenosine (m6A), influence the stability and function of these non-coding RNAs, adding another layer of regulatory complexity [2].

The diagram below illustrates the interconnected mechanisms and signaling pathways involved in this compound resistance.

G cluster_0 Genetic & Epigenetic Factors cluster_1 Acquired & Systemic Factors cluster_2 Cellular & Biochemical Pathways GeneticPolymorphisms Genetic Polymorphisms (e.g., COX-1, CYP enzymes) COX1Inhibition Inadequate COX-1 Inhibition GeneticPolymorphisms->COX1Inhibition NonCodingRNAs Non-Coding RNAs (miRNAs, lncRNAs, circRNAs) PlateletHyperreactivity Platelet Hyperreactivity NonCodingRNAs->PlateletHyperreactivity RNAModifications RNA Modifications (m6A) RNAModifications->NonCodingRNAs MetabolicInflammation Metabolic-Inflammatory Dysregulation (High BMI, hs-CRP, HOMA-IR) NonPlateletSources Non-Platelet TxA2 Sources (Monocytes, Endothelium) MetabolicInflammation->NonPlateletSources MetabolicInflammation->PlateletHyperreactivity Comorbidities Comorbidities (Diabetes, HLP) Comorbidities->MetabolicInflammation DrugInteractions Drug-Drug Interactions DrugInteractions->COX1Inhibition ThromboxaneBiosynthesis ↑ Thromboxane (TxA2) Biosynthesis NonPlateletSources->ThromboxaneBiosynthesis AspirinResistance AspirinResistance PlateletHyperreactivity->AspirinResistance ThromboxaneBiosynthesis->PlateletHyperreactivity COX1Inhibition->ThromboxaneBiosynthesis OtherActivationPaths Activation of Non-COX-1 Pathways OtherActivationPaths->PlateletHyperreactivity

Experimental Protocols for Detection

Accurate detection is crucial for both clinical management and research. Here are detailed methodologies for key assays.

Protocol 1: Assessing Biochemical Resistance via Urinary 11-dehydrothromboxane B2 (11dhTxB2) This protocol measures total body thromboxane biosynthesis to evaluate this compound's pharmacodynamic effect [4] [5].

  • 1. Subject Preparation: Enroll patients and matched healthy controls. Ensure patients are on a consistent dose of this compound (e.g., 81-100 mg/day) for at least 7 days to achieve steady-state inhibition. Adherence must be verified.
  • 2. Baseline Sample Collection: Collect first-morning void urine samples from all participants before initiating this compound therapy (for a baseline) and after the 7-day intervention.
  • 3. Sample Processing: Centrifuge urine samples at 3,000 rpm for 10 minutes to remove debris. Aliquot the supernatant and store at -80°C until analysis to prevent analyte degradation.
  • 4. Biochemical Analysis: Quantify 11dhTxB2 levels using a validated enzyme immunoassay (EIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Normalize results to urinary creatinine concentration (pg/mg creatinine) to account for renal dilution.
  • 5. Data Interpretation: Define biochemical this compound resistance as a post-administration urinary 11dhTxB2 level ≥ 1500 pg/mg creatinine. This cutoff reflects inadequate suppression of thromboxane generation.

Protocol 2: Phenotypic Detection using VerifyNow this compound Assay This is a point-of-care system that measures platelet function directly in response to this compound [1].

  • 1. Patient Status: Confirm the patient has been taking this compound (81-325 mg daily) for at least 5-7 days. The test should be performed 2-4 hours after the last dose for peak effect.
  • 2. Sample Collection: Draw a blood sample (1.8 mL) into a dedicated Vacutainer containing 3.2% sodium citrate. Gently invert the tube 3-5 times for complete mixing. Important: Process the sample within 4 hours of collection and keep it at room temperature (18-24°C).
  • 3. Assay Execution: Follow the manufacturer's instructions. The test cartridge contains arachidonic acid (AA) as an agonist. The instrument measures platelet aggregation as an increase in light transmittance, reporting results in this compound Reaction Units (ARU).
  • 4. Data Interpretation: An ARU value ≥ 550 defines this compound resistance, indicating high on-treatment platelet reactivity despite therapy.

Management and Troubleshooting Strategies

Management involves adapting strategies based on individual risk and resistance profiles.

  • Consider Alternative Antiplatelets: For patients with confirmed or suspected this compound resistance, switching to or adding another antiplatelet agent is a key strategy. Clopidogrel monotherapy has shown promise for long-term secondary prevention, with a recent meta-analysis indicating a 14% lower relative risk of major adverse cardiovascular events compared to this compound, with a similar bleeding risk [6]. For high-risk patients post-PCI, guidelines are shifting towards P2Y₁₂ inhibitor monotherapy (e.g., ticagrelor or prasugrel) after a brief period of dual antiplatelet therapy (DAPT), which reduces bleeding without increasing ischemic risk in selected populations [7] [8].
  • Address Underlying Drivers: For patients with metabolic-inflammatory risk factors (e.g., high BMI, elevated hs-CRP), interventions aimed at weight management and reducing systemic inflammation may improve this compound responsiveness [4] [5].
  • Individualized Clinical Judgment: Experts emphasize that decisions should not be based on age alone. A patient-centered approach that weighs the individual's ischemic benefit against their bleeding risk is paramount, especially in primary prevention [9] [10].

References

Understanding Aspirin Treatment Failure

Author: Smolecule Technical Support Team. Date: February 2026

Aspirin failure can be broadly categorized into clinical failure (experiencing a thrombotic event while on therapy) and biochemical failure (inadequate suppression of platelet function, often called "this compound resistance") [1]. The causes are multifactorial.

Proposed Mechanism Description
Clinical Failure
Non-compliance [1] A significant cause of apparent treatment failure.
Inadequate Dosing [1] The prescribed dose may be insufficient for the individual.
Biochemical / Laboratory Resistance
Increased Platelet Turnover [2] New, immature platelets with uninhibited COX-1 enter circulation.
Alternative Thromboxane Synthesis [1] Thromboxane production via COX-2 or other pathways not blocked by this compound.
Up-regulated Alternative Pathways [2] Enhanced platelet activation via agonists like ADP, bypassing the COX-1 pathway.
Genetic Polymorphisms [1] Genetic variants in enzymes like COX-1, COX-2, or the GPIIIa platelet receptor.
Comorbidities [2] [1] Conditions like diabetes, hyperlipidemia, and smoking can create a high-reactive platelet state.

Risk Factors and Prediction

Identifying patients at high risk for this compound resistance is a key step. A 2025 retrospective study developed a risk prediction model, identifying several independent risk factors [3]. The scoring system below is based on the β×4 partial regression coefficient method from this study.

Risk Factor Points
Female Sex +4 points
Age ≥ 60 years +4 points
Smoking +4 points
Diabetes Mellitus (DM) +4 points
Hyperlipidemia (HLP) +4 points
Platelets (PLT) > 350 × 10⁹/L +8 points
Glycosylated Hemoglobin (HbA1c) > 6.5% +8 points

Risk Stratification: The total score places a patient in one of three categories: No Risk (0-3 points), Low Risk (4-15 points), and High Risk (16-36 points) [3]. This model demonstrated strong predictive performance in the study population [3].

Laboratory Detection and Assessment

There is no single gold standard assay for detecting this compound resistance, and different methods can yield varying results [1]. The table below summarizes common techniques.

Assay Mechanism Pros Cons
Light Transmission Aggregometry (LTA) [1] Measures light transmission during agonist-induced platelet aggregation. Established method; predictor of future CV events. Specialist operation; time-consuming; agonist-dependent.
Platelet Function Analyzer (PFA-100/200) [1] Measures time for platelet plug to form in an artificial vessel. Rapid; suitable for non-specialists. Results not directly comparable to other assays.
Serum Thromboxane Measurement [1] Measures thromboxane (TXA2) metabolite levels in serum. Simple, rapid, and specific to this compound's target. Can have poor sensitivity and specificity.

Strategies to Overcome Treatment Failure

When this compound failure is suspected or confirmed, several strategies can be considered, though clinical evidence for some is still evolving [2].

Strategy Rationale & Evidence Considerations
Improve Glycemic Control [2] High on-aspirin platelet reactivity in diabetes may be related to poor glycemic control. A modifiable risk factor; addressing it may improve this compound response.
Adjust this compound Dosing [2] Increasing dose/frequency may overcome high platelet turnover and incomplete COX-1 inhibition. Evidence for clinical benefit in preventing thrombosis is still lacking [2].
Use Additional Antiplatelet Therapy [4] Adding a P2Y12 inhibitor (e.g., clopidogrel) targets a different platelet activation pathway. A meta-analysis found this reduced recurrent stroke risk after "this compound failure" [4].
P2Y12 Inhibitor Monotherapy [5] In post-PCI patients, dropping this compound and using a potent P2Y12 inhibitor (ticagrelor/prasugrel) alone may reduce bleeding. The NEO-MINDSET trial found this increased early ischemic risk, challenging its use immediately post-PCI [5].
Avoid this compound in Specific Populations [6] In high-risk CCS patients on long-term anticoagulation, adding this compound increases bleeding and ischemic events. The AQUATIC trial showed worse outcomes, discouraging this compound use in this specific setting [6].

Experimental Workflow for Investigation

For researchers designing studies, the following diagram outlines a logical workflow for investigating a patient or subject with suspected this compound treatment failure.

Start Suspected this compound Treatment Failure A Confirm Compliance & Dosing Start->A B Assess for Clinical Risk Factors A->B C Laboratory Platelet Function Testing B->C D Result: Adequate Response C->D E Result: Inadequate Response (this compound Resistance) C->E F Continue Current Regimen & Monitor D->F G Investigate Mechanism (e.g., TxB2 measurement, genetic analysis) E->G H Consider Alternative Strategies (Adjust therapy per risk profile) G->H

Key Mechanisms of Biochemical Resistance

The biochemical pathways involved in this compound resistance are complex. The diagram below illustrates how alternative pathways can lead to thromboxane production and platelet activation despite COX-1 inhibition.

AA Arachidonic Acid (AA) COX1 COX-1 Enzyme AA->COX1 COX2 COX-2 Enzyme (in monocytes, etc.) AA->COX2 Alternative Pathway TxA2 Thromboxane A2 (TxA2) COX2->TxA2 Continued Production PlateletAct Platelet Activation & Aggregation TxA2->PlateletAct AltPath Alternative Agonists (e.g., ADP, Collagen) GP GPIIb/IIIa Receptor Activation AltPath->GP GP->PlateletAct This compound This compound This compound->COX1 Irreversibly Inhibits This compound->COX2 Spares

References

genetic polymorphisms aspirin metabolism CYP2C9

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

FAQ 1: What is the primary enzymatic role of CYP2C9 in aspirin metabolism? While this compound is primarily hydrolyzed to salicylic acid, CYP2C9 plays a subsequent, critical role in the metabolism of salicylic acid via oxidative pathways. [1] [2] It is important to note that this is not the main metabolic pathway, but it may be significant for the formation of minor, potentially reactive metabolites that could contribute to side effects. [1] The enzyme's activity is crucial for the clearance of many NSAIDs, and its polymorphism can influence drug exposure. [3] [4]

FAQ 2: Which CYP2C9 polymorphisms are most clinically relevant? The two most extensively studied and clinically impactful variants are:

  • CYP2C9*2 (rs1799853, p.R144C): A decreased function allele, common in European populations. [3] [5] [6]
  • CYP2C9*3 (rs1057910, p.I359L): A no function allele, leading to a near-complete loss of enzymatic activity. It is found in various frequencies across global populations. [3] [5] [6]

Other variants like *5, *6, *8, and *11 are less common but can significantly impact function, particularly in populations of African descent. [3] [5]

FAQ 3: What are the functional consequences of these polymorphisms for drug metabolism? Individuals carrying CYP2C9 decreased or no function alleles are classified as Intermediate Metabolizers (IMs) or Poor Metabolizers (PMs). This results in:

  • Reduced drug clearance for CYP2C9 substrates. [7] [6]
  • Increased systemic drug exposure and prolonged elimination half-life. [7]
  • Higher risk of concentration-dependent adverse drug reactions, particularly for drugs with a narrow therapeutic index. [3] [4] [6]

FAQ 4: How do I translate a patient's diplotype into a predicted phenotype? The Clinical Pharmacogenetics Implementation Consortium (CPIC) provides a standard translation table. The following table summarizes the key phenotype assignments based on the activity score (AS) system. [3]

Likely Phenotype Activity Score Example Genotypes
Normal Metabolizer (NM) 2 *1/*1
Intermediate Metabolizer (IM) 1 - 1.5 *1/*2, *1/*3, *2/*2
Poor Metabolizer (PM) 0 - 0.5 *2/*3, *3/*3

Core Reference Data for Experimental Design

Table 1: Global Distribution of Key CYP2C9 Alleles [5] This data is critical for stratifying study populations by ethnicity.

Population Group CYP2C9*2 (%) CYP2C9*3 (%) Key Regional Variations
European ~11-18% ~6-10% Highest *2 in Iran (18.1%), Croatia (16.5%).
South Asian ~5% ~8-12% High *3 in Pakistan (11.9%), Bangladesh (11.6%).
East Asian ~0% ~2-4% *2 largely absent. *3 frequency relatively low.
African ~0-4% (Sub-Saharan) ~1-2% Other alleles like *5, *8, *11 are more relevant.
Middle Eastern ~12-15% ~6-21% Notable outlier: UAE has *3 frequency of 21.3%.

Table 2: Common CYP2C9 Substrate Drugs for Reaction Phenotyping [4] These probe substrates can be used in vitro to assess CYP2C9 activity.

Drug Class Representative Substrates Primary Metabolic Reaction
NSAIDs Flurbiprofen, Ibuprofen, Diclofenac, Celecoxib 4'-Hydroxylation
Anticoagulants S-Warfarin 7-Hydroxylation
Anticonvulsants Phenytoin 4'-Hydroxylation
Antihypertensives Losartan Oxidation to E-3174
Oral Hypoglycemics Tolbutamide, Glimepiride Methylhydroxylation

Experimental Protocols & Methodologies

Protocol 1: In Vitro Reaction Phenotyping for CYP2C9 Contribution

Objective: To determine the fraction of metabolism (fm) of a new chemical entity (NCE) attributable to CYP2C9.

Materials:

  • Human liver microsomes (HLM) or recombinant CYP enzymes.
  • NADPH-regenerating system.
  • CYP2C9-specific chemical inhibitor (e.g., sulfaphenazole). [4]
  • Selective CYP2C9 probe substrate (e.g., diclofenac for 4'-hydroxylation). [4] [6]
  • LC-MS/MS system for metabolite quantification.

Workflow:

  • Incubation Setup: Prepare microsomal incubations containing the NCE with and without the selective CYP2C9 inhibitor sulfaphenazole (e.g., 10 µM). Include control incubations with a known probe substrate like diclofenac to confirm inhibitor efficacy. [4]
  • Reaction: Initiate reactions by adding the NADPH-regenerating system. Incubate at 37°C for a predetermined time linear for metabolite formation.
  • Termination and Analysis: Stop reactions with an organic solvent (e.g., acetonitrile). Quantify the formation rate of the NCE's metabolite(s) in inhibited vs. control incubations using LC-MS/MS.
  • Data Interpretation: The percentage reduction in metabolite formation in the presence of sulfaphenazole indicates the fraction of metabolism mediated by CYP2C9. A reduction of >80% suggests CYP2C9 is the primary enzyme responsible. [4]

This experimental workflow can be visualized as follows:

Start Start: Prepare Human Liver Microsomes Step1 Set up incubations with: - NCE or Probe Substrate - NADPH-regenerating system Start->Step1 Step2 Add CYP2C9 inhibitor (e.g., Sulfaphenazole) to test group Step1->Step2 Step3 Incubate at 37°C (Ensure linear kinetics) Step2->Step3 Step4 Terminate reaction and prepare for LC-MS/MS Step3->Step4 Step5 Quantify metabolite formation rate Step4->Step5 Step6 Calculate % inhibition: 1 - (Rate_inhibited / Rate_control) Step5->Step6 Interpret Interpret Results: >80% inhibition => Primary CYP2C9 substrate Step6->Interpret

Protocol 2: Genotype to Phenotype Translation in Clinical Studies

Objective: To assign a predicted CYP2C9 phenotype based on genetic data for pharmacokinetic or pharmacodynamic analysis.

Materials:

  • DNA samples from clinical trial subjects.
  • Genotyping platform (e.g., TaqMan, SNP array, or NGS) validated for CYP2C9 *2 and *3 at a minimum. For global studies, include *5, *8, *11. [5]
  • CPIC guidelines and PharmVar database for allele function assignment. [3]

Workflow:

  • Genotyping: Perform genotyping for target CYP2C9 variants. Confirm data quality with positive and negative controls.
  • Diplotype Assignment: Determine the star-allele diplotype for each subject (e.g., *1/*3).
  • Activity Score Calculation: Assign an activity value to each allele (e.g., *1=1, *2=0.5, *3=0) and sum the values for the diplotype. [3]
  • Phenotype Prediction: Use the CPIC table (provided in FAQ 4) to translate the activity score into a predicted phenotype (NM, IM, PM). [3]
  • Statistical Analysis: Correlate phenotypes with PK/PD endpoints (e.g., AUC, Cmax, adverse event incidence) using appropriate statistical models (e.g., ANOVA).

Troubleshooting Common Experimental Issues

Issue 1: Inconsistent or weak correlation between genotype and metabolic phenotype in a clinical study.

  • Potential Cause: Phenoconversion due to drug-drug interactions (DDIs). Co-administration of CYP2C9 inhibitors (e.g., fluconazole, amiodarone) can make a genotypic Normal Metabolizer behave as a phenotypic Poor Metabolizer. [6]
  • Solution: Meticulously record and account for concomitant medications in your statistical model. Use in vitro DDI data to identify and adjust for potential inhibitors or inducers.

Issue 2: Confounding results in kinetic assays using human liver microsomes.

  • Potential Cause: Contribution from other CYP enzymes or lot-to-lot variability in HLM. The CYP2C83 allele is in strong linkage disequilibrium with CYP2C92 and may contribute to the metabolism of some NSAIDs like diclofenac and ibuprofen. [3]
  • Solution: Use chemical inhibitors specific to CYP2C9 (sulfaphenazole) and other CYPs to isolate contributions. For diclofenac, consider genotyping HLM donors for CYP2C8 if possible. [3] [4]

Issue 3: Discrepant functional data for a novel CYP2C9 rare variant.

  • Potential Cause: Many "Variants of Uncertain Significance" (VUS) are discovered through sequencing. Their functional impact is unknown.
  • Solution: Express the novel variant in a heterologous system (e.g., insect cells, yeast) and compare its kinetic parameters (Km, Vmax) against the wild-type enzyme using a standard probe substrate like S-warfarin or tolbutamide. [4] [5] [6]

References

FAQ & Troubleshooting Guide: Aspirin Response Variability

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common questions and solutions for frequent challenges in studying aspirin response.

Q1: What are the primary genetic factors linked to this compound resistance? Specific genetic variants can influence how patients respond to this compound therapy. The table below summarizes key genes and their suspected mechanisms [1] [2].

Gene Key SNP(s) Functional Group Reported Effect on this compound Response
ABCB1 rs1045642 Drug Transport & Metabolism GG genotype associated with a lower risk of unfavorable prognosis in stroke patients [1].
P2RY1 rs1371097 Platelet Function T allele linked to a higher risk of unfavorable prognosis [1].
COX-1 rs1330344, rs3842787 Drug Mechanism of Action Associated with high on-treatment platelet reactivity (HTPR) and increased cardiovascular risk [1] [2].
CYP2C9 rs1057910, rs1799853 Drug Metabolism Alters drug clearance, leading to variations in platelet inhibition [2].
GPIIIa rs2317676, rs5918 Platelet Function Variants linked to this compound resistance in stroke patients [1].

Q2: Beyond genetics, what patient factors can cause high on-treatment platelet reactivity? Even with compliant medication use, several clinical and metabolic conditions can lead to poor this compound response. The following workflow diagram outlines the key factors and a recommended diagnostic approach, integrating genetic and non-genetic causes.

experimental_workflow Start Patient Exhibits Poor this compound Response Genetic Genetic Factors Start->Genetic Clinical Clinical & Metabolic Factors Start->Clinical PGx_Test Perform Targeted Genetic Testing Genetic->PGx_Test Meta_Test Evaluate Metabolic & Inflammatory Markers Clinical->Meta_Test Integrated_Dx Integrate Findings for Stratified Diagnosis PGx_Test->Integrated_Dx Meta_Test->Integrated_Dx

Q3: Our lab has observed elevated thromboxane in diabetic patients despite this compound therapy. What are the potential causes? This is a common finding and points toward mechanisms beyond platelet COX-1 inhibition [3].

  • Potential Cause: Persistent thromboxane generation from non-platelet sources. In conditions like diabetes, systemic inflammation can trigger monocytes and endothelial cells to produce thromboxane A2 via COX-2, which is not sufficiently inhibited by low-dose this compound [3].
  • Recommended Action:
    • Confirm with Biomarkers: Use urinary 11-dehydrothromboxane B2 (11dhTxB2) to measure total body thromboxane biosynthesis. A level ≥ 1500 pg/mg creatinine after this compound administration confirms biochemical resistance [3].
    • Check for Comorbidities: Assess the patient's metabolic profile. Higher Body Mass Index (BMI) and elevated high-sensitivity C-reactive protein (hs-CRP) are strongly associated with attenuated thromboxane suppression [3].

Q4: Are there novel pathways beyond COX-1 that could explain variable this compound response? Yes, emerging evidence implicates purine metabolism as a significant pathway [4].

  • Evidence: Metabolomic profiling has shown that this compound exposure significantly alters purine metabolite levels. Poor responders to this compound have been found to have significantly higher post-aspirin levels of adenosine and inosine compared to good responders [4].
  • Implication for Research: This suggests that genetic variants in enzymes involved in purine metabolism, such as Adenosine Kinase (ADK), may contribute to response variability. Consider incorporating purine metabolite screening into your studies [4].

Detailed Experimental Protocols

For researchers looking to validate and explore these factors, here are detailed methodologies from the literature.

Protocol 1: Genotyping Key SNPs for a Polygenic Response Score (PgxRS)

This protocol is adapted from a study that developed a PgxRS to predict outcomes in this compound-treated stroke patients [1].

  • DNA Extraction: Collect 3 mL of venous blood in EDTA tubes. Extract genomic DNA using a magnetic bead-based nucleic acid extraction kit (e.g., Lab-Aid 820 Midi Kit). Store DNA at -20°C.
  • SNP Selection & Genotyping: Select candidate SNPs from genes in these functional categories: Drug Mechanism of Action (e.g., COX-1, COX-2), Drug Transport/Metabolism (e.g., ABCB1, CYP2C9), and Platelet Function (e.g., P2RY1, P2RY12).
  • Use a multiplex tagged-amplicon deep sequencing method:
    • Design target-specific primer pairs with common adapter sequences.
    • Perform pre-amplification of target amplicons.
    • Clean up PCR products with SAP-Exo1 enzymes.
    • Perform a second barcoded PCR to create the sequencing library.
    • Sequence on a platform like the NovaSeq 6000.
    • Map reads to the human reference genome using BWA and call variants with GATK.
  • Statistical Analysis: Test genotypes for association with clinical outcomes (e.g., unfavorable prognosis defined as mRS >1 at 90 days) using multivariate logistic regression, employing additive, dominant, and recessive models.
Protocol 2: Assessing Biochemical this compound Resistance via Urinary 11dhTxB2

This protocol outlines how to define and measure biochemical this compound resistance, particularly useful in high-risk populations like diabetics [3].

  • Subject Intervention: Administer low-dose this compound (81-100 mg/day) orally for 7 consecutive days to ensure compliance and steady-state inhibition.
  • Urine Sample Collection: Collect urine samples 24 hours after the last this compound dose to standardize timing. Measure urinary creatinine concentration concurrently.
  • Biomarker Quantification: Quantify urinary 11-dehydrothromboxane B2 (11dhTxB2) levels using a chemiluminescence immunoassay (CLIA) or ELISA.
  • Defining Resistance: Calculate the ratio of 11dhTxB2 to creatinine. Biochemical this compound resistance is defined as a post-aspirin urinary 11dhTxB2 level ≥ 1500 pg/mg creatinine [3].
  • Data Analysis: Correlate 11dhTxB2 levels with clinical metrics like BMI, HOMA-IR, and hs-CRP using linear regression to identify factors driving resistance.

Mechanism of this compound Resistance Visualized

The following diagram synthesizes genetic, cellular, and metabolic pathways that contribute to this compound response variability, integrating information from multiple studies [1] [4] [3]. This provides a systemic view of the mechanisms at play.

Key Takeaways for Researchers

  • Adopt a Multi-Modal Approach: Relying on a single platelet function test is insufficient. Combine genetic data with functional biomarkers like 11dhTxB2 and clinical metadata for a comprehensive patient profile [1] [3] [5].
  • Context is Critical: The significance of certain genetic variants may be population-specific. Always interpret your genetic findings within the context of the patient's clinical condition, especially in high-inflammatory states like diabetes [3].
  • Explore Beyond COX-1: When standard mechanisms don't explain resistance, investigate alternative pathways, particularly purine metabolism and non-platelet sources of thromboxane production [4] [3].

References

Clinical Overview & Classification of Reactions

Author: Smolecule Technical Support Team. Date: February 2026

A key first step is accurately classifying the type of aspirin hypersensitivity, as this dictates the appropriate management strategy. The table below summarizes the main reaction types based on a 2024 practical guide for cardiologists [1].

Reaction Category Key Clinical Manifestations Underlying Mechanism Recommended for Desensitization?
Cross-reactive (Pharmacological) This compound/NSAID-Exacerbated Respiratory Disease (AERD/N-ERD): Rhinitis, nasal polyps, asthma [1] [2]. COX-1 inhibition → Downstream overproduction of cysteinyl leukotrienes (Cys-LTs) [3] [1]. Yes, recommended [1].
NSAID-Exacerbated Cutaneous Disease (NECD) & NSAID-Induced Urticaria/Angioedema (NIUA) [1]. COX-1 inhibition → Increased leukotriene release [1]. Less effective for urticaria [1].
Selective (Immunological) Single NSAID-Induced Urticaria, Angioedema, Anaphylaxis (SNIUAA) [1]. Immunoglobulin E (IgE)-mediated Type I hypersensitivity [1]. Can be performed for mild cases; not recommended for severe anaphylaxis [1].
Single NSAID-Induced Delayed Hypersensitivity Reaction (SNIDHR) [1]. T cell-mediated Type IV delayed hypersensitivity [1]. Not recommended [1].
Intolerance (Pseudo-allergy) Dyspepsia, gastrointestinal bleeding [1]. COX-1 induced hypoproduction of prostaglandins; may be psychosomatic [1]. Not needed [1].

Diagnostic Protocols & Methodologies

For research and clinical purposes, challenge tests are the gold standard for diagnosing AERD when history is unclear.

Oral this compound Challenge (OAC)

The supervised oral this compound challenge is a traditional and reliable diagnostic method [2].

  • Procedure: Administer a low dose of this compound (e.g., 30-45 mg) under close medical supervision in a controlled facility. The dose is gradually increased (e.g., to 100 mg, then 325 mg) at intervals of approximately 3 hours until a total cumulative dose of 450-500 mg is reached or mild symptoms occur [2].
  • Endpoint: A positive reaction is confirmed by the onset of nasal, respiratory (wheezing, drop in FEV1), or other typical symptoms, which are promptly treated. Patients who do not react do not have AERD [2].
Intranasal this compound Challenge (IAC)

IAC is increasingly used as a practical and safer alternative. A 2025 study refined the protocol to standardize diagnostic criteria [4].

  • Reagent: Lysine-aspirin [4].
  • Dosing: Administered in incremental doses up to a total cumulative dose of 150 mg of this compound [4].
  • Symptom Measurement: Patient-reported symptom severity is recorded using a 0-10 visual analog scale (VAS) for rhinorrhea, nasal congestion, sneezing, and itchy nose [4].
  • Diagnostic Criteria: The study established that a total VAS increase of ≥7.5 points and a maximal cumulative this compound dosage of 70 mg are the optimal diagnostic thresholds, providing a sensitivity of 80.0-87.0% and specificity of 97.1% [4].
  • Safety: The procedure is generally safe, with 4.3% of participants experiencing acute worsening of asthma during the challenge [4].

Mechanism & Signaling Pathways

The pathophysiology of AERD is characterized by a systemic dysregulation of arachidonic acid metabolism. The following diagram illustrates the key pathways and the mechanism of action for common treatments.

G cluster_pathways Arachidonic Acid Metabolic Pathways AA Arachidonic Acid COX1 Cyclooxygenase-1 (COX-1) AA->COX1 COX2 Cyclooxygenase-2 (COX-2) AA->COX2 LTs Cysteinyl Leukotrienes (CysLTs: LTC4, LTD4, LTE4) AA->LTs Lipoxins Anti-inflammatory Lipoxins AA->Lipoxins PG Prostaglandins COX1->PG Constitutive COX2->PG Inducible PGE2 Prostaglandin E2 (PGE2) PGE2->Invis1 PGD2 Prostaglandin D2 (PGD2) Symptoms Symptoms: Bronchospasm, Nasal Congestion PGD2->Symptoms Contributes LTs->Symptoms ASA This compound (ASA) ASA->COX1 Inhibits Biologics Biologics (e.g., Anti-IgE, Anti-IL4/13, Anti-IL5) Biologics->LTs Targets/Reduces LT Leukotrienes LX Lipoxins Invis1->LTs Suppresses (Deficient in AERD)

Diagram Title: Arachidonic Acid Pathway Dysregulation in AERD and Drug Mechanisms

This diagram illustrates the core mechanistic problem in AERD: this compound's inhibition of COX-1 shunts arachidonic acid metabolism toward the lipoxygenase pathway, leading to a surge in pro-inflammatory cysteinyl leukotrienes (Cys-LTs) and a deficiency in protective prostaglandin E2 (PGE2) and anti-inflammatory lipoxins [3] [5]. This imbalance causes the characteristic symptoms of bronchospasm and nasal congestion. Modern biologics target upstream components of this type 2 inflammatory response [5].

This compound Desensitization & Treatment Protocols

This compound treatment after desensitization (ATAD) is a cornerstone management strategy for AERD, though its efficacy compared to placebo is under investigation.

Desensitization Protocol

A typical protocol involves administering increasing doses of this compound over a short period.

  • Setting: A hospital or other controlled clinical setting [2].
  • Sample Dosing Schedule (over 4 days): Doses are administered in the morning, 2 hours apart [6].
    • Day 1: 25 mg → 25 mg
    • Day 2: 50 mg → 25 mg
    • Day 3: 75 mg → 25 mg
    • Day 4: 100 mg → 25 mg [6]
  • Success Rates: Success rates for various rapid protocols (ranging from 1 to 5.5 hours) have been reported between 87.5% and 100% [1].
  • Maintenance: Tolerance is only maintained by continued daily this compound intake; cessation requires re-desensitization [1].

The following flowchart visualizes the clinical decision-making and workflow for this compound desensitization.

G Start Patient with Suspected/Confirmed AERD Requiring this compound Assess Assess Suitability for Desensitization (Exclude Contraindications) Start->Assess Decision Clinical Setting Assess->Decision Emerg Emergent Setting (e.g., Post-PCI) Decision->Emerg Yes NonEmerg Non-Emergent Setting (Planned) Decision->NonEmerg No Action1 Proceed with PCI/Angiography using P2Y12 Inhibitor &/or GP IIb/IIIa Inhibitor Emerg->Action1 Action3 Perform this compound Desensitization Prior to Coronary Angiography NonEmerg->Action3 Action2 Start this compound Desensitization Immediately After Procedure Action1->Action2 Maintain Continue Daily Maintenance this compound (ATAD) to Preserve Tolerance Action2->Maintain Action3->Maintain

Diagram Title: Clinical Workflow for this compound Desensitization

Efficacy of this compound Treatment After Desensitization (ATAD)

A 2025 randomized double-blind clinical trial (RDBCT) investigated ATAD with a 250 mg daily dose in adults with CRSwNP, asthma, and N-ERD. The study found no significant clinical difference between ATAD and placebo for key outcomes like health-related quality of life (SNOT-22), asthma control (ACT), and nasal polyp score (NPS) over 11 months [6]. This suggests that while ATAD is effective for enabling this compound use, its role as a disease-modifying therapy for all patients may be limited.

The Role of Biologics

Biologics have revolutionized AERD treatment. Monoclonal antibodies targeting type 2 inflammation (e.g., dupilumab, mepolizumab, omalizumab) are approved for both CRSwNP and asthma, and have shown significant efficacy in improving symptoms, reducing polyp size, and decreasing oral corticosteroid use in patients with AERD [5]. Network meta-analyses suggest that dupilumab may be particularly effective for the upper airway component of the disease [5].

Frequently Asked Questions (FAQs) for Researchers

Q1: What is the latest evidence on the efficacy of long-term this compound therapy (ATAD) for AERD? A recent high-quality RDBCT found that a 250 mg daily dose of this compound after desensitization was not significantly better than placebo in improving sinus-related quality of life, asthma control, or nasal polyp size in adult patients over an 11-month period [6]. This highlights the need for further research to identify patient subgroups that may benefit from ATAD versus newer biologics.

Q2: How can we safely diagnose AERD in a research setting? The intranasal this compound challenge (IAC) is a practical and safe diagnostic method. A 2025 study provided standardized criteria: a positive test is defined by a total VAS increase of ≥7.5 points and a response occurring at or before a 70 mg cumulative dose of lysine-aspirin, which yields high diagnostic accuracy (91.3%) [4].

Q3: Are there alternatives to this compound desensitization for managing AERD? Yes. Biologic therapies (e.g., dupilumab, mepolizumab, omalizumab) are now established, highly effective treatment options that target the underlying type 2 inflammation in AERD. They can be used as an alternative or adjunct to ATAD, significantly improving disease control and reducing the need for surgery and oral corticosteroids [5].

References

Aspirin Dosing Overview for Antiplatelet Effects

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the established aspirin doses used for antiplatelet effects in various clinical contexts, based on current medical guidelines [1].

Indication Usual Adult Dose (Oral) Key Comments
Myocardial Infarction (Suspected Acute) Initial: 160-162.5 mg; Maintenance: 160-162.5 mg once daily for 30 days post-infarction [1]. Use immediate-release, non-enteric tablets for rapid action; they can be chewed or crushed [1].
Ischemic Stroke (Prophylaxis) 50 mg to 325 mg once daily [1]. Therapy is typically continued indefinitely [1].
Chronic Coronary Artery Disease (Secondary Prevention) 75 mg to 325 mg once daily [1]. The optimal dose is unknown; higher doses increase bleeding risk. Evidence supports low-dose (75-100 mg daily) [1].
Cardiovascular Risk Reduction (Primary Prevention) 75 mg to 100 mg once daily [1]. Recommended for select adults (e.g., aged 50-59 with high CVD risk and low bleeding risk). The benefit-risk balance becomes less favorable with age [1].
Post-Revascularization (e.g., PCI/Stenting) 75 mg to 325 mg once daily, starting pre- or post-procedure and continuing indefinitely [1]. Current guidelines should be consulted for use of dual antiplatelet therapy (DAPT) [1].

Key Considerations for Dose Optimization Research

Beyond standard dosing, current research explores how dose, frequency, and formulation can be optimized.

  • Dose-Response Relationship: A meta-analysis of 11 randomized trials found that across a broad range of doses (50 mg to 1500 mg per day), the relative risk reduction for stroke was consistent at approximately 15%, showing no clear dose-response relationship. This supports the use of the lowest effective dose to minimize side effects [2].
  • Twice-Daily Dosing for Enhanced Effect: A 2024 clinical trial in colorectal cancer patients investigated this compound's antiplatelet and anticancer effects. It found that while a single daily 100 mg dose sufficiently inhibited platelet function, a twice-daily 100 mg regimen (100 mg BID) led to a significantly higher level of COX-1 acetylation in colorectal tissue and a greater reduction in tissue thromboxane B2 (TxB2), a key mediator of platelet aggregation and a potential factor in cancer progression [3].
  • Novel Formulations for Rapid Action: Aspire Biopharma is developing a sublingual (under the tongue) high-dose this compound formulation. Their investigational product demonstrated more rapid and higher plasma concentrations of the active compound and significantly inhibited serum thromboxane B2 (TxB2) within the first two minutes after dosing, compared to chewed this compound. This could be crucial for emergency treatment of suspected heart attacks [4].

Experimental Protocols & Methodologies

For researchers replicating or building upon these findings, here are summaries of key experimental approaches.

1. Protocol: Assessing Antiplatelet Efficacy via TxB2 Inhibition This method evaluates the pharmacodynamic effect of this compound by measuring the inhibition of thromboxane generation [4] [3].

  • Objective: To quantify the extent of platelet cyclooxygenase-1 (COX-1) inhibition by this compound.
  • Materials: Patient blood samples, equipment for serum separation, liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  • Procedure:
    • Collect blood samples from subjects before and after this compound administration.
    • Allow the blood to clot in a test tube at 37°C for a set period (e.g., 60 minutes) to allow platelets to generate thromboxane A2 (TXA2), which rapidly converts to the stable metabolite TxB2.
    • Centrifuge the clotted blood to obtain serum.
    • Quantify the concentration of TxB2 in the serum using a validated method like LC-MS/MS.
    • The percentage reduction in serum TxB2 from baseline is a direct measure of this compound's antiplatelet effect.

2. Protocol: Quantitative Assessment of COX-1 Acetylation This advanced methodology provides a direct, molecular-level biomarker of this compound's action [3].

  • Objective: To directly measure the acetylation of COX-1 at serine 529 in platelets and tissue samples.
  • Materials: Platelet pellets or tissue homogenates (e.g., from colorectal biopsies), liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  • Procedure:
    • Isolate platelets from blood samples or obtain tissue biopsies.
    • Lyse the samples to extract proteins.
    • Digest the proteins enzymatically (e.g., with trypsin) to generate peptides.
    • Use LC-MS/MS to specifically detect and quantify the acetylated peptide from COX-1 (at Ser529) relative to the non-acetylated peptide.
    • The results are expressed as a percentage of acetylated COX-1, providing a precise measure of target engagement.

Visualizing Workflows

The following diagrams illustrate the core mechanisms and experimental workflows relevant to this field.

mechanism This compound This compound COX1 Platelet COX-1 Enzyme This compound->COX1 Irreversibly acetylates Serine 529 TXA2 Thromboxane A2 (TXA2) COX1->TXA2 Inhibits synthesis PlateletAggregation PlateletAggregation TXA2->PlateletAggregation Promotes

Diagram 1: Mechanism of this compound's Antiplatelet Action. This compound irreversibly acetylates the cyclooxygenase-1 (COX-1) enzyme in platelets, inhibiting the production of Thromboxane A2 (TXA2), a potent promoter of platelet aggregation [5].

workflow Start Administer this compound (Different Doses/Regimens) BloodSample Collect Blood Sample Start->BloodSample SerumTxB2 Serum TxB2 Assay BloodSample->SerumTxB2 PlateletCOX1 Platelet COX-1 Acetylation (LC-MS/MS) BloodSample->PlateletCOX1 Data Data Analysis: Compare efficacy across regimens SerumTxB2->Data PlateletCOX1->Data

Diagram 2: Experimental Workflow for Dose Optimization. A simplified workflow for comparing the efficacy of different this compound regimens. Key steps include administering the drug, collecting blood, and analyzing biomarkers like serum TxB2 and platelet COX-1 acetylation [3].

Frequently Asked Questions (FAQs)

Q1: Is there a dose-response relationship for this compound's antiplatelet effect in stroke prevention? A: For stroke prevention, evidence suggests there is no linear dose-response relationship. Doses ranging from 50 mg to 1500 mg per day provide a similar relative risk reduction (approximately 15%). Therefore, using the lowest effective dose is recommended to minimize the risk of bleeding and other side effects [2].

Q2: What is the rationale behind investigating twice-daily this compound dosing? A: While a single daily low dose is sufficient to inhibit platelets, its concentration in the bloodstream drops rapidly. A twice-daily regimen can maintain a higher and more consistent systemic drug level. Recent research indicates this can lead to stronger effects in certain tissues (e.g., the colon), enhancing the inhibition of pro-thrombotic and tumor-promoting pathways without increasing the total daily dose [3].

Q3: What are the latest advancements in this compound formulation for acute care? A: A key development is the investigation of a sublingual (under the tongue) formulation. This delivery method bypasses the gastrointestinal tract, allowing the active drug to enter the bloodstream much faster. One company has reported that its sublingual product inhibited a key biomarker of platelet aggregation within two minutes, compared to slower-acting chewed this compound, making it a promising candidate for treating suspected acute heart attacks [4].

Q4: How can researchers directly measure this compound's effect on its molecular target? A: The most direct method is to quantify the acetylation of cyclooxygenase (COX) enzymes. Using advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), scientists can measure the percentage of COX-1 acetylated at the serine 529 residue in platelets or tissues. This provides an exact measure of "target engagement" by the drug [3].

References

laboratory assessment of aspirin resistance

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Aspirin Resistance

This compound resistance describes a situation where patients receiving this compound therapy do not achieve the expected antiplatelet effect. It is broadly categorized in two ways [1]:

  • Clinical Resistance: The occurrence of thrombotic cardiovascular events despite regular this compound intake.
  • Laboratory Resistance: The failure of this compound to produce expected effects on in vitro platelet function tests, such as inhibiting thromboxane production or platelet aggregation.

A critical troubleshooting insight is that what appears to be "resistance" is most often due to non-adherence (non-compliance) to the prescribed this compound regimen [2]. One study found that after observed ingestion of this compound, most initial "resistance" resolved, indicating the problem was not biochemical [2]. Other causes include drug interactions (e.g., with ibuprofen) [3], genetic polymorphisms [1], and high platelet turnover [3].

Methods for Assessing this compound Resistance

The table below summarizes the primary laboratory methods used to assess this compound's effect on platelets. They are categorized based on their specificity to the COX-1 pathway, which is this compound's primary target [3].

Method Mechanism / Agonist COX-1 Specificity Key Output Reported Cut-off for Resistance Advantages & Limitations
Serum/Plasma Thromboxane B2 (TXB2) [2] [3] Measures TXB2, a stable metabolite of TxA2 High Concentration (e.g., pg/mL) Not uniformly standardized Most specific method for COX-1 activity; may be affected by non-platelet sources [3].
Light Transmission Aggregometry (LTA) [1] Arachidonic Acid (AA) High % Aggregation ≥20% aggregation with AA [1] Considered the gold standard; requires specialized equipment and expertise [1].
VerifyNow this compound Assay [4] [3] AA-induced agglutination High This compound Reaction Units (ARU) ≥550 ARU [4] Point-of-care test; fast and convenient [3].
Platelet Function Analyzer (PFA-100) [2] Collagen/Epinephrine Low Closure Time (seconds) Varies by cartridge and lab Sensitive to platelet function and von Willebrand factor; not specific for this compound [3].
Urinary 11-dehydro TXB2 [3] Measures systemic TxA2 production Low Concentration (e.g., pg/mg creatinine) Not uniformly standardized Reflects whole-body TxA2 production; strongly influenced by non-platelet sources [3].

Detailed Experimental Protocols

Protocol 1: Arachidonic Acid-Induced LTA

LTA is the traditional gold-standard method for assessing platelet function [1].

Workflow Diagram

LTA_Workflow start Collect Whole Blood step1 Centrifuge to obtain Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) start->step1 step2 Set 0% baseline with PRP Set 100% baseline with PPP step1->step2 step3 Add Arachidonic Acid (AA) agonist to PRP step2->step3 step4 Monitor light transmission for 8 minutes step3->step4 step5 Calculate % Aggregation step4->step5

Materials and Reagents:

  • Chrono-Log 700 lumiaggregometer (or equivalent) [5]
  • Arachidonic Acid (AA), 500 µg/mL [5]
  • Sodium citrate (3.2%) blood collection tubes [4]
  • Physiological saline

Step-by-Step Procedure:

  • Blood Collection: Draw venous blood into a 3.2% sodium citrate tube. Important: Avoid drawing from lines flushed with heparin. Mix by gentle inversion. Process the sample within 3 hours at room temperature [4].
  • Plasma Preparation: Centrifuge the blood at low speed (e.g., 150-200 x g for 10 minutes) to obtain Platelet-Rich Plasma (PRP). Transfer the PRP to a new tube. Centrifuge the remaining blood at high speed (e.g., 2000 x g for 15 minutes) to obtain Platelet-Poor Plasma (PPP) [1].
  • Instrument Calibration: Use the PRP to set the 0% baseline (maximum light absorption) and the PPP to set the 100% baseline (maximum light transmission) in the aggregometer [1].
  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 260 x 10⁹ platelets/L) using PPP or physiological saline [5].
  • Induction of Aggregation: Add AA to the PRP sample at a final concentration of 0.5 mg/mL (500 µg/mL) [5].
  • Monitoring: Monitor the change in light transmission for 8 minutes [5].
  • Calculation and Interpretation: The instrument software calculates the maximum percentage of aggregation. Aggregation ≥20% with AA is indicative of laboratory this compound resistance [1].
Protocol 2: VerifyNow this compound Assay

This is a rapid, point-of-care cartridge-based system.

Workflow Diagram

VerifyNow_Workflow start Collect Whole Blood in 3.2% Sodium Citrate Tube step1 Gently invert tube 8-10 times to mix start->step1 step2 Aspirate blood into VerifyNow this compound Cartridge step1->step2 step3 Insert cartridge into VerifyNow instrument step2->step3 step4 Automated measurement of AA-induced agglutination step3->step4 result Result reported in This compound Reaction Units (ARU) step4->result

Materials and Reagents:

  • VerifyNow this compound Test Cartridges
  • VerifyNow Instrument
  • Sodium citrate (3.2%) blood collection tubes

Step-by-Step Procedure:

  • Blood Collection: Draw blood into a 3.2% sodium citrate tube [4].
  • Sample Handling: Gently invert the tube 8-10 times to ensure proper mixing. The test must be performed within 3 hours of collection at room temperature. Do not refrigerate or transport via pneumatic tube system, as vibrations can affect results [4].
  • Assay Initiation: Aspirate the blood directly from the citrate tube into the VerifyNow this compound Cartridge as per the manufacturer's instructions.
  • Measurement: Insert the cartridge into the instrument. The system automatically measures platelet agglutination in response to AA and reports a result in this compound Reaction Units (ARU) within minutes [3].
  • Interpretation: ARU < 350 indicates effective platelet inhibition. ARU ≥ 550 suggests inadequate platelet inhibition, potentially indicating this compound resistance or non-adherence [4].

Troubleshooting Common Experimental Issues

Problem Potential Causes Solutions & Checks

| High background aggregation or inconsistent results | - Low platelet count (<92K) [4]

  • Improper sample handling (clotting, hemolysis) [4]
  • Use of pneumatic tube transport [4] | - Check platelet count; adjust if possible.
  • Ensure gentle mixing and avoid frothing.
  • Hand-deliver samples to the lab. | | Unexpectedly low ARU (VerifyNow) or high inhibition | - Recent intake of NSAIDs (e.g., ibuprofen) or GPIIb/IIIa inhibitors [4]
  • Contamination with heparin [4] | - Take a detailed medication history, focusing on over-the-counter drugs.
  • Ensure lines are flushed with saline, not heparin. | | Lack of agreement between different assay results | - Different assays measure different pathways (COX-1 specific vs. non-specific) [6] [3]
  • Underlying patient-specific platelet hyperreactivity [6] | - Use a COX-1 specific assay (e.g., AA-induced LTA, TXB2, VerifyNow) for evaluating this compound effect [3].
  • Interpret non-specific assay results with caution. | | Persistent 'resistance' in a patient | - Non-adherence to this compound therapy [2] | - This is the most common cause. Verify adherence through patient interview or observed dosing before concluding true biochemical resistance [2]. |

Frequently Asked Questions (FAQs)

Q1: What is the most accurate test for 'true' this compound resistance? The most specific methods are those that directly measure the COX-1 pathway. Serum Thromboxane B2 (TXB2) measurement and Arachidonic Acid (AA)-induced Light Transmission Aggregometry are considered the most accurate for this purpose [3]. The VerifyNow this compound Assay is also a COX-1 specific and clinically validated point-of-care alternative [3].

Q2: How common is true biochemical this compound resistance? When non-adherence is ruled out and COX-1 specific assays are used, the prevalence of 'true' biochemical this compound resistance is very low, and may even be non-existent in some study populations [2] [3]. Most cases of apparent resistance are due to non-adherence.

Q3: Should antiplatelet therapy be changed based on a laboratory test showing this compound resistance? No, it is not currently recommended to alter therapy based solely on a laboratory test for this compound resistance. No published studies have demonstrated that changing therapy based on these tests improves clinical outcomes [3]. The primary role of testing in a clinical context is to identify non-adherence [5].

Q4: Can other medications interfere with this compound's effect? Yes. Ibuprofen and other non-steroidal anti-inflammatory drugs (NSAIDs) can reversibly bind to COX-1 and block this compound's access to its acetylation site, thereby interfering with its antiplatelet effect [3]. For patients on clopidogrel, proton pump inhibitors like omeprazole may also reduce its efficacy, though this is a separate issue from this compound resistance [7].

References

Core Concept: Why Platelet Turnover Matters for Aspirin

Author: Smolecule Technical Support Team. Date: February 2026

Aspirin's antiplatelet effect is unique because it causes a permanent inactivation of the COX-1 enzyme in platelets [1]. However, platelets are constantly being renewed. The bone marrow releases new platelets into circulation, which have unaffected COX-1 activity. The rate at which these new platelets are produced is the key factor determining the overall antiplatelet effect of a once-daily this compound regimen [2] [3].

In conditions of accelerated platelet turnover (e.g., essential thrombocythemia), the faster influx of new, non-acetylated platelets can more quickly restore the system's capacity for thromboxane production. This can lead to an incomplete antiplatelet effect over a 24-hour dosing interval [2].

Experimental & Modeling Approaches

Researchers use a combination of experimental methods and computational models to study this phenomenon.

Measuring Platelet Lifespan

Experimentally, platelet lifespan can be measured using labeling techniques. The table below summarizes a key method.

Method Principle Reported Lifespan (in dogs) Key Findings
Biotinylation [4] Derivatizing blood with N-hydroxysuccinimido biotin; tracking survival with flow cytometry. 6.0 ± 1.1 days Biotinylated platelets aggregate normally in response to agonists, confirming the method does not impair function.

In humans, platelet lifespan is typically between 8 to 12 days [5]. A common method for measurement in humans uses Indium-111 (¹¹¹In) radiolabeling, with data analysis via γ-function modeling recommended as the standard [5].

Physiologically Based (PB) Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

Computational models integrate known physiology and pharmacology to simulate this compound's effect. The following diagram illustrates the core structure of such a model.

G This compound This compound PK This compound PK (Absorption, Distribution, Metabolism) This compound->PK Portal Portal Blood PK->Portal Systemic Systemic Circulation Portal->Systemic MKs Megakaryocytes (MKs) (Hidden Drug Target) Systemic->MKs Acetylation COX1 Platelet COX-1 (Inactivation) Systemic->COX1 Acetylation NPTs New Platelets from MKs MKs->NPTs NPTs->COX1 Effect AntiPlatelet Effect COX1->Effect

This model shows how this compound (PK) reaches the systemic circulation and acetylates COX-1 in both circulating platelets and their precursor cells, the megakaryocytes (MKs) in the bone marrow [2]. The release of new platelets from MKs is the process that replenishes active COX-1.

Precision Dosing Strategies from In-Silico Models

In-silico experiments using PB-PK/PD models provide specific strategies for overcoming the challenge of accelerated platelet turnover. The key insight is that the dosing interval is more critical than the dose amount [2] [3].

Scenario Standard Once-Daily Dosing Model-Informed Precision Dosing
Accelerated Platelet Turnover (e.g., Essential Thrombocythemia) Incomplete 24-hour COX-1 inhibition. Superior strategy: Reduce the dosing interval (e.g., twice-daily low-dose this compound).
Reduced Bioavailability (e.g., Severe Obesity) Reduced drug exposure. Consider increasing the once-daily dose.

Frequently Asked Questions (FAQs)

Q1: Why does a drug with a 20-minute half-life like this compound have a 24-hour effect? A: The antiplatelet effect is not dependent on the continuous presence of the drug in plasma. This compound causes an irreversible, covalent modification of the COX-1 enzyme. Since platelets are anucleated and cannot synthesize new proteins, the inhibitory effect lasts for the entire lifespan of the platelet [2].

Q2: What is the role of megakaryocytes, and why are they called a "hidden drug target"? A: Megakaryocytes in the bone marrow are the precursor cells that produce and release platelets. When this compound is in the bloodstream, it can also acetylate COX-1 in megakaryocytes. This means that the new platelets they produce and release are already born with an inhibited enzyme, extending the drug's effect. They are "hidden" because they are not accessible for repeated sampling in patients, making their contribution difficult to measure directly [2].

Q3: In an experimental setting, how can I determine if a patient has accelerated platelet turnover? A: While direct measurement of platelet lifespan (e.g., with biotinylation or ¹¹¹In labeling) is the gold standard, it is complex. A more practical approach in clinical research is to use a surrogate marker like Reticulated Platelet Fraction (RPF), which represents the youngest platelets in circulation and can be measured using flow cytometry. An elevated RPF suggests accelerated platelet turnover.

Q4: Are there other conditions besides essential thrombocythemia that are associated with accelerated platelet turnover? A: Yes, platelet lifespan can be shortened in various conditions, including autoimmune disorders like idiopathic thrombocytopenic purpura (ITP), consumption coagulopathies (DIC), and thrombotic thrombocytopenic purpura (TTP) [5].

References

Drug Interactions that May Reduce Aspirin's Efficacy

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key mechanisms and drugs that have evidence for potentially reducing aspirin's effects [1].

Interacting Drug/Drug Class Proposed Mechanism of Interaction Impact & Clinical Evidence
Ibuprofen and other NSAIDs [2] Competitive inhibition of COX-1 active site; may block access of this compound to its serine residue [3]. Moderate. May negate the antiplatelet effect of low-dose this compound, particularly if ibuprofen is taken concurrently or just before this compound [2].
Corticosteroids (e.g., Prednisone) [2] Systemic anti-inflammatory effect; may inhibit phospholipase A2, reducing the availability of arachidonic acid substrate [3]. Potential. Theoretical risk of interference with this compound's anti-inflammatory and antiplatelet actions.
ACE Inhibitors (e.g., Enalapril) [2] Not fully understood; may involve prostaglandin-mediated pathways. Potential. Interaction noted, but the effect on this compound's antiplatelet efficacy is less direct [2].

Experimental Protocols for Investigating Interactions

When designing studies to investigate these interactions, consider the following methodologies focused on pharmacokinetic and pharmacodynamic assessments.

Protocol for Pharmacodynamic (PD) Interaction Studies

This protocol assesses the functional impact of an interaction on this compound's antiplatelet effect.

  • Objective: To determine if a co-administered drug (e.g., Ibuprofen) interferes with the antiplatelet effect of this compound.
  • Study Design: Randomized, controlled, crossover study in healthy volunteers or relevant animal models.
  • Key Parameters and Methodologies:
    • Primary Endpoint:
      • Serum Thromboxane B2 (TXB2): A direct measure of COX-1 activity. This compound's efficacy is confirmed by a >95% reduction in serum TXB2 from baseline [4]. An interaction is suggested if TXB2 levels are significantly higher with the combination vs. This compound alone.
    • Secondary Endpoints:
      • Platelet Function Analyzer (PFA-100): Uses collagen/epinephrine (CEPI) cartridge. Prolonged closure time indicates inhibited platelet function [4].
      • Urinary 11-dehydro-TXB2: A marker of systemic thromboxane generation in vivo [5] [4].
  • Workflow Diagram: The following diagram illustrates the experimental workflow for a PD study.

start Subject Recruitment & Screening washout Washout Period (No NSAIDs/ASA) start->washout baseline Baseline Assessment (PD Markers) washout->baseline arm1 Intervention Arm A: ASA + Investigational Drug baseline->arm1 assess1 Post-Treatment Assessment (PD Markers) arm1->assess1 arm2 Intervention Arm B: ASA + Placebo assess2 Final Post-Treatment Assessment (PD Markers) arm2->assess2 crossover Washout & Crossover assess1->crossover crossover->arm2 analysis Data Analysis: Compare TXB2 reduction & platelet function assess2->analysis

Protocol for Pharmacokinetic (PK) Interaction Studies

This protocol evaluates if an interaction alters the absorption and availability of this compound.

  • Objective: To determine if a co-administered drug alters the pharmacokinetic profile of acetylsalicylic acid (ASA) or its major metabolite, salicylic acid.
  • Study Design: Randomized, crossover trial comparing ASA alone vs. ASA with the investigational drug.
  • Key Parameters and Methodologies:
    • Formulation: Use immediate-release, non-coated this compound to maximize potential for interaction [2].
    • Blood Sampling: Serial blood samples collected pre-dose and at multiple time points post-dose (e.g., 5, 10, 20, 30, 60, 120, 240 minutes).
    • PK Analysis:
      • Maximum Plasma Concentration (Cmax)
      • Time to Cmax (Tmax)
      • Area Under the Curve (AUC) from 0 to last measurement and 0 to infinity.
  • Workflow Diagram: The following diagram illustrates the experimental workflow for a PK study.

pk_start Dosing (Oral ASA ± Drug) sample Serial Blood Collection pk_start->sample process Plasma Separation sample->process measure ASA & Salicylate Quantification (LC-MS/MS) process->measure params PK Parameter Calculation (Cmax, Tmax, AUC) measure->params compare Compare PK parameters between study arms params->compare

Frequently Asked Questions (FAQs)

Q1: What is the strongest evidence for a clinically significant drug interaction reducing this compound's efficacy? The most robust evidence involves ibuprofen [2]. For patients on low-dose this compound for cardioprotection, advise taking ibuprofen at least 30-60 minutes after the this compound dose or, preferably, 8 hours before the next this compound dose to avoid competitive binding at the COX-1 enzyme site.

Q2: How can we troubleshoot a lack of antiplatelet effect in an in vitro or animal model? First, verify your assay is working.

  • Confirm this compound Activity: Ensure your this compound preparation causes >95% inhibition of serum TXB2 in your model [4].
  • Check for Contaminants: The model may have been exposed to other NSAIDs in food, water, or via topical analgesics.
  • Review Dosing: For animal studies, ensure the dosing schedule accounts for rapid hydrolysis of ASA in plasma; chronic models may require BID dosing to maintain full platelet inhibition.

Q3: Are there novel formulations that could mitigate interaction risks? Emerging research is exploring alternative formulations. For instance, sublingual this compound has been shown to achieve faster absorption and a different pharmacokinetic profile, which might bypass certain interactions that occur in the GI tract [5]. This could be a variable to control for or investigate in your experiments.

References

ibuprofen naproxen interference aspirin antiplatelet effects

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: NSAID Interference with Aspirin

Q1: Which NSAIDs are known to interfere with this compound's antiplatelet effect? Not all NSAIDs interfere with this compound; the effect depends on their binding mechanism to the Cyclooxygenase-1 (COX-1) enzyme. The table below classifies common NSAIDs based on current evidence.

NSAID Interferes with this compound? Key Evidence
Ibuprofen Yes Competitively blocks COX-1 active site, preventing this compound's access [1] [2] [3].
Naproxen Yes Interferes with irreversible platelet inhibition by this compound [4] [2] [5].
Diclofenac No Shown not to alter the antiplatelet action of this compound in studies [2] [6] [5].
Acetaminophen (Paracetamol) No Does not interfere with this compound's antiplatelet effect [2] [6] [5].
Celecoxib Conflicting Some in vitro data suggests interaction; other studies found no effect [2] [6].
Ketorolac No Does not interfere with this compound's action [2] [5].
Loxoprofen Yes (Timing-dependent) Can interfere if taken simultaneously, but a 6-hour interval may avoid interaction [1].

Q2: What is the molecular mechanism behind this drug-drug interaction? The interference is a pharmacodynamic interaction at the level of platelet COX-1 [2] [5].

  • This compound's Action: this compound irreversibly acetylates a serine residue (Ser529) in the COX-1 enzyme channel. This permanently inhibits the enzyme for the platelet's lifetime, preventing the synthesis of thromboxane A2 (TXA2), a potent promoter of platelet aggregation [1] [7].
  • NSAIDs' Action: Most NSAIDs bind reversibly to the COX-1 active site, forming a salt bridge with an arginine residue (Arg120). This temporarily inhibits the enzyme [1] [2].
  • The Conflict: When an NSAID like ibuprofen occupies the COX-1 channel first, it can physically block this compound from accessing its serine target, hindering irreversible acetylation. The antiplatelet effect then depends only on the reversible, short-lived presence of the NSAID [1] [2] [3].

The diagram below illustrates this competitive binding mechanism.

G AA Arachidonic Acid (AA) COX1 COX-1 Enzyme AA->COX1 Binds to active site TxA2 Thromboxane A2 (TxA2) (Pro-aggregatory) COX1->TxA2 This compound This compound This compound->COX1 Irreversibly acetylates    Ser529 NSAID NSAID NSAID->COX1 Reversibly binds to block    access

Q3: What does experimental data show about the quantitative impact of this interaction? In vitro and clinical studies measure interference through platelet aggregation and thromboxane generation. Key quantitative findings are summarized below.

Table 1: Summary of Key Experimental Findings on NSAID Interference

NSAID Study Type Key Metric & Result Citation
Ibuprofen In vitro (Human PRP) PATI: Significantly decreased at Cmax, indicating reduced antiplatelet effect. [1]
Naproxen Clinical (Crossover) Serum TXB₂: Slightly lower inhibition (98.0%) vs. This compound alone (99.1%). Collagen-induced aggregation: Inhibited by this compound alone, but not when naproxen was co-administered. [4]
Loxoprofen In vitro (Human PRP) PATI: Significantly decreased at Cmax. No significant difference at assumed concentration after 6 hours. [1]
Multiple NSAIDs In vitro (Human PRP) Aggregation & TXB₂: Ibuprofen, naproxen, celecoxib, and others significantly interfered. Diclofenac, ketorolac, and acetaminophen did not. [2] [5]

Abbreviations: PRP: Platelet-Rich Plasma. PATI: Platelet Aggregation Threshold Index (the stimulus concentration for 50% aggregation; a higher value indicates stronger antiplatelet effect). TXB₂: Thromboxane B2 (a stable metabolite of TXA2). Cmax: Maximum plasma concentration.

Q4: What are the critical factors for designing experiments to study this interaction?

  • Timing and Dosing Sequence: This is the most critical variable. Studies must rigorously control whether the NSAID is administered before, after, or concurrently with this compound [1] [4].
  • This compound Formulation: Enteric-coated this compound has a delayed absorption profile compared to immediate-release forms, which can influence the interaction kinetics [1] [3].
  • Functional Endpoints: Rely on established functional assays rather than just drug levels.
    • Platelet Aggregation: Use Arachidonic Acid (AA) as a stimulus for a COX-1 specific readout. Collagen can also be used [4] [2].
    • Thromboxane B2 (TXB2) Measurement: This is a direct biochemical marker of COX-1 activity. Inadequate suppression of TXB2 is a hallmark of this interaction [1] [4].
  • NSAID Concentrations: Test NSAIDs at various concentrations, including Cmax and trough levels, to model the in vivo concentration-time profile [1].

Experimental Protocol Guide

The following is a generalized workflow for an in vitro study based on methodologies from the cited literature [1] [2].

G Step1 1. Blood Collection & PRP Preparation Step2 2. Pre-incubation with Drug(s) Step1->Step2 Step3 3. Platelet Aggregation Assay Step2->Step3 Step4 4. Thromboxane B2 (TXB2) Measurement Step3->Step4 Step5 5. Data Analysis Step4->Step5 Criteria Donor Criteria: - No NSAIDs for 1 week - No this compound for 2 weeks - Fasted state Criteria->Step1 Groups Experimental Groups: - Vehicle control - this compound only - NSAID only - NSAID + this compound (varying order/timing) Groups->Step2 Stimulus Aggregation Stimulus: - Arachidonic Acid - Collagen Stimulus->Step3 Metrics Key Metrics: - PATI - Max Aggregation (%) - TXB2 concentration Metrics->Step5

Troubleshooting Common Experimental Issues

  • High Variability in Aggregation Response: Ensure strict donor selection criteria (fasting, medication history). Consider using a platelet aggregometer with a consistent stirring speed and temperature control [1].
  • Unexpectedly Low TXB2 Levels in Control Group: Check the viability and preparation of PRP. Avoid repeated freeze-thaw cycles of samples for TXB2 analysis, as this can degrade the analyte.
  • Inconclusive Results with Enteric-Coated this compound: For in vitro studies, it may be necessary to use the active metabolite (salicylate) or simulate the delayed absorption with a modified pre-incubation protocol [1].

Key Takeaways for Researchers

  • The interaction is not a class effect; the molecular structure and binding kinetics of each NSAID determine its potential for interference [2] [5].
  • Docking studies can be a powerful predictive tool. NSAIDs that form hydrogen bonds with key amino acids (Ser530, Arg120, Tyr385) in the COX-1 channel are more likely to interfere [5].
  • Timing is critical. The interaction can often be avoided by administering this compound at least 30 minutes before or 2-8 hours after a single dose of a short-acting NSAID like ibuprofen [1] [3]. However, this may not be feasible with multiple daily NSAID doses.

References

Technical Support Center: Gastrointestinal Protection with Long-Term Aspirin Use

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Aspirin-Induced Gastrointestinal Injury

Long-term low-dose this compound (LDA), typically defined as 75-325 mg daily, represents one of the most widely used therapeutic regimens worldwide for cardiovascular prevention. However, its administration is associated with a spectrum of gastrointestinal adverse effects ranging from mild dyspepsia to serious complications including ulceration, bleeding, perforation, and even death. Approximately 15-20% of regular this compound users experience upper GI symptoms, with studies indicating endoscopic evidence of mucosal damage in up to 60% of users. Understanding the mechanisms of injury, implementing appropriate preventive strategies, and establishing robust monitoring protocols are therefore essential components of ethical clinical trial design and therapeutic development.

The clinical challenge resides in the balance between this compound's demonstrated efficacy in cardiovascular and potentially oncological prevention against its gastrointestinal toxicity profile. Recent research initiatives such as the Ardabil Gastric Cancer Prevention Trial (AGCPT) highlight the emerging interest in this compound's chemopreventive potential, particularly in high-risk populations, while simultaneously emphasizing the critical need for effective gastrointestinal protection strategies during long-term administration. This technical support document provides evidence-based guidance for researchers and drug development professionals addressing these challenges in both clinical and preclinical settings.

Mechanisms of this compound-Induced Gastrointestinal Damage

Pathophysiological Pathways

This compound induces gastrointestinal damage through two primary mechanisms that operate both independently and synergistically:

  • Topical Injury: As a weak acid (pKa 3.5), this compound remains largely non-ionized in the acidic gastric environment, enabling it to freely penetrate the phospholipid membranes of gastric epithelial cells. Upon entry into neutral intracellular compartments, this compound ionizes, leading to intracellular accumulation and damage. This process disrupts the gastric mucosal barrier by reducing surface hydrophobicity, compromising mitochondrial function, and increasing mucosal permeability. Additionally, this compound crystals can cause direct physical damage to mucosal surfaces, initiating microvascular injury and subsequent ischemic changes. [1]

  • Systemic Effects: The principal systemic mechanism involves irreversible inhibition of cyclooxygenase (COX) enzymes, particularly COX-1, which plays a crucial role in maintaining gastrointestinal mucosal integrity. COX-1 inhibition leads to reduced synthesis of protective prostaglandins (PGE2 and PGI2) that normally stimulate mucus and bicarbonate secretion, maintain mucosal blood flow, and enhance epithelial proliferation and repair. This prostaglandin depletion creates a vulnerable mucosal environment susceptible to acid-peptic digestion and ulcer formation. Unlike other NSAIDs, this compound's irreversible acetylation of platelet COX-1 creates a sustained antiplatelet effect that persists for the lifespan of platelets (7-10 days), significantly increasing bleeding risk from any established mucosal defects. [1]

The following diagram illustrates these key mechanisms and their consequences:

G Mechanisms of this compound-Induced Gastrointestinal Damage cluster_topical Topical Mechanisms cluster_systemic Systemic Mechanisms A This compound Administration B Direct Mucosal Contact A->B C Epithelial Cell Barrier Disruption B->C D Increased Mucosal Permeability C->D E Cellular Damage & Erosion D->E K Combined GI Mucosal Injury E->K F Systemic Absorption G COX-1 Enzyme Inhibition F->G H Reduced Protective Prostaglandins G->H I Impaired Mucosal Defense H->I J Ulcer Formation & Bleeding I->J J->K

Figure 1: Dual pathways of this compound-induced gastrointestinal damage demonstrating both topical and systemic mechanisms that converge to produce mucosal injury.

Limitations of Formulation Approaches

Enteric-coated this compound formulations were developed to minimize topical mucosal injury by preventing dissolution in the stomach and releasing the active drug in the more neutral duodenal environment. However, systematic review evidence demonstrates that this approach provides inadequate gastrointestinal protection. A 2021 systematic review of six randomized controlled trials (n=15,621 participants) concluded that enteric coating alone does not significantly reduce the risk of clinically relevant gastrointestinal outcomes, including ulceration and bleeding, because it does not address the systemic effects of prostaglandin inhibition. [2]

Similarly, buffered formulations designed to reduce gastric acidity have shown limited efficacy in preventing serious gastrointestinal complications. The systemic nature of this compound's primary damaging mechanism means that even parenteral administration can result in gastrointestinal ulceration, confirming that avoidance of direct mucosal contact is insufficient to prevent injury. These findings have significant implications for clinical trial design and therapeutic development, emphasizing the necessity of adjunctive protective strategies rather than relying solely on formulation approaches. [2] [1]

Risk Assessment & Stratification

Patient-Related Risk Factors

Identification of high-risk individuals is fundamental to implementing appropriate gastrointestinal protection strategies in clinical trials and therapeutic settings. Risk factors can be categorized as patient-specific, medication-related, and comorbidity-associated:

Table 1: Risk Stratification for this compound-Induced Gastrointestinal Complications

Risk Category Risk Factors Relative Risk Increase Protective Recommendations
High Risk History of peptic ulcer disease or GI bleeding 4-6 fold PPI co-therapy mandatory
Age >70 years 2-4 fold PPI recommended
Concomitant anticoagulants or corticosteroids 3-5 fold PPI strongly recommended
Moderate Risk Concomitant NSAIDs or antiplatelets 2-3 fold PPI or high-dose H₂RA
Helicobacter pylori infection 1.5-2 fold Eradication therapy + consider PPI
Severe organ impairment (liver/renal) 2-3 fold PPI consideration
Low Risk No risk factors Baseline (2-4 fold over non-users) Monitor symptoms

Advanced age deserves particular emphasis as a risk factor, with patients over 70 years demonstrating significantly elevated risk of serious gastrointestinal complications. This increased vulnerability may relate to reduced mucosal repair capacity, altered drug metabolism, and increased prevalence of comorbidities. The concomitant use of other antiplatelet agents, NSAIDs, or anticoagulants produces a synergistic effect on bleeding risk that must be carefully considered in trial design and clinical management. Interestingly, while H. pylori infection increases susceptibility to this compound-induced mucosal damage, evidence suggests it may paradoxically protect against gastric erosions, highlighting the complex interplay between risk factors. [3] [1]

Clinical Assessment Algorithm

A systematic approach to risk assessment enables appropriate allocation of preventive resources in research and clinical settings. The following diagram outlines a recommended assessment workflow:

G Risk Assessment Algorithm for this compound GI Toxicity Start Patient Candidate for Long-term this compound Q1 History of PUD/GI Bleeding? OR Concomitant Anticoagulants? Start->Q1 Q2 Age >70 Years? OR Concomitant NSAIDs/Corticosteroids? Q1->Q2 No HighRisk HIGH RISK Initiate PPI Prophylaxis Q1->HighRisk Yes Q3 H. pylori Status Known? Q2->Q3 No ModerateRisk MODERATE RISK Consider PPI or H₂RA Q2->ModerateRisk Yes LowRisk LOW RISK Monitor Symptoms No Routine Prophylaxis Q3->LowRisk Known Negative TestHp Test for H. pylori Treat if Positive Q3->TestHp Unknown/Positive TestHp->LowRisk

Figure 2: Systematic risk assessment algorithm for identifying patients requiring gastrointestinal protection during long-term this compound therapy.

Gastrointestinal Protection Protocols

Pharmacologic Prevention Strategies

Multiple pharmacologic approaches have been evaluated for preventing this compound-induced gastrointestinal damage, with significant variation in their efficacy profiles. A 2021 network meta-analysis of 10 randomized controlled trials (n=503 participants) directly compared the effectiveness of various protective agents:

Table 2: Efficacy Ranking of Gastroprotective Agents for this compound-Induced Injury

Intervention Efficacy Ranking SUCRA Value Mechanism of Action Clinical Considerations
Omeprazole + Rebamipide 1 92.5% Acid suppression + mucosal protection Highest efficacy for combined injury
Proton Pump Inhibitors (PPIs) 2-4 70-85% Irreversible H+/K+ ATPase inhibition First-line for high-risk patients
Phosphatidylcholine Complex 5 65.2% Enhanced mucosal barrier function Limited clinical data
H₂ Receptor Antagonists 6-7 45-60% Competitive histamine receptor blockade Moderate efficacy for gastric protection
Misoprostol 8 40.1% Prostaglandin E1 analog Limited by side effects
Geranylgeranylacetone 9 25.3% Heat shock protein inducer Investigational use
Placebo 10 5.0% N/A Not recommended

Proton pump inhibitors represent the cornerstone of gastrointestinal protection for high-risk this compound users, demonstrating consistent efficacy in reducing endoscopic ulcers and clinical bleeding events. Their superiority stems from potent, irreversible inhibition of gastric acid secretion, creating an environment conducive to mucosal healing. PPIs have shown particular benefit in patients with prior ulcer history, with one study demonstrating a 70% reduction in recurrent bleeding compared to placebo despite continued this compound use. [4]

The combination of omeprazole with rebamipide demonstrated the highest efficacy ranking in network meta-analysis, suggesting a synergistic approach targeting both acid suppression and mucosal defense enhancement may provide optimal protection. Rebamipide stimulates prostaglandin generation, enhances mucus secretion, and promotes epithelial healing through growth factor induction, thereby addressing multiple components of this compound-induced injury simultaneously. [4]

Dosing & Formulation Considerations
  • This compound Dose Selection: When designing clinical trials or therapeutic regimens, employ the lowest effective this compound dose for the indicated condition. For cardiovascular prevention, doses of 75-100 mg daily provide optimal benefit-risk balance, with higher doses (325 mg) conferring no additional antiplatelet benefit but significantly increasing gastrointestinal toxicity. The AGCPT trial utilizes 81 mg daily for gastric cancer prevention, reflecting this principle. [5]

  • PPI Dosing & Timing: Administer PPIs once daily, preferably before the first meal of the day, to align with maximal activation of proton pumps during the meal-stimulated phase. While all PPIs demonstrate efficacy, esomeprazole and lansoprazole have the most robust evidence specifically for this compound-related injury prevention. In high-risk situations, twice-daily dosing may be considered, though supporting evidence is limited. [4]

  • Duration of Therapy: Gastroprotective co-therapy should continue for the duration of this compound treatment in high-risk individuals, as mucosal damage persists with ongoing this compound exposure. Short-term PPI administration only provides transient protection, with ulcer risk returning to baseline following discontinuation. For patients requiring dual antiplatelet therapy, continue PPI co-therapy for at least the duration of combination treatment. [1]

Experimental Design & Methodologies

Preclinical Assessment Models

Preclinical evaluation of gastrointestinal protective strategies employs both in vitro and in vivo systems with distinct methodological considerations:

  • In Vitro Models: Utilize gastric epithelial cell lines (AGS, MKN-28) to assess this compound-induced cytotoxicity, barrier function disruption (transepithelial electrical resistance), inflammatory mediator release, and oxidative stress parameters. These systems permit high-throughput screening of potential protective agents and mechanistic studies without animal use. Standardized protocols involve pre-treatment with test compounds for 2-24 hours followed by this compound exposure (1-10 mM) for 4-48 hours, with assessment of viability (MTT assay), apoptosis (caspase activation), and prostaglandin E2 synthesis (ELISA). [6]

  • In Vivo Models: Employ rodent systems (typically rats) for integrated assessment of mucosal injury and protection. Standard methodology involves fasting animals for 12-24 hours before drug administration to reduce confounding dietary factors. This compound is administered by oral gavage (10-100 mg/kg) either as a single high dose or repeated lower doses to simulate acute and chronic injury patterns, respectively. Animals are sacrificed 3-6 hours after single-dose administration or following 5-14 days of repeated dosing. The stomach and intestinal segments are examined for hemorrhagic lesions, ulceration, and inflammation using validated scoring systems (e.g., Guthrie scale). Histopathological analysis provides additional data on mucosal depth, inflammatory cell infiltration, and epithelial damage. [6]

Clinical Trial Endpoints & Monitoring

Well-designed clinical trials investigating gastrointestinal protection strategies should incorporate multiple complementary endpoints to fully capture efficacy and safety:

  • Primary Endpoints:

    • Clinical bleeding events requiring hospitalization, transfusion, or discontinuation of therapy
    • Endoscopically-confirmed ulcers (≥3mm diameter with depth) in stomach or duodenum
  • Secondary Endpoints:

    • Symptom assessment using validated scales (GIS, PAGI-SYM)
    • Endoscopic erosions (number and severity)
    • Hemoglobin reduction (>2g/dL) without overt bleeding
    • Quality of life measures (PAGI-QOL, SF-36)
    • Treatment adherence rates (pill count, electronic monitoring)
  • Safety Monitoring:

    • Regular hemoglobin/hematocrit assessment (baseline, 1 month, then quarterly)
    • Renal function and electrolytes (PPI-related hypomagnesemia risk)
    • Bone density assessment in long-term PPI users (>1 year)

The Ardabil Gastric Cancer Prevention Trial exemplifies comprehensive endpoint selection, evaluating both gastric cancer incidence and precancerous lesion development over a 10-year follow-up period with systematic adverse event monitoring. [5]

Troubleshooting Common Research Challenges

Managing Gastrointestinal Bleeding in Trial Participants

When overt gastrointestinal bleeding occurs in research participants, implement a structured management protocol:

  • Immediate Assessment: Evaluate hemodynamic stability, obtain complete blood count, coagulation parameters, and consider need for transfusion support based on established thresholds (hemoglobin <8g/dL or <10g/dL with cardiovascular compromise).

  • Risk Stratification: Utilize validated scoring systems (e.g., Glasgow-Blatchford Score) to identify low-risk patients potentially suitable for outpatient management versus high-risk patients requiring urgent endoscopy.

  • Endoscopic Intervention: Perform upper endoscopy within 24 hours for high-risk cases, with appropriate endoscopic hemostasis techniques (injection, thermal coagulation, hemoclips) for active bleeding or high-risk stigmata.

  • Medication Management:

    • Continue this compound in most cardiovascular prevention scenarios unless bleeding is severe or life-threatening
    • Temporarily interrupt this compound for secondary prevention only in cases of active bleeding with high-risk stigmata
    • Resume this compound as soon as hemostasis is secured (typically within 3-5 days)
    • Initiate or optimize PPI therapy (intravenous bolus followed by continuous infusion for 72 hours, then high-dose oral)

The critical principle is that This compound interruption carries significant cardiovascular risk, with studies demonstrating a 3-fold increase in major adverse cardiac events following discontinuation. Therefore, the default approach should be to continue this compound with aggressive co-therapy rather than cessation. [1]

Addressing Non-Responsiveness to Prophylaxis

When gastrointestinal injury occurs despite standard prophylactic measures, consider these escalation strategies:

  • Confirm Adherence: Verify participant compliance with both this compound and gastroprotective medications through pill counts, pharmacy records, or serum drug level monitoring when available.

  • Optimize PPI Dosing: Switch to twice-daily dosing before meals or consider alternative PPI agents, as individual metabolic variations (CYP2C19 polymorphism status) may affect efficacy.

  • H. pylori Retesting: Perform urea breath testing or stool antigen assay to identify possible treatment failure or reinfection, particularly in regions with high prevalence.

  • Combination Therapy: Implement dual protective approaches, typically PPI plus additional agent (rebamipide, misoprostol at reduced doses, or high-dose H₂RA at bedtime).

  • Formulation Adjustment: Consider alternative this compound formulations (liquid, buffered) or dose splitting (twice-daily administration) to reduce peak mucosal concentrations, though evidence supporting this approach is limited.

Frequently Asked Questions (FAQ)

What is the strength of evidence supporting PPI co-therapy with this compound?

Multiple large-scale randomized controlled trials and meta-analyses demonstrate that PPI co-therapy reduces the risk of this compound-associated upper GI bleeding by up to 80% in high-risk populations. The strongest evidence exists for patients with prior ulcer history, where PPIs prevent recurrent bleeding with continued this compound use (NNT=12). Network meta-analysis ranks PPIs as the most effective single agents for preventing endoscopic ulcers, with combination approaches (PPI + mucosal protector) potentially offering superior efficacy. [4] [1]

Does enteric-coated this compound eliminate the need for additional GI protection?

No. Systematic review evidence confirms that enteric coating alone does not significantly reduce the risk of clinically relevant gastrointestinal outcomes, including ulceration and bleeding. This is because this compound's systemic effects via prostaglandin inhibition constitute the primary mechanism of mucosal injury, which formulation approaches cannot address. Enteric coating may reduce endoscopic erosions but does not prevent ulcers or complications in high-risk patients. [2]

How should H. pylori management be incorporated into this compound trials?

Current evidence supports a systematic approach: (1) Test all participants with prior ulcer history or dyspeptic symptoms before this compound initiation; (2) Consider universal testing in high-prevalence regions; (3) Eradicate confirmed infection with standard antibiotic regimens; (4) Confirm eradication success 4+ weeks after completion. H. pylori eradication alone provides insufficient protection against this compound injury but may reduce ulcer risk in specific populations. Combined eradication and PPI therapy offers optimal risk reduction. [5] [1]

What are the optimal endpoints for GI safety assessment in clinical trials?

A hierarchical endpoint approach is recommended: (1) Clinical bleeding events (primary); (2) Symptomatic ulcers; (3) Endoscopic ulcers (≥3mm with depth); (4) Erosions; (5) Patient-reported symptoms. Endoscopic endpoints provide valuable supplementary data but should not replace clinical event assessment. Composite endpoints may enhance statistical power but must be clearly defined. The AGCPT trial utilizes cumulative incidence of gastric cancer as primary endpoint with comprehensive GI adverse event monitoring. [5]

How does this compound's GI toxicity profile compare with other antiplatelet agents?

This compound demonstrates similar overall gastrointestinal toxicity to other antiplatelet agents (clopidogrel, prasugrel, ticagrelor) when used as monotherapy. However, combination therapy (especially DAPT with this compound plus P2Y12 inhibitors) significantly increases bleeding risk compared to monotherapy. This compound may cause more gastroduodenal erosions, while some evidence suggests other antiplatelets cause more small bowel injury, though clinical significance remains uncertain. [1]

Conclusion

Effective management of gastrointestinal complications represents an essential component of long-term this compound therapy in both clinical and research settings. The systematic implementation of risk stratification protocols, appropriate prophylactic strategies prioritizing PPI co-therapy in high-risk individuals, and careful monitoring for complications enables optimization of the benefit-risk profile for this widely used therapeutic agent. Emerging evidence regarding this compound's potential chemopreventive benefits in conditions such as gastric cancer underscores the continued importance of these protective strategies as new indications are investigated.

References

Evidence Summary: Gastroprotective Strategies for Aspirin Users

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the efficacy of common preventive strategies based on meta-analyses of randomized controlled trials.

Preventive Strategy Comparison Outcome Measure Result (Risk Ratio or Odds Ratio) Evidence Grade
Proton Pump Inhibitors (PPIs) vs. Placebo/Control Peptic Ulcers RR: 0.19 (95% CI: 0.13-0.26) [1] High (Meta-analysis of RCTs)
Gastric Ulcers RR: 0.24 (95% CI: 0.16-0.35) [1]
Duodenal Ulcers RR: 0.12 (95% CI: 0.05-0.29) [1]
Upper GI Bleeding RR: 0.22 (95% CI: 0.10-0.51) [1]
PPIs vs. H2 Receptor Antagonists (H2RAs) Erosions/Ulcers OR: 0.28 (95% CI: 0.16-0.50) [2] Moderate (Meta-analysis of RCTs)
Bleeding OR: 0.28 (95% CI: 0.14-0.59) [2]
*H. pylori* Eradication vs. Placebo Ulcer Bleeding (First 2.5 yrs) HR: 0.35 (95% CI: 0.14-0.89) [3] High (Large RCT)

Frequently Asked Questions & Troubleshooting

Q1: Are PPIs safe for long-term use in cardiac patients on aspirin? A: Yes, for the indicated population. A large meta-analysis found that PPIs did not increase the risk of all-cause mortality, cardiovascular mortality, nonfatal myocardial infarction, or ischemic stroke in long-term this compound users [1]. This supports the safety of PPIs from a cardiovascular perspective in this context.

Q2: When is H. pylori eradication a suitable alternative to PPIs? A: Eradication therapy is a viable strategy, but its benefits have important caveats [3].

  • Efficacy: It was effective in preventing ulcer bleeding, but only for the first 2.5 years after treatment; the protective effect was not sustained over a median 5-year follow-up.
  • Cost-Effectiveness: Proactive screening and eradication in all this compound users was not found to be cost-effective due to the high number needed to treat (NNT=238) to prevent one bleeding event [3].
  • Application: This strategy may be best reserved for patients with a known history of or active H. pylori infection, rather than as a universal screening approach.

Q3: How do PPIs compare to H2RAs for preventing low-dose this compound-related injuries? A: PPIs are superior. Direct comparative meta-analysis shows PPIs are more effective at preventing both endoscopic injuries (erosions/ulcers) and clinical bleeding events compared to H2RAs [2].

Experimental Protocols from Key Studies

1. Protocol: Meta-Analysis on PPI Efficacy & Safety

This methodology is based on the analysis that generated the efficacy data in the summary table [1].

  • Data Sources: MEDLINE, EMBASE, CENTRAL, CINAHL, ProQuest, and relevant reference lists.
  • Study Selection: Included randomized controlled trials (RCTs) up to February 2015.
  • Participants: Long-term this compound users for cardiovascular prevention.
  • Intervention & Control: PPI vs. placebo or control.
  • Outcomes: Pre-specified primary outcomes included peptic ulcers, gastric ulcers, duodenal ulcers, bleeding ulcers, and erosive esophagitis. Safety outcomes (e.g., mortality, cardiovascular events) were also analyzed.
  • Data Synthesis: Used a random-effects model for meta-analysis. Results were expressed as risk ratios (RR) with 95% confidence intervals (CI).

2. Protocol: RCT of H. pylori Eradication (HEAT Trial)

This outlines the methodology of the large HEAT trial [3].

  • Design: Randomized, double-blind, placebo-controlled trial.
  • Participants: Aged 60+ in the UK, prescribed this compound (≤325 mg), without other ulcerogenic or gastroprotective drugs.
  • Screening: Participants underwent a C13 urea breath test for H. pylori.
  • Randomization: Those with a positive test were randomized to active treatment or placebo.
  • Intervention: Oral, twice-daily combination of clarithromycin (500 mg), metronidazole (400 mg), and lansoprazole (30 mg) for 7 days.
  • Control: Matching placebos.
  • Primary Outcome: Time to hospitalization or death due to peptic ulcer bleeding, analyzed using a Cox proportional hazards model.
  • Follow-up: Used routinely collected clinical data for a median of 5.0 years.

Mechanism of Gastric Ulcer Healing and PPI Action

The diagram below illustrates the biological process of gastric ulcer healing and where PPIs facilitate the environment for repair.

Gastric Ulcer Healing Mechanism cluster_ppi PPI Action Creates a Favorable Environment This compound Use This compound Use Mucosal Injury / Ulceration Mucosal Injury / Ulceration This compound Use->Mucosal Injury / Ulceration Tissue Hypoxia & Necrosis Tissue Hypoxia & Necrosis Mucosal Injury / Ulceration->Tissue Hypoxia & Necrosis  Causes Release of Growth Factors Release of Growth Factors Tissue Hypoxia & Necrosis->Release of Growth Factors  Triggers Cell Proliferation & Re-epithelialization Cell Proliferation & Re-epithelialization Release of Growth Factors->Cell Proliferation & Re-epithelialization  Stimulates Angiogenesis (New Vessel Formation) Angiogenesis (New Vessel Formation) Release of Growth Factors->Angiogenesis (New Vessel Formation)  Stimulates Ulcer Healing Ulcer Healing Cell Proliferation & Re-epithelialization->Ulcer Healing  Leads to Angiogenesis (New Vessel Formation)->Ulcer Healing  Supports PPI Inhibits Acid PPI Inhibits Acid Reduces Acid Attack Reduces Acid Attack PPI Inhibits Acid->Reduces Acid Attack   Facilitates Healing Processes Facilitates Healing Processes Reduces Acid Attack->Facilitates Healing Processes  Allows Facilitates Healing Processes->Cell Proliferation & Re-epithelialization Facilitates Healing Processes->Angiogenesis (New Vessel Formation)

Key growth factors involved in this process include EGF, TGF-α, VEGF, bFGF, and HGF, which drive critical cellular activities for mucosal repair [4].

Decision Guide for Gastroprotective Strategy

For a visual summary of how to choose a preventive strategy, see the following clinical decision pathway.

Gastroprotection Strategy Decision Guide Start Start High Ulcer Risk? High Ulcer Risk? Start->High Ulcer Risk? PPI Initiate PPI (Most Effective) HpErad Eradicate H. pylori (Time-Limited Benefit) H2RA Consider H2RA (Less Effective than PPI) Monitor Monitor for Symptoms (e.g., dyspepsia, bleeding) High Ulcer Risk?->PPI  Yes H. pylori Positive? H. pylori Positive? High Ulcer Risk?->H. pylori Positive?  No H. pylori Positive?->HpErad  Yes Moderate/Low Risk Moderate/Low Risk H. pylori Positive?->Moderate/Low Risk  No Moderate/Low Risk->H2RA  Prefers Pharma Option Moderate/Low Risk->Monitor  Monitor-Only Approach

References

individualized aspirin therapy based on pharmacogenomics

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacogenomics in Aspirin Therapy: Key Concepts

FAQ 1: What is the clinical significance of pharmacogenomics for this compound therapy? this compound is a cornerstone antiplatelet therapy for cardiovascular prevention, yet its efficacy varies significantly between individuals—a phenomenon often termed "this compound resistance" [1] [2]. Pharmacogenomics studies how genetic variations influence a person's response to drugs [1]. For this compound, these genetic differences can affect its metabolism, its binding to the enzyme cyclooxygenase-1 (COX-1), and overall platelet function, leading to variable antiplatelet effects [1] [3]. Understanding a patient's genetic profile allows for a more personalized treatment approach, optimizing the benefits of this compound while minimizing risks [1].

FAQ 2: Which genes and genetic variants are most critical for this compound response? Numerous genes involved in this compound's mechanism of action, platelet function, and metabolism have been investigated. The table below summarizes key genetic variants with evidence linking them to this compound response variability.

Gene Variant (rsID) Functional Group Reported Effect on this compound Response Key Findings/Mechanism
PTGS1 (COX-1) rs1330344 Drug Target Conflicting data on association with resistance [4] Encodes cyclooxygenase-1, this compound's primary target [2].
PTGS2 (COX-2) rs20417 Drug Target Associated with increased risk of resistance [2] [4] Influences inflammatory prostaglandin synthesis [2].
ITGB3 (GPIIIa) rs5918 Platelet Function Conflicting data on association with resistance [4] Encodes the GPIIIa subunit of the fibrinogen receptor; implicated in platelet aggregation [2].
P2RY1 rs1371097 Platelet Function Associated with higher risk of unfavorable prognosis [2] An ADP receptor involved in platelet activation and aggregation [2].
ABCB1 rs1045642 Drug Transport Associated with a lower risk of unfavorable prognosis [2] Encodes P-glycoprotein, a drug efflux pump that may affect this compound absorption [2].
CYP2C9 rs1057910, rs1799853 Drug Metabolism Alters drug clearance and platelet inhibition [1] Key enzyme in the oxidative metabolism of salicylates [1].
ADK Not specified Novel Pathway (Purine) Associated with this compound response [5] [6] Encodes adenosine kinase; implicated via purine metabolism [5] [6].

Troubleshooting Experimental & Implementation Challenges

FAQ 3: How can we investigate mechanisms of this compound resistance beyond the COX-1 pathway? Traditional research has focused on the COX-1/thromboxane pathway. However, a pharmacometabolomics-informed pharmacogenomics approach can uncover novel mechanisms.

  • Experimental Protocol: Pharmacometabolomics-Informed Pharmacogenomics This integrated methodology uses metabolomic profiling to guide subsequent genetic analysis [5] [6]. The following workflow outlines the key steps:

    Workflow: Pharmacometabolomics-Informed Pharmacogenomics

    Start Subject Recruitment & this compound Intervention PrePost Collect Serum Samples: Pre- and Post-Aspirin Start->PrePost MetabProfiling Untargeted Metabolomic Profiling (GC-MS/LC-MS) PrePost->MetabProfiling StatAnalysis Statistical & Pathway Analysis MetabProfiling->StatAnalysis IdentifyCandidates Identify Candidate Metabolites & Pathways (e.g., Purines) StatAnalysis->IdentifyCandidates GeneticAnalysis Targeted Genetic Association Analysis of Pathway Genes IdentifyCandidates->GeneticAnalysis Validate Functional Validation (in vitro/vivo) GeneticAnalysis->Validate Model Develop Integrated Response Model Validate->Model

    • Subject Selection & Intervention: Recruit a cohort of healthy volunteers or patients. Administer a standardized, low-dose this compound (e.g., 81 mg/day) regimen for a set period (e.g., two weeks) [6].
    • Sample Collection: Collect serum or plasma samples from each participant immediately before starting this compound and after the intervention period.
    • Metabolomic Profiling: Analyze samples using an untargeted platform like gas chromatography-mass spectrometry (GC-MS). This measures the levels of hundreds of small-molecule metabolites.
    • Data Analysis:
      • Use multivariate statistics (e.g., Principal Component Analysis) and linear mixed models to identify metabolites significantly altered by this compound exposure.
      • Perform pathway enrichment analysis (e.g., with MetaboAnalyst) on the significantly changed metabolites. This study identified the purine metabolism pathway as significantly affected, with compounds like adenosine and inosine elevated in poor responders [5] [6].
    • Informed Genetic Analysis: Select candidate genes from the implicated pathway (e.g., Adenosine Kinase (ADK) for purine metabolism) and perform genetic association testing between variants in these genes and the this compound response phenotype in your cohort [5] [6].
    • Validation: Confirm the functional role of identified genetic variants through in vitro or further clinical studies.

FAQ 4: What are the common challenges in implementing clinical pharmacogenomic testing for this compound? Integrating PGx testing into routine care faces several hurdles, even after establishing genetic associations.

  • Challenge 1: Evidence Translation & Clinical Utility. Moving from a statistical association to a clinically actionable guideline is complex. For this compound, many variant associations have been contradictory, making it difficult to create definitive dosing guidelines [3] [4]. Solution: Focus on building polygenic response scores (PgxRS) that combine the effects of multiple variants, which have shown better predictive value than single SNPs [2]. Conduct large, prospective, randomized controlled trials to demonstrate that genotype-guided therapy improves patient outcomes.
  • Challenge 2: Reimbursement & Cost-Effectiveness. A major barrier is securing consistent reimbursement from health insurers [7] [8]. Solution: Generate robust health-economic data demonstrating that PGx testing reduces adverse events and overall healthcare costs. Document and publish successful reimbursement strategies from early-adopter institutions.
  • Challenge 3: Clinical Workflow Integration & Education. Success requires embedding PGx results into the Electronic Health Record (EHR) with clinical decision support (CDS) and educating clinicians on how to interpret them [7] [8]. Solution: Develop clear, concise lab reports with specific therapeutic recommendations. Implement CDS alerts that trigger when a high-risk medication is prescribed to a patient with an actionable genotype. Create ongoing educational programs for physicians and pharmacists.

FAQ 5: How do we design a robust study to validate a polygenic response score (PgxRS) for this compound? A PgxRS aggregates the effects of multiple genetic variants into a single score to predict an individual's response.

  • Experimental Protocol: Developing and Validating a PgxRS
    • Cohort Selection & Phenotyping:
      • Define a clear, clinically relevant patient population (e.g., acute ischemic stroke patients prescribed this compound for secondary prevention) [2].
      • Establish a precise and reproducible phenotype for "response." This can be:
        • Clinical: Unfavorable functional outcome (e.g., mRS score >1 at 90 days) or a composite of new vascular events [2].
        • Laboratory: High on-treatment platelet reactivity measured by a validated assay (e.g., LTA, VerifyNow) [6] [4].
    • Genotyping & Score Calculation:
      • Genotype a pre-specified panel of candidate SNPs in genes from relevant pathways (see Table 1) [2].
      • Using a discovery cohort, perform multivariate logistic regression to identify SNPs independently associated with the response outcome.
      • Assign weights to each risk allele based on their effect size (Odds Ratio or β-coefficient). The PgxRS is the weighted sum of a patient's risk alleles.
    • Model Validation & Clinical Integration:
      • Test the performance (e.g., Area Under the Curve (AUC) of the Receiver Operating Characteristic curve) of the PgxRS in an independent validation cohort.
      • Develop a final clinical prediction model that may integrate the PgxRS with significant clinical variables (e.g., age, diabetes, smoking status) [2].
      • The final output is a risk stratification tool that can identify patients at high risk for this compound treatment failure, who may be candidates for alternative antiplatelet therapies.

The following workflow summarizes the PgxRS development process: Workflow: Polygenic Response Score (PgxRS) Development

A Define Patient Cohort and Response Phenotype B Genotype Candidate SNPs in Discovery Cohort A->B C Perform Association Analysis (Logistic Regression) B->C D Build Weighted PgxRS from Significant SNPs C->D E Validate PgxRS Performance in Independent Cohort D->E F Integrate with Clinical Factors into Final Prediction Model E->F

I hope this structured technical resource provides a solid foundation for your research and development efforts. The field of this compound pharmacogenomics is rapidly evolving, and this information should help in designing robust experiments and navigating implementation challenges.

References

Troubleshooting Guide: Suboptimal Aspirin Response

Author: Smolecule Technical Support Team. Date: February 2026

This guide helps you systematically identify and address the causes of inadequate platelet inhibition.

Investigation Area Potential Cause Recommended Action
Patient Adherence Unintentional or deliberate non-compliance with aspirin regimen [1]. Verify ingestion directly; re-test 2 hours after observed dosing [1].
Clinical Conditions Metabolic syndrome, obesity, diabetes [2] [1]. Identify phenotype; consider increased oxidative stress as a contributing mechanism [2].
Drug Formulation Use of enteric-coated this compound preparations [2]. Switch to immediate-release this compound for critical situations [2].
Drug Interactions Concurrent use of other NSAIDs (e.g., ibuprofen) [3] [4]. Review patient's full medication list; advise avoiding concurrent NSAID use [3].
Laboratory Testing Improper sample handling or testing limitations [4]. Follow strict specimen collection protocols; be aware of other drug interference [4].

Frequently Asked Questions (FAQs) for Researchers

Q1: What is the most frequent cause of an inadequate response to this compound in a clinical study? The most common cause is non-compliance. Multiple studies confirm that when patients with an initial inadequate response are re-tested after observed this compound ingestion, over 90% show effective platelet inhibition [1]. It is recommended to always verify compliance through direct observation before investigating other biological causes [1].

Q2: Which clinical phenotypes are associated with a reduced pharmacological effect of this compound? Metabolic syndrome is strongly and uniquely associated with less effective inhibition of platelet cyclooxygenase-1 (COX-1) by this compound. One study found systematically higher levels of serum thromboxane B2 (sTxB2) in patients with metabolic syndrome, with 14% showing levels consistent with inadequate COX-1 inhibition, compared to 0% in patients without the syndrome [2].

Q3: How does this compound formulation impact its antiplatelet effect? Enteric-coated formulations can lead to a less potent inhibition of platelet function compared to immediate-release formulations. A randomized substudy found that patients receiving enteric-coated this compound had systematically higher sTxB2 levels, indicating less effective COX-1 inhibition [2]. For situations requiring rapid and complete platelet inhibition, immediate-release this compound is preferred.

Q4: What are the key methodologies for assessing platelet inhibition by this compound? The table below summarizes core experimental protocols and their readouts from key studies.

| Method | Measured Parameter | Therapeutic Range / Interpretation | Key Experimental Details | | :--- | :--- | :--- | :--- | | Serum Thromboxane B2 (sTxB2) | Inhibition of platelet COX-1 activity [2]. | sTxB2 ≤ 13 ng/mL (indicating adequate inhibition) [2]. | Non-anticoagulated blood incubated at 37°C for 45 min; assayed by GC/MS [2]. | | Thromboelastography with Platelet Mapping (TEG-PM) | Percent platelet inhibition via ADP & AA pathways [5]. | — | | VerifyNow this compound Assay | this compound Reaction Units (ARU) [4]. | 350-549 ARU (therapeutic range) [4]. | Whole blood in 3.2% citrate tube; transport at room temp; analyze within 3 hours [4]. | | Light Transmission Aggregometry | Platelet aggregation in response to agonists (e.g., Arachidonic Acid) [1]. | Inhibition of aggregation response [1]. | — |

Experimental Validation Workflow

For a structured approach, follow this validation workflow to confirm suboptimal inhibition and identify its cause.

G Start Start A Initial Test Shows Suboptimal Inhibition Start->A End End B Verify Patient Compliance A->B C Observe this compound Ingestion & Re-test in 2 hours B->C D Inhibition Confirmed? C->D E Investigate Biological & Pharmacological Causes D->E No I Report: Non-compliance as Primary Cause D->I Yes F Assess for Metabolic Syndrome E->F G Review Drug Formulation (Enteric-coated) E->G H Check for Drug Interactions (e.g., NSAIDs) E->H J Report: Biological/Pharmacological Factors Identified F->J G->J H->J I->End J->End

This compound's Mechanism of Action & Testing Interference

Understanding the biochemical pathway is key to troubleshooting interference in testing.

G This compound (Acetylsalicylic Acid) This compound (Acetylsalicylic Acid) Irreversible Acetylation Irreversible Acetylation This compound (Acetylsalicylic Acid)->Irreversible Acetylation Cyclooxygenase-1 (COX-1) Cyclooxygenase-1 (COX-1) Arachidonic Acid Arachidonic Acid Cyclooxygenase-1 (COX-1)->Arachidonic Acid  Converts Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) Arachidonic Acid->Prostaglandin H2 (PGH2)  Converts to Thromboxane A2 (TxA2) Thromboxane A2 (TxA2) Prostaglandin H2 (PGH2)->Thromboxane A2 (TxA2)  Converts to Platelet Activation\n& Aggregation Platelet Activation & Aggregation Thromboxane A2 (TxA2)->Platelet Activation\n& Aggregation Irreversible Acetylation->Cyclooxygenase-1 (COX-1) Other NSAIDs (e.g., Ibuprofen) Other NSAIDs (e.g., Ibuprofen) Other NSAIDs (e.g., Ibuprofen)->Cyclooxygenase-1 (COX-1)  Reversible Competitive Inhibition

Key Takeaways for Experimental Design

  • Prioritize Compliance Checks: Design studies with built-in mechanisms for verifying adherence, such as direct observation or pill counts, before attributing results to biological resistance [1].
  • Stratify by Phenotype: Account for clinical variables like metabolic syndrome in your recruitment criteria and data analysis, as these conditions significantly impact this compound's pharmacokinetics and efficacy [2].
  • Control for Formulation: Standardize the formulation of this compound used in clinical trials. If testing antiplatelet effect, prefer immediate-release over enteric-coated tablets to minimize a key variable [2].
  • Standardize Sample Handling: Adhere strictly to laboratory guidelines for platelet function tests to avoid pre-analytical errors. This includes using the correct anticoagulant, maintaining room temperature, and processing samples within the required time window [4].

References

analytical method troubleshooting aspirin quantification

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting HPLC Methods for Aspirin

This compound is prone to degradation, and its analysis often presents specific challenges. The table below outlines common issues, their potential causes, and solutions, drawing from established methods [1] [2] [3].

Issue Potential Cause Suggested Solution

| Peak Tailing | - Active sites on column

  • Incorrect mobile phase pH | - Use end-capped C18 column (e.g., XSelect HSS T3) [1]
  • Adjust mobile phase to acidic pH (e.g., with 0.1% formic acid or orthophosphoric acid) [1] [2] | | Insufficient Resolution | - Degradation products co-eluting with main peak
  • Suboptimal mobile phase | - Employ a stability-indicating method [2]
  • Adjust acetonitrile/water ratio; use gradient elution if needed (e.g., from 5% to 60% acetonitrile) [1] | | Variable Retention Times | - Mobile phase instability
  • Fluctuations in flow rate or temperature | - Use buffering agents; prepare fresh mobile phase daily [2]
  • Ensure HPLC system stability; maintain constant column temperature (e.g., 40°C) [1] | | High Baseline Noise | - Contaminated column or mobile phase
  • Detector lamp issues | - Filter mobile phases and samples through 0.2µm or 0.45µm filters [1] [3]
  • Check detector performance during system suitability tests [3] |

Alternative & Green Analytical Methods

For a simpler and more eco-friendly analysis, spectrophotometric methods can be a viable alternative to HPLC for simultaneous determination of this compound and another drug in combination therapy, such as rivaroxaban [4]. The table below summarizes three such techniques.

Method Principle Application for this compound
Dual Wavelength (DW) Measures absorbance difference at two wavelengths where interferent has equal absorbance [4]. ΔA between 242.5 nm and 255.5 nm; rivaroxaban absorbance is zero at these points [4].
Ratio Difference (RD) Uses ratio spectra; difference in amplitudes at two selected wavelengths is proportional to concentration [4]. Divisor: 20 µg/mL rivaroxaban; measure Δ amplitude at 234 nm and 280 nm [4].
Derivative Ratio (1DD) First derivative of ratio spectrum is used to resolve overlapping peaks [4]. Divisor: 20 µg/mL rivaroxaban; measure peak amplitude at 238.5 nm [4].

Experimental Protocol: Spectrophotometric Analysis of this compound and Rivaroxaban

This protocol allows for the concurrent quantification of this compound and rivaroxaban in synthetic mixtures without prior separation [4].

  • Instrumentation: Double beam UV-Vis spectrophotometer (e.g., Shimadzu UV-1900i) with 1.00 cm quartz cells [4].
  • Standard Solutions: Prepare stock solutions of this compound and rivaroxaban in methanol at 100 µg/mL [4].
  • Laboratory Synthetic Mixtures: Prepare mixtures containing different ratios of the two drugs from stock solutions, including the therapeutic combination ratio [4].
  • Analysis:
    • Dual Wavelength (DW) for this compound: Scan the mixture and measure the absorbance difference between 242.5 nm and 255.5 nm [4].
    • Ratio Difference (RD) for this compound: Divide the absorption spectrum of the mixture by the spectrum of a 20 µg/mL rivaroxaban standard. Measure the difference in the amplitudes of this ratio spectrum at 234 nm and 280 nm [4].
  • Calibration: Plot the absorbance differences (for DW) or amplitude differences (for RD) against the corresponding this compound concentrations to construct a calibration curve [4].

Quick-Reference Troubleshooting Diagrams

The following workflow diagrams, created with DOT language, visualize the diagnostic process for common HPLC issues. You can use the code to generate these diagrams yourself.

hplc_troubleshooting cluster_1 Check for Peak Tailing cluster_2 Check for Poor Resolution start HPLC Issue: Poor Peak Shape tail Significant peak tailing? start->tail cause1 Potential: Active sites on column tail->cause1 Yes res Insufficient resolution from degradants? tail->res No sol1 Solution: Use end-capped column (e.g., XSelect HSS T3) cause1->sol1 cause2 Potential: Method not stability-indicating res->cause2 Yes sol2 Solution: Use stability-indicating method and optimize gradient cause2->sol2

Diagram: HPLC Peak Shape Troubleshooting

aspirin_spectro_workflow cluster_dw Dual Wavelength (DW) cluster_rd Ratio Difference (RD) start Start Analysis prepare Prepare stock solutions (100 µg/mL each in methanol) start->prepare create_mix Create synthetic mixtures with therapeutic ratios prepare->create_mix method_choice Choose Method create_mix->method_choice dw_measure Measure ΔA between 242.5 nm and 255.5 nm method_choice->dw_measure DW Method rd_divide Divide spectrum by 20 µg/mL Rivaroxaban method_choice->rd_divide RD Method dw_cal Calibrate with ΔA vs. This compound concentration dw_measure->dw_cal rd_measure Measure Δ amplitude at 234 nm and 280 nm rd_divide->rd_measure rd_cal Calibrate with Δ amplitude vs. This compound concentration rd_measure->rd_cal

Diagram: Spectrophotometric Analysis Workflow

Key Practical Takeaways

  • For HPLC, focus on column selection and mobile phase pH to control peak shape and separation, as this compound and its impurities are sensitive to these conditions [1] [2].
  • Consider spectrophotometric methods for a faster, more cost-effective analysis when working with combination therapies and without access to HPLC, provided the specificity is sufficient for your needs [4].
  • Always validate your method according to ICH guidelines to ensure it is fit for purpose, checking parameters like linearity, accuracy, and precision [2] [3].

References

aspirin vs apixaban peripheral artery disease

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Antithrombotic Regimens in PAD

Regimen Representative Trial & Therapy Key Efficacy Findings Key Safety Findings Patient Population / Context
Antiplatelet Monotherapy EUCLID [1]: Ticagrelor vs. Clopidogrel No effect on cardiovascular death [1] Similar bleeding risk [1] Symptomatic PAD [1]
Dual Antiplatelet Therapy (DAPT) CHARISMA [1]: Aspirin + Clopidogrel vs. This compound No overall reduction in CV death, MI, or stroke; benefit in subgroup with prior MI, stroke, or PAD [1] Similar major bleeding risk [1] Patients with CVD or multiple risk factors [1]
Anticoagulant + Antiplatelet COMPASS/VOYAGER PAD [2] [1] [3]: Rivaroxaban (2.5 mg bid) + this compound vs. This compound Reduction in cardiovascular outcomes (composite of CV death, MI, stroke) [2] [1] Increased bleeding risk (though lower rivaroxaban dose showed similar risk to this compound alone in COMPASS) [2] [1] Stable atherosclerotic disease (CAD & PAD) [1]; PAD after lower-extremity revascularization [3]
Anticoagulant + Antiplatelet (Investigational) AGRIPPA [4]: Apixaban (2.5 mg bid) + this compound vs. DAPT (Clopidogrel + this compound) Primary endpoint: Composite of TLR, major amputation, restenosis/occlusion, or MACE. Results pending. [4] Primary safety endpoint: Composite of major or clinically relevant non-major bleeding. Results pending. [4] Patients with Critical Limb Ischemia (CLI) undergoing infra-popliteal angioplasty [4]

Experimental Protocols & Trial Designs

The evidence for these regimens comes from large-scale, randomized controlled trials. Below is the typical workflow for these studies, exemplified by the AGRIPPA trial design [4]:

G P1 Patient Population: PAD with Critical Limb Ischemia P2 Intervention: Successful Infrapopliteal Angioplasty P1->P2 P3 Randomization (1:1) P2->P3 P4 Group A (Experimental) Apixaban 2.5 mg bid + this compound 100 mg od P3->P4 P5 Group B (Control) Clopidogrel 75 mg od + this compound 100 mg od P3->P5 P6 12-Month Follow-up P4->P6 P5->P6 P7 Primary Efficacy Endpoint: TLR, Major Amputation, RAS, or MACE P6->P7 P8 Primary Safety Endpoint: Major or CRNM Bleeding P6->P8

Methodology Details:

  • Patient Population: The AGRIPPA trial focuses on a high-risk subgroup of PAD patients with Critical Limb Ischemia (CLI) who have undergone infrapopliteal angioplasty [4].
  • Randomization & Blinding: It is a prospective, randomized, open-label trial with a blinded endpoint adjudication (PROBE design). Patients are randomized within 72 hours of a successful procedure [4].
  • Intervention Groups: The experimental group receives apixaban (2.5 mg twice daily) plus this compound (100 mg once daily). The control group receives standard DAPT with clopidogrel (for at least 3 months) on a background of this compound [4].
  • Primary Endpoints:
    • Efficacy: A composite of target lesion revascularization (TLR), major amputation, restenosis/occlusion (RAS), or major adverse cardiovascular events (MACE) [4].
    • Safety: A composite of major bleeding or clinically relevant non-major (CRNM) bleeding [4].
  • Follow-up: Endpoints are assessed at 12 months [4].

Pathophysiology of Thrombosis in PAD

The rationale for combining antiplatelet and anticoagulant therapy lies in the complex pathophysiology of thrombosis in PAD, which involves both platelet activation and the coagulation cascade [2]. The following diagram illustrates these interconnected pathways.

G Start Vascular Injury (Atherosclerotic Plaque Rupture) A1 Tissue Factor (TF) Release Start->A1 B1 Platelet Adhesion (via collagen, vWF) Start->B1 A2 TF/FVIIa Complex Formation (Activation of Coagulation) A1->A2 A3 Thrombin (FIIa) Generation A2->A3 FXa is a key component A4 Fibrin Formation (Stable Clot) A3->A4 C1 Thrombin is a potent platelet activator A3->C1 B2 Platelet Activation & Secretion B1->B2 B3 Platelet Aggregation B2->B3 C2 Activated platelets surface supports coagulation complex ('tenase' & 'prothrombinase') B2->C2 C1->B2 C2->A3 This compound This compound Action: Inhibits COX-1 in platelets This compound->B2 Apixaban Apixaban Action: Direct Factor Xa Inhibitor Apixaban->A3

Pathway Key Points:

  • Dual Pathways: Arterial thrombosis involves two simultaneously activated pathways: the coagulation cascade (leading to fibrin-stabilized clots) and platelet activation (forming the primary platelet plug) [2] [1].
  • Critical Crosstalk: Significant interaction exists between these pathways. Thrombin, the central enzyme of the coagulation cascade, is a potent activator of platelets. Conversely, activated platelets provide a surface that greatly accelerates thrombin generation [2] [1].
  • Therapeutic Targets:
    • This compound exerts its antiplatelet effect by inhibiting cyclooxygenase-1 (COX-1) [3].
    • Apixaban is a direct oral anticoagulant (DOAC) that selectively inhibits Factor Xa, thereby reducing thrombin generation [3].
    • The rivaroxaban 2.5 mg twice-daily dose (used in COMPASS/VOYAGER PAD) is a unique, low-dose regimen specifically tested for vascular protection in combination with this compound [2] [3].

Interpretation and Clinical Relevance

  • Current Standard of Care: For many PAD patients, particularly those following lower-extremity revascularization, rivaroxaban (2.5 mg twice daily) plus this compound has become a key evidence-based regimen, offering a net clinical benefit by reducing cardiovascular and limb events at the cost of a manageable increase in bleeding risk [2] [3].
  • Role of Apixaban: The role of apixaban in PAD treatment is not yet fully defined. The pending results from the AGRIPPA trial will provide crucial data on its efficacy and safety in a high-risk CLI population after angioplasty [4].
  • Safety Profile: A meta-analysis indicates that combining a DOAC with this compound increases the risk of major bleeding compared to DOAC monotherapy [5]. Therefore, careful patient selection and bleeding risk assessment are mandatory.

References

aspirin vs clopidogrel efficacy stroke prevention

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy & Safety Data Summary

Comparison & Outcome Risk Ratio / Hazard Ratio (95% Confidence Interval) Source & Context
Clopidogrel vs. Aspirin (Monotherapy)
Major Adverse Cardiovascular & Cerebrovascular Events (MACCE) RR 0.72 (0.53–0.97) [1] Long-term secondary prevention after recent ischemic stroke [1].
Recurrent Ischemic Stroke RR 0.72 (0.55–0.94) [1] Long-term secondary prevention after recent ischemic stroke [1].
Net Adverse Clinical & Cerebral Events (NACCE) HR 0.47 (0.23–0.95) [2] Maintenance monotherapy after initial DAPT for non-cardioembolic stroke [2].
All-Cause Mortality HR 0.16 (0.03–0.79) [2] Maintenance monotherapy after initial DAPT for non-cardioembolic stroke [2].
Bleeding Risk RR 0.57 (0.45–0.74) [1] Long-term secondary prevention after recent ischemic stroke [1].
DAPT (Clopidogrel+ASA) vs. This compound (Monotherapy)
Recurrent Ischemic Stroke RR 0.74 (0.68–0.81) [3] Acute ischemic stroke or TIA (short-term use, 21-90 days) [3].
Major Adverse Cardiovascular Events (MACE) RR 0.77 (0.71–0.84) [3] Acute ischemic stroke or TIA (short-term use, 21-90 days) [3].
Hemorrhagic Stroke RR 2.13 (1.09–4.17) [3] Acute ischemic stroke or TIA (short-term use) [3].
Major Bleeding RR 2.21 (1.48–3.32) [3] Acute ischemic stroke or TIA (short-term use) [3].

Key Experimental Protocols

Understanding the methodologies behind this evidence is crucial for critical appraisal.

Protocol: Systematic Review & Meta-Analysis of DAPT vs. This compound

This methodology is exemplified by the 2025 meta-analysis by [3].

  • Data Sources & Search: Systematic searches were performed in major databases (PubMed, Embase, Scopus, Cochrane, Web of Science) from inception to August 2024.
  • Eligibility Criteria (PICO):
    • Population: Patients with acute ischemic stroke (especially minor/mild) or transient ischemic attack (TIA).
    • Intervention: Dual antiplatelet therapy (DAPT - primarily clopidogrel + this compound).
    • Comparator: this compound monotherapy.
    • Outcomes: Efficacy (recurrent ischemic stroke, MACE) and safety (hemorrhagic stroke, major bleeding).
    • Study Design: Included only Randomized Controlled Trials (RCTs).
  • Statistical Analysis: Pooled Risk Ratios (RR) with 95% Confidence Intervals (CIs) were calculated using inverse variance and random-effects models. Heterogeneity was assessed using the I² statistic. Trial Sequential Analysis (TSA) was conducted to control for random errors.
Protocol: Cohort Study on Monotherapy Maintenance

The 2025 retrospective cohort study by [2] provides a model for evaluating long-term monotherapy.

  • Study Population & Design: A retrospective analysis of a prospective registry of patients with non-cardioembolic acute ischemic stroke. All patients received initial DAPT for 3 weeks to 3 months before switching to monotherapy.
  • Groups: Patients were grouped into those who switched to clopidogrel or This compound monotherapy for long-term maintenance.
  • Primary Outcome: Net Adverse Clinical and Cerebral Events (NACCE), a composite of MACE, major bleeding, and all-cause death.
  • Statistical Analysis: Kaplan-Meier analysis and multivariate Cox proportional hazards regression models were used to compare outcomes between groups, adjusting for confounders like age, sex, and comorbidities.

Clinical Application Workflow

The following diagram synthesizes the evidence into a potential clinical decision pathway for selecting antiplatelet therapy in stroke prevention.

Start Patient with Ischemic Stroke/TIA Phase Determine Treatment Phase Start->Phase Acute Acute/Early Phase (First 3 weeks to 3 months) Phase->Acute LongTerm Long-Term Maintenance Phase (After initial 3 weeks-3 months) Phase->LongTerm DAPT Initiate Dual Antiplatelet Therapy (DAPT) Clopidogrel + this compound Acute->DAPT DAPT_Note Superior efficacy for preventing recurrent stroke [3] DAPT->DAPT_Note Warn Monitor for increased bleeding risk [3] DAPT->Warn Mono Switch to Antiplatelet Monotherapy LongTerm->Mono Choice Clopidogrel vs. This compound? Mono->Choice PreferClopidogrel Prefer Clopidogrel Monotherapy Lower risk of NACCE & mortality Favorable bleeding profile [1] [2] Choice->PreferClopidogrel  Based on current evidence AspirinOption This compound Monotherapy Remains a guideline-recommended option Choice->AspirinOption  If clopidogrel not suitable

Conclusion for Research and Development

  • Dual Antiplatelet Therapy (DAPT) offers superior ischemic event reduction in the high-risk acute phase but at the cost of a significantly increased bleeding risk [3]. This defines a narrow therapeutic window where short-term use is beneficial.
  • Clopidogrel Monotherapy demonstrates a compelling profile for long-term maintenance, showing not only efficacy in preventing vascular events but also potential advantages in reducing mortality and bleeding compared to this compound [1] [2].

These findings highlight critical considerations for drug development, such as optimizing treatment duration for DAPT to maximize benefit-risk ratio and investigating the mechanisms behind clopidogrel's potential mortality benefit.

References

Mechanism of Action and Pharmacological Profiles

Author: Smolecule Technical Support Team. Date: February 2026

Aspirin and warfarin prevent thrombosis through entirely different pathways. The table below summarizes their core pharmacological characteristics.

Feature This compound Warfarin
Drug Class Antiplatelet (NSAID) [1] Vitamin K Antagonist (VKA) [2]
Primary Mechanism Irreversibly inhibits cyclooxygenase-1 (COX-1), reducing thromboxane A2 and platelet aggregation [1]. Inhibits vitamin K epoxide reductase (VKORC1), depleting active vitamin K and reducing synthesis of clotting factors II, VII, IX, X, and proteins C & S [2].
Molecular Target COX-1 Enzyme [1] VKORC1 Enzyme Complex [2]
Onset of Action Rapid (within hours) [1] 24-72 hours; peak effect in 5-7 days [2]
Half-Life ~10 hours [1] 20-60 hours (highly variable) [2]
Dosing Once daily [1] Once daily [2]
Monitoring Not required. Essential; requires regular INR testing to ensure efficacy and safety [2].
Antidote Platelet transfusion. Vitamin K, fresh frozen plasma, prothrombin complex concentrates [2].

The following diagram illustrates the distinct biochemical pathways through which this compound and warfarin exert their effects.

G cluster_platelet Platelet Aggregation Pathway (this compound Target) cluster_coagulation Coagulation Cascade (Warfarin Target) A1 Arachidonic Acid A2 COX-1 Enzyme A1->A2 A3 Thromboxane A2 (TXA2) A2->A3 A4 Platelet Activation & Aggregation A3->A4 Endpoint Thrombus Formation A4->Endpoint This compound This compound inhibits COX-1 This compound->A2 W1 Vitamin K Ingestion W2 Vitamin K Recycling (VKORC1 Enzyme) W1->W2 W3 Active Vitamin K W2->W3 W4 γ-carboxylation of Clotting Factors II, VII, IX, X W3->W4 W5 Active Clotting Factors (Thrombin Generation) W4->W5 W5->Endpoint Warfarin Warfarin inhibits VKORC1 Warfarin->W2

Clinical Indications and Clinical Evidence

The choice between this compound and warfarin is dictated by the underlying medical condition and the specific pathophysiology of the thrombotic risk.

Approved Indications
  • Warfarin: FDA-approved for [2]:
    • Prophylaxis and treatment of venous thrombosis (DVT) and pulmonary embolism (PE).
    • Preventing thromboembolic complications in atrial fibrillation (AF) and patients with cardiac valve replacements.
    • Risk reduction of death, recurrent MI, and thromboembolic events after myocardial infarction (often in combination with low-dose this compound).
  • This compound: Used for [3] [1] [4]:
    • Secondary prevention of vascular events in patients with ischemic heart disease.
    • Primary prevention in individuals at high risk of ischemic heart disease.
    • VTE prophylaxis after joint arthroplasty (supported by high-quality evidence).
Head-to-Head Clinical Data

Clinical trials and meta-analyses have directly compared the two drugs in various settings:

  • Bleeding Risk: A meta-analysis of RCTs found no statistically significant difference in the risk of major bleeding between warfarin (INR 2.0-3.5) and this compound (50-650 mg/day). However, there was a trend toward increased intracranial hemorrhage with warfarin, and it significantly increased the risk of minor bleeding (OR 1.50) [5].
  • Combination Therapy: Combining warfarin and this compound is reserved for specific high-risk patients (e.g., mechanical valves, post-MI) but increases bleeding risk [3] [6]. A 2024 registry study found that for patients on this compound, adding a DOAC (like apixaban or rivaroxaban) or warfarin led to similar outcomes, though rivaroxaban+ASA had higher bleeding and thrombosis rates [6].
  • Dosage Impact in Combination Therapy: A 2025 prospective study on patients with mechanical heart valves found that a higher this compound dose (150 mg) combined with warfarin led to a significantly higher Time in Therapeutic Range (TTR) and a lower required warfarin dose compared to a lower this compound dose (75 mg). This suggests that the this compound dosage can influence the stability of warfarin anticoagulation [7].

The table below summarizes key outcomes from clinical studies.

Condition / Therapy Key Comparative Outcome Supporting Evidence
General Bleeding Risk No significant difference in major bleeding; warfarin has higher minor bleeding. Meta-analysis of RCTs [5]
Mechanical Valve (Combo Therapy) Warfarin + 150 mg this compound vs. + 75 mg this compound: Higher TTR and lower warfarin dose needed. Prospective Observational Study [7]
VTE Prophylaxis Post-Arthroplasty No significant difference in VTE, DVT, PE, bleeding, or mortality rates. Meta-analysis of RCTs [4]
Atrial Fibrillation Warfarin is standard for stroke prevention; this compound is a historical, less effective alternative. SPAF II Study & Guidelines [3] [2]

Experimental Design and Methodology

For researchers designing studies in this field, here are the methodologies from key cited papers.

  • Study Design for Anticoagulation Stability: The 2025 study on warfarin-aspirin dosing [7] used a prospective observational design.

    • Participants: 60 patients post-mechanical valve replacement, followed for six months.
    • Groups: Group A (Warfarin + 75 mg this compound) vs. Group B (Warfarin + 150 mg this compound).
    • Data Collection: Monthly recording of INR values and warfarin doses.
    • Outcome Measure: Time in Therapeutic Range (TTR) calculated using the Rosendaal method. This method interpolates INR values over time to assign an INR for each day between measurements, providing a more continuous assessment of control than simple point-in-time analysis [7].
    • Analysis: Data were analyzed using the t-test and chi-square test.
  • Meta-Analysis Methodology: The 2025 meta-analysis comparing this compound to OACs after joint arthroplasty [4] followed PRISMA guidelines.

    • Data Sources: Systematic search of PubMed, Embase, Web of Science, and Cochrane Library.
    • Inclusion Criteria: RCTs in adults undergoing hip/knee arthroplasty, comparing this compound vs. OACs for VTE prophylaxis, with outcomes including VTE, DVT, PE, and bleeding.
    • Risk of Bias: Assessed using Cochrane criteria.
    • Data Synthesis: Employed a random-effects model to calculate pooled relative risks (RR) with 95% confidence intervals (CI). Heterogeneity was evaluated using the I² statistic.

Key Considerations for Research and Development

When evaluating or developing anticoagulant strategies, consider these factors derived from the evidence:

  • Stability is a Crucial Metric: The Time in Therapeutic Range (TTR) is a critical indicator of the quality of warfarin management and is directly linked to clinical outcomes [7]. Research should focus on factors that improve TTR.
  • Combination Therapy is a Double-Edged Sword: While necessary in specific high-thrombotic-risk scenarios, combination therapy (warfarin/DOAC + this compound) consistently increases bleeding risk [6]. The choice of this compound dose within the combination can impact warfarin requirements and stability [7].
  • Context is Paramount: The superiority of one agent over the other is entirely context-dependent. Warfarin remains paramount for conditions like AF and mechanical valves [2], while this compound is a valid, cost-effective option for VTE prophylaxis after orthopedic surgery [4].
  • Beyond Efficacy - The Practical Burden: A key differentiator is the monitoring requirement. Warfarin's need for frequent INR testing represents a significant burden on healthcare systems and patients, affecting quality of life and adherence [2]. This practical disadvantage is a major driver for the development and adoption of DOACs.

References

validation novel biomarkers aspirin action

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Novel Aspirin Biomarkers

The table below summarizes three main categories of biomarkers derived from recent studies, highlighting their utility and validation status.

Biomarker Category Specific Biomarker(s) Measurement Method Key Findings & Utility Validation Status
Pharmacodynamic Biomarker Serum Thromboxane B2 (sTXB2) [1] [2] ELISA (Enzyme-linked Immunosorbent Assay) Gold-standard for COX-1 inhibition; level >95% suppression indicates adequate response [1] [2]. Well-validated; recent studies confirm pre-analytical stability [1] [2].
Pharmacogenetic Biomarkers Polygenic Response Score (PgxRS) from SNPs: rs1045642 (ABCB1), rs1371097 (P2Y1), and others [3] [4] Multiplex tagged-amplicon deep sequencing (tNGS) Predicts risk of adverse outcomes (e.g., stroke); model AUC = 0.78 (CI: 0.74–0.81) [4]. Retrospective validation in patient cohorts; requires further confirmation [3] [4].
Metabolomic Biomarkers Characteristic amino acids: Pro-Leu, L-citrulline, His-Glu, L-glutamate; Altered pathways: Arinine biosynthesis, Phenylalanine metabolism [5] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Reveals systemic metabolic changes; 17 metabolites in arginine metabolism specifically regulated by this compound [5]. Early research phase; demonstrates pharmacodynamic effects but not yet clinically validated [5].

Detailed Experimental Protocols

Here is a deeper dive into the key methodologies cited in the research for the most prominent biomarkers.

Protocol for Serum Thromboxane B2 (sTXB2) Measurement

This protocol is critical for ensuring accurate and reliable sTXB2 results, a validated biomarker of this compound pharmacodynamics [1] [2].

  • Sample Collection: Draw venous whole blood into a plain glass tube without anticoagulant [1] [2].
  • Clot Formation: Incubate the tube immediately at 37°C for 1 hour to allow clot formation and TXB2 generation [1] [2].
  • Pre-analytical Storage (Critical): If processing is delayed, clotted blood can be stored at 4°C for up to 48 hours without significant degradation of TXB2. Storage beyond 72 hours leads to unacceptable variability [1] [2].
  • Centrifugation: Centrifuge the sample and carefully separate the serum supernatant.
  • Long-term Storage: Store serum aliquots at -40°C or below. TXB2 remains stable under these conditions for up to 10 years [1] [2].
  • Assay: Quantify sTXB2 levels using a commercially available enzyme immunoassay (EIA) or ELISA kit [2].
Protocol for Pharmacogenetic Score (PgxRS) Analysis

This workflow describes the process for developing a polygenic risk score for this compound response, as used in recent studies [4].

  • DNA Extraction: Isolate genomic DNA from patient blood samples collected in EDTA tubes, using methods like magnetic bead-based kits [4].
  • SNP Selection & Genotyping: Select candidate Single Nucleotide Polymorphisms (SNPs) in genes related to this compound's action, transport, metabolism, and platelet function. Genotype them using a high-throughput method like multiplex tagged-amplicon deep sequencing [4].
  • Statistical Analysis:
    • Perform multivariate logistic regression to assess the association between SNP genotypes and clinical outcomes (e.g., unfavorable prognosis defined by mRS score >1) [4].
    • Construct a polygenic response score (PgxRS) by integrating the significant genetic variants identified [4].
  • Model Validation: Evaluate the predictive performance of the PgxRS model by calculating the Area Under the Curve (AUC) of the Receiver Operating Characteristic (ROC) curve, ideally in a separate validation cohort [4].

Biomarker Discovery & Application Workflow

The following diagram illustrates the general workflow from biomarker discovery to clinical application, integrating the methodologies discussed above.

cluster_discovery Discovery & Analytical Phase cluster_validation Validation & Clinical Integration A Sample Collection (Blood, Serum) B Biomarker Analysis A->B C Multi-Omics Platforms B->C D Data Processing C->D E Biomarker Validation D->E Candidate Biomarkers F Stratification & Prediction E->F G Personalized Treatment F->G

Mechanism of this compound Pharmacogenetics

This diagram outlines how genetic variants can influence a patient's response to this compound therapy, impacting both its efficacy and risk profile.

cluster_pathways Key Pathways & Genetic Variants This compound This compound P1 Drug Transport & Metabolism (ABCB1: rs1045642) This compound->P1 Ingestion P2 Platelet Aggregation Pathways (P2Y1: rs1371097, ITGA2, PTGS1) This compound->P2 Action Efficacy Efficacy Risk Risk P1->Efficacy Altered Bioavailability P1->Risk e.g., Bleeding P2->Efficacy Altered Antiplatelet Effect P2->Risk e.g., Treatment Failure

Research Implications and Future Directions

The biomarkers discussed offer distinct advantages for different applications. sTXB2 remains the most direct and clinically anchored measure of this compound's pharmacodynamic effect [1] [2]. In contrast, pharmacogenetic scores represent a proactive approach, aiming to predict patient outcomes before or early in treatment, though they require further validation [3] [4]. Metabolomic biomarkers offer a systems-level view of this compound's effect, revealing novel pathways and potential diagnostic targets, but are currently furthest from clinical application [5].

A promising future direction lies in integrating these complementary approaches. A multi-modal assessment, combining genetic predisposition (PgxRS), direct pharmacological effect (sTXB2), and systems-wide metabolic status, could provide an unparalleled level of personalization for antiplatelet therapy.

References

Cost-Effectiveness of Aspirin for Primary Prevention

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes findings from a cost-effectiveness study of aspirin for the primary prevention of cardiovascular disease in patients with Type 2 Diabetes, using a Markov model over a lifetime horizon [1].

Parameter This compound Therapy (100mg daily) No this compound Therapy
Total Cost (USD) $1,086 $819
Quality-Adjusted Life-Years (QALYs) 11.94 QALYs 11.86 QALYs
Incremental Cost +$267 (Reference)
Incremental QALYs +0.08 QALYs (Reference)
Base-case Conclusion Cost-effective compared to no therapy (using a threshold of $30,000/QALY) [1]
Key Sensitive Parameter Odds Ratio for all-cause mortality with this compound use [1]

Clinical Outcomes in Sepsis-Induced Coagulopathy (SIC)

A 2025 retrospective cohort study provides comparative clinical outcome data, which is a critical component of pharmacoeconomic analyses. The study compared this compound users with non-users in a matched cohort of SIC patients [2] [3].

Outcome This compound Users Non-Users Hazard Ratio (HR)
28-day Mortality 11.8% 29.3% 0.45 (95% CI: 0.29–0.70)
90-day Mortality 16.8% 33.6% 0.55 (95% CI: 0.37–0.81)
1-year Mortality 22.1% 42.1% 0.59 (95% CI: 0.42–0.83)
Median ICU Stay 2.19 days 3.14 days p < 0.001

Furthermore, the study reported that low-dose this compound was associated with significantly lower mortality rates compared to higher doses [2].

Experimental Protocol Overview

For the clinical study on SIC, the methodology was as follows [2] [3]:

  • Data Source: Medical Information Mart for Intensive Care (MIMIC)-IV database (v2.2).
  • Study Population: 1,194 adults diagnosed with Sepsis-Induced Coagulopathy (SIC) within 24 hours of ICU admission.
  • Study Design: Retrospective cohort study with Propensity Score Matching (PSM) to adjust for baseline confounders (e.g., age, severity of illness). After matching, 280 this compound users were compared to 280 non-users.
  • Outcome Measures: Primary outcome was 28-day all-cause mortality. Secondary outcomes included 90-day and 1-year mortality, and ICU length of stay.
  • Statistical Analysis: Multivariate Cox proportional hazards models were used to determine the association between this compound use and mortality.

This compound's Mechanism of Action Pathway

The following diagram illustrates the biological pathway of this compound, which underpins its clinical effects in the conditions studied. This mechanism explains its anti-inflammatory and antiplatelet actions [2] [4].

AspirinPathway This compound Pharmacodynamic Pathway This compound This compound COX1 COX1 This compound->COX1 Irreversibly Inhibits COX2 COX2 This compound->COX2 Inhibits ThromboxaneA2 ThromboxaneA2 COX1->ThromboxaneA2 Reduced Synthesis Prostaglandins Prostaglandins COX2->Prostaglandins Reduced Synthesis PlateletAggregation PlateletAggregation ThromboxaneA2->PlateletAggregation Stimulates Inflammation Inflammation Prostaglandins->Inflammation Mediate MicrovascularThrombosis MicrovascularThrombosis PlateletAggregation->MicrovascularThrombosis Leads to OrganFailure OrganFailure MicrovascularThrombosis->OrganFailure

Key Considerations for Your Analysis

To build a more comprehensive comparison guide, you may need to consider the following:

  • Context is Crucial: The available data is highly context-specific. The benefits of this compound were clear in a severe condition like SIC [2], whereas its net benefit for primary cardiovascular prevention is debated due to bleeding risks and a less pronounced effect [5].
  • Dosage Matters: The SIC study suggested that low-dose this compound was more effective than higher doses, highlighting that "more" is not always "better" and that dose is a critical variable in any regimen comparison [2].
  • Gaps in the Current Search: The retrieved studies do not directly compare the cost-effectiveness of different this compound doses (e.g., 81mg vs. 100mg vs. 325mg) head-to-head for the same indication, which would be the core of a definitive regimen comparison guide.

References

validation aspirin dosing regimens clinical outcomes

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Clinical Outcomes of Aspirin Dosing

The table below summarizes findings from recent clinical studies comparing this compound dosing regimens for various conditions.

Clinical Context Dosing Regimens Compared Primary Efficacy Outcomes Safety Outcomes Source (Trial/Study)
Secondary Prevention of ASCVD [1] 81 mg vs. 325 mg daily No significant difference in composite of all-cause death, hospitalization for MI, or stroke. No significant difference in hospitalization for major bleeding; a slightly higher bleeding rate was observed in females on 81 mg. ADAPTABLE Trial (2024)
Pre-eclampsia Prevention [2] 81 mg vs. 162 mg daily Primary Outcome (ongoing): Incidence of preterm (<37 weeks) PEC and PEC with severe features. Safety Monitoring (ongoing): Severe side effects, major bleeding, placental abruption, pregnancy loss. Phase 3 PROBE Trial (2025, ongoing)
Sepsis-Induced Coagulopathy [3] Low-dose (≤81 mg/day) vs. High-dose (>81 mg/day) Low-dose associated with significantly lower 28-day, 90-day, and 1-year mortality compared to high-dose. Not the focus of this comparative analysis. Retrospective Cohort Study (2025)

Detailed Experimental Protocols

Here is a detailed look at the methodologies from the key clinical trials cited.

ADAPTABLE Trial Protocol [1]
  • Objective: To compare the effectiveness and safety of 81 mg and 325 mg of this compound taken daily for the secondary prevention of Atherosclerotic Cardiovascular Disease (ASCVD).
  • Study Design: Pragmatic, open-label, randomized clinical trial.
  • Population: 15,076 patients (median age 67.6) with established ASCVD (prior MI, revascularization, or documented coronary stenosis).
  • Intervention: Patients were randomized to self-administer 81 mg or 325 mg of this compound daily.
  • Outcomes Measures:
    • Primary Effectiveness: Composite of all-cause death, hospitalization for myocardial infarction (MI), or stroke.
    • Primary Safety: Hospitalization for major bleeding requiring transfusion.
  • Analysis: Time-to-event analysis was performed using Cox proportional-hazard models.
Low-Dose this compound for Pre-eclampsia Trial Protocol [2]
  • Objective: To prospectively compare the incidence of preterm or severe pre-eclampsia in high-risk pregnant patients taking 81 mg versus 162 mg of this compound daily.
  • Study Design: Prospective, randomized, open-label, blinded-endpoint (PROBE) clinical trial.
  • Population: Pregnant individuals at high risk for pre-eclampsia, recruited before 16 weeks' gestation.
  • Intervention: Randomized to take either one (81 mg) or two (162 mg) tablets of 81 mg this compound daily.
  • Outcome Measures:
    • Primary: Incidence of preterm (<37 weeks) pre-eclampsia and pre-eclampsia with severe features.
    • Secondary: Adherence to therapy, maternal and fetal complications, time-to-event development of pre-eclampsia.
  • Adherence Monitoring: Assessed via the Simple Medication Adherence Questionnaire at 18–22, 24–28, and 34–38 weeks' gestation.

Pharmacological and Formulation Profiles

Mechanism of Action

This compound (acetylsalicylic acid) irreversibly acetylates a serine residue (Ser-530) of the cyclooxygenase-1 (COX-1) enzyme [4]. This inhibits the production of thromboxane A2 (TxA2), a potent promoter of platelet aggregation and vasoconstriction. As platelets cannot synthesize new proteins, this antiplatelet effect lasts for the platelet's lifespan (7–10 days) [5] [4].

The following diagram illustrates the platelet activation pathway and this compound's mechanism of action.

G VascularInjury Vascular Injury PlateletActivation Platelet Activation VascularInjury->PlateletActivation COX1 COX-1 Enzyme PlateletActivation->COX1 TxA2 Thromboxane A2 (TxA2) COX1->TxA2 Amplification Amplification of Activation & Aggregation TxA2->Amplification Stimulates Thrombus Thrombus Formation Amplification->Thrombus This compound This compound (ASA) Inhibition Irreversible Inhibition This compound->Inhibition Inhibition->COX1 Acetylates Ser-530

Comparative Pharmacokinetics of Formulations

Different this compound formulations impact its absorption and local side effects, which is a key consideration in dosing strategy.

Formulation Key Characteristics Clinical Implications
Plain/Immediate-Release [4] Rapid absorption in the stomach and upper intestine. Faster onset of action, making it suitable for acute settings. Carries a higher risk of acute gastrointestinal (GI) injury.
Enteric-Coated [4] Designed to resist dissolution in the stomach, dissolving in the higher pH of the intestine. Limitation: Associated with erratic and delayed absorption, leading to unpredictable bioavailability and potential for reduced antiplatelet effect ("pseudo-resistance").
Phospholipid-Aspirin Complex (PL-ASA) [4] A novel formulation where this compound is complexed with phospholipids. Designed to reduce acute GI injury compared to plain this compound while providing more reliable and predictable absorption compared to enteric-coated formulations.

Key Insights for Professionals

For your work in drug development and clinical research, the synthesized evidence points to several critical considerations:

  • Dosing Efficacy is Context-Dependent: The optimal dose is not universal. While 81 mg is often sufficient and safer for long-term secondary ASCVD prevention [1], certain conditions like pre-eclampsia may require higher doses (e.g., 162 mg) for greater efficacy, though this is still under investigation [2].
  • Formulation Impacts Bioavailability: "this compound resistance" can often be attributed to the erratic absorption of enteric-coated formulations, particularly in specific populations like patients with diabetes or obesity [4]. The choice of formulation is not just about GI safety but is crucial for ensuring reliable pharmacological effect.
  • Ongoing Research Gaps: Despite this compound's long history, high-quality prospective trials are still needed to directly compare doses in various clinical scenarios, such as pre-eclampsia prevention [2]. Furthermore, the optimal dosing in emerging indications like sepsis-induced coagulopathy requires further validation [3].

References

aspirin cancer prevention vs cardiovascular protection

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: Detailed Pathways

The following diagrams illustrate the distinct biological pathways through which aspirin operates in cardiovascular and cancer contexts.

Cardiovascular Protection: Antiplatelet Action

This compound This compound Platelet_COX1 Platelet COX-1 Enzyme This compound->Platelet_COX1 Irreversibly inhibits Thromboxane_A2 Thromboxane A2 (TXA2) Platelet_COX1->Thromboxane_A2 Reduced production Platelet_Aggregation Platelet Activation & Aggregation Thromboxane_A2->Platelet_Aggregation Promotes Clot_Formation Blood Clot Formation Platelet_Aggregation->Clot_Formation Ischemic_Event Heart Attack / Ischemic Stroke Clot_Formation->Ischemic_Event

Figure 1: this compound's Antiplatelet Pathway. This pathway highlights this compound's well-established role in preventing ischemic events by inhibiting platelet aggregation through the COX-1/TXA2 axis [1].

Cancer Prevention: Anti-Metastatic Immunity

Aspirin2 Aspirin2 Platelet_COX1_2 Platelet COX-1 Enzyme Aspirin2->Platelet_COX1_2 Inhibits TXA2_2 Platelet-derived Thromboxane A2 (TXA2) Platelet_COX1_2->TXA2_2 Reduced production T_Cell T Cell TXA2_2->T_Cell Binds TXA2 Receptor ARHGEF1_Pathway ARHGEF1 Pathway Activation T_Cell->ARHGEF1_Pathway TCell_Suppression Suppressed T Cell Receptor Signaling ARHGEF1_Pathway->TCell_Suppression Exhausted_T_Cells Reduced Cytokine Production & ↑Exhausted T Cells TCell_Suppression->Exhausted_T_Cells Metastasis Successful Metastasis Exhausted_T_Cells->Metastasis Allows

Figure 2: Proposed Anti-Metastatic Immune Pathway. This newly elucidated pathway shows how this compound, by limiting platelet TXA2, releases T cells from immunosuppression, enhancing their ability to attack micrometastases [1] [2].

Key Experimental Data and Protocols

Study / Report (Year) Design & Population Key Intervention & Protocol Primary Outcomes

| Yang et al. (Nature, 2025) [1] | Design: Preclinical study in mouse models. Population: Arhgef1-deficient mice. | Protocol: Intravenous or intrasplenic injection of syngeneic cancer cells (B16 melanoma, LL/2 lung carcinoma). T cell function was analyzed via flow cytometry and RNA sequencing. Intervention: this compound, selective COX-1 inhibitors, or platelet-specific COX-1 deletion. | • ARHGEF1 deficiency in T cells reduced lung/liver metastases. • Enhanced T cell polyfunctionality & reduced exhaustion. • this compound's anti-metastatic effect required T cell-intrinsic ARHGEF1 expression. | | Hong Kong Cohort (IJCs, 2025) [3] | Design: Retrospective population-based cohort. Population: 538,147 this compound users vs. 968,378 non-users. | Protocol: Analysis of electronic health records. Users were prescribed primarily 80 mg this compound. Fine-Gray models controlled for competing risks. Intervention: Long-term, low-dose this compound use. | • this compound use associated with reduced overall cancer risk (SHR 0.92) and cancer mortality (SHR 0.80). • Strongest risk reduction after >10 years of use (e.g., colorectal cancer SHR 0.37). | | Valgimigli et al. (Lancet, 2025) [4] [5] | Design: IPD meta-analysis of 7 RCTs. Population: 28,958 patients with established CAD. | Protocol: Comparison of long-term monotherapy with clopidogrel vs. This compound. Intervention: Clopidogrel vs. This compound. | • Clopidogrel superior to this compound: 14% lower risk of major adverse cardiovascular events. • No excess risk of major bleeding. | | AHA Report (2025) [6] | Design: Observational study (10-year EHR data). Population: >11,500 adults with Type 2 Diabetes. | Protocol: Analysis based on frequency of low-dose this compound notation in medication lists. Intervention: Low-dose this compound use. | • this compound users had lower rates of heart attack (42.4% vs 61.2%) and stroke (14.5% vs 24.8%). • Benefit was greatest with consistent use. |

Implications for Research and Development

The evolving data on this compound presents clear directions for future research and drug development:

  • Novel Anti-Metastatic Targets: The TXA2-ARHGEF1 pathway in T cells is a newly validated immunosuppressive axis [1] [2]. This opens the door for developing more potent and specific inhibitors beyond this compound, such as TXA2 receptor antagonists or ARHGEF1-targeting therapies, to combat metastasis with potentially better safety profiles.
  • Biomarker-Driven Therapy: Research should focus on identifying biomarkers, such as TXA2 receptor expression on T cells or levels of urinary 11-dehydro-thromboxane B2, to identify patient populations most likely to benefit from this compound's anti-metastatic effects [2]. This aligns with the emerging trend of personalized prevention.
  • Combination Immunotherapies: Given its mechanism of reversing T cell suppression, there is a strong rationale for investigating This compound in combination with immune checkpoint inhibitors. Preclinical models suggest it could improve response rates in advanced disease [2].
  • Redefining Antiplatelet Strategies: For cardiovascular protection, the superiority of clopidogrel monotherapy for secondary prevention in CAD suggests a shift away from this compound as the default standard of care [4] [7] [5]. Future guidelines are likely to reflect this.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Acetylsalicylic acid appears as odorless white crystals or crystalline powder with a slightly bitter taste. (NTP, 1992)
Odorless, colorless to white, crystal-line powder. [aspirin] [Note: Develops the vinegar-like odor of acetic acid on contact with moisture.]
Solid
COLOURLESS-TO-WHITE CRYSTALS OR WHITE CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR.
Odorless, colorless to white, crystal-line powder.

Color/Form

Monoclinic tablets or needle-like crystals
Colorless to white, crystalline powder.

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

180.04225873 g/mol

Monoisotopic Mass

180.04225873 g/mol

Boiling Point

284 °F at 760 mmHg (decomposes) (NTP, 1992)
284 °F (decomposes)
284 °F (Decomposes)

Flash Point

482 °F (NTP, 1992)

Heavy Atom Count

13

Density

1.4 (NTP, 1992) - Denser than water; will sink
1.40
1.4 g/cm³
1.35

LogP

1.18
1.19 (LogP)
log Kow = 1.19
1.19

Odor

Odorless, but in moist air it is gradually hydrolyzed and acquires odor of acetic acid
Odorless [Note: Develops the vinegar-like odor of acetic acid on contact with moisture].

Decomposition

When heated to decomposition it emits acrid smoke and fumes.
140 °C

Appearance

Solid powder

Melting Point

275 °F (NTP, 1992)
138-140
135 °C (rapid heating)
135 °C
275 °F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

R16CO5Y76E

GHS Hazard Statements

Aggregated GHS information provided by 181 companies from 19 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 181 companies. For more detailed information, please visit ECHA C&L website;
Of the 18 notification(s) provided by 180 of 181 companies with hazard statement code(s):;
H302 (92.22%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (35%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (37.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (33.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

**Pain, fever, and inflammation** Acetylsalicylic acid (ASA), in the regular tablet form (immediate-release), is indicated to relieve pain, fever, and inflammation associated with many conditions, including the flu, the common cold, neck and back pain, dysmenorrhea, headache, tooth pain, sprains, fractures, myositis, neuralgia, synovitis, arthritis, bursitis, burns, and various injuries. It is also used for symptomatic pain relief after surgical and dental procedures. The _extra strength_ formulation of acetylsalicylic acid is also indicated for the management migraine pain with photophobia (sensitivity to light) and phonophobia (sensitivity to sound). **Other indications** ASA is also indicated for various other purposes, due to its ability to inhibit platelet aggregation. These include: Reducing the risk of cardiovascular death in suspected cases of myocardial infarction (MI). Reducing the risk of a first non-fatal myocardial infarction in patients, and for reducing the risk of morbidity and mortality in cases of unstable angina and in those who have had a prior myocardial infarction. For reducing the risk of transient ischemic attacks (TIA) and to prevent atherothrombotic cerebral infarction (in conjunction with other treatments). For the prevention of thromboembolism after hip replacement surgery. For decreasing platelet to platelet adhesion following carotid endarterectomy, aiding in the prevention of transient ischemic attacks (TIA). Used for patients undergoing hemodialysis with a silicone rubber arteriovenous cannula inserted to prevent thrombosis at the insertion site. **Important note regarding use of the extended-release formulation** In the setting of acute myocardial infarction, or before percutaneous interventions, the extended-release form of acetylsalicylic acid should not be used. Use immediate-release formulations in scenarios requiring rapid onset of action. The extended-release form is taken to decrease the incidence of mortality and myocardial infarction (MI) for individuals diagnosed with chronic coronary artery disease (CAD), including patients with previous myocardial infarction (MI) or unstable angina or with chronic stable angina. Additionally, the extended-release form is used to decrease the risk of death and recurrent episodes of stroke in patients with a history of stroke or TIA.
FDA Label

Livertox Summary

Aspirin or acetylsalicylic acid is perhaps the most commonly used analgesic and antipyretic medication worldwide, having been in clinical use for over 100 years. Aspirin can cause several forms of liver injury: in high doses, aspirin can cause moderate to marked serum aminotransferase elevations occasionally with jaundice or signs of liver dysfunction, and in lower doses in susceptible children with a febrile illness aspirin can lead to Reye syndrome.

Drug Classes

Antithrombotic Agents, Antiinflammatory Agents, Salicylates

Therapeutic Uses

Anti-Inflammatory Agents, Non-Steroidal; Cyclooxygenase Inhibitors; Fibrinolytic Agents; Platelet Aggregation Inhibitors
Salicylates are indicated to relieve myalgia, musculoskeletal pain, and other symptoms of nonrheumatic inflammatory conditions such as athletic injuries, bursitis, capsulitis, tendinitis, and nonspecific acute tenosynovitis. /Included in US product labeling/
Salicylates are indicated for the symptomatic relief of acute and chronic rheumatoid arthritis, juvenile arthritis, osteoarthritis, and related rheumatic diseases. Aspirin is usually the first agent to be used and may be the drug of choice in patients able to tolerate prolonged therapy with high doses. These agents do not affect the progressive course of rheumatoid arthritis. Concurrent treatment with a glucocorticoid or a disease-modifying antirheumatic agent may be needed, depending on the condition being treated and patient response. /Included in US product labeling/
Salicylates are also used to reduce arthritic complications associated with systemic lupus erythematosus. /Salicylates; NOT included in US product labeling/
For more Therapeutic Uses (Complete) data for ACETYLSALICYLIC ACID (12 total), please visit the HSDB record page.

Pharmacology

**Effects on pain and fever** Acetylsalicylic acid disrupts the production of prostaglandins throughout the body by targeting cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) [A177241, A10989, A32682]. Prostaglandins are potent, irritating substances that have been shown to cause headaches and pain upon injection into humans. Prostaglandins increase the sensitivity of pain receptors and substances such as histamine and bradykinin. Through the disruption of the production and prevention of release of prostaglandins in inflammation, this drug may stop their action at pain receptors, preventing symptoms of pain. Acetylsalicylic acid is considered an antipyretic agent because of its ability to interfere with the production of brain prostaglandin E1. Prostaglandin E1 is known to be an extremely powerful fever-inducing agent [FDA label]. **Effects on platelet aggregation** The inhibition of platelet aggregation by ASA occurs because of its interference with thromboxane A2 in platelets, caused by COX-1 inhibition. Thromboxane A2 is an important lipid responsible for platelet aggregation, which can lead to clot formation and future risk of heart attack or stroke [FDA label]. **A note on cancer prevention** ASA has been studied in recent years to determine its effect on the prevention of various malignancies [A177325]. In general, acetylsalicylic acid is involved in the interference of various cancer signaling pathways, sometimes inducing or upregulating tumor suppressor genes [A177325, A177403]. Results of various studies suggest that there are beneficial effects of long-term ASA use in the prevention of several types of cancer, including stomach, colorectal, pancreatic, and liver cancers [A177400]. Research is ongoing.
Aspirin is an orally administered non-steroidal antiinflammatory agent. Acetylsalicylic acid binds to and acetylates serine residues in cyclooxygenases, resulting in decreased synthesis of prostaglandin, platelet aggregation, and inflammation. This agent exhibits analgesic, antipyretic, and anticoagulant properties.

MeSH Pharmacological Classification

Anti-Inflammatory Agents, Non-Steroidal

ATC Code

B01AC30
A - Alimentary tract and metabolism
A01 - Stomatological preparations
A01A - Stomatological preparations
A01AD - Other agents for local oral treatment
A01AD05 - Acetylsalicylic acid
B - Blood and blood forming organs
B01 - Antithrombotic agents
B01A - Antithrombotic agents
B01AC - Platelet aggregation inhibitors excl. heparin
B01AC06 - Acetylsalicylic acid
N - Nervous system
N02 - Analgesics
N02B - Other analgesics and antipyretics
N02BA - Salicylic acid and derivatives
N02BA01 - Acetylsalicylic acid

Mechanism of Action

Acetylsalicylic acid (ASA) blocks prostaglandin synthesis. It is non-selective for COX-1 and COX-2 enzymes. Inhibition of COX-1 results in the inhibition of platelet aggregation for about 7-10 days (average platelet lifespan). The acetyl group of acetylsalicylic acid binds with a serine residue of the cyclooxygenase-1 (COX-1) enzyme, leading to irreversible inhibition. This prevents the production of pain-causing prostaglandins. This process also stops the conversion of arachidonic acid to thromboxane A2 (TXA2), which is a potent inducer of platelet aggregation. Platelet aggregation can result in clots and harmful venous and arterial thromboembolism, leading to conditions such as pulmonary embolism and stroke. It is important to note that there is 60% homology between the protein structures of COX-1 and COX-2. ASA binds to serine 516 residue on the active site of COX-2 in the same fashion as its binding to the serine 530 residue located on the active site of COX-1. The active site of COX-2 is, however, slightly larger than the active site of COX-1, so that arachidonic acid (which later becomes prostaglandins) manages to bypass the aspirin molecule inactivating COX-2. ASA, therefore, exerts more action on the COX-1 receptor rather than on the COX-2 receptor. A higher dose of acetylsalicylic acid is required for COX-2 inhibition.
Produce analgesia through a peripheral action by blocking pain impulse generation and via a central action, possibly in the hypothalamus. The peripheral action may predominate and probably involves inhibition of the synthesis or prostaglandins, and possibly inhibition of the synthesis and/or actions of other substances, which sensitize pain receptors to mechanical or chemical stimulation. /Salicylates/
May produce antipyresis by acting centrally on the hypothalamic heat-regulating center to produce peripheral vasodilation resulting in increased cutaneous blood flow, sweating, and heat loss. The central action may involve inhibition of prostaglandin synthesis in the hypothalamus; however, there is some evidence that fevers caused by endogenous pyrogens that do not act via a prostaglandin mechanism may also respond to salicylate therapy. /Salicylates/
CNS ... ESP NUCLEI LOCATED IN HYPOTHALAMUS PLAYS MAJOR ROLE IN REGULATION OF PERIPHERAL MECHANISMS CONCERNED WITH BODY HEAT PRODN & LOSS. WITH SALICYLATES, HEAT PRODN IS NOT INHIBITED, BUT HEAT LOSS IS INCR BY INCR PERIPHERAL BLOOD FLOW & PERSPIRATION. /SALICYLATES/
Aspirin acetylates prostaglandin endoperoxide synthase (prostaglandin G/H-synthase) and irreversibly inhibits its cyclooxygenase (COX) activity. The enzyme catalyzes the conversion of arachidonic acid to PGH2, the first committed step in prostanoid biosynthesis. Two isoforms of prostaglandin endoperoxide synthase exist, PGHS-1 and PGHS-2 (also referred to as COX-1 and COX-2, respectively). PGHS-1 (COX-1) is expressed constitutively in most cell types, including platelets. PGHS-2 (COX-2) is undetectable in most mammalian cells, but its expression can be induced rapidly in response to mitogenic and inflammatory stimuli. Aspirin is a relatively selective inhibitor of platelet PGHS-1 (cyclooxygenase-1, COX-1). The existence of 2 isoenzymes with different aspirin sensitivities, coupled with extremely different recovery rates of their cyclooxygenase (COX) activity following inactivation by aspirin, at least partially explains the different dosage requirements and durations of aspirin effects on platelet function versus the drug's analgesic and anti-inflammatory effects. Human platelets and vascular endothelial cells process PGH2 to produce thromboxane A2 and prostacyclin (epoprostenol, PGI2), respectively. Thromboxane A2 induces platelet aggregation and vasoconstriction, while prostacyclin inhibits platelet aggregation and induces vasodilation. Aspirin is antithrombotic in a wide range of doses inhibiting thromboxane A2 and prostacyclin.
For more Mechanism of Action (Complete) data for ACETYLSALICYLIC ACID (12 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Prostaglandin synthase [EC:1.14.99.1]
PTGS1 (COX1) [HSA:5742] [KO:K00509]

Vapor Pressure

0 mmHg (approx) (NIOSH, 2024)
2.52X10-5 mm Hg at 25 °C (calc)
Vapor pressure, Pa at 25 °C: ~ 0.004
0 mmHg (approx)

Pictograms

Irritant

Irritant

Impurities

4-hydroxybenzoic acid; 4-hydroxybenzene-1,3-dicarboxylic acid (4-hydroxyisophthalic acid); salicylic acid; 2-[[2-(acetyloxy)benzoyl]oxy]benzoic acid (acetylsalicylsalicylic acid); 2-[(2-hydroxybenzoyl)oxy]benzoic acid (salicylsalicylic acid); 2-(acetyloxy)benzoic anhydride (acetylsalicylic anhydride)

Other CAS

50-78-2

Absorption Distribution and Excretion

Absorption is generally rapid and complete following oral administration but absorption may be variable depending on the route, dosage form, and other factors including but not limited to the rate of tablet dissolution, gastric contents, gastric emptying time, and gastric pH. **Detailed absorption information** When ingested orally, acetylsalicylic acid is rapidly absorbed in both the stomach and proximal small intestine. The non-ionized acetylsalicylic acid passes through the stomach lining by passive diffusion. Ideal absorption of salicylate in the stomach occurs in the pH range of 2.15 - 4.10. Intestinal absorption of acetylsalicylic acid occurs at a much faster rate. At least half of the ingested dose is hydrolyzed to salicylic acid in the first-hour post-ingestion by esterases found in the gastrointestinal tract. Peak plasma salicylate concentrations occur between 1-2 hours post-administration.
Excretion of salicylates occurs mainly through the kidney, by the processes of glomerular filtration and tubular excretion, in the form of free salicylic acid, salicyluric acid, and, additionally, phenolic and acyl glucuronides. Salicylate can be found in the urine soon after administration, however, the entire dose takes about 48 hours to be completely eliminated. The rate of salicylate is often variable, ranging from 10% to 85% in the urine, and heavily depends on urinary pH. Acidic urine generally aids in reabsorption of salicylate by the renal tubules, while alkaline urine increases excretion. After the administration of a typical 325mg dose, the elimination of ASA is found to follow first order kinetics in a linear fashion. At high concentrations, the elimination half-life increases.
This drug is distributed to body tissues shortly after administration. It is known to cross the placenta. The plasma contains high levels of salicylate, as well as tissues such as spinal, peritoneal and synovial fluids, saliva and milk. The kidney, liver, heart, and lungs are also found to be rich in salicylate concentration after dosing. Low concentrations of salicylate are usually low, and minimal concentrations are found in feces, bile, and sweat.
The clearance rate of acetylsalicylic acid is extremely variable, depending on several factors. Dosage adjustments may be required in patients with renal impairment. The extended-release tablet should not be administered to patients with eGFR of less than 10 mL/min.
The materno-fetal transfer of salicylic acid and its distribution in the fetal organism was investigated in women of early pregnancy. Acetylsalicylic acid was administered orally in a single dose or in repeated doses at different times before legal interruption. The mean passage rates were about 6-15%. They were independent of the maternal serum concentrations of salicylic acid. The distribution of salicylic acid on the fetal liver, intestine, kidneys, lungs and brain was different. All fetal organs (9th to 15th week of gestation) studied exhibit an acetylsalicylic acid-splitting esterase activity. The esterase activity of the fetal liver was about 30% of the hydrolytic activity of the adult liver. The esterase activity was mainly located in the 105 000 X g-supernatant of cell homogenates.
Approximately 80-100% of an oral dose of aspirin is absorbed from the GI tract. However, the actual bioavailability of the drug as unhydrolyzed aspirin is lower since aspirin is partially hydrolyzed to salicylate in the GI mucosa during absorption and on first pass through the liver. There are relatively few studies of the bioavailability of unhydrolyzed aspirin. In one study in which aspirin was administered IV and as an oral aqueous solution, it was shown that the solution was completely absorbed but only about 70% reached the systemic circulation as unhydrolyzed aspirin. In another study in which aspirin was administered IV and orally as capsules, only about 50% of the oral dose reached the systemic circulation as unhydrolyzed aspirin. There is some evidence that the bioavailability of unhydrolyzed aspirin from slowly absorbed dosage forms (e.g., enteric-coated tablets) may be substantially decreased. Food does not appear to decrease the bioavailability of unhydrolyzed aspirin or salicylate; however, absorption is delayed and peak serum aspirin or salicylate concentration may be decreased. There is some evidence that absorption of salicylate following oral administration may be substantially impaired or is highly variable during the febrile phase of Kawasaki disease.
A 52 year-old woman ingested approximately 300 tablets (325 mg) of aspirin in a suicide attempt. ... The concentrations of salicylic acid in heart and femoral blood were 1.1 mg/mL and 1.3 mg/mL, respectively; the results were far higher than the lethal level. The concentration of salicylic acid was 0.3-0.4 mg/g in brain, 0.9-1.4 mg/g in lung, 0.6-0.8 mg/g in liver and 0.9 mg/mL in kidney.
The study was undertaken to determine the distribution of aspirin and its metabolites in the semen of humans after an oral dose of aspirin. Each of seven healthy male volunteers was given a single oral dose of 975 mg of aspirin on an empty stomach together with 200 mL of water. Timed samples of blood and semen were obtained from each subject, and the concentrations of aspirin, salicylic acid, and salicyluric acid determined by a specific high-performance liquid chromatographic assay. The mean peak concentration of aspirin was 6.5 micrograms/mL in plasma (range, 4.9-8.9 micrograms/mL), reached in 26 minutes (range, 13-33 minutes). The half-life of aspirin was 31 minutes. The concentration ratio of aspirin (semen/plasma) was 0.12 (except for one subject in whom it was 0.025). The mean peak concentration of salicylate in plasma was 49 micrograms/mL (range, 42-62 micrograms/mL), reached in 2.5 hours (range, 2.0-2.8 hours). Salicylate distributed rapidly into semen and maintained a concentration ratio (semen/plasma) of 0.15. Salicyluric acid (the glycine conjugate of salicylic acid) was found in the semen. Its high concentration in some subjects' semen (four times the concurrent plasma concentration) was attributed to contamination of semen sample with residual urine, containing salicylurate, in the urethra of those who urinated after the dose of aspirin. Possible side effects of aspirin and salicylate in semen include adverse effects on fertility, male-medicated teratogenesis, dominant lethal mutations, and hypersensitivity reactions in the recipients.
For more Absorption, Distribution and Excretion (Complete) data for ACETYLSALICYLIC ACID (12 total), please visit the HSDB record page.

Metabolism Metabolites

Acetylsalicylic acid is hydrolyzed in the plasma to salicylic acid. Plasma concentrations of aspirin following after administration of the extended-release form are mostly undetectable 4-8 hours after ingestion of a single dose. Salicylic acid was measured at 24 hours following a single dose of extended-release acetylsalicylic acid. Salicylate is mainly metabolized in the liver, although other tissues may also be involved in this process. The major metabolites of acetylsalicylic acid are salicylic acid, salicyluric acid, the ether or phenolic glucuronide and the ester or acyl glucuronide. A small portion is converted to gentisic acid and other hydroxybenzoic acids.
Acetylsalicylic acid is hydrolyzed in the stomach and in blood to salicylic acid and acetic acid; ... .
MAJOR URINARY METABOLITES OF ASPIRIN INCL SALICYLURONIC ACID ... SALICYL-O-GLUCURONIDE ... & SALICYL ESTER GLUCURONIDE ... & FREE SALICYLIC ACID ... .
A 52 year-old woman ingested approximately 300 tablets (325 mg) of aspirin in a suicide attempt. /Investigators/ analyzed the concentrations of salicylic acid (SA) and salicyluric acid (SUA) in body fluids and organs using a modified previous high-performance liquid chromatographic method. The concentrations of SA in heart and femoral blood were 1.1 mg/mL and 1.3 mg/mL, respectively; the results were far higher than the lethal level. The concentration of SA was 0.3-0.4 mg/g in brain, 0.9-1.4 mg/g in lung, 0.6-0.8 mg/g in liver and 0.9 mg/mL in kidney.
Acetylsalicylic acid is rapidly hydrolyzed primarily in the liver to salicylic acid, which is conjugated with glycine (forming salicyluric acid) and glucuronic acid and excreted largely in the urine. Half Life: The plasma half-life is approximately 15 minutes; that for salicylate lengthens as the dose increases: doses of 300 to 650 mg have a half-life of 3.1 to 3.2 hours; with doses of 1 gram, the half-life is increased to 5 hours and with 2 grams it is increased to about 9 hours.

Wikipedia

Aspirin
Ampicillin

Drug Warnings

Aspirin use may be associated with the development of Reye's syndrome in children and teenagers with acute febrile illnesses, especially influenza and varicella. It is recommended that salicylate therapy not be initiated in febrile pediatric or adolescent patients until after the presence of such an illness has been ruled out. Also, it is recommended that chronic salicylate therapy in these patients be discontinued if a fever occurs, and not resumed until it has been determined that an illness that may predispose to Reye's syndrome is not present or has run its course. Other forms of salicylate toxicity may also be more prevalent in pediatric patients, especially children who have a fever or are dehydrated.
Especially careful monitoring of the serum salicylate concentration is recommended in pediatric patients with Kawasaki disease. Absorption of aspirin is impaired during the early febrile stage of the disease; therapeutic anti-inflammatory plasma salicylate concentrations may be extremely difficult to achieve. Also, as the febrile stage passes, absorption is improved; salicylate toxicity may occur if dosage is not readjusted.
Requirements of Vitamin K may be increased in patients receiving high doses of salicylate. /Salicylate/
IF RENAL FUNCTION IS COMPROMISED IN SALICYLATE INTOXICATION, POTASSIUM LOST FROM CELLS ACCUMULATES IN EXTRACELLULAR FLUID & POTASSIUM INTOXICATION MAY OCCUR.
For more Drug Warnings (Complete) data for ACETYLSALICYLIC ACID (21 total), please visit the HSDB record page.

Biological Half Life

The half-life of ASA in the circulation ranges from 13 - 19 minutes. Blood concentrations drop rapidly after complete absorption. The half-life of the salicylate ranges between 3.5 and 4.5 hours.
15 to 20 minutes (for intact molecule); rapidly hydrolyzed to salicylate. In breast milk (as salicylate): 3.8 to 12.5 hours (average 7.1 hours) following a single 650 mg dose of aspirin.
Cats are deficient in glucuronyl transferase and have a prolonged excretion of aspirin (the half-life in cats is 37.5 hr).

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

Acetylsalicylic acid is prepared by reacting acetic anhydride with salicylic acid at a temperature of <90 °C either in a solvent (e.g., acetic acid or aromatic, acyclic, or chlorinated hydrocarbons) or by the addition of catalysts such as acids or tertiary amines.
Manufacture from salicylic acid and acetic anhydride. ... Crystallization from acetone..

General Manufacturing Information

Benzoic acid, 2-(acetyloxy)-: ACTIVE
Acetylsalicylic acid otherwise known as aspirin, has been the most widely used over the counter drug.

Analytic Laboratory Methods

THIN LAYER CHROMATOGRAPHY. GAS LIQUID CHROMATOGRAPHY.
GENERAL SAMPLE, SPECTROPHOTOMETRY.
Analyte: aspirin; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: aspirin; matrix: chemical identification; procedure: dissolution in water; reaction with ferric chloride to produce a violet-red color
For more Analytic Laboratory Methods (Complete) data for ACETYLSALICYLIC ACID (29 total), please visit the HSDB record page.

Clinical Laboratory Methods

BLOOD, FLUOROMETRY; BLOOD, SPECTROPHOTOMETRY; URINE, SPECTROPHOTOMETRY.
Analyte: acetylsalicylic acid; matrix: blood (serum); procedure: capillary electrophoresis with ultraviolet detection at 210 nm
Analyte: acetylsalicylic acid; matrix: blood (plasma); procedure: high-performance liquid chromatography with ultraviolet detection at 237 nm; limit of quantitation: 20 ng/mL
Analyte: acetylsalicylic acid; matrix: blood (serum); procedure: high-performance liquid chromatography with ultraviolet detection at 254 nm
For more Clinical Laboratory Methods (Complete) data for ACETYLSALICYLIC ACID (8 total), please visit the HSDB record page.

Storage Conditions

Chewable aspirin tablets containing 81 mg of the drug should be stored in child-resistant containers holding not more than 36 tablets each in order to limit the potential toxicity associated with accidental ingestion in children. Aspirin suppositories should be stored at 2-15 °C.

Interactions

Prolonged concurrent use of acetaminophen with a salicylate is not recommended because chronic, high-dose administration of the combined analgesics (1.35 g daily, or cumulative ingestion of 1 kg annually, for 3 years or longer) significantly increases the risk of analgesic nephropathy, renal papillary necrosis, end-stage renal disease, and cancer of the kidney or urinary bladder; also, recommended that for short-term use the combined dose of acetaminophen plus a salicylate not exceed that recommended for acetaminophen or a salicylate given individually. /Salicylates/
The possibility should be considered that additive or multiple effects leading to impaired blood clotting and/or increased risk of bleeding may occur if a salicylate, especially aspirin, is used concurrently with any medication having a significant potential for causing hypoprothrombinemia, thrombocytopenia, or gastrointestinal ulceration or hemorrhage.
Aspirin may decrease the bioavailability of many nonsteroidal anti-inflammatory drugs (NSAIDs), including diflunisal, fenoprofen, indomethacin, meclofenamate, piroxicam (up to 80% of the usual plasma concentration), and the active sulfide metabolite of sulindac; aspirin has also been shown to decrease the protein binding and increase the plasma clearance of ketoprofen, and to decrease the formation and excretion of ketoprofen conjugates. Concurrent use of other NSAIDs with aspirin may also increase the risk of bleeding at sites other than the gastrointestinal tract because of additive inhibition of platelet aggregation.
Concurrent use of these medications /alcohol or other nonsteroidal anti-inflammatory drugs (NSAIDs)/ with a salicylate may increase the risk of gastrointestinal side effects, including ulceration and gastrointestinal blood loss; also, concurrent use of a salicylate with an NSAID may increase the risk of severe gastrointestinal side effects without providing additional symptomatic relief and is therefore not recommended. /Salicylate/
For more Interactions (Complete) data for ACETYLSALICYLIC ACID (21 total), please visit the HSDB record page.

Stability Shelf Life

STABLE IN DRY AIR; IN MOIST AIR IT IS GRADUALLY HYDROLYZED INTO SALICYLIC AND ACETIC ACIDS
In aqueous solutions, aspirin is most stable at a pH of 2-3, less stable at a pH of 4-8, and least stable at a pH less than 2 or greater than 8. In a saturated aqueous solution at a pH of 5-7, aspirin is almost completely hydrolyzed within 1 week at 25 °C.

Dates

Last modified: 08-15-2023

[Rivaroxaban with aspirin for the secondary prevention of cardiovascular events in Chinese patients with stable cardiovascular diseases: subgroup analysis of COMPASS]

Y Liang, Z B Gong, K J Lou, L S Liu, J Zhu
PMID: 34530594   DOI: 10.3760/cma.j.cn112148-20210319-00247

Abstract

This analysis was performed to evaluate the efficacy and the safety of rivaroxaban-aspirin combination therapy in secondary prevention of major adverse cardiovascular events in Chinese patients enrolled in the COMPASS trial.
COMPASS was a prospective, international multi-center and randomized controlled trial. From September 2014 to February 2017, 1 086 patients with stable coronary artery disease and peripheral artery diseases were recruited from 31 centers in China. Patients were randomly assigned to separately receive the therapy of rivaroxaban (2.5 mg twice a day) plus aspirin (100 mg once a day,) group (
=366), rivaroxaban (5 mg twice a day) alone group (
=365), and aspirin (100 mg once a day) alone group (
=355). Baseline information such as age, sex, etc. of all three groups was collected. Finally, 1 081 patients were followed up successfully, with the follow-up rate 99.5% and the average follow-up time was 19 months. The primary efficacy endpoint was the composite of cardiovascular death, myocardial infarction and stroke. The primary safety endpoint was major bleeding evaluated by modified International Society on Thrombosis and Haemostasis criteria.
Age of patients was (64.2±8.3) years and there were 293 male in rivaroxaban plus aspirin group. Age of patients was (63.8±9.0) years, and there were 301 male patients in rivaroxaban alone group. Age of patients was (63.6±8.8) years, and there were 282 male patients in the aspirin alone group. The incidences of primary efficacy endpoint occurred in 9 cases (1.5%) in rivaroxaban with aspirin group, 21 cases (3.7%) in rivaroxaban alone group and 14 cases (2.5%) in aspirin alone group. Meanwhile, the incidences of primary safety endpoint occurred in 6 cases (1.0%) in rivaroxaban with aspirin group, 9 cases (1.6%) in rivaroxaban alone group and 7 cases (1.2%) in aspirin alone group. The net clinical benefit events were 10 cases (1.7%) in rivaroxaban with aspirin group, 22 cases (3.9%) in rivaroxaban alone group and 15 cases (2.7%) in aspirin alone group (
>0.5%).
The combination of rivaroxaban with aspirin can be safe and effectively used for the secondary prevention in Chinese patients with stable coronary artery disease and peripheral artery diseases.


Clinical efficacy of aspirin combination treatment in the treatment of coronary heart disease and its effect on inflammatory factors: a systematic review and meta-analysis

Ping Mao, Xiaowei Liu, Yingzheng Weng, Lijiang Tang, Yimin Tang
PMID: 34488373   DOI: 10.21037/apm-21-1648

Abstract

As the mainstay treatment for coronary heart disease (CHD), aspirin alone is reported to be less effective than in combination when treating CHD. The aim of this analysis was to systematically evaluate the efficacy and safety of aspirin in combination with other drugs for the treatment of CHD, as well as its effect on the levels of inflammatory factors.
Electronic databases were searched from 2011 to 2021 and randomized controlled trials (RCTs) on aspirin in CHD patients were included in our study. Data was statistically analyzed using Stata 16.0 (StataCorp).
A total of 13 RCTs were included, with a total of 1,442 patients. Compared with control group (aspirin alone) group, the response rate in the treatment group (aspirin in combination with other drugs) was significantly improved [odds ratio (OR) =5.11; 95% confidence interval (CI): 3.56-7.35], while the incidence of adverse reactions was markedly decreased (OR =0.36; 95% CI: 0.25-0.53). Before treatment, no significant differences were identified in the levels of inflammatory factors between the groups The inflammatory factors included C-reactive protein (CRP), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). After treatment, CRP and TNF-α levels were significantly lower in both groups compared with those before treatment. However, there was no statistically significant difference in IL-6 levels after treatment between the groups.
Aspirin is effective in the treatment of CHD, both alone and in combination. However, the latter has higher clinical efficacy and safety, and can significantly reduce the level of inflammatory factors in CHD patients.


For which HIV Patients Aspirin and Statins are Good?

Théo Pezel, Layde R Paim, Otávio R Coelho-Filho
PMID: 34495235   DOI: 10.36660/abc.20210560

Abstract




[Current opportunities for secondary prevention of atherothrombotic stroke]

M Yu Maksimova
PMID: 34481444   DOI: 10.17116/jnevro202112108197

Abstract

The article is devoted to an urgent medical and social problem - secondary prevention of atherothrombotic stroke and contains current evidence on the use of combined antiplatelet and anticoagulant therapy. In the COMPASS study, the dual-pathway thrombosis inhibition scheme using rivaroxaban in combination with acetylsalicylic acid (ASA) compared with ASA monotherapy demonstrated in patients with established atherosclerotic diseases of the circulatory system, a decrease in the total risk of stroke, death from cardiovascular causes and myocardial infarction by 24%; reduced risk of recurrent stroke by 67%. The incidence of repeated ischemic stroke (IS) in the combination therapy group was 1.1% per year, in the ASA group - 3.4% per year. The total incidence of adverse outcomes included in the combined indicator «net clinical benefit» in the rivaroxaban group in combination with ASA was 20% lower than in the ASA group and confirms the advantages of combination therapy in the prevention of recurrent noncardioembolic IS.


[Anti-Platelet and Anti-Coagulant Drugs]

Kazuo Kitagawa
PMID: 34462368   DOI: 10.11477/mf.1416201874

Abstract

Antithrombotic therapy is essential for secondary stroke prevention. Clinical practice guidelines recommend anticoagulant and antiplatelet drug administration as first-line therapy for cardioembolic stroke and non-cardioembolic infarction, respectively. Direct oral anticoagulants represent first-choice treatment for cardioembolism secondary to non-valvular atrial fibrillation owing to few hemorrhagic complications associated with this therapy. However, warfarin with optimal control of the international normalized ratio for standardization of prothrombin time is preferred in patients with kidney dysfunction, artificial valve implantation, valvular heart disease, and cardiomyopathy. Antiplatelet drugs, including aspirin, clopidogrel, and cilostazol are used in patients with non-cardioembolic infarction. Dual antiplatelet agents, including aspirin and clopidogrel, are recommended during the acute stage because of the high risk of recurrent ischemic stroke. In contrast, a single antiplatelet drug is recommended during the chronic stage to avoid the risk of intracranial hemorrhage.


Editorial: aspirin and NSAID for chemoprevention of hepatocellular carcinoma-ready for their use?

Leonardo Gomes Da Fonseca, Alejandro Forner
PMID: 34425013   DOI: 10.1111/apt.16556

Abstract




Editorial: aspirin and NSAID for chemoprevention of hepatocellular carcinoma - ready for their use? Authors' reply

Mark Danta, Regina Zi Hwei Tan, Ian Lockart, Christina Abdel Shaheed
PMID: 34425011   DOI: 10.1111/apt.16568

Abstract




Safety of transrectal ultrasound-guided prostate biopsy in patients receiving aspirin: An update meta-analysis including 3373 patients

Di Chen, Gang Liu, Yurun Xie, Changsheng Chen, Zhihua Luo, Yujun Liu
PMID: 34449467   DOI: 10.1097/MD.0000000000026985

Abstract

The management of aspirin before transrectal prostate puncture-guided biopsy continues to be controversial. The conclusions in newly published studies differ from the published guideline. Therefore, an updated meta-analysis was performed to assess the safety of continuing to take aspirin when undergoing a transrectal ultrasound-guided prostate biopsy (TRUS-PB).
We searched the following databases for relevant literature from their inception to October 30, 2020: PubMed, EMBASE, Cochrane Central Register of Controlled Trials, Medline, Web of Science, Sinomed, Chinese National Knowledge Internet, and WANGFANG. Studies that compared the bleeding rates between aspirin that took aspirin and non-aspirin groups were included. The quality of all included studies was evaluated using the Newcastle-Ottawa Scale. Revman Manger version 5.2 software was employed to complete the meta-analysis to assess the risk of hematuria, hematospermia, and rectal bleeding.
Six articles involving 3373 patients were included in this meta-analysis. Our study revealed that compared with the non-aspirin group, those taking aspirin exhibited a higher risk of rectal bleeding after TRUS-PB (risk ratio [RR] = 1.27, 95% confidence interval [CI] [1.09-1.49], P = .002). Also, the meta-analysis results did not reveal any significant difference between the 2 groups for the risk of hematuria (RR = 1.02, 95%CI [0.91-1.16], P = .71) and hematospermia (RR = 0.93, 95%CI [0.82-1.06], P = .29).
Taking aspirin does not increase the risk of hematuria and hematospermia after TRUS-PB. However, the risk of rectal bleeding, which was slight and self-limiting, did increase. We concluded that it was not necessary to stop taking aspirin before undergoing TRUS-PB.


Design and Synthesis In Silico Drug-like Prediction and Pharmacological Evaluation of Cyclopolymethylenic Homologous of LASSBio-1514

Lidia Moreira Lima, Tiago Fernandes da Silva, Carlos Eduardo da Silva Monteiro, Cristiane Aparecida-Silva, Walfrido Bispo Júnior, Aline Cavalcanti de Queiroz, Magna Suzana Alexandre-Moreira, Gisele Zapata-Sudo, Eliezer J Barreiro
PMID: 34443416   DOI: 10.3390/molecules26164828

Abstract

Acylhydrazones are still an important framework to the design of new bioactive compounds. As treatment of chronic pain represents a clinical challenge, we decided to modify the structure of LASSBio-1514 (
), previously described as anti-inflammatory and analgesic prototype. Applying the homologation as a strategy for molecular modification, we designed a series of cyclopentyl- (
-
), cyclobutyl- (
-
), and cyclopropylacylhydrazones (
-
) that were synthetized and evaluated in murine models of inflammation and pain. A comparison of their in silico physicochemical and drug-like profile was conducted, as well as their anti-inflammatory and analgesic effect. Compounds
(LASSBio-1755) and
(LASSBio-1757) displayed excellent in silico drug-like profiles and were identified as new analgesic lead-candidates in acute and chronic model of pain, through oral administration.


CRISTAL (a cluster-randomised, crossover, non-inferiority trial of aspirin compared to low molecular weight heparin for venous thromboembolism prophylaxis in hip or knee arthroplasty, a registry nested study): statistical analysis plan

Verinder Singh Sidhu, Thu-Lan Kelly, Nicole Pratt, Steven Graves, Rachelle Buchbinder, Justine Naylor, Richard de Steiger, Ilana Ackerman, Sam Adie, Michelle Lorimer, Durga Bastiras, Kara Cashman, Ian Harris
PMID: 34429127   DOI: 10.1186/s13063-021-05486-0

Abstract

This a priori statistical analysis plan describes the analysis for CRISTAL.
CRISTAL (cluster-randomised, crossover, non-inferiority trial of aspirin compared to low molecular weight heparin for venous thromboembolism prophylaxis in hip or knee arthroplasty, a registry nested study) aims to determine whether aspirin is non-inferior to low molecular weight heparin (LMWH) in preventing symptomatic venous thromboembolism (VTE) following hip arthroplasty (HA) or knee arthroplasty (KA). The study is nested within the Australian Orthopaedic Association National Joint Replacement Registry. The trial was commenced in April 2019 and after an unplanned interim analysis, recruitment was stopped (December 2020), as the stopping rule was met for the primary outcome. The clusters comprised hospitals performing > 250 HA and/or KA procedures per annum, whereby all adults (> 18 years) undergoing HA or KA were recruited. Each hospital was randomised to commence with aspirin, orally, 85-150 mg daily or LMWH (enoxaparin), 40 mg, subcutaneously, daily within 24 h postoperatively, for 35 days after HA and 14 days after KA. Crossover was planned once the registration target was met for the first arm. The primary end point is symptomatic VTE within 90 days. Secondary outcomes include readmission, reoperation, major bleeding and death within 90 days, and reoperation and patient-reported pain, function and health status at 6 months. The main analyses will focus on the primary and secondary outcomes for patients undergoing elective primary total HA and KA for osteoarthritis. The analysis will use an intention-to-treat approach with cluster summary methods to compare treatment arms. As the trial stopped early, analyses will account for incomplete cluster crossover and unequal cluster sizes.
This paper provides a detailed statistical analysis plan for CRISTAL.
Australian and New Zealand Clinical Trials Registry ACTRN12618001879257 . Registered on 19/11/2018.


Explore Compound Types